molecular formula C16H24O2 B102678 10-Phenyldecanoic acid CAS No. 18017-73-7

10-Phenyldecanoic acid

Cat. No.: B102678
CAS No.: 18017-73-7
M. Wt: 248.36 g/mol
InChI Key: IISIYJPTBDSIFM-UHFFFAOYSA-N
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Description

10-Phenyldecanoic acid is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-phenyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISIYJPTBDSIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170921
Record name 10-Phenyldecanoic acid
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Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18017-73-7
Record name 10-Phenyldecanoic acid
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Record name 18017-73-7
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Record name 10-Phenyldecanoic acid
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Record name 10-Phenyldecanoic acid
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Record name 10-Phenyldecanoic acid
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding 10-Phenyldecanoic Acid in Modern Research

This compound is a fascinating hybrid molecule, wedding a long, flexible aliphatic chain to a rigid aromatic phenyl group, capped by a polar carboxylic acid. This unique amphipathic structure makes it more than just another long-chain fatty acid; it is a versatile scaffold with significant potential in medicinal chemistry and materials science. Its utility has been noted in the preparation of agents with leishmanicidal and anticancer activities, where its structure allows for probing specific biological interactions.[1] This guide moves beyond a simple recitation of data, offering a deep dive into the synthesis, characterization, reactivity, and practical handling of this compound. It is designed for the laboratory scientist and drug development professional, providing not just the "what" but the critical "why" behind its chemical behavior and experimental methodologies.

Core Chemical Identity and Structural Insights

The foundational properties of this compound are dictated by its molecular structure. Understanding this structure is paramount to predicting its behavior in both chemical reactions and biological systems.

  • IUPAC Name: this compound[2]

  • CAS Number: 18017-73-7[1][2][3][4]

  • Molecular Formula: C₁₆H₂₄O₂[2][3][4]

  • Molecular Weight: 248.36 g/mol [2][3]

Key Identifiers:

  • InChI: InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18)[2][3]

  • InChIKey: IISIYJPTBDSIFM-UHFFFAOYSA-N[2][3][4]

  • SMILES: C1=CC=C(C=C1)CCCCCCCCCC(=O)O[2]

The molecule's architecture combines three distinct chemical motifs:

  • A Phenyl Terminus: This nonpolar, aromatic ring provides a site for π-π stacking interactions and is a key determinant of the molecule's overall lipophilicity.

  • A Nine-Carbon Aliphatic Chain: This flexible, hydrophobic linker provides significant van der Waals interactions and governs how the molecule orients itself within lipid bilayers or hydrophobic pockets of proteins.

  • A Carboxylic Acid Head: This polar, acidic functional group is capable of hydrogen bonding and salt formation, providing a critical anchor point for electrostatic interactions with biological targets.

Physicochemical Properties: A Quantitative Overview

The interplay of the molecule's structural features gives rise to its macroscopic physical properties. These values are critical for designing experiments, from dissolution for in vitro assays to planning purification strategies.

PropertyValueUnitSource
Physical Form Solid-
Boiling Point 738.21 (Joback Calculated)K[3]
351.44 (at 760 mmHg)°C
502.2 (at 0.024 bar)K[4]
Density 0.9955 (Rough Estimate)g/cm³[1]
Octanol/Water Partition Coefficient (logP) 4.435 (Crippen Calculated)-[3]
Water Solubility (logS) -4.72 (Crippen Calculated)mol/L[3]

Expert Insights: The high calculated logP value and correspondingly low water solubility are defining features.[3] For researchers, this means that aqueous buffers are generally unsuitable for creating stock solutions. Instead, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are required.[5] When preparing for biological experiments, it is crucial to make further dilutions into aqueous media immediately before use to prevent precipitation and to ensure the final concentration of the organic solvent is low enough to be physiologically insignificant.[5]

Synthesis and Chemical Reactivity

A Practical Synthetic Approach

While multiple synthetic routes to this compound exist, a common and reliable strategy involves the functionalization of a C10 aliphatic precursor. A representative workflow starts from 1,10-decanediol, proceeding through a bromo-alcohol intermediate, followed by oxidation and finally, phenyl group installation.

G A 1,10-Decanediol B 10-Bromo-1-decanol A->B HBr, Toluene (Selective Bromination) C 10-Bromodecanoic acid B->C CrO₃, H₂SO₄, Acetone (Jones Oxidation) D This compound C->D Benzene, AlCl₃ (Friedel-Crafts Alkylation)

Fig. 1: Synthetic workflow for this compound.

Protocol: Oxidation of 10-Bromo-1-decanol to 10-Bromodecanoic Acid

This Jones oxidation is a critical step that establishes the carboxylic acid functionality. The causality for this choice rests on the reagent's strength and efficiency in converting primary alcohols to carboxylic acids with minimal side products.

  • Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃, 1.5 eq.) in water, followed by the slow, chilled addition of concentrated sulfuric acid (H₂SO₄, 2 eq.).

  • Reaction Setup: Dissolve 10-bromo-1-decanol (1 eq.) in acetone and cool the solution to 0°C in an ice bath. Acetone is chosen for its ability to dissolve the organic substrate while being miscible with the aqueous Jones reagent.

  • Oxidation: Add the prepared Jones reagent dropwise to the chilled acetone solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions. The reaction progress is visually indicated by a color change from orange-red (Cr⁶⁺) to green (Cr³⁺).

  • Workup: After the reaction is complete (as monitored by TLC), quench the excess oxidant with a small amount of isopropanol. Extract the product into a suitable organic solvent like diethyl ether.

  • Purification: Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography to yield pure 10-bromodecanoic acid.[6]

Core Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional domains: the carboxylic acid group and the terminal phenyl ring.

G cluster_0 Carboxylic Acid Reactions cluster_1 Phenyl Ring Reactions A Esterification (R'-OH, H⁺) B Amide Formation (R'R''NH, DCC/EDC) C Reduction (LiAlH₄) D Nitration (HNO₃, H₂SO₄) E Halogenation (Br₂, FeBr₃) PDA 10-Phenyldecanoic Acid PDA->A PDA->B PDA->C PDA->D PDA->E

Fig. 2: Key reaction pathways for this compound.
  • Carboxylic Acid Reactions: As a typical carboxylic acid, it readily undergoes esterification with alcohols under acidic catalysis and forms amides with amines using standard peptide coupling reagents (e.g., DCC, EDC). These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery. It can also be reduced to the corresponding alcohol, 10-phenyldecan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Phenyl Ring Reactions: The long alkyl chain is an ortho-, para-directing activating group for electrophilic aromatic substitution. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) will preferentially occur at the positions ortho and para to the point of attachment of the decanoic acid chain.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of this compound rely on a combination of standard spectroscopic techniques.

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protons~7.1-7.3 ppmProtons on the phenyl ring.
α-Methylene Protons (-CH₂-COOH)~2.35 ppmDeshielded by the adjacent carbonyl group.
Phenyl-adjacent Methylene (-CH₂-Ph)~2.6 ppmDeshielded by the adjacent phenyl ring.
Aliphatic Chain Protons~1.2-1.6 ppmOverlapping signals from the bulk of the -(CH₂)₇- chain.
Carboxylic Acid Proton (-COOH)>10 ppm (broad)Highly deshielded, exchangeable proton.
¹³C NMR Carbonyl Carbon (-COOH)>175 ppmCharacteristic chemical shift for a carboxylic acid carbon.
Aromatic Carbons~125-143 ppmMultiple signals corresponding to the carbons of the phenyl ring.
Aliphatic Chain Carbons~24-36 ppmMultiple signals for the different carbons in the alkyl chain.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 248Corresponds to the molecular weight of the compound.[7]
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding.
C-H Stretch (Aliphatic)2850-2960 cm⁻¹Stretching vibrations of the sp³ C-H bonds in the alkyl chain.
C=O Stretch (Carboxylic Acid)~1700-1725 cm⁻¹Strong, sharp absorption typical of a carbonyl group in a carboxylic acid dimer.
C=C Stretch (Aromatic)~1450-1600 cm⁻¹Bending vibrations characteristic of the phenyl ring.

Expert Insights: When analyzing NMR spectra, the distinct signals for the α-methylene protons next to the carbonyl and the benzylic protons next to the phenyl ring are key diagnostic peaks for confirming the structure. In IR spectroscopy, the simultaneous presence of a very broad O-H stretch and a strong C=O stretch around 1710 cm⁻¹ is definitive proof of the carboxylic acid functionality.[8][9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified with the following GHS hazards:

  • H315: Causes skin irritation.[2][10]

  • H319: Causes serious eye irritation.[2][10]

  • H335: May cause respiratory irritation.[2]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11][13]

    • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[10][11]

    • Respiratory Protection: If handling large quantities or if dust formation is unavoidable, use a NIOSH/MSHA-approved respirator.

  • Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from incompatible materials such as strong oxidizing agents and bases.

  • Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11]

Conclusion

This compound is a structurally elegant and functionally versatile molecule. Its well-defined chemical properties—governed by the interplay between its phenyl, alkyl, and carboxyl moieties—make it a valuable tool for researchers. A thorough understanding of its physicochemical characteristics, reactivity, and spectroscopic signatures, as detailed in this guide, is the foundation for its successful application in pioneering research, particularly in the rational design of new therapeutic agents. By adhering to the outlined synthesis, characterization, and safety protocols, scientists can confidently and effectively harness the potential of this important chemical entity.

References

  • Chemical Properties of this compound (CAS 18017-73-7). Cheméo. [Link]
  • This compound | C16H24O2 | CID 140324.
  • This compound. NIST Chemistry WebBook. [Link]
  • GHS rev.9 SDS for this compound. XiXisys. [Link]
  • This compound (C16H24O2). PubChemLite. [Link]
  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison Chemistry Department. [Link]
  • Combining NMR and IR. YouTube. [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 10-Phenyldecanoic Acid

This guide provides a comprehensive technical overview of the core physical properties of this compound (CAS No. 18017-73-7), a compound of interest in the development of novel therapeutics, including leishmanicidal and anticancer agents.[1] Understanding these fundamental characteristics is critical for researchers, chemists, and drug development professionals to ensure consistent, reproducible results in experimental design, formulation, and synthesis.

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination.

Core Physicochemical & Structural Identifiers

This compound is a saturated fatty acid featuring a ten-carbon aliphatic chain (decanoic acid) terminated with a phenyl group at the omega position. This unique structure, combining a polar carboxylic acid head, a long nonpolar alkyl chain, and a bulky nonpolar phenyl terminus, dictates its physical behavior.

Below is a summary of its key identifiers and properties.

PropertyValueSource(s)
CAS Number 18017-73-7[1][2]
Molecular Formula C₁₆H₂₄O₂[2][3]
Molecular Weight 248.36 g/mol [2][4][5]
IUPAC Name This compound[4]
Synonyms Benzenedecanoic acid, Omega-phenyl decylic acid[1][2]
Physical Form Solid at room temperature
Boiling Point 351.44°C (at 760 mmHg, rough estimate)[1]
Reduced Pressure Boiling Point 229.1°C (502.2 K) at 0.024 bar[2]
Density 0.9955 g/cm³ (rough estimate)[1]
Refractive Index 1.6000 (estimate)[1]

Solubility Profile

The amphipathic nature of this compound governs its solubility. The carboxylic acid group can engage in hydrogen bonding, while the long phenylalkyl chain results in significant hydrophobic character.

  • Aqueous Solubility : Due to the dominant hydrophobic chain, it is expected to have very low solubility in water. The predicted LogP (octanol/water partition coefficient) is 5.2, indicating a strong preference for nonpolar environments.[6]

  • Organic Solubility : It is soluble in most organic solvents.[7] Based on the behavior of similar long-chain fatty acids, high solubility is expected in solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8] It is also expected to be soluble in nonpolar solvents such as hexanes and acetone.[9]

Protocol for Solubility Determination

The following protocol provides a systematic approach to quantitatively determine the solubility in a novel solvent system, a critical step in developing formulations or reaction conditions.

  • Preparation : Prepare a saturated solution by adding an excess amount of this compound to a known volume of the test solvent (e.g., 10 mL) in a sealed vial.

  • Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid is essential.

  • Separation : Allow the solution to stand undisturbed at the same temperature until the excess solid has fully sedimented.

  • Sampling : Carefully extract a precise volume of the clear supernatant (e.g., 1 mL) using a calibrated pipette. Avoid disturbing the solid residue.

  • Solvent Removal : Evaporate the solvent from the aliquot under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

  • Quantification : Weigh the residue to determine the mass of dissolved this compound.

  • Calculation : Express solubility in terms of mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure statistical validity.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical identity and structural integrity of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[10]

  • O-H Stretch (Carboxylic Acid) : A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[11]

  • C-H Stretch (Aliphatic & Aromatic) : Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the sp³ C-H bonds of the alkyl chain. Weaker absorptions just above 3000 cm⁻¹ are indicative of the sp² C-H bonds on the phenyl ring.[12]

  • C=O Stretch (Carbonyl) : A very strong, sharp absorption is expected around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[10][11]

  • C=C Stretch (Aromatic) : One or more medium-intensity peaks are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR :

    • Aromatic Protons : Signals in the δ 7.1-7.3 ppm range are characteristic of the protons on the phenyl ring.

    • Carboxylic Acid Proton : A broad singlet, typically downfield (> δ 10 ppm), which may not always be observed depending on the solvent and concentration.

    • Aliphatic Protons : A series of multiplets between δ 1.2 and δ 2.7 ppm. The protons alpha to the carbonyl (C2) and alpha to the phenyl group (C10) will be the most downfield of the aliphatic signals.

  • ¹³C NMR :

    • Carbonyl Carbon : A signal in the δ 175-185 ppm range.

    • Aromatic Carbons : Multiple signals between δ 125-145 ppm.

    • Aliphatic Carbons : A series of signals in the δ 20-40 ppm range.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and obtain structural information from fragmentation patterns.[10]

  • Molecular Ion (M⁺) : The parent peak should be observed at an m/z ratio corresponding to the molecular weight (248.36).[2]

  • Fragmentation : Common fragmentation patterns for fatty acids include the loss of a water molecule (M-18) and cleavage at various points along the alkyl chain. The presence of the phenyl group will lead to characteristic fragments, such as the tropylium ion (m/z 91).

Thermal Analysis

Thermal analysis techniques are essential for determining the stability, melting behavior, and purity of this compound.

Workflow for Thermal Property Characterization

G cluster_0 Thermal Analysis Workflow cluster_1 DSC Outputs cluster_2 TGA Outputs sample This compound Sample dsc Differential Scanning Calorimetry (DSC) sample->dsc Determine Thermal Transitions tga Thermogravimetric Analysis (TGA) sample->tga Assess Thermal Stability mp Melting Point (Tm) dsc->mp hp Heat of Fusion (ΔHf) dsc->hp purity Purity Assessment dsc->purity onset Decomposition Onset Temp (Td) tga->onset mass_loss Mass Loss Profile tga->mass_loss

Caption: Workflow for thermal characterization of this compound.

A. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for precise determination of thermal transitions.[13] For fatty acids, it is the definitive method for measuring the melting point and assessing purity.[14][15]

  • Sample Preparation : Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation : Hermetically seal the pan to prevent any mass loss due to sublimation during the analysis. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup : Place the sample and reference pans into the DSC cell.

  • Thermal Program :

    • Equilibration : Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Heating Ramp : Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature significantly above the melting transition (e.g., 80°C).[16] A slower heating rate provides better resolution of the melting event.

    • Cooling Ramp (Optional) : Cool the sample at the same rate to observe crystallization behavior.

    • Second Heat (Optional) : A second heating cycle is often performed to analyze the thermal history of the sample after controlled cooling.

  • Data Analysis : The resulting DSC curve plots heat flow versus temperature. The melting point (Tm) is typically taken as the onset or peak of the endothermic melting event. The area under the peak is integrated to calculate the heat of fusion (ΔHf). A broad melting peak often indicates the presence of impurities.[15]

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] It is the primary method for determining the thermal stability and decomposition temperature of a compound.[18][19]

  • Sample Preparation : Place 5-10 mg of this compound into a ceramic or platinum TGA crucible.

  • Instrument Setup : Place the crucible onto the TGA's microbalance and tare the balance.

  • Atmosphere : Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[20]

  • Thermal Program :

    • Equilibration : Equilibrate at a starting temperature (e.g., 30°C).

    • Heating Ramp : Heat the sample at a linear rate, such as 10°C or 20°C/min, up to a high temperature where complete decomposition is expected (e.g., 600°C).[21]

  • Data Analysis : The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss is identified as the decomposition temperature (Td), which signifies the upper limit of the material's thermal stability.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook.
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  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
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  • Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 86, 843-856.
  • Schullery, S. E., Seder, T. A., Weinstein, D. A., & Bryant, D. A. (1981). Differential thermal analysis of dipalmitoylphosphatidylcholine-fatty acid mixtures. Biochemistry, 20(24), 6813-6821.
  • Tan, C. P., & Che Man, Y. B. (2000). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. Food Reviews International, 16(2), 147-161.
  • Biresaw, G., & Bantchev, G. B. (2016). Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters. Industrial & Engineering Chemistry Research, 55(30), 8348-8358.
  • Popović-Bijelić, A., Pagnacco, D., Blagojević, S., & Anđelković, T. (2011). Thermogravimetric analysis of the total lipids extracted from the fatty tissue of fallow deer (Cervus Dama dama L). Journal of the Serbian Chemical Society, 76(6), 851-862.
  • Gunaseelan, S., & O'Mahony, M. P. (2013). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Aston University Research Explorer.
  • Lin, C. Y., & Li, R. J. (2009). Thermogravimetric analysis (TGA) curves showing weight percent as a function of temperature for acidified salmon, non-acidified salmon, and corn oils as well as their corresponding methyl esters. ResearchGate.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
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  • National Center for Biotechnology Information. (n.d.). 3-Phenyldecanoic acid. In PubChem Compound Database.
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  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
  • Al-Haddabi, B., Al-Lawati, H. A. J., & Suliman, F. E. O. (2015). A novel microfluidic device for estimating the total phenolic/antioxidant level in honey samples using a formaldehyde/potassium permanganate chemiluminescence system. Analytical Methods, 7(15), 6243-6250.
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  • Chad's Prep. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. YouTube.
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10-Phenyldecanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 10-Phenyldecanoic Acid

Abstract

This compound is a ω-phenyl fatty acid of significant interest in biomedical research, notably for its use in developing agents with potential leishmanicidal and anticancer activities.[1] Its unique structure, featuring a terminal phenyl group on a C10 aliphatic chain, presents specific synthetic challenges and opportunities. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect core methodologies, including the classical Friedel-Crafts acylation-reduction sequence and modern palladium-catalyzed cross-coupling reactions. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis to guide synthetic strategy.

Introduction: Significance and Molecular Profile

This compound (IUPAC Name: this compound) is a carboxylic acid characterized by a ten-carbon aliphatic backbone terminating in a phenyl group.[2] This structure imparts amphiphilic properties and makes it a valuable molecular probe and building block. Its relevance in medicinal chemistry stems from its role as a precursor in the synthesis of novel fatty acid analogs designed to exhibit specific biological activities.[1] The robust and efficient synthesis of this compound is therefore a critical step in advancing research in these areas.

structure mol This compound

Caption: Chemical structure of this compound.

Core Synthesis Pathways

The construction of this compound primarily involves the formation of a carbon-carbon bond between the C10 aliphatic chain and the benzene ring. The choice of strategy depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. We will focus on the two most prominent and reliable methodologies.

Pathway A: Friedel-Crafts Acylation Followed by Reduction

This classical two-step approach is arguably the most robust and widely applicable method for synthesizing ω-phenylalkanoic acids. It strategically circumvents the common pitfalls of Friedel-Crafts alkylations, such as carbocation rearrangements and polyalkylation.[3][4] The strategy proceeds via the formation of a ketone intermediate, 10-oxo-10-phenyldecanoic acid, which is subsequently reduced to the target methylene group.

Conceptual Workflow:

FC_Acylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzene Benzene Ketone Ph-CO-(CH₂)₈-COOH (10-Oxo-10-phenyldecanoic acid) Benzene->Ketone Electrophilic Aromatic Substitution AcylChloride Cl-CO-(CH₂)₈-COOH (10-Chlorosebacoyl chloride) Acylium [O=C⁺-(CH₂)₈-COOH] Acylium Ion AcylChloride->Acylium + AlCl₃ Catalyst AlCl₃ Acylium->Ketone Electrophilic Aromatic Substitution

Caption: Reaction scheme for Friedel-Crafts acylation.

Step 2: Ketone Reduction

The carbonyl group of the intermediate ketone must be reduced to a methylene (CH₂) group. Two classical methods are highly effective for this transformation:

  • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is ideal for substrates stable in strong acid.

  • Wolff-Kishner Reduction: This involves the formation of a hydrazone followed by elimination of N₂ gas using a strong base (like KOH or potassium tert-butoxide) at high temperatures. This method is suited for substrates that are sensitive to acid but stable in strong base.

The choice between these methods depends on the overall functional group tolerance of the molecule. For 10-oxo-10-phenyldecanoic acid, both are generally applicable.

Experimental Protocol: Friedel-Crafts Acylation & Clemmensen Reduction

Part A: Synthesis of 10-Oxo-10-phenyldecanoic acid

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel. The apparatus must be thoroughly dried and maintained under an inert atmosphere (N₂ or Ar).

  • Charging Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and anhydrous benzene (used as both reactant and solvent). The mixture is stirred and cooled in an ice bath.

  • Addition: A solution of sebacic anhydride (1.0 eq.) in anhydrous benzene is added dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours, then heated to 60-70°C for an additional 2 hours to ensure completion.

  • Work-up: The reaction mixture is cooled and slowly poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The resulting mixture is transferred to a separatory funnel.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Part B: Clemmensen Reduction to this compound

  • Catalyst Preparation: Amalgamated zinc is prepared by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes, followed by decanting the solution and washing the zinc with water.

  • Reaction: The 10-oxo-10-phenyldecanoic acid (1.0 eq.) from Part A, the prepared Zn(Hg), concentrated HCl, and toluene are added to a flask fitted with a reflux condenser.

  • Heating: The mixture is heated vigorously to reflux for 24-48 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

  • Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or ethyl acetate.

  • Purification: The combined organic extracts are washed with water, dried over Na₂SO₄, and the solvent is removed in vacuo. The final product, this compound, can be further purified by recrystallization or column chromatography.

Pathway B: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful alternatives through cross-coupling reactions. [5][6]The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly attractive due to its mild reaction conditions and high functional group tolerance. [7] Conceptual Workflow:

This pathway involves coupling a phenylboronic acid with a long-chain halo-acid ester, followed by saponification of the ester to yield the final carboxylic acid.

Caption: Workflow for the Suzuki cross-coupling pathway.

Mechanism Insight: The catalytic cycle for Suzuki coupling generally involves three key steps: [6][8]1. Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 10-bromodecanoate, forming a Pd(II) complex. 2. Transmetalation: The phenyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is facilitated by the base. 3. Reductive Elimination: The two organic fragments (phenyl and decanoate chain) are coupled, forming the C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling
  • Setup: A Schlenk flask or a round-bottom flask is charged with phenylboronic acid (1.2 eq.), ethyl 10-bromodecanoate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent & Degassing: A suitable solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added. The mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction: The flask is fitted with a reflux condenser and heated under an inert atmosphere at 80-100°C for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude ester (ethyl 10-phenyldecanoate) is purified by flash column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of ethanol and water, and sodium hydroxide (NaOH, 2-3 eq.) is added. The mixture is heated to reflux until the reaction is complete (saponification).

  • Final Isolation: The mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with dilute HCl, causing the this compound to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Comparative Analysis of Synthesis Pathways

FeatureFriedel-Crafts Acylation-ReductionSuzuki Cross-Coupling
Starting Materials Benzene, Sebacic Acid. Inexpensive and readily available bulk chemicals.Phenylboronic Acid, 10-Bromodecanoic Acid. More specialized and costly.
Reagents & Catalysts Stoichiometric AlCl₃, strong acids/bases for reduction. Corrosive and generates significant waste.Catalytic palladium, phosphine ligands, base. Less waste, but catalyst can be expensive and require careful handling.
Reaction Conditions Can require harsh conditions (strong acids, high temperatures).Generally milder conditions, but requires inert atmosphere and careful degassing.
Scalability Well-established for large-scale industrial synthesis.More common in lab/pilot scale; catalyst cost and removal can be a challenge for large scale.
Yield & Purity Generally high yields; purification is straightforward. Avoids isomers.High yields are achievable; requires chromatographic purification of the intermediate ester.
Key Advantage Cost-effective and reliable, avoids rearrangements.High functional group tolerance, milder conditions.
Key Disadvantage Use of stoichiometric, corrosive Lewis acids; significant waste generation.Cost of catalyst and starting materials; potential for catalyst contamination in the final product.

Conclusion and Future Outlook

The synthesis of this compound can be effectively accomplished through several strategic pathways. The Friedel-Crafts acylation followed by reduction remains a highly reliable and cost-effective method, particularly for larger-scale production, leveraging inexpensive starting materials. For laboratory-scale synthesis, especially when functional group tolerance is a concern, modern palladium-catalyzed methods like the Suzuki coupling offer a powerful and versatile alternative with milder conditions.

Future research may focus on developing greener and more atom-economical routes. This could involve direct C-H activation of benzene to couple with a decanoic acid derivative, or the use of heterogeneous catalysts to simplify purification and reduce waste in both Friedel-Crafts and cross-coupling methodologies. As the demand for specialized fatty acids in drug discovery and materials science grows, the development of efficient and sustainable synthetic routes will remain a priority.

References

  • Google Patents. (n.d.). CN103044235A - Method for preparing phenyl octadecanoic acid.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • NROChemistry. (n.d.). Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • National Institutes of Health. (n.d.). This compound | C16H24O2 | CID 140324 - PubChem.
  • YouTube. (2019, January 3). Friedel-Crafts acylation.

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An In-depth Technical Guide to the Natural Occurrence of ω-Phenyl Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

ω-Phenyl fatty acids (ω-PFAs) represent a unique class of lipids characterized by a terminal phenyl group. This guide provides a comprehensive technical overview of their natural occurrence, biosynthesis, and biological activities, tailored for researchers, scientists, and drug development professionals. We delve into the known distribution of these compounds across various biological kingdoms, from their notable presence in the plant family Araceae to their more cryptic existence in the microbial world. This document synthesizes current knowledge on their biosynthetic origins, exploring the interplay between phenylpropanoid and fatty acid metabolism. Furthermore, we detail the analytical methodologies essential for their extraction and characterization and summarize their known biological activities, highlighting their potential as novel therapeutic agents.

Introduction: The Unique Chemistry of ω-Phenyl Fatty Acids

ω-Phenyl fatty acids are a fascinating and relatively underexplored class of naturally occurring lipids. Structurally, they are composed of a hydrocarbon chain of varying length with a carboxyl group at one end (the alpha end) and a phenyl ring at the other (the omega end). This terminal phenyl group imparts distinct physicochemical properties compared to their purely aliphatic counterparts, including altered hydrophobicity, steric hindrance, and electronic characteristics. These features, in turn, influence their biological roles and potential pharmacological applications.

This guide aims to provide a detailed exploration of the natural world's production of these intriguing molecules. By understanding where and how they are made, and what biological activities they possess, we can unlock their potential for scientific and therapeutic advancement.

Natural Distribution of ω-Phenyl Fatty Acids

The occurrence of ω-PFAs in nature is not widespread, but where they are found, they can be significant components of an organism's lipid profile.

Plant Kingdom: The Araceae Family - A Rich Source

The most well-documented and significant natural sources of ω-PFAs are the seeds of plants belonging to the Araceae family, commonly known as aroids.[1] Systematic studies of seed lipids from various genera within the subfamily Aroideae have revealed a homologous series of both saturated (ω-phenylalkanoic acids) and unsaturated (ω-phenylalkenoic acids) fatty acids.

Key findings include:

  • Predominance of Odd-Chain Fatty Acids: The major ω-PFAs identified are odd-carbon chain acids, notably 11-phenylundecanoic acid, 13-phenyltridecanoic acid, and 15-phenylpentadecanoic acid.[1]

  • Homologous Series: In addition to the major components, a broader series of odd-carbon number ω-phenylalkanoic acids, ranging from C7 to C23, have been detected in trace amounts.[1]

  • Unsaturated Variants: Monounsaturated ω-phenylalkenoic acids have also been characterized, with the position of the double bond being conserved relative to the terminal phenyl group.[1]

Table 1: Major ω-Phenyl Fatty Acids Identified in Araceae Seeds [1]

Fatty AcidChemical FormulaCommon Name/Abbreviation
11-Phenylundecanoic acidC₁₇H₂₆O₂-
13-Phenyltridecanoic acidC₁₉H₃₀O₂-
15-Phenylpentadecanoic acidC₂₁H₃₄O₂-
Microbial World: A Frontier of Discovery

The presence of ω-PFAs in the microbial kingdom is less extensively documented but represents a promising area for future research.

  • Bacteria: Short-chain ω-phenyl fatty acids, such as phenylacetic acid and 3-phenylpropionic acid, are known metabolites of certain bacteria, particularly those found in the rumen.[2] These are often products of the microbial degradation of aromatic amino acids like phenylalanine.[2] There is also evidence suggesting that some thermophilic and acidophilic bacteria can synthesize ω-phenyl fatty acids through chain elongation, potentially using a shikimic acid-derived precursor.[2]

  • Fungi: The oleaginous fungus Mortierella alpina possesses a phenylalanine-hydroxylating system, indicating its capacity to metabolize phenylalanine, a key precursor for ω-PFAs.[3] While direct evidence for the production of long-chain ω-PFAs by this fungus is still emerging, its metabolic machinery suggests a potential for their synthesis.

Animal Kingdom: Metabolic Byproducts

In animals, ω-PFAs are not typically synthesized de novo. However, they can be present as metabolic byproducts resulting from the microbial activity in the gut or from the metabolism of xenobiotics. For instance, short-chain ω-phenyl fatty acids are found in rumen fluid as a result of the anaerobic degradation of proteins by the gut microbiota.[2]

Biosynthesis of ω-Phenyl Fatty Acids: A Tale of Two Pathways

The biosynthesis of ω-PFAs is hypothesized to involve a unique convergence of two major metabolic pathways: the phenylpropanoid pathway and the fatty acid synthesis pathway .

The Phenylpropanoid Pathway: Providing the Aromatic Starter Unit

The phenylpropanoid pathway is the primary route for the synthesis of a vast array of phenolic compounds in plants and some microorganisms. The journey begins with the aromatic amino acid phenylalanine .

Diagram 1: The Phenylpropanoid Pathway Entry Point

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL (Phenylalanine ammonia-lyase) Phenylacetyl_CoA Phenylacetyl-CoA (Hypothesized Starter Unit) Cinnamic_acid->Phenylacetyl_CoA Chain shortening & CoA ligation (Hypothesized)

Caption: The initial steps of the phenylpropanoid pathway.

The key steps are:

  • Deamination of Phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from phenylalanine to produce cinnamic acid.

  • Formation of a Starter Unit: It is hypothesized that cinnamic acid or a derivative undergoes further modification, likely involving chain shortening and activation to a coenzyme A (CoA) thioester, such as phenylacetyl-CoA, to serve as a primer for fatty acid synthesis. The precise enzymatic machinery for this conversion in ω-PFA-producing organisms is yet to be fully elucidated.

Fatty Acid Synthesis Machinery: The Elongation Process

Once a phenyl-containing starter unit is formed, it is believed to enter the fatty acid synthesis (FAS) pathway. The FAS complex then catalyzes the sequential addition of two-carbon units, typically derived from malonyl-CoA, to elongate the acyl chain.

Diagram 2: Hypothetical Biosynthesis of a ω-Phenyl Fatty Acid

G cluster_0 Phenylpropanoid Pathway cluster_1 Fatty Acid Synthesis Phenylalanine Phenylalanine Phenylacetyl_CoA Phenylacetyl-CoA Phenylalanine->Phenylacetyl_CoA Multiple Steps FAS Fatty Acid Synthase Complex Phenylacetyl_CoA->FAS Starter Unit Omega_PFA ω-Phenyl Fatty Acid FAS->Omega_PFA Chain Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation Units

Caption: Proposed integration of pathways for ω-PFA synthesis.

This process of chain elongation continues until a fatty acid of a specific length is produced. The predominance of odd-chain ω-PFAs in Araceae seeds suggests that the starter unit likely contains an even number of carbon atoms in its acyl portion (e.g., phenylacetyl-CoA), followed by the addition of multiple C2 units from malonyl-CoA.

Biological Activities and Potential Applications

While research into the specific biological roles of ω-PFAs is ongoing, preliminary studies indicate a range of interesting activities that warrant further investigation, particularly in the context of drug development.

  • Antimicrobial Properties: Phenylacetic acid, a short-chain ω-PFA, is known to possess antimicrobial activity and is produced by various microorganisms.[4] Longer-chain ω-PFAs and their derivatives have also demonstrated antibacterial and antifungal effects.

  • Cytotoxic and Anticancer Potential: Certain phenolic acids and fatty acids have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][7][8] This suggests that ω-PFAs, which combine features of both classes of molecules, could be promising candidates for anticancer drug discovery.

  • Anti-inflammatory Effects: Fatty acids and phenolic compounds are known to play roles in modulating inflammatory responses. The unique structure of ω-PFAs may allow them to interact with inflammatory pathways in novel ways.

Analytical Methodologies for the Study of ω-Phenyl Fatty Acids

The identification and quantification of ω-PFAs in complex biological matrices require sophisticated analytical techniques.

Extraction and Derivatization

A typical workflow for the analysis of ω-PFAs involves the following steps:

Experimental Protocol: Extraction and Derivatization of ω-PFAs from Seed Lipids

  • Lipid Extraction:

    • Homogenize the seed material in a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract the total lipids.

    • Filter the homogenate to remove solid debris.

    • Wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Collect the organic (lower) phase containing the lipids and evaporate the solvent under a stream of nitrogen.

  • Saponification and Fatty Acid Liberation:

    • Resuspend the lipid extract in a solution of potassium hydroxide in methanol.

    • Heat the mixture to hydrolyze the ester linkages and release the free fatty acids.

    • Acidify the solution to protonate the fatty acids.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Add a methylating agent, such as boron trifluoride in methanol, to the free fatty acid mixture.

    • Heat the reaction to convert the fatty acids into their more volatile methyl esters. This step is crucial for gas chromatography analysis.

    • Extract the FAMEs into an organic solvent like hexane.

Chromatographic and Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of ω-PFAs.

  • Separation (GC): FAMEs are separated based on their boiling points and polarity on a capillary column.

  • Identification (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The presence of a characteristic tropylium ion fragment (m/z 91) is a strong indicator of a phenyl group in the molecule.

Diagram 3: Analytical Workflow for ω-PFA Analysis

G Sample Biological Sample (e.g., Seeds) Extraction Lipid Extraction Sample->Extraction Derivatization FAME Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Analysis & Identification GC_MS->Data

Caption: A streamlined workflow for ω-PFA identification.

Future Directions and Conclusion

The study of the natural occurrence of ω-phenyl fatty acids is a field ripe with opportunities for discovery. Key areas for future research include:

  • Elucidation of Biosynthetic Pathways: The specific enzymes that link the phenylpropanoid and fatty acid synthesis pathways in ω-PFA-producing organisms need to be identified and characterized. This knowledge could enable the biotechnological production of these compounds.

  • Screening for Novel Sources: A broader screening of plants, bacteria, fungi, and marine organisms is likely to reveal new sources and novel structures of ω-PFAs.

  • Pharmacological Evaluation: A systematic evaluation of the biological activities of a wider range of ω-PFAs is necessary to fully understand their therapeutic potential.

References

  • Meija, J., & Soukup, V. (2004). Phenyl-terminated fatty acids in seeds of various aroids. Phytochemistry, 65(16), 2229-2237.
  • Schröder, M., & Vetter, W. (2012). Microbial incubations of 8-phenyloctanoic acid and furan fatty acids in rumen fluid. Journal of Applied Microbiology, 113(1), 115-123.
  • Ismail, I., et al. (2013). Phenylacetic acid metabolism in Escherichia coli. Journal of Bacteriology, 195(1), 149-155.
  • Jahangirian, H., et al. (2011). Enzymatic synthesis of phenyl fatty hydroxamic acids from canola and palm oils. Journal of Oleo Science, 60(6), 281-286.
  • Wang, L., et al. (2011). Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina. Applied and Environmental Microbiology, 77(15), 5113-5121.
  • Orhan, I. E., et al. (2011). Cytotoxicity, antiviral and antimicrobial activities of alkaloids, flavonoids, and phenolic acids. Pharmaceutical Biology, 49(7), 734-741.
  • Küçüktürkmen, B., et al. (2011). Cytotoxicity, antiviral and antimicrobial activities of alkaloids, flavonoids, and phenolic acids. DARU Journal of Pharmaceutical Sciences, 19(2), 126-132.
  • Cieśla, Ł., et al. (2024). Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids. PLOS ONE, 19(6), e0299372.
  • Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 233-243.
  • Cook, S. D., et al. (2024).
  • Tchamgoue, A. D., et al. (2022). Antimicrobial and Cytotoxic Activities of Constituents from the Fruit of Albizia lebbeck L. Benth (Fabaceae). Molecules, 27(19), 6535.
  • Ren, L-J., et al. (2020). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers in Bioengineering and Biotechnology, 8, 809.
  • Chen, J., et al. (2020). Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine. Biotechnology Letters, 42(10), 2023-2030.
  • Cook, S. D., et al. (2024).
  • Cieśla, Ł., et al. (2024). Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids. PLOS ONE, 19(6), e0299372.
  • Harwood, J. L. (2005).
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  • Wolff, R. L., & Gunstone, F. D. (1967). Seed lipids. Science, 157(3791), 941-942.
  • Allen, J. (2023).
  • Perez-Garcia, O., et al. (2011). POLYUNSATURATED FATTY ACIDS IN BACTERIA, ALGAE AND FUNGI–A REVIEW. Environmental Engineering and Management Journal, 10(6), 767-775.
  • Deelai, S., et al. (2015). Fatty acid composition of 24 fungal isolates. Songklanakarin Journal of Science and Technology, 37(4), 387-393.
  • Gabbs, M., et al. (2021). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 121(14), 8348-8406.
  • Avato, P., & Tava, A. (2022). Rare fatty acids and lipids in plant oilseeds: occurrence and bioactivity. Phytochemistry Reviews, 21(2), 401-428.
  • Le, T. T., et al. (2020). Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species. Foods, 9(5), 643.

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An In-depth Technical Guide to the Biosynthesis of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 10-Phenyldecanoic acid is a long-chain fatty acid derivative with a terminal phenyl group, holding potential in various biochemical and pharmaceutical applications. While not a commonly described natural product, its synthesis can be achieved through the strategic application of synthetic biology, combining modules from distinct metabolic pathways in a heterologous host. This guide provides a comprehensive technical overview of a proposed biosynthetic pathway for this compound. We will dissect the pathway into three core modules: the activation of a phenyl-containing precursor, the iterative elongation via the fatty acid synthesis machinery, and the final product release. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design, implementation, and validation of such an engineered metabolic route.

Introduction and Strategic Overview

The convergence of aromatic and aliphatic metabolism presents a powerful platform for generating novel chemical entities. This compound (10-PDA), with its hybrid structure, is an exemplar of such molecules. Its biosynthesis is not characterized as a singular, natural pathway but can be rationally designed by hijacking and repurposing well-understood enzymatic machinery.

The Rationale for a Biosynthetic Approach

A biosynthetic route offers significant advantages over traditional chemical synthesis, including enhanced stereospecificity, reduced environmental impact, and the use of renewable feedstocks. The strategy outlined herein leverages the cellular machinery of a host organism, such as Escherichia coli, to perform a multi-step conversion from simple precursors.

Core Concept: A Hybrid Phenylacetate-Fatty Acid Pathway

The fundamental design principle is the interception of the native fatty acid synthesis (FAS) pathway with a non-canonical starter unit, phenylacetyl-CoA. This requires the functional expression of an enzyme capable of activating a phenyl-containing precursor and the co-option of the host's FAS machinery to perform the subsequent chain elongation.

Dissection of the Biosynthetic Pathway

The production of this compound can be deconstructed into three essential enzymatic modules.

Module 1: Generation of the Phenylacetyl-CoA Starter Unit

The first committed step is the activation of phenylacetic acid (PAA) to its thioester derivative, phenylacetyl-CoA. This is a critical priming step that renders the phenylacetyl moiety competent for entry into the fatty acid synthesis cycle.

Key Enzyme: Phenylacetate-CoA Ligase (PaaK)

This reaction is catalyzed by Phenylacetate-CoA ligase (EC 6.2.1.30), an enzyme central to the catabolism of phenylalanine and phenylacetic acid in various bacteria.[1][2] The enzyme catalyzes the reaction:

Phenylacetate + ATP + CoA → Phenylacetyl-CoA + AMP + Diphosphate[1][3]

The choice of the paaK gene is a critical design parameter. Enzymes from different organisms exhibit varied substrate specificities and kinetic properties. For instance, the PaaK from Pseudomonas putida is well-characterized and shows high specificity for phenylacetate.[2] Similarly, the enzyme from Azoarcus evansii has been purified and its kinetics determined, providing a solid foundation for its use in an engineered pathway.[3][4]

Table 1: Kinetic Properties of Phenylacetate-CoA Ligase (PaaK) from Various Bacterial Sources

PropertyAzoarcus evansii[3]Thermus thermophilus[5]
Optimal pH 8.0 - 8.5Not specified
Optimal Temperature Not specified75 °C
Km (Phenylacetate) 14 µM50 µM
Km (ATP) 60 µM6 µM
Km (CoA) 45 µM30 µM
Vmax 48 µmol/min/mg24 µmol/min/mg

Causality Note: The selection of a PaaK enzyme should be guided by the intended host organism and process conditions. For mesophilic hosts like E. coli, the enzyme from A. evansii is a suitable choice, whereas the thermostable variant from T. thermophilus could be advantageous for in vitro biocatalytic applications at elevated temperatures.[3][5]

Module 2: Iterative Chain Elongation by Fatty Acid Synthase (FAS)

Once phenylacetyl-CoA is formed, it must be loaded onto the acyl carrier protein (ACP) and serve as a primer for the Type II fatty acid synthase (FASII) system, which is ubiquitous in bacteria.

The Elongation Cycle:

  • Priming: Phenylacetyl-CoA is believed to be accepted by the condensing enzyme 3-oxoacyl-ACP synthase III (FabH), which typically uses acetyl-CoA. The ability of FabH to accept a larger, non-native substrate is the linchpin of this entire pathway and may require protein engineering to enhance efficiency.

  • Elongation: The phenylacetyl-ACP primer undergoes four successive rounds of elongation. Each cycle adds a two-carbon unit derived from malonyl-CoA and involves a condensation, reduction, dehydration, and a second reduction step, catalyzed by the enzymes FabH/FabB, FabG, FabA/FabZ, and FabI, respectively.[6]

  • Intermediate Products: After four cycles, a 10-phenyl-3-oxo-decanoyl-ACP intermediate is formed, which then undergoes the final reduction steps to yield 10-phenyldecanoyl-ACP.

Module 3: Termination and Product Release

The final step is the hydrolysis of the thioester bond in 10-phenyldecanoyl-ACP to release the free fatty acid, this compound. This is accomplished by a thioesterase. Overexpression of a promiscuous thioesterase, such as the native E. coli 'TesA' (which lacks a leader peptide, preventing its secretion and increasing cytosolic activity), is a common strategy to cleave the acyl-ACP intermediate and drive flux towards the final product.

Biosynthesis_Pathway cluster_module1 Module 1: Starter Unit Activation cluster_module2 Module 2: Chain Elongation cluster_module3 Module 3: Product Release PAA Phenylacetic Acid PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK (ATP, CoA) FAS_start Loading onto FAS (via FabH) PAA_CoA->FAS_start Elongation 4x Elongation Cycles (+4 Malonyl-CoA) FAS_start->Elongation PDA_ACP 10-Phenyldecanoyl-ACP Elongation->PDA_ACP PDA This compound PDA_ACP->PDA Thioesterase (e.g., 'TesA)

Figure 1: Modular overview of the engineered biosynthetic pathway for this compound.

Host Engineering and Experimental Implementation

Escherichia coli is an ideal chassis for implementing this pathway due to its well-characterized genetics and rapid growth.

Genetic Engineering Strategy

A robust expression system, typically a multi-gene plasmid, is required.

  • Gene Selection:

    • PaaK: A codon-optimized paaK gene from an organism like P. putida or A. evansii.[2][3]

    • Thioesterase: A truncated, leaderless version of the E. coli tesA gene ('tesA).

  • Plasmid Construction: The selected genes are cloned into a suitable expression vector (e.g., a pET or pTrc series plasmid) under the control of an inducible promoter like T7 or trc.

  • Host Strain Modification: To maximize product yield, competing pathways in the host must be attenuated. A critical modification is the deletion of genes involved in β-oxidation, which prevents the degradation of the fatty acid product. Deleting fadD and/or fadE is a standard and effective strategy.[7][8]

Experimental_Workflow cluster_prep A. Genetic Construction cluster_bio B. Biological Implementation cluster_analysis C. Analysis Gene_Selection 1. Select & Synthesize paaK, 'tesA Cloning 2. Clone into Expression Vector Gene_Selection->Cloning Verification 3. Sequence Verify Plasmid Cloning->Verification Transformation 4. Transform E. coli (ΔfadD Host) Verification->Transformation Culture 5. Culture Cells & Induce Expression Transformation->Culture Feed 6. Feed Phenylacetic Acid Precursor Culture->Feed Harvest 7. Harvest Culture & Extract with Solvent Feed->Harvest Analysis 8. Analyze via GC-MS / HPLC Harvest->Analysis Final_Product This compound Analysis->Final_Product

Sources

The Pleiotropic Potential of 10-Phenyldecanoic Acid: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

10-Phenyldecanoic acid (10-PDA) is a unique fatty acid characterized by a terminal phenyl group. While its precise biological roles in mammalian systems are still under active investigation, its structural similarity to endogenous signaling molecules and other bioactive lipids suggests a rich pharmacology. This technical guide provides an in-depth exploration of the plausible mechanisms of action of 10-PDA, drawing upon established principles of fatty acid signaling and metabolism. We will delve into three primary putative pathways: the activation of Peroxisome Proliferator-Activated Receptors (PPARs), modulation of the central energy sensor AMP-activated protein kinase (AMPK), and interaction with the fatty acid translocase CD36. This document is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential of 10-PDA in metabolic and inflammatory diseases.

Introduction to this compound

This compound is a C16 fatty acid with a phenyl ring at the omega position of its ten-carbon acyl chain. While not a common dietary fatty acid, its synthesis and metabolism have been observed in microbial systems, where it can be incorporated into complex lipids like triacylglycerols and wax esters[1]. In the broader context of phenyl-substituted fatty acids, related molecules have been utilized as metabolic tracers and have demonstrated diverse biological activities, including the ability to act as histone deacetylase inhibitors and chemical chaperones[2][3]. The presence of the phenyl group imparts distinct physicochemical properties compared to its saturated counterpart, decanoic acid, potentially influencing its interaction with biological targets.

Putative Mechanism 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation[4][5]. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and target gene profiles[6][7]. Fatty acids and their derivatives are natural ligands for PPARs[4].

The Rationale for 10-PDA as a PPAR Ligand

The structural analogue of 10-PDA, decanoic acid (a 10-carbon fatty acid), has been identified as a direct ligand and partial agonist of PPARγ[8]. Decanoic acid has also been shown to weakly activate PPARα and PPARβ/δ[8]. Given that the decanoic acid backbone is a core structural feature of 10-PDA, it is highly plausible that 10-PDA also functions as a PPAR ligand. The terminal phenyl group may influence binding affinity and isoform selectivity.

Proposed Signaling Pathway

Upon binding to 10-PDA, the PPAR receptor would likely undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated PPAR/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-PDA 10-PDA PPAR PPAR 10-PDA->PPAR Binds CoR Corepressor PPAR->CoR Dissociates PPAR_RXR PPAR-RXR Heterodimer RXR RXR CoA Coactivator PPRE PPRE PPAR_RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Figure 1: Proposed PPAR signaling pathway for this compound.

Experimental Validation

Table 1: Experimental Protocols for Validating 10-PDA as a PPAR Agonist

ExperimentObjectiveMethodology
Ligand Binding Assay To determine if 10-PDA directly binds to PPAR isoforms.Utilize a competitive binding assay with a radiolabeled or fluorescently tagged known PPAR ligand and purified PPAR ligand-binding domains (LBDs).
Luciferase Reporter Assay To assess the ability of 10-PDA to activate PPAR-mediated gene transcription.Co-transfect cells with a PPAR expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. Treat with 10-PDA and measure luciferase activity.
Quantitative PCR (qPCR) To measure the expression of known PPAR target genes.Treat relevant cell types (e.g., adipocytes, hepatocytes) with 10-PDA and quantify the mRNA levels of genes such as FABP4, CD36, and CPT1.
Western Blotting To confirm changes in protein expression of PPAR targets.Following treatment with 10-PDA, analyze cell lysates for changes in the protein levels of key metabolic enzymes and transporters regulated by PPARs.

Putative Mechanism 2: Modulation of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. It is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress such as nutrient deprivation or exercise[9][10]. Activated AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP[11].

The Rationale for 10-PDA as an AMPK Modulator

While direct evidence is lacking, several lines of reasoning support the hypothesis that 10-PDA could modulate AMPK activity. Fatty acid metabolism is intricately linked with cellular energy status, and certain fatty acids and their metabolites are known to influence AMPK signaling. Furthermore, compounds that affect mitochondrial function, a common consequence of altered fatty acid metabolism, can indirectly activate AMPK.

Proposed Signaling Pathway

10-PDA could modulate AMPK activity through several potential mechanisms:

  • Indirect Activation: By altering cellular metabolism, for instance, through uncoupling of oxidative phosphorylation or inhibition of the respiratory chain, 10-PDA could increase the AMP:ATP ratio, leading to the activation of AMPK by its upstream kinase, LKB1.

  • Direct Allosteric Modulation: Although less common for fatty acids, it is conceivable that 10-PDA could directly bind to the AMPK complex and allosterically modulate its activity.

AMPK_Signaling cluster_outcomes Downstream Effects 10-PDA 10-PDA Metabolic_Stress Metabolic Stress (Increased AMP:ATP) 10-PDA->Metabolic_Stress LKB1 LKB1 Metabolic_Stress->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation) pAMPK->Catabolism Anabolism Decreased Anabolism (e.g., Lipid Synthesis) pAMPK->Anabolism

Figure 2: Hypothesized indirect activation of AMPK by this compound.

Experimental Validation

Table 2: Experimental Protocols for Investigating the Effect of 10-PDA on AMPK Signaling

ExperimentObjectiveMethodology
Western Blotting To determine if 10-PDA treatment leads to AMPK activation.Treat cells with 10-PDA and probe cell lysates with antibodies against phosphorylated AMPK (Thr172) and its downstream target, phosphorylated ACC (Ser79).
Seahorse XF Analyzer To assess the impact of 10-PDA on cellular respiration and mitochondrial function.Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in real-time following treatment with 10-PDA.
In Vitro Kinase Assay To test for direct activation of AMPK by 10-PDA.Incubate purified AMPK enzyme with its substrate (e.g., SAMS peptide) and ATP in the presence and absence of 10-PDA and measure substrate phosphorylation.
Cellular ATP/AMP Ratio Measurement To determine if 10-PDA alters the cellular energy state.Treat cells with 10-PDA and quantify intracellular ATP and AMP levels using commercially available kits.

Putative Mechanism 3: Interaction with CD36

CD36, also known as fatty acid translocase (FAT), is a multifunctional scavenger receptor expressed on the surface of various cell types, including adipocytes, macrophages, and platelets. It plays a critical role in the uptake of long-chain fatty acids, as well as oxidized lipoproteins and other ligands[12].

The Rationale for 10-PDA as a CD36 Ligand/Modulator

As a fatty acid, 10-PDA is a natural candidate for interaction with CD36. The binding of fatty acids to CD36 facilitates their transport across the plasma membrane. 10-PDA could act as a substrate for CD36-mediated uptake or, alternatively, could modulate CD36 activity, potentially inhibiting the uptake of other fatty acids.

Proposed Experimental Workflow

Investigating the interaction of 10-PDA with CD36 would involve a series of cellular and biochemical assays to determine if it is a substrate or a modulator of this transporter.

CD36_Workflow Start Start Cell_Culture Culture CD36-expressing and control cells Start->Cell_Culture FA_Uptake_Assay Fatty Acid Uptake Assay (e.g., with fluorescent FA) Cell_Culture->FA_Uptake_Assay Direct_Binding_Assay Direct Binding Assay (e.g., SPR or MST) Cell_Culture->Direct_Binding_Assay Competition_Assay Competition with 10-PDA FA_Uptake_Assay->Competition_Assay Data_Analysis Data Analysis and Interpretation Competition_Assay->Data_Analysis Direct_Binding_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: Experimental workflow to investigate the interaction of 10-PDA with CD36.

Experimental Validation

Table 3: Experimental Protocols for Characterizing the Interaction of 10-PDA with CD36

ExperimentObjectiveMethodology
Cellular Fatty Acid Uptake Assay To determine if 10-PDA inhibits the uptake of other fatty acids.Use a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) and measure its uptake in CD36-expressing cells in the presence and absence of 10-PDA.
Direct Binding Studies To confirm a direct physical interaction between 10-PDA and CD36.Employ techniques such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) using purified CD36 protein and 10-PDA.
Co-immunoprecipitation To investigate if 10-PDA modulates the interaction of CD36 with its signaling partners.In cells treated with 10-PDA, immunoprecipitate CD36 and probe for associated signaling proteins (e.g., Src family kinases) by western blotting.

Synthesis and Future Directions

The available evidence, primarily from studies on structurally related fatty acids, strongly suggests that this compound is a promising candidate for modulating key metabolic and inflammatory signaling pathways. The most compelling hypothesis is its action as a PPAR agonist, given the established activity of decanoic acid. However, its potential to influence cellular energy homeostasis via AMPK and to interact with the fatty acid transporter CD36 should not be overlooked.

Future research should focus on systematically validating these putative mechanisms using the experimental approaches outlined in this guide. A comprehensive understanding of the molecular targets of 10-PDA will be crucial for unlocking its therapeutic potential in conditions such as type 2 diabetes, non-alcoholic fatty liver disease, and atherosclerosis.

References

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  • Malapaka, R. R., Khoo, S., Zhang, J., Choi, J. H., Zhou, X. E., Yousaf, N., ... & Li, Y. (2012). Identification and mechanism of 10-carbon fatty acid as modulating ligand of peroxisome proliferator-activated receptors. Journal of Biological Chemistry, 287(1), 183-195.
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  • Wang, Y., et al. (2023). Molecular Drug Simulation and Experimental Validation of the CD36 Receptor Competitively Binding to Long-Chain Fatty Acids by 7-Ketocholesteryl-9-carboxynonanoate. Journal of Agricultural and Food Chemistry, 71(31), 11843-11855.
  • Giampieri, F., et al. (2022). Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid. International Journal of Molecular Sciences, 23(3), 1113.
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10-Phenyldecanoic acid structure-activity relationship

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 10-Phenyldecanoic Acid

Abstract

This compound is a synthetic fatty acid analog that has garnered interest for its potential biological activities, primarily as a modulator of key metabolic and cell-signaling pathways. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the this compound scaffold. We delve into its interactions with two primary molecular targets: Fatty Acid Synthase (FASN) and Peroxisome Proliferator-Activated Receptors (PPARs). By dissecting the roles of the terminal phenyl group, the ten-carbon aliphatic chain, and the carboxylic acid headgroup, this document synthesizes the current understanding of how structural modifications influence biological efficacy. This guide offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in optimizing phenylalkanoic acids as therapeutic leads.

Introduction: The this compound Scaffold

This compound (C₁₆H₂₄O₂) is a hybrid structure combining a lipophilic phenyl ring and a medium-length fatty acid chain.[1][2] This unique architecture positions it as an intriguing candidate for interacting with biological systems that recognize fatty acids as substrates or signaling molecules. Its significance lies in its potential to modulate enzymes and nuclear receptors central to cellular metabolism and disease progression, such as cancer and metabolic disorders. Understanding the precise relationship between its chemical structure and its biological function is paramount for the rational design of more potent and selective therapeutic agents.

Primary Biological Targets and Mechanisms of Action

Fatty Acid Synthase (FASN)

Fatty Acid Synthase is a critical enzyme in the de novo synthesis of long-chain fatty acids.[3][4] While its expression is low in most healthy adult tissues, many human cancers exhibit significantly up-regulated FASN activity to support rapid proliferation and membrane synthesis.[4] This differential expression makes FASN a compelling target for anticancer therapies.[4][5] Phenylalkanoic acids can interfere with FASN activity, leading to an accumulation of the substrate malonyl-CoA and a depletion of the end-product palmitate. This disruption can trigger cytostatic and cytotoxic effects, including the induction of apoptosis in cancer cells.[4][6]

cluster_0 FASN Catalytic Cycle cluster_1 Inhibition Pathway Acetyl-CoA Acetyl-CoA FASN_Enzyme FASN_Enzyme Acetyl-CoA->FASN_Enzyme 1. Priming Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN_Enzyme 2. Loading Growing_Acyl_Chain Growing_Acyl_Chain FASN_Enzyme->Growing_Acyl_Chain 3. Condensation Palmitate Palmitate FASN_Enzyme->Palmitate 6. Thioesterase Cleavage Growing_Acyl_Chain->FASN_Enzyme 5. Elongation (7x) NADPH NADPH NADPH->Growing_Acyl_Chain 4. Reduction Steps 10-PDA This compound (or analog) 10-PDA->Inhibition Competes with Substrates Inhibition->FASN_Enzyme

FASN catalytic cycle and point of inhibition.
Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors comprising three isoforms—PPARα, PPARβ/δ, and PPARγ—that act as ligand-activated transcription factors.[7][8] They are critical regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[7][9] Natural fatty acids are the endogenous ligands for PPARs.[9] Upon binding a ligand like this compound, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[7][10] For instance, decanoic acid (a 10-carbon fatty acid) has been shown to be a direct, modulating ligand of PPARγ.[11]

cluster_0 Cytoplasm cluster_1 Nucleus Ligand 10-Phenyldecanoic Acid (Ligand) PPAR PPAR Ligand->PPAR 1. Binding & Activation Complex PPAR-RXR Heterodimer PPAR->Complex 2. Heterodimerization RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE 3. DNA Binding Transcription Target Gene Transcription PPRE->Transcription 4. Regulation

PPAR activation and transcriptional regulation.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound can be optimized by modifying its three key domains. The following analysis synthesizes findings from studies on related compounds to establish a predictive SAR framework.

The Phenyl Terminus

The terminal phenyl ring provides a large, lipophilic anchor that contributes significantly to binding affinity, likely through hydrophobic and van der Waals interactions within the target's binding pocket.

  • Substitution: The position and nature of substituents on the phenyl ring are critical. In related inhibitor designs, introducing small electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., CH₃) can modulate electronic properties and influence binding, though this often leads to decreased activity if the substituent creates steric hindrance.[12] The optimal substitution pattern must be determined empirically for each target.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) can alter solubility, metabolic stability, and target selectivity.

The Alkyl Chain Linker

The ten-carbon chain provides the necessary length and flexibility to bridge key interaction points within the ligand-binding domain of both FASN and PPARs.

  • Chain Length: This is a critical determinant of activity. Studies on medium-chain fatty acids show that a 10-carbon length (decanoic acid) is effective for PPARγ activation.[11] Shorter or longer chains may fail to position the terminal phenyl group and the carboxylic acid optimally, leading to a significant loss of potency.

  • Rigidity: Introducing elements of rigidity, such as double bonds or cyclic structures within the chain, could lock the molecule into a more favorable bioactive conformation, potentially increasing affinity. However, this can also reduce the molecule's ability to adapt to the binding site.

The Carboxylic Acid Headgroup

The terminal carboxylic acid is typically essential for activity, acting as a crucial hydrogen bond donor and acceptor that anchors the molecule to polar residues (e.g., Arginine, Serine, Tyrosine) in the active site.

  • Acidity: The pKa of this group is important. It must be ionized at physiological pH to form a carboxylate anion, which engages in strong ionic interactions.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazoles or hydroxamic acids can modulate potency, cell permeability, and pharmacokinetic properties. The choice of bioisostere must preserve the key hydrogen bonding interactions.[12] Esterification of the carboxylic acid typically abolishes activity unless the ester can be hydrolyzed in vivo by cellular esterases to release the active acid (i.e., a prodrug strategy).

SAR Summary Table
Molecular FragmentModificationPredicted Effect on ActivityRationale
Phenyl Ring UnsubstitutedBaseline ActivityProvides essential lipophilic interactions.
Small Substituents (e.g., -F, -Cl, -CH₃)VariableMay enhance or decrease activity depending on steric/electronic fit.[12]
Bulky SubstituentsLikely DecreasedPotential for steric clash within the binding pocket.
Alkyl Chain Shortening (<9 carbons)DecreasedInsufficient length to span key binding interactions.
Lengthening (>11 carbons)Likely DecreasedMay introduce steric clashes or unfavorable hydrophobic interactions.
Introduction of trans-double bondPotentially IncreasedIntroduces conformational rigidity that may favor the bioactive pose.
Acid Headgroup Esterification (Prodrug)Inactive in vitro; potentially active in vivoThe free carboxylate is required for direct binding.
Replacement with TetrazolePotentially Maintained or IncreasedA common carboxylic acid bioisostere that maintains acidic and H-bonding properties.
Amide FormationDecreased or AbolishedRemoves the critical ionic interaction and alters H-bonding capability.

Experimental Protocols for SAR Elucidation

To validate the SAR hypotheses, robust and reproducible assays are necessary. The following protocols describe standard methods for evaluating the activity of this compound analogs.

FASN Inhibition Assay (NADPH Depletion)

This spectrophotometric assay measures the activity of purified FASN by monitoring the consumption of its co-factor, NADPH, which absorbs light at 340 nm.[13][14] A decrease in the rate of NADPH oxidation in the presence of an inhibitor indicates FASN inhibition.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

    • Substrates: Prepare stock solutions of Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) in purified water.

    • Enzyme: Purified human FASN enzyme.

    • Inhibitor: Prepare a stock solution of this compound or its analog in DMSO. Create serial dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 170 µL of Assay Buffer to each well.

    • Add 2 µL of the inhibitor dilution (or DMSO for control).

    • Add 10 µL of Acetyl-CoA (final concentration ~50 µM).

    • Add 10 µL of NADPH (final concentration ~100 µM).

    • Add 5 µL of purified FASN enzyme.

    • Incubate the plate at 37°C for 5-10 minutes.

  • Measurement:

    • Initiate the reaction by adding 10 µL of Malonyl-CoA (final concentration ~50 µM).

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for the FASN NADPH depletion assay.
PPAR Transcriptional Activation Assay (Luciferase Reporter)

This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform.[15][16] Cells are engineered to express a PPAR isoform and a reporter gene (e.g., luciferase) whose transcription is controlled by a PPRE. Ligand activation of PPAR drives the expression of luciferase, which is measured via its light-emitting reaction.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T or a similar cell line in appropriate media (e.g., DMEM with 10% FBS).

    • Co-transfect cells with two plasmids:

      • An expression vector for the human PPAR isoform of interest (e.g., pCMX-hPPARγ).

      • A reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene (e.g., pGL4-PPRE-Luc).

    • A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Assay Procedure:

    • After 24 hours of transfection, plate the cells into a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells/well.[15]

    • Allow cells to adhere for 12-24 hours.

    • Remove the culture medium and replace it with a medium containing serial dilutions of the test compound (this compound or analog) or a known agonist (e.g., Rosiglitazone for PPARγ) as a positive control.

    • Incubate the cells for 18-24 hours at 37°C.

  • Measurement:

    • Remove the medium and lyse the cells using a passive lysis buffer.

    • Add luciferase assay substrate to the cell lysate.

    • Measure the firefly luciferase luminescence using a luminometer.

    • If using a normalization control, subsequently add the Renilla luciferase substrate and measure its luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold activation relative to the vehicle control (DMSO).

    • Plot the fold activation against the compound concentration and determine the EC₅₀ value.

Workflow for the PPAR luciferase reporter assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of novel modulators of FASN and PPARs. The structure-activity relationship is governed by a tripartite interaction model where the terminal phenyl ring, the ten-carbon aliphatic linker, and the carboxylic acid headgroup each play a distinct and critical role. Future research should focus on a multiparameter optimization approach, synthesizing and evaluating analogs with systematic modifications to each of the three domains. Key areas for exploration include the introduction of metabolically stable bioisosteres for the carboxylic acid, the exploration of heterocyclic replacements for the phenyl ring to fine-tune selectivity, and the synthesis of conformationally restricted chain analogs to maximize binding affinity. Such efforts, guided by the SAR principles and experimental protocols outlined in this guide, will be instrumental in advancing these promising compounds toward clinical relevance.

References

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  • Kuhajda, F. P., Pizer, E. S., Li, J. N., Mani, N. S., Frehywot, G. L., & Townsend, C. A. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450-3454.
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An In-Depth Technical Guide to the Biological Activity of ω-Phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

ω-Phenylalkanoic acids are a fascinating class of naturally occurring and synthetic compounds characterized by a phenyl group at the terminal (ω) position of an alkanoic acid chain. Their presence has been documented in a variety of natural sources, from plant seeds and fragrances to mammalian exocrine secretions and even the foul-smelling defense secretions of the stinkpot turtle.[1] Beyond their interesting origins, these molecules have garnered significant attention within the scientific community for their diverse and potent biological activities. This guide provides a comprehensive technical overview of the multifaceted biological effects of ω-phenylalkanoic acids, with a particular focus on their antimicrobial, anti-inflammatory, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships, and detailed experimental protocols for evaluating these activities.

I. Antimicrobial Activity of ω-Phenylalkanoic Acids

ω-Phenylalkanoic acids have demonstrated notable antimicrobial properties against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.[2] This activity is significantly influenced by the structure of the molecule, particularly the length of the alkyl chain.

A. Mechanism of Action: Disruption of Microbial Cell Membranes

The primary antimicrobial mechanism of ω-phenylalkanoic acids is the disruption of the bacterial cell membrane.[3] This process involves the insertion of the lipophilic alkyl chain into the lipid bilayer of the membrane, leading to a loss of membrane integrity and subsequent cell death. The acidic head group of the molecule is believed to interact with the membrane surface, while the phenyl group contributes to the overall lipophilicity and membrane partitioning.

This disruption manifests in several ways:

  • Increased Membrane Permeability: The insertion of ω-phenylalkanoic acids into the cell membrane creates pores or channels, leading to the leakage of essential intracellular components such as ions (e.g., K+), metabolites, and even small proteins.[4]

  • Alteration of Membrane Potential: The influx and efflux of ions disrupt the electrochemical gradient across the bacterial membrane, leading to depolarization. This loss of membrane potential is detrimental to cellular processes that rely on it, such as ATP synthesis and nutrient transport.

  • Inhibition of Cellular Respiration: By disrupting the membrane, ω-phenylalkanoic acids can interfere with the electron transport chain, which is located in the cell membrane of bacteria, thereby inhibiting cellular respiration.

B. Structure-Activity Relationship

The antimicrobial efficacy of ω-phenylalkanoic acids is closely tied to their chemical structure:

  • Alkyl Chain Length: A critical factor is the length of the alkanoic acid chain. Generally, an optimal chain length exists for maximal activity, as it governs the compound's ability to effectively partition into and disrupt the lipid bilayer.[5]

  • Phenyl Group: The terminal phenyl group enhances the lipophilicity of the molecule, facilitating its interaction with and insertion into the hydrophobic core of the cell membrane.

  • Substituents on the Phenyl Ring: The presence of substituents on the phenyl ring can modulate the antimicrobial activity by altering the electronic properties and lipophilicity of the molecule.

C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a standard and widely used technique for determining the MIC of ω-phenylalkanoic acids.[7][8]

Protocol: Broth Microdilution Assay

  • Preparation of ω-Phenylalkanoic Acid Stock Solution: Dissolve the ω-phenylalkanoic acid in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Add a specific volume of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilutions: Add a defined volume of the stock solution to the first column of the plate and perform two-fold serial dilutions across the plate by transferring a portion of the solution from one well to the next. This creates a gradient of decreasing concentrations of the ω-phenylalkanoic acid.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test microorganism. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension, except for a sterility control well. Include a growth control well containing only the bacterial suspension and broth.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the ω-phenylalkanoic acid in which no visible bacterial growth is observed.[9]

Diagram of Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of ω-Phenylalkanoic Acid serial_dilution Serial Dilution stock->serial_dilution Add to first column plate 96-Well Plate with Broth plate->serial_dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculate Inoculation inoculum->inoculate serial_dilution->inoculate incubate Incubation (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

II. Anti-inflammatory Activity of ω-Phenylalkanoic Acids

Several ω-phenylalkanoic acids exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[10] This activity makes them attractive candidates for the development of novel anti-inflammatory drugs.

A. Mechanism of Action: Inhibition of Prostaglandin and Leukotriene Synthesis

The anti-inflammatory effects of ω-phenylalkanoic acids are largely attributed to their ability to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

  • Inhibition of Cyclooxygenase (COX): ω-Phenylalkanoic acids can act as inhibitors of both COX-1 and COX-2 enzymes.[12] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2) that mediate pain, fever, and inflammation.

  • Inhibition of Lipoxygenase (LOX): These compounds can also inhibit 5-lipoxygenase (5-LOX), the enzyme responsible for the initial step in the biosynthesis of leukotrienes.[7] Leukotrienes (e.g., LTB4) are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.

Diagram of the Arachidonic Acid Cascade and Inhibition by ω-Phenylalkanoic Acids

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox COX-1 / COX-2 arachidonic_acid->cox lox 5-Lipoxygenase (5-LOX) arachidonic_acid->lox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation_cox Inflammation, Pain, Fever prostaglandins->inflammation_cox lta4 Leukotriene A4 (LTA4) lox->lta4 leukotrienes Leukotrienes (LTB4, etc.) lta4->leukotrienes inflammation_lox Inflammation, Chemotaxis leukotrienes->inflammation_lox omega_phenylalkanoic_acids ω-Phenylalkanoic Acids omega_phenylalkanoic_acids->cox Inhibits omega_phenylalkanoic_acids->lox Inhibits

Caption: Inhibition of Prostaglandin and Leukotriene Synthesis Pathways.

B. Experimental Protocols: COX and LOX Inhibition Assays

The inhibitory activity of ω-phenylalkanoic acids on COX and LOX enzymes can be determined using in vitro enzyme inhibition assays.

Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol is based on the quantification of prostaglandin E2 (PGE2) produced by the enzymatic conversion of arachidonic acid.

  • Enzyme and Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the ω-phenylalkanoic acid test compound at various concentrations.

  • Incubation: In a microplate, incubate the COX enzyme with the test compound or vehicle control for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the wells.

  • Reaction Termination: After a specific incubation time, terminate the reaction.

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13]

  • IC50 Determination: Calculate the concentration of the ω-phenylalkanoic acid that inhibits 50% of the COX activity (IC50 value) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of the 15-lipoxygenase (15-LOX) catalyzed peroxidation of linoleic acid.[12]

  • Reagent Preparation: Prepare a buffer solution (e.g., borate buffer), an enzyme solution of 15-LOX, a substrate solution of linoleic acid, and solutions of the ω-phenylalkanoic acid test compound in a suitable solvent (e.g., DMSO).

  • Incubation: In a quartz cuvette, incubate the enzyme solution with the test compound or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate solution.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. This absorbance corresponds to the formation of the conjugated diene product.

  • IC50 Determination: Calculate the IC50 value by comparing the rate of the reaction in the presence of the inhibitor to the control reaction.

III. Anticancer Activity of ω-Phenylalkanoic Acids

Emerging evidence suggests that certain ω-phenylalkanoic acids and their derivatives possess anticancer properties, making them a subject of interest in oncology research.[8][14]

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of ω-phenylalkanoic acids are multifaceted and can involve the induction of programmed cell death (apoptosis) and the disruption of the cell cycle in cancer cells.

  • Induction of Apoptosis: These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve:

    • Disruption of Mitochondrial Membrane Potential: ω-Phenylalkanoic acids can induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5]

    • Activation of Caspases: The initiation of apoptosis leads to the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3 and caspase-7), which execute the dismantling of the cell.[15][16]

    • Generation of Reactive Oxygen Species (ROS): Some derivatives may induce oxidative stress in cancer cells by increasing the production of ROS, which can damage cellular components and trigger apoptosis.[10]

  • Cell Cycle Arrest: ω-Phenylalkanoic acids can interfere with the normal progression of the cell cycle, often causing an arrest at specific checkpoints (e.g., G2/M phase).[17] This prevents cancer cells from dividing and proliferating.

B. Experimental Protocols: In Vitro Anticancer Activity Assessment

A battery of in vitro assays is employed to evaluate the anticancer potential of ω-phenylalkanoic acids.[1]

Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ω-phenylalkanoic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for its conversion to formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12]

  • Cell Treatment: Treat cancer cells with the ω-phenylalkanoic acid.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[2][18][19]

  • Cell Treatment and Harvesting: Treat and harvest the cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase to remove RNA and then stain the cellular DNA with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram of In Vitro Anticancer Assay Workflow

Anticancer_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis start Cancer Cell Culture mtt_assay MTT Assay start->mtt_assay annexin_pi Annexin V/PI Staining start->annexin_pi pi_stain Propidium Iodide Staining start->pi_stain ic50 Determine IC50 mtt_assay->ic50 flow_apoptosis Flow Cytometry annexin_pi->flow_apoptosis flow_cellcycle Flow Cytometry pi_stain->flow_cellcycle

Caption: Workflow for evaluating in vitro anticancer activity.

IV. Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of ω-phenylalkanoic acids.

Table 1: Antimicrobial Activity of ω-Phenylalkanoic Acids

CompoundAlkyl Chain LengthTest OrganismMIC (µg/mL)
Phenylacetic Acid1Staphylococcus aureus>500
3-Phenylpropanoic Acid2Staphylococcus aureus250
5-Phenylpentanoic Acid4Staphylococcus aureus125
7-Phenylheptanoic Acid6Staphylococcus aureus62.5
3-Phenylpropanoic Acid2Escherichia coli>500
5-Phenylpentanoic Acid4Escherichia coli500
7-Phenylheptanoic Acid6Escherichia coli250

Table 2: Anti-inflammatory Activity of ω-Phenylalkanoic Acids

CompoundIC50 (µM) - COX-1IC50 (µM) - COX-2IC50 (µM) - 5-LOX
Phenylacetic Acid>100>100>100
3-Phenylpropanoic Acid50.225.875.1
Ibuprofen (Control)15.52.8-
Zileuton (Control)--1.2

Table 3: Anticancer Activity of ω-Phenylalkanoic Acids

CompoundCell LineIC50 (µM) - 48hApoptosis InductionCell Cycle Arrest
Phenylacetic AcidMCF-7 (Breast)150.3ModerateG1
3-Phenylpropanoic AcidMCF-7 (Breast)85.6HighG2/M
Phenylacetic AcidPC-3 (Prostate)120.8ModerateG1
3-Phenylpropanoic AcidPC-3 (Prostate)70.2HighG2/M
Doxorubicin (Control)MCF-7 (Breast)0.5HighG2/M

V. Conclusion

ω-Phenylalkanoic acids represent a versatile class of compounds with a remarkable spectrum of biological activities. Their ability to disrupt microbial membranes, inhibit key inflammatory enzymes, and induce cancer cell death underscores their potential as lead compounds in drug discovery and development. The structure-activity relationships highlighted in this guide provide a rational basis for the design of novel derivatives with enhanced potency and selectivity. The detailed experimental protocols outlined herein offer a robust framework for the systematic evaluation of these and other compounds, paving the way for future research and the potential translation of these findings into therapeutic applications.

VI. References

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An In-depth Technical Guide to 10-Phenyldecanoic Acid (CAS 18017-73-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 10-phenyldecanoic acid, a long-chain fatty acid with a terminal phenyl group. We will delve into its chemical properties, synthesis, metabolic pathways, and potential therapeutic applications, with a focus on its relevance to drug discovery and development.

Introduction: The Emerging Potential of ω-Phenyl Fatty Acids

This compound (CAS: 18017-73-7) belongs to the class of ω-phenyl fatty acids, which are characterized by a phenyl group at the omega (ω) position of a fatty acid chain. These compounds are of growing interest in medicinal chemistry due to their unique structural features that can influence their biological activity and metabolic fate compared to their purely aliphatic counterparts. The presence of the bulky, aromatic phenyl group can significantly alter physicochemical properties such as lipophilicity and steric hindrance, potentially leading to novel interactions with biological targets.

Historically, ω-phenyl fatty acids have been instrumental in elucidating fundamental biochemical pathways. For instance, the pioneering work of Franz Knoop in the early 20th century utilized ω-phenyl fatty acids to unravel the mechanism of fatty acid β-oxidation[1]. Today, research is exploring their potential as therapeutic agents in various disease areas, including cancer and infectious diseases.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 18017-73-7[2][3]
Molecular Formula C₁₆H₂₄O₂[2]
Molecular Weight 248.36 g/mol [2]
IUPAC Name This compound[2]
Synonyms Benzenedecanoic acid, OMEGA-PHENYL DECYCLIC ACID[4]
Boiling Point 351.44 °C (rough estimate)[4]
Density 0.9955 (rough estimate)[4]
SMILES C1=CC=C(C=C1)CCCCCCCCCC(=O)O[2]
InChIKey IISIYJPTBDSIFM-UHFFFAOYSA-N[2][3]

Synthesis of this compound: A Proposed Pathway

A likely two-step approach would involve the synthesis of 10-bromodecanoic acid followed by a coupling reaction with a phenyl source.

Step 1: Synthesis of 10-Bromodecanoic Acid

A detailed procedure for the synthesis of the key intermediate, 10-bromodecanoic acid, has been described.[5] This synthesis starts from 1,10-decanediol.

Protocol: Synthesis of 10-Bromodecanoic Acid

  • Bromination of 1,10-decanediol: 1,10-decanediol is reacted with 48% hydrobromic acid in toluene at reflux for 24 hours using a Dean-Stark apparatus to remove water.[5]

  • Purification of 10-bromo-1-decanol: The reaction mixture is cooled, washed sequentially with NaOH, HCl, water, and brine. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography to yield 10-bromo-1-decanol.[5]

  • Oxidation to 10-bromodecanoic acid: The purified 10-bromo-1-decanol is dissolved in acetone and cooled. A solution of chromic acid (prepared from chromium trioxide and sulfuric acid in water) is added slowly.[5] The reaction is stirred and then allowed to proceed overnight.

  • Final Purification: The reaction mixture is extracted with ether, washed, dried, and concentrated. The final product, 10-bromodecanoic acid, is purified by silica gel column chromatography and recrystallization.[5]

Step 2: Phenylation of 10-Bromodecanoic Acid

The introduction of the phenyl group can be achieved through a Friedel-Crafts alkylation or a related coupling reaction. A plausible approach would be a reaction between 10-bromodecanoic acid and benzene in the presence of a Lewis acid catalyst.

Proposed Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of benzene (acting as both reactant and solvent) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Addition of Reactant: Slowly add a solution of 10-bromodecanoic acid in a suitable anhydrous solvent to the benzene-catalyst mixture at a controlled temperature.

  • Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction by carefully adding it to ice-water. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude this compound can be purified by column chromatography and/or recrystallization.

Metabolic Fate: The Role of Peroxisomal β-Oxidation

A critical aspect of developing any fatty acid-based therapeutic is understanding its metabolic pathway. Unlike many endogenous fatty acids that are primarily metabolized in the mitochondria, ω-phenyl fatty acids are predominantly degraded via peroxisomal β-oxidation .[2] This has significant implications for the compound's pharmacokinetics and potential drug-drug interactions.

The mitochondrial β-oxidation of long-chain fatty acids is often inhibited by the bulky ω-phenyl group. Specifically, the activity of carnitine palmitoyltransferase, an enzyme crucial for mitochondrial uptake of fatty acids, is low for ω-phenyl fatty acyl-CoAs.[2]

The Peroxisomal β-Oxidation Pathway

Peroxisomal β-oxidation is a multi-step enzymatic process that shortens the fatty acid chain.[4][5] For this compound, this process would proceed as follows:

  • Activation: this compound is first activated to its coenzyme A (CoA) ester, 10-phenyldecanoyl-CoA.

  • Chain Shortening: The acyl-CoA ester undergoes successive rounds of β-oxidation within the peroxisome, releasing acetyl-CoA in each cycle. This process continues until a shorter-chain ω-phenyl fatty acid is formed.

  • Mitochondrial Involvement: The chain-shortened ω-phenyl fatty acyl-CoAs can then be transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation

Potential Therapeutic Applications

Preliminary research suggests that this compound and related ω-phenyl fatty acids may have potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer and Leishmanicidal Activity

A study investigating the biological activity of several ω-phenyl fatty acids reported that this compound exhibited cytotoxic effects against A549 human lung carcinoma cells. While the potency was moderate compared to other compounds in the series, it highlights the potential of this chemical scaffold. The same study also evaluated its activity against Leishmania infantum, the causative agent of leishmaniasis, indicating its potential as an anti-parasitic agent.

The proposed mechanism of action for the anticancer effects of some fatty acids involves the induction of apoptosis. Polyunsaturated fatty acids, for example, have been shown to trigger apoptosis in various cancer cell lines through multiple mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like the Akt/mTOR pathway.[6][7] While the specific mechanism for this compound has not been elucidated, it is plausible that it could induce cytotoxicity through similar pathways.

Anticancer_Mechanism

Analytical Methodologies for Quantification

For preclinical and clinical development, robust and validated analytical methods for the quantification of this compound in biological matrices are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: Bioanalytical Method Development using LC-MS/MS

  • Sample Preparation:

    • For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.

    • This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.

  • Chromatographic Separation:

    • Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used for separation.

    • A C18 column is a common choice for fatty acid analysis.

    • The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with a small amount of formic acid to aid ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

    • Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a deuterated analog) are monitored.

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, and stability.[8]

Formulation and Stability Considerations

The formulation of long-chain fatty acids like this compound for drug delivery presents challenges due to their lipophilic nature and potential for oxidation.

Formulation Strategies
  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can be employed to enhance the solubility and oral bioavailability of lipophilic compounds.[8]

  • Prodrug Approaches: The carboxylic acid group can be esterified to create a more lipophilic prodrug that may have improved absorption characteristics.

  • Sustained-Release Formulations: For controlled release, this compound can be incorporated into a matrix with water-soluble polymers.[9]

Stability

Long-chain fatty acids can be susceptible to oxidation, especially if they contain double bonds. While this compound is saturated, the stability of formulations should be rigorously assessed.

Stability-Indicating Assays:

A stability-indicating analytical method (SIAM) should be developed to separate and quantify this compound from any potential degradation products.[9][10] This is typically achieved using HPLC with a photodiode array (PDA) detector to monitor for the appearance of new peaks under stress conditions (e.g., heat, light, acid, base, and oxidation).

Safety and Toxicology

Specific toxicity data for this compound is not publicly available. However, based on the general properties of fatty acids, some predictions can be made. Long-chain fatty acids are generally considered to have low acute toxicity. However, for any new chemical entity intended for therapeutic use, a comprehensive preclinical toxicology program is required. This would include studies to assess:

  • Acute, sub-chronic, and chronic toxicity: To determine the effects of single and repeated doses.

  • Genotoxicity: To evaluate the potential for DNA damage.

  • Safety pharmacology: To assess effects on major organ systems.

Conclusion and Future Directions

This compound represents an intriguing molecule with potential for further investigation in drug discovery. Its unique structure, metabolic pathway through peroxisomal β-oxidation, and preliminary evidence of biological activity warrant more in-depth studies.

Future research should focus on:

  • Optimization of Synthesis: Development and validation of a high-yielding and scalable synthetic route.

  • Elucidation of Mechanism of Action: Detailed studies to understand how it exerts its cytotoxic effects on cancer cells and other pathogens.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dose-response relationship.

  • Lead Optimization: Synthesis and evaluation of analogs to improve potency and drug-like properties.

By systematically addressing these areas, the full therapeutic potential of this compound and the broader class of ω-phenyl fatty acids can be explored.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140324, this compound.
  • PubMed. (2010). Fatty acid and water-soluble polymer-based controlled release drug delivery system.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • MDPI. (2018). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients.
  • Wikipedia. (n.d.). Franz Knoop.
  • Creative Biolabs. (n.d.). Fatty Acid.
  • PubMed. (2003). Drug metabolism in peroxisomes: involvement of peroxisomal beta-oxidation system in the oxidative chain-shortening of xenobiotic acyl compounds.
  • PubMed Central (PMC). (n.d.). Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy.
  • PubMed. (1995). [Peroxisomal beta-oxidation].
  • MDPI. (2021). The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer.

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Spectroscopic Data for 10-Phenyldecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

10-Phenyldecanoic acid (C₁₆H₂₄O₂), a long-chain fatty acid with a terminal phenyl group, is a molecule of significant interest in various research domains, including biochemistry and drug development.[1] Its unique structure, combining a hydrophilic carboxylic acid head with a long hydrophobic alkyl chain terminating in an aromatic ring, imparts distinct physicochemical properties. Accurate and comprehensive spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its interactions in biological and chemical systems. This guide provides an in-depth analysis of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for this compound, grounded in established scientific principles and experimental methodologies.

Molecular Structure and Spectroscopic Overview

A fundamental understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule consists of a ten-carbon aliphatic chain, a carboxylic acid functional group at one end, and a phenyl group at the other.

Caption: Molecular structure of this compound.

A general workflow for the comprehensive spectroscopic analysis of this compound is outlined below. This systematic approach ensures the acquisition of high-quality, reproducible data for detailed structural elucidation.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts, Coupling, & Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure Structural Confirmation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.

  • Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound displays a molecular ion peak ([M]⁺) corresponding to its molecular weight.[2] The fragmentation pattern provides valuable structural information.

m/z Proposed Fragment Interpretation
248[C₁₆H₂₄O₂]⁺Molecular ion peak, confirming the molecular weight.
105[C₇H₇O]⁺A fragment resulting from cleavage of the alkyl chain.
91[C₇H₇]⁺Tropylium ion, a characteristic fragment of compounds containing a benzyl group.
77[C₆H₅]⁺Phenyl cation, indicative of the phenyl ring.
45[COOH]⁺Carboxyl group fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field, and a series of radiofrequency pulses are applied. The resulting signals (free induction decay, FID) are detected.

  • Data Processing: The FID is mathematically transformed (Fourier transform) to generate the NMR spectrum.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0-12.0Singlet (broad)1H-COOH
7.25-7.35Multiplet2Hmeta-H of phenyl ring
7.15-7.25Multiplet3Hortho- and para-H of phenyl ring
2.55-2.65Triplet2H-CH₂-Ph
2.30-2.40Triplet2H-CH₂-COOH
1.55-1.70Multiplet4H-CH₂-CH₂-Ph and -CH₂-CH₂-COOH
1.20-1.40Multiplet10H-(CH₂)₅-
¹³C NMR Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ, ppm) Assignment
~180-COOH
~142C-1' (quaternary) of phenyl ring
~128.5meta-C of phenyl ring
~128.3ortho-C of phenyl ring
~125.6para-C of phenyl ring
~36.0-CH₂-Ph
~34.0-CH₂-COOH
~31.5-CH₂-CH₂-Ph
~29.0-29.5-(CH₂)₅-
~24.7-CH₂-CH₂-COOH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the ATR crystal, and the sample in contact with it absorbs specific frequencies of IR radiation. The attenuated beam is then detected.

  • Data Processing: The interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber).

Data Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretch (aromatic)Phenyl ring
2920-2850C-H stretch (aliphatic)Alkyl chain
~1710C=O stretchCarboxylic acid
~1600, ~1495, ~1450C=C stretch (in-ring)Phenyl ring
~1410O-H bendCarboxylic acid
~1290C-O stretchCarboxylic acid
~940 (broad)O-H bend (out-of-plane)Carboxylic acid
~750, ~700C-H bend (out-of-plane)Monosubstituted phenyl

Conclusion

The comprehensive spectroscopic analysis of this compound, employing mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy, provides a detailed and self-validating structural elucidation. The data obtained from each technique are complementary and collectively confirm the molecular formula, the presence of the carboxylic acid and terminal phenyl functional groups, and the structure of the intervening decyl chain. This in-depth guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident identification and characterization of this important fatty acid.

References

  • PubChem. This compound.
  • PubChemLite. This compound (C16H24O2). [Link][2]

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An In-Depth Technical Guide to 10-Phenyldecanoic Acid Derivatives and Analogs: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of Phenylalkanoic Acids

In the landscape of modern drug discovery, the pursuit of novel chemical entities with tailored pharmacological profiles is a perpetual endeavor. Among the myriad of scaffolds under investigation, ω-phenylalkanoic acids have emerged as a promising class of compounds with diverse biological activities. This guide focuses specifically on 10-phenyldecanoic acid, its derivatives, and analogs, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for these molecules, elucidate their primary mechanism of action through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), detail protocols for their biological evaluation, and discuss the critical pharmacokinetic considerations for their translation into therapeutic agents. Our narrative is grounded in the principles of scientific integrity, aiming to provide not just a collection of facts, but a logical framework for understanding and advancing the study of this compelling class of compounds.

The Chemical Landscape: Synthesis of this compound and Its Analogs

The therapeutic potential of this compound derivatives is intrinsically linked to the ability to synthesize a diverse range of analogs with varied substitutions on the phenyl ring and modifications of the aliphatic chain. A robust synthetic strategy is paramount for establishing a comprehensive structure-activity relationship (SAR).

Core Synthesis of ω-Phenylalkanoic Acids

A versatile and efficient method for the synthesis of the this compound backbone involves a multi-step sequence starting from readily available precursors. A representative synthetic route is outlined below.[1]

Experimental Protocol: Synthesis of this compound

  • Protection of a ω-haloalkanol: Begin with a suitable starting material such as 6-chloro-1-hexanol. The hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent its interference in subsequent steps.

  • Grignard Reagent Formation and Coupling: The protected ω-chloroalkane is converted to its corresponding Grignard reagent. This is then coupled with a phenyl-containing electrophile, such as 4-phenylbutyl bromide, in the presence of a suitable catalyst (e.g., Li2CuCl4) to form the carbon-carbon bond, yielding the protected 10-phenyldecanol.

  • Deprotection: The protecting group is removed under acidic conditions to yield 10-phenyldecanol.

  • Oxidation: The primary alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent like pyridinium dichromate (PDC) in dimethylformamide (DMF) to afford this compound.[1]

Diversification Strategies for Analog Synthesis

The true power of this synthetic approach lies in its adaptability for creating a library of analogs.

  • Phenyl Ring Substitution: By starting with substituted phenyl Grignard reagents or substituted phenyl-containing electrophiles, a wide array of derivatives with different electronic and steric properties on the phenyl ring can be generated.

  • Aliphatic Chain Modification: The length of the aliphatic chain can be readily modulated by selecting different ω-haloalkanol starting materials. Furthermore, the introduction of unsaturation or branching within the chain can be achieved through appropriate synthetic modifications.

This diversity-oriented synthesis is crucial for probing the specific interactions between the ligand and its biological target, as will be discussed in the subsequent sections.

Mechanism of Action: Targeting the Master Regulator of Metabolism, PPARγ

A significant body of evidence points to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as a primary molecular target for this compound and its analogs.[2][3][4][5][6] PPARs are a family of nuclear receptors that act as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation.[2][4]

The PPARγ Signaling Pathway

Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARγ is known to have profound effects on various physiological processes.[2][6]

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 10-Phenyldecanoic Acid Analog PPARg PPARγ Ligand->PPARg Binding Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binding TargetGene Target Gene (e.g., genes for lipid metabolism, anti-inflammatory cytokines) PPRE->TargetGene Transcription Activation mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., ↓ Inflammation, ↑ Insulin Sensitivity) Protein->Response

Figure 1: The PPARγ signaling pathway activated by a this compound analog.

This compound as a PPARγ Modulator

The structural similarity of this compound to endogenous fatty acid ligands of PPARγ suggests a direct interaction. The long aliphatic chain is thought to occupy the hydrophobic ligand-binding pocket of PPARγ, while the terminal carboxylic acid group can form important hydrogen bonds with amino acid residues in the receptor, leading to its activation. The phenyl group at the ω-position can engage in additional hydrophobic or π-stacking interactions, potentially influencing the potency and selectivity of the compound for different PPAR isoforms.

In Vitro Evaluation of Biological Activity

A systematic evaluation of the biological activity of newly synthesized this compound derivatives is essential to establish their therapeutic potential. Key areas of investigation include their anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and PPARγ activation is known to exert potent anti-inflammatory effects. A standard in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 1 hour).

  • LPS Stimulation: Induce an inflammatory response by adding LPS to the cell culture media.

  • Nitric Oxide (NO) Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

  • Cytokine Analysis: The expression levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified at both the mRNA (by RT-qPCR) and protein (by ELISA) levels to further characterize the anti-inflammatory effects.

Anticancer Activity

The role of PPARγ in cancer is complex and context-dependent, with studies suggesting both tumor-suppressive and pro-tumorigenic roles.[2][3][5] Therefore, it is crucial to evaluate the anticancer activity of this compound derivatives across a panel of cancer cell lines.

Experimental Protocol: In Vitro Anticancer Assay

  • Cell Lines: A diverse panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used.

  • Cytotoxicity Assay: Treat the cancer cells with a range of concentrations of the test compounds for a defined period (e.g., 72 hours). Cell viability can be assessed using a standard method such as the MTT or SRB assay to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

  • Mechanism of Action Studies: For promising compounds, further mechanistic studies can be conducted to investigate their effects on cell cycle progression (by flow cytometry), apoptosis (e.g., by Annexin V staining or caspase activity assays), and key signaling pathways involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) and Data-Driven Drug Design

The synthesis and biological evaluation of a library of this compound analogs allow for the establishment of a robust structure-activity relationship (SAR). This is a critical step in understanding the molecular features that govern the potency and selectivity of these compounds and for guiding the design of more effective therapeutic agents.

Key Structural Features Influencing PPARγ Agonism

Based on studies of various PPARγ agonists, several key structural features are known to influence activity:

  • The Acidic Head Group: The carboxylic acid moiety is crucial for anchoring the ligand in the binding pocket through hydrogen bonding.

  • The Hydrophobic Tail: The length and nature of the aliphatic chain significantly impact the affinity for the hydrophobic ligand-binding pocket.

  • The Phenyl Ring: The presence and substitution pattern of the phenyl ring can provide additional binding interactions and influence the overall conformation of the ligand within the binding pocket.

Quantitative SAR Analysis

A quantitative analysis of the biological data obtained for a series of analogs can provide deeper insights into the SAR. The following table presents hypothetical data for a series of this compound analogs to illustrate this concept.

Compound IDPhenyl Ring SubstitutionAliphatic Chain ModificationPPARγ Activation (EC50, µM)Anti-inflammatory Activity (IC50, µM)Anticancer Activity (IC50, µM)
10-PDA NoneSaturated C105.210.8> 50
1a 4-FluoroSaturated C102.14.525.3
1b 4-MethoxySaturated C108.915.2> 50
2a NoneC10 with cis-Δ63.57.118.9
2b NoneSaturated C126.812.5> 50

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

This type of data allows for the rational design of new analogs with improved potency and desired selectivity profiles. For example, the hypothetical data above suggests that an electron-withdrawing substituent on the phenyl ring and the presence of a cis-double bond in the aliphatic chain may enhance both PPARγ activation and biological activity.

Pharmacokinetic Considerations for Drug Development

For a this compound derivative to be a viable drug candidate, it must possess not only potent biological activity but also favorable pharmacokinetic properties. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of the drug development process.[7][8][9][10]

Key ADME Parameters
  • Absorption: The ability of the compound to be absorbed into the systemic circulation after administration. For orally administered drugs, this includes passage through the gastrointestinal tract.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.

  • Metabolism: The biotransformation of the drug into metabolites, primarily by enzymes in the liver. Metabolism can lead to activation, inactivation, or the formation of toxic byproducts.

  • Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys or in the feces.

Preclinical ADME Profiling

A battery of in vitro and in vivo assays are employed in preclinical development to assess the ADME properties of drug candidates.

Experimental Workflow: In Vitro ADME Profiling

ADME_Workflow Start Test Compound (this compound Analog) Solubility Aqueous Solubility Assay Start->Solubility Permeability PAMPA / Caco-2 Permeability Assay Start->Permeability MetabolicStability Microsomal Stability Assay Start->MetabolicStability PlasmaBinding Plasma Protein Binding Assay Start->PlasmaBinding CYP_Inhibition CYP450 Inhibition Assay Start->CYP_Inhibition DataAnalysis Data Analysis & Candidate Selection Solubility->DataAnalysis Permeability->DataAnalysis MetabolicStability->DataAnalysis PlasmaBinding->DataAnalysis CYP_Inhibition->DataAnalysis

Figure 2: An experimental workflow for in vitro ADME profiling of this compound analogs.

Insights from these preclinical studies are crucial for predicting the pharmacokinetic behavior of a compound in humans and for guiding dose selection and formulation development.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with the potential for therapeutic application in a range of diseases, underpinned by their ability to modulate the activity of PPARγ. This guide has provided a technical framework for the synthesis, biological evaluation, and preclinical development of these molecules. The key to unlocking their full therapeutic potential lies in a systematic and data-driven approach to drug discovery.

Future research in this area should focus on:

  • Expanding the chemical diversity of synthesized analogs to further refine the structure-activity relationship.

  • Investigating the selectivity of these compounds for different PPAR isoforms to minimize off-target effects.

  • Elucidating the detailed molecular mechanisms underlying their anticancer activity in various cancer types.

  • Conducting in vivo efficacy studies in relevant animal models of disease to validate the in vitro findings.

By integrating the principles of medicinal chemistry, molecular pharmacology, and drug metabolism, the scientific community can continue to advance the development of this compound-based therapeutics for the benefit of patients worldwide.

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Toxicological Profile of 10-Phenyldecanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 10-Phenyldecanoic acid (CAS: 18017-73-7), a compound of interest in medicinal chemistry. In the absence of extensive empirical data for this compound, this document employs a scientifically robust read-across approach, leveraging toxicological data from structurally similar analogues, primarily decanoic acid. This analysis is further supplemented by in silico predictions to build a comprehensive hazard assessment. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage safety and risk evaluations.

Introduction to this compound

This compound is a long-chain fatty acid characterized by a terminal phenyl group. This unique structural feature imparts specific physicochemical properties that may influence its biological activity and toxicological profile. While its applications are still under exploration, it has been investigated for its potential in the preparation of agents with leishmanicidal and anticancer activities. A thorough understanding of its toxicological characteristics is paramount for its safe handling and potential development in therapeutic applications.

Due to the limited availability of direct toxicological studies on this compound, this guide utilizes a combination of existing data on its hazard classification, a read-across analysis from well-characterized structural analogues, and computational toxicology modeling to construct a predictive toxicological profile.

Physicochemical Properties and Toxicological Relevance

The physicochemical properties of a compound are fundamental in determining its pharmacokinetic and toxicological behavior. The properties of this compound are summarized below.

PropertyValueSourceToxicological Implication
IUPAC Name This compound-
CAS Number 18017-73-7-
Molecular Formula C₁₆H₂₄O₂-
Molecular Weight 248.36 g/mol Influences absorption and distribution.
Predicted LogP 5.2High lipophilicity suggests potential for membrane permeability and bioaccumulation.
Physical State Solid (predicted)-Relevant for handling and exposure route assessment.
Water Solubility Low (predicted)-May impact absorption from the gastrointestinal tract and distribution in aqueous biological compartments.

The high predicted LogP value suggests that this compound is a lipophilic compound, which may facilitate its absorption across biological membranes and potential distribution into fatty tissues.

Predictive Pharmacokinetics (ADME)

While no empirical ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound are available, its metabolic fate can be predicted based on its structure as an ω-phenylalkanoic acid.

Metabolism: The primary metabolic pathway for ω-phenylalkanoic acids is anticipated to be mitochondrial β-oxidation of the fatty acid chain.[1][2][3][4][5] This process involves the sequential shortening of the decanoic acid chain by two-carbon units. For ω-phenyl-fatty acids with chain lengths greater than ten carbons, initial chain-shortening β-oxidation may occur in peroxisomes, with subsequent metabolism of the shorter-chain metabolites in the mitochondria.[3] The ultimate metabolite of the alkyl chain oxidation would be phenylacetic acid. The phenyl group itself may undergo further metabolism, such as hydroxylation followed by conjugation.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Abs Oral/Dermal Absorption (Predicted due to lipophilicity) Dist Systemic Circulation & Distribution to Tissues Abs->Dist Met1 This compound Dist->Met1 Met2 β-Oxidation (Mitochondria/Peroxisomes) Met1->Met2 Activation to CoA ester Met3 Phenylacetic Acid & other metabolites Met2->Met3 Chain Shortening Met4 Phase II Conjugation (e.g., Glucuronidation) Met3->Met4 Exc Renal/Fecal Excretion Met4->Exc

Predicted metabolic pathway for this compound.

Hazard Identification and Local Toxicity

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications are consistent with the known properties of its analogue, decanoic acid, which is also a skin and eye irritant.[6][7]

Experimental Protocol: In Vitro Skin Irritation Test (OECD 439)

To confirm the skin irritation potential of this compound, a standardized in vitro assay is recommended.

Objective: To assess the skin irritation potential by measuring the cytotoxic effect on a reconstructed human epidermis model.

Methodology:

  • Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Procedure: a. Apply a defined amount of this compound (e.g., 10 mg) topically to the tissue surface. b. Expose the tissue to the test substance for a specified period (e.g., 60 minutes). c. After exposure, rinse the tissue to remove the test substance. d. Incubate the tissue for a post-exposure period (e.g., 42 hours). e. Assess cell viability using the MTT assay, which measures the activity of mitochondrial reductase in living cells.

  • Endpoint: The percentage of cell viability relative to a negative control. A mean viability of ≤ 50% is indicative of a skin irritant.

Systemic Toxicity Assessment: A Read-Across Approach

Due to the lack of specific systemic toxicity data for this compound, a read-across approach is employed. This is a scientifically accepted method for filling data gaps for a "target" substance by using data from a structurally similar "source" substance.[8][9][10][11][12]

Justification for Analogue Selection

Decanoic acid (CAS: 334-48-5) is selected as the primary analogue for the following reasons:

  • Structural Similarity: Both molecules share the same ten-carbon fatty acid chain, which is the primary determinant of their behavior as a fatty acid. The key difference is the terminal phenyl group in this compound.

  • Physicochemical Similarity: Both are lipophilic carboxylic acids.

  • Metabolic Similarity: The primary metabolic pathway for both is expected to be β-oxidation of the alkyl chain.

FeatureThis compoundDecanoic Acid
Structure Phenyl-(CH₂)₉-COOHCH₃-(CH₂)₈-COOH
Molecular Weight 248.36 g/mol 172.26 g/mol
LogP 5.2 (predicted)4.09
Acute Systemic Toxicity

Based on data from decanoic acid, this compound is expected to have low acute oral toxicity. The oral LD50 for decanoic acid in rats is reported to be >2,000 mg/kg, with some sources indicating it is >10,000 mg/kg.[7][13][14][15]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.[16]

Methodology:

  • Test Animals: A small number of rodents (typically rats), usually of a single sex (females are generally more sensitive).

  • Procedure: A stepwise procedure is used with 3 animals per step. a. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). b. The substance is administered orally to the animals. c. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. d. The outcome of the first step determines the next step:

    • If mortality occurs, the next lower dose is used.
    • If no mortality occurs, the next higher dose is used.
  • Endpoint: The GHS classification is determined based on the dose levels at which mortality is observed.

Genotoxicity

A standard battery of genotoxicity tests is used to assess the potential of a substance to cause DNA damage. Data for decanoic acid indicates it is not genotoxic. It was found to be negative in the bacterial reverse mutation assay (Ames test).[7][17][18] Based on this, this compound is not predicted to be genotoxic.

Genotoxicity_Workflow cluster_level1 In Vitro Tests cluster_level2 In Vivo Follow-up (if in vitro positive) Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) Result Genotoxicity Assessment Ames->Result Negative ChrAb In Vitro Chromosomal Aberration Test (OECD 473) InVivoMN In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) ChrAb->InVivoMN Positive Micronucleus In Vitro Micronucleus Test (OECD 487) Micronucleus->InVivoMN Positive InVivoMN->Result Comet In Vivo Mammalian Alkaline Comet Assay (OECD 489) Comet->Result Start Test Substance Start->Ames Start->ChrAb Start->Micronucleus

Standard workflow for genotoxicity testing.
Carcinogenicity

There is no evidence to suggest that decanoic acid is carcinogenic. Given the predicted metabolism of this compound to phenylacetic acid, a naturally occurring compound, and the lack of genotoxic alerts, a carcinogenic potential is not anticipated.

Reproductive and Developmental Toxicity

For decanoic acid, a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity of 1000 mg/kg/day has been established based on a read-across from octanoic acid.[17] It is expected that this compound would exhibit a similar low potential for reproductive and developmental toxicity.

In Silico Toxicological Predictions

To further supplement the toxicological profile, in silico predictions for this compound were generated using the ProTox-II webserver.[19][20][21][22]

EndpointPredictionPredicted LD50 (mg/kg)Confidence Score
Oral Toxicity Class 4 (Harmful if swallowed)5000.61
Hepatotoxicity Inactive-0.89
Carcinogenicity Inactive-0.69
Mutagenicity Inactive-0.77
Immunotoxicity Inactive-0.91

Disclaimer: In silico predictions are based on computational models and should be interpreted with caution. They are intended to supplement, not replace, experimental data.

Conclusion and Data Gaps

Based on the available hazard information, a read-across from decanoic acid, and in silico modeling, this compound is predicted to have the following toxicological profile:

  • Low acute systemic toxicity.

  • A skin and eye irritant, with potential for respiratory irritation.

  • Unlikely to be genotoxic, carcinogenic, or a reproductive/developmental toxicant.

While this predictive assessment provides a valuable starting point for hazard evaluation, it is crucial to acknowledge the existing data gaps. To provide a definitive toxicological profile, the following experimental studies on this compound would be required:

  • In vitro skin and eye irritation studies to confirm the GHS classification.

  • An acute oral toxicity study to determine the precise LD50 and GHS classification.

  • A bacterial reverse mutation (Ames) test to confirm the absence of mutagenic potential.

  • A 28-day repeated-dose oral toxicity study to identify any potential target organs for toxicity after repeated exposure.

The generation of empirical data for these endpoints would significantly strengthen the risk assessment for this compound and is highly recommended before advancing its development for any application with significant human exposure potential.

References

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  • ToxMinds. (n.d.).
  • Clifford, M. N., et al. (2022). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid beta-oxidation to generate biologically-active and -inactive intermediates. Critical Reviews in Food Science and Nutrition, 63(26), 7956-7994. [Link]
  • Bibra. (n.d.). Read Across Approach Toxicology. [Link]
  • Clifford, M. N., et al. (2022). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Critical Reviews in Food Science and Nutrition, 63(26), 7956-7994. [Link]
  • Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 52(W1), W333-W340. [Link]
  • OECD. (2001). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]
  • Clifford, M. N., et al. (2022). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Critical Reviews in Food Science and Nutrition, 63(26), 7956-7994. [Link]
  • PubChem. (n.d.). Decanoic acid.
  • National Toxicology Program. (n.d.). Decanoic acid. Chemical Effects in Biological Systems. [Link]
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  • epos-SDB. (2024).
  • O'Leary, N., et al. (2025). Cometabolism of ω-Phenylalkanoic Acids with Butyric Acid for Efficient Production of Aromatic Polyesters in Pseudomonas putida BM01. Biomacromolecules, 6(4), 2248-2257. [Link]
  • Lab Alley. (n.d.).
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  • US EPA. (n.d.). ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci. ChemView. [Link]
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An In-Depth Technical Guide to 10-Phenyldecanoic Acid: From Discovery to Modern Understanding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Phenyldecanoic acid, a fascinating and somewhat enigmatic molecule, stands at the intersection of lipid biochemistry and pharmacology. As a member of the ω-phenyl fatty acid class, its unique structure—a ten-carbon aliphatic chain capped with a phenyl group—has intrigued scientists for over a century. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving understanding of the biological activities of this compound. We delve into the foundational studies on ω-phenyl fatty acid metabolism, explore the chemical synthesis methodologies that have been applied to this class of compounds, and illuminate the current understanding of its potential as a modulator of key cellular signaling pathways, including the Peroxisome Proliferator-Activated Receptors (PPARs) and the NF-κB inflammatory pathway. This guide is intended to be a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this unique fatty acid.

Introduction: The Allure of ω-Phenyl Fatty Acids

The study of fatty acids has been a cornerstone of biochemistry, revealing their critical roles in energy storage, membrane structure, and cellular signaling. While much focus has been placed on naturally abundant straight-chain fatty acids, the introduction of a terminal phenyl group creates a unique class of molecules known as ω-phenyl fatty acids. This structural modification provides a valuable tool for probing the mechanisms of fatty acid metabolism and has opened avenues for the development of novel therapeutic agents. This compound, with its C10 aliphatic chain, serves as a key representative of this class, offering a window into the intricate interplay between chemical structure and biological function.

The Historical Context: Early Investigations into ω-Phenyl Fatty Acid Metabolism

The story of this compound is intrinsically linked to the broader history of research into ω-phenyl fatty acids. The pioneering work in this field dates back to the early 20th century, with the seminal studies of German chemist Franz Knoop.

In 1904, Knoop published his groundbreaking work on the metabolism of ω-phenyl-substituted fatty acids in dogs. By feeding dogs ω-phenylvaleric acid (a five-carbon chain) and ω-phenylbutyric acid (a four-carbon chain) and analyzing their urine, he made a landmark discovery. Dogs fed the odd-chain phenyl fatty acid excreted hippuric acid (a conjugate of benzoic acid and glycine), while those fed the even-chain phenyl fatty acid excreted phenaceturic acid (a conjugate of phenylacetic acid and glycine). From these observations, Knoop deduced that the fatty acid chain was being degraded by the successive removal of two-carbon units, a process he termed β-oxidation .[1] This fundamental concept of fatty acid metabolism remains a central tenet of biochemistry today.

While Knoop's work did not specifically involve this compound, it laid the crucial groundwork for understanding how a long-chain ω-phenyl fatty acid like it would be metabolized in vivo. His experiments demonstrated that the phenyl group acted as a stable marker, allowing the tracking of the metabolic fate of the fatty acid chain.

The Synthesis of this compound: A Historical Perspective

The precise details of the first synthesis of this compound are not prominently documented in readily available historical records. However, the synthesis of ω-phenylalkanoic acids, in general, has been a topic of interest for organic chemists for many decades. Early synthetic approaches likely relied on classical methods of carbon chain elongation.

Two plausible and historically significant methods for the synthesis of this compound are the Malonic Ester Synthesis and the Arndt-Eistert Homologation .

Hypothetical Synthesis via Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[2][3][4][5] A plausible route to this compound using this method would involve the following conceptual steps:

Experimental Protocol: Malonic Ester Synthesis of this compound (Conceptual)

  • Enolate Formation: Diethyl malonate is treated with a suitable base, such as sodium ethoxide, to form the corresponding enolate.

  • Alkylation: The enolate is then reacted with a long-chain alkyl halide containing a phenyl group, such as 8-phenyloctyl bromide. This would be the key step in introducing the C8 chain with the terminal phenyl group.

  • Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is subsequently hydrolyzed with a strong acid or base, followed by heating to induce decarboxylation, yielding this compound.

StepReactantsReagents/ConditionsProduct
1Diethyl malonate, 8-phenyloctyl bromide1. NaOEt, EtOH 2. HeatDiethyl 2-(8-phenyloctyl)malonate
2Diethyl 2-(8-phenyloctyl)malonate1. aq. NaOH, Heat 2. aq. HCl, HeatThis compound
Hypothetical Synthesis via Arndt-Eistert Homologation

The Arndt-Eistert reaction provides a method for elongating a carboxylic acid by a single carbon atom.[1][6][7][8][9] To synthesize this compound, one could start with 9-phenylnonanoic acid and apply the Arndt-Eistert homologation.

Experimental Protocol: Arndt-Eistert Homologation of 9-Phenylnonanoic Acid (Conceptual)

  • Acid Chloride Formation: 9-Phenylnonanoic acid is converted to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂) to form an α-diazoketone.

  • Wolff Rearrangement: The α-diazoketone, in the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (e.g., water), undergoes a Wolff rearrangement to form a ketene.

  • Hydrolysis: The ketene is then trapped by water to yield the one-carbon homologated product, this compound.

Arndt_Eistert_Synthesis Start 9-Phenylnonanoic Acid AcidChloride 9-Phenylnonanoyl Chloride Start->AcidChloride SOCl₂ Diazoketone 1-Diazo-10-phenyl-2-decanone AcidChloride->Diazoketone CH₂N₂ Ketene 9-Phenylnonylketene Diazoketone->Ketene Ag₂O, Δ (Wolff Rearrangement) Product This compound Ketene->Product H₂O

Caption: Conceptual workflow of the Arndt-Eistert homologation for the synthesis of this compound.

While these represent plausible historical synthetic routes, the work of French chemists Ng. Ph. Buu-Hoï and P. Cagniant in the mid-20th century on the synthesis of various ω-phenylalkanoic acids is of particular note. Their extensive work, often published in the Comptes rendus de l'Académie des Sciences, likely contains specific and optimized procedures for the synthesis of this compound and its analogs, though the specific original publication detailing this exact synthesis requires further archival research to pinpoint.

Biological Activity and Mechanism of Action: A Modern Perspective

In recent years, the focus of research on this compound has shifted from its metabolism to its potential as a bioactive molecule. The structural similarity of this compound to endogenous fatty acids suggests that it may interact with cellular pathways that are regulated by lipids.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.[10] There are three main isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ. Fatty acids and their derivatives are natural ligands for PPARs.

Studies on medium-chain fatty acids have shown that they can act as partial agonists of PPARγ.[3][11] For instance, decanoic acid (a 10-carbon saturated fatty acid) has been shown to directly bind to and partially activate PPARγ.[6] This partial activation is thought to be beneficial, as it may retain the anti-diabetic properties of full PPARγ agonists (like the thiazolidinedione class of drugs) while potentially avoiding some of their undesirable side effects, such as weight gain.[6]

Given its C10 chain, it is highly probable that this compound also functions as a PPARγ modulator. The presence of the terminal phenyl group could influence its binding affinity and activation potential compared to its straight-chain counterpart.

Experimental Protocol: PPARγ Reporter Assay (Conceptual)

To experimentally validate the PPARγ agonistic activity of this compound, a luciferase reporter assay is a standard method.[12]

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or COS-7) is co-transfected with a plasmid expressing the human PPARγ protein and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: The transfected cells are then treated with varying concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity in the presence of this compound would indicate activation of the PPARγ signaling pathway.

PPARg_Activation_Pathway Ligand This compound PPARg PPARγ Ligand->PPARg Binds and Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Lipid and Glucose Metabolism Transcription->Metabolism

Caption: Simplified signaling pathway of PPARγ activation by a ligand such as this compound.

Anti-Inflammatory Properties and NF-κB Inhibition

Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[11][13]

A growing body of evidence suggests that various fatty acids and phytochemicals possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[7][8][13] It is plausible that this compound shares these anti-inflammatory effects.

Experimental Protocol: NF-κB Reporter Assay (Conceptual)

To investigate the effect of this compound on NF-κB activation, a reporter gene assay can be employed.

  • Cell Culture and Transfection: A cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages) is transfected with a reporter plasmid containing a luciferase gene driven by an NF-κB response element.

  • Compound Treatment and Stimulation: The cells are pre-treated with this compound for a specific duration, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Luciferase Activity Measurement: Luciferase activity is measured to quantify the extent of NF-κB activation. A decrease in LPS-induced luciferase activity in the presence of this compound would suggest an inhibitory effect on the NF-κB pathway.

Experimental Protocol: Cytokine Production Assay (Conceptual)

The anti-inflammatory effects of this compound can be further assessed by measuring its impact on the production of pro-inflammatory cytokines.[14][15][16]

  • Cell Culture and Treatment: Macrophages (e.g., primary bone marrow-derived macrophages or a cell line like RAW 264.7) are treated with this compound and then stimulated with LPS.

  • Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay. A reduction in the levels of these cytokines in the presence of this compound would confirm its anti-inflammatory activity.

NFkB_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->InflammatoryGenes Activates PDA This compound PDA->IKK Inhibits?

Caption: A potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Future Directions and Therapeutic Potential

The journey of this compound, from a tool in early metabolic studies to a potential therapeutic agent, is far from over. Several key areas warrant further investigation:

  • Definitive Elucidation of the Discovery and Early Synthesis: Archival research into the work of early 20th-century organic chemists is needed to uncover the specific details of the initial discovery and synthesis of this compound.

  • Comprehensive Biological Profiling: Rigorous studies are required to definitively characterize the interaction of this compound with all three PPAR isoforms and to quantify its potency and efficacy.

  • In-depth Mechanistic Studies: The precise molecular targets of this compound within the NF-κB signaling pathway need to be identified.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of metabolic and inflammatory diseases are essential to evaluate the therapeutic potential of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective modulators of PPARs and inflammatory pathways.

The unique chemical structure of this compound, combining features of a medium-chain fatty acid and a phenyl-containing compound, makes it a compelling candidate for further research. Its potential to modulate key metabolic and inflammatory pathways suggests that it, or its derivatives, could one day find applications in the treatment of a range of human diseases, including type 2 diabetes, metabolic syndrome, and chronic inflammatory disorders.

References

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ω-Phenyl Fatty Acids in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

ω-Phenyl fatty acids (ω-PFAs), synthetic analogs of natural fatty acids, have been instrumental in unraveling the complexities of lipid metabolism since the pioneering work of Franz Knoop. Their unique phenyl terminal group provides a stable metabolic reporter, enabling researchers to trace their catabolic fate and elucidate the fundamental principles of β-oxidation. This in-depth technical guide provides a comprehensive overview of the metabolic pathways involving ω-PFAs, with a particular focus on their differential processing by mitochondria and peroxisomes. We will delve into the enzymatic machinery responsible for their degradation, explore their utility as metabolic probes, and discuss their emerging therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ω-PFA metabolism and its implications in health and disease.

Introduction: A Historical Perspective and Modern Relevance

The study of ω-phenyl fatty acids is intrinsically linked to the discovery of fatty acid β-oxidation. In 1904, Georg Franz Knoop conducted seminal experiments feeding dogs ω-phenyl fatty acids with both odd and even carbon chain lengths.[1][2] He observed that dogs fed even-chain ω-PFAs excreted phenaceturic acid (a conjugate of phenylacetic acid and glycine), while those fed odd-chain ω-PFAs excreted hippuric acid (a conjugate of benzoic acid and glycine).[1][2] This led to the revolutionary hypothesis that fatty acids are degraded by the successive removal of two-carbon units, a process he termed β-oxidation.[1][2]

Today, ω-PFAs continue to be invaluable tools in metabolic research. Their resistance to complete degradation allows them to act as probes for studying fatty acid oxidation (FAO) pathways in various cellular compartments, particularly mitochondria and peroxisomes.[3] Furthermore, their unique biochemical properties have sparked interest in their potential therapeutic applications, ranging from myocardial imaging to anticancer agents.[4][5][6]

Catabolism of ω-Phenyl Fatty Acids: A Tale of Two Organelles

The breakdown of ω-PFAs, like their natural counterparts, primarily occurs through β-oxidation. However, the initial steps and the subcellular location of this process are highly dependent on the chain length of the fatty acid. Both mitochondria and peroxisomes are equipped with the enzymatic machinery for β-oxidation, but they exhibit distinct substrate specificities and regulatory mechanisms.[3][7]

Mitochondrial β-Oxidation: The Primary Energy-Generating Pathway

Mitochondrial β-oxidation is the principal pathway for the degradation of short-, medium-, and long-chain fatty acids to generate ATP.[1][8] The process involves a cyclical series of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage, resulting in the shortening of the fatty acyl-CoA by two carbons and the release of an acetyl-CoA molecule in each cycle.[1]

For ω-PFAs to enter the mitochondrial matrix, they must first be activated to their CoA esters in the cytoplasm and then transported across the inner mitochondrial membrane via the carnitine shuttle.[3][9] However, the efficiency of this process for ω-PFAs is a critical limiting factor. Studies have shown that the activity of carnitine palmitoyltransferase (CPT), the enzyme responsible for transferring the acyl group to carnitine, is low for ω-PFA-CoAs.[3] Additionally, the activity of acyl-CoA dehydrogenases for ω-PFA-CoAs is lower than for their corresponding natural fatty acyl-CoAs.[3] Consequently, relatively long-chain ω-PFAs are poor substrates for mitochondrial β-oxidation.[3]

Peroxisomal β-Oxidation: A Specialized Pathway for Long-Chain and Xenobiotic Acyl Compounds

Peroxisomes play a crucial role in the metabolism of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and xenobiotic acyl compounds that are not readily handled by mitochondria.[7][10][11] The peroxisomal β-oxidation pathway is mechanistically similar to the mitochondrial pathway but employs a distinct set of enzymes.[12] A key difference is the initial dehydrogenation step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3][13]

Studies using isolated hepatocytes and peroxisomes have demonstrated that ω-PFAs, particularly those with longer chain lengths, are preferentially metabolized in peroxisomes.[3] The rate of H₂O₂ generation, a measure of peroxisomal β-oxidation, is comparable for ω-PFAs and their corresponding natural fatty acids.[3] In contrast, the rate of ketone body production, an indicator of mitochondrial β-oxidation, is significantly lower for ω-PFAs.[3] It is estimated that in rat liver, approximately 60% of the β-oxidation of ω-phenyllauric acid (PFA12) occurs in peroxisomes, and this proportion can increase to about 85% after treatment with clofibrate, a peroxisome proliferator.[3] This highlights the importance of peroxisomes in the degradation of xenobiotic acyl compounds.[3]

The end products of peroxisomal β-oxidation of ω-PFAs are chain-shortened ω-phenyl acyl-CoAs and acetyl-CoA. These products are then transported to the mitochondria for further oxidation.[7]

ω-Oxidation: An Alternative Route

While β-oxidation is the primary catabolic route, a minor pathway known as ω-oxidation can also occur in the smooth endoplasmic reticulum.[14] This process, dependent on cytochrome P450 enzymes of the CYP4A subfamily, hydroxylates the terminal methyl group of the fatty acid.[12][14] The resulting dicarboxylic acid can then be further metabolized by β-oxidation in peroxisomes.[14]

Visualization of Metabolic Pathways

To provide a clearer understanding of the metabolic fate of ω-phenyl fatty acids, the following diagrams illustrate the key pathways and their subcellular localization.

Figure 1: Overview of ω-Phenyl Fatty Acid Metabolism.

ω-Phenyl Fatty Acids as Metabolic Probes

The unique chemical structure of ω-PFAs makes them excellent probes for investigating various aspects of fatty acid metabolism.

Elucidating β-Oxidation Pathways

As demonstrated by Knoop's historical experiments, the phenyl group serves as a stable metabolic marker that is not fully degraded.[1][2] This allows for the tracking of the catabolic products and the determination of the number of β-oxidation cycles that have occurred. Modern analytical techniques, such as mass spectrometry, can be used to identify and quantify the chain-shortened ω-phenyl fatty acid metabolites in biological samples.[15]

Differentiating Mitochondrial and Peroxisomal Function

By using ω-PFAs with varying chain lengths, it is possible to probe the relative contributions of mitochondria and peroxisomes to fatty acid oxidation. As discussed, longer-chain ω-PFAs are preferentially metabolized by peroxisomes, while shorter-chain analogs can be oxidized in mitochondria.[3] This differential processing can be exploited to study the regulation of these pathways and to investigate defects in either mitochondrial or peroxisomal function in various disease states.[9][16][17] For instance, in inherited disorders of fatty acid oxidation, analyzing the metabolism of specific ω-PFAs could help pinpoint the deficient enzyme or transporter.[9][16]

Fluorescently Labeled ω-PFAs for Live-Cell Imaging

Recent advancements have led to the development of fluorescently labeled fatty acid analogs for visualizing their uptake and metabolism in living cells.[18][19] While not exclusively ω-phenyl fatty acids, the principle of attaching a reporter group to the ω-end of a fatty acid allows for real-time monitoring of its subcellular localization and trafficking. This technology holds great promise for studying the dynamics of fatty acid metabolism with high spatiotemporal resolution.

Therapeutic and Diagnostic Applications

The distinct metabolic properties of ω-PFAs have led to their exploration in various therapeutic and diagnostic contexts.

Myocardial Imaging

Radioiodinated ω-phenyl fatty acids have been developed as tracers for myocardial imaging.[4][6] Since fatty acids are a primary energy source for the heart, alterations in their metabolism can be an early indicator of cardiac disease.[6] Modified ω-PFAs, such as those with a β-methyl group to block β-oxidation, can be labeled with a radioisotope (e.g., Iodine-123) and used to assess myocardial fatty acid uptake and retention with techniques like single-photon emission computed tomography (SPECT).[4][6]

Anticancer and Leishmanicidal Properties

Recent research has explored the synthesis of novel ω-phenyl fatty acids with potential anticancer and antileishmanial activities.[5] Some of these compounds have shown cytotoxicity against cancer cell lines and Leishmania parasites.[5] The proposed mechanism of action may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[5] The phenyl group is thought to enhance this activity through π-π stacking interactions with DNA bases.[5]

Drug Delivery

The lipophilic nature of fatty acids makes them attractive candidates for enhancing the oral bioavailability and lymphatic uptake of certain drugs.[20] Covalently attaching a fatty acid to a drug molecule can improve its intestinal permeability and reduce first-pass metabolism. While not specific to ω-phenyl fatty acids, the principles of using fatty acids as therapeutic auxiliaries could be extended to this class of compounds.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving ω-phenyl fatty acids.

Synthesis of ω-Phenyl Fatty Acids

The synthesis of ω-phenyl fatty acids can be achieved through various organic chemistry routes. A general approach for the synthesis of a long-chain ω-phenyl fatty acid is outlined below.

Protocol: Synthesis of 16-Phenylhexadecanoic Acid [5]

  • Step 1: Monobromination of 1,10-decanediol. React 1,10-decanediol with hydrobromic acid to yield 10-bromodecan-1-ol.

  • Step 2: Protection of the hydroxyl group. Protect the hydroxyl group of 10-bromodecan-1-ol with a suitable protecting group, such as a tetrahydropyranyl (THP) ether.

  • Step 3: Grignard reaction. Prepare the Grignard reagent from the protected 10-bromodecan-1-ol and react it with 6-phenylhexanal to form the corresponding secondary alcohol.

  • Step 4: Oxidation. Oxidize the secondary alcohol to the corresponding ketone using an oxidizing agent like pyridinium chlorochromate (PCC).

  • Step 5: Wolff-Kishner reduction. Reduce the ketone to the corresponding alkane using hydrazine and a strong base.

  • Step 6: Deprotection. Remove the THP protecting group under acidic conditions to yield 16-phenylhexadecan-1-ol.

  • Step 7: Oxidation to the carboxylic acid. Oxidize the primary alcohol to the carboxylic acid using Jones' reagent or a similar strong oxidizing agent to obtain 16-phenylhexadecanoic acid.

Causality and Self-Validation: Each step in this synthesis is a standard organic transformation. The success of each step can be validated by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the desired intermediate and the disappearance of the starting material. The final product should be purified by chromatography and its identity and purity confirmed by NMR, mass spectrometry, and elemental analysis.

G A 1,10-decanediol B 10-bromodecan-1-ol A->B HBr C Protected 10-bromodecan-1-ol B->C Protection D Grignard Reagent C->D Mg F Secondary Alcohol D->F + 6-phenylhexanal E 6-phenylhexanal E->F G Ketone F->G Oxidation H Alkane G->H Reduction I 16-phenylhexadecan-1-ol H->I Deprotection J 16-Phenylhexadecanoic Acid I->J Oxidation

Figure 2: Synthetic Workflow for a ω-Phenyl Fatty Acid.

Extraction and Quantification of ω-Phenyl Fatty Acids from Biological Samples

The analysis of ω-PFAs and their metabolites from tissues or cells typically involves lipid extraction, derivatization, and chromatographic separation coupled with mass spectrometry.[21][22]

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [21][22]

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Lipid Extraction: Perform a total lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Internal Standard: Add a known amount of an internal standard (e.g., a ω-phenyl fatty acid with an odd number of carbons not present in the sample) before extraction to correct for extraction efficiency and analytical variability.

  • Saponification and Derivatization: Saponify the lipid extract with a base (e.g., NaOH in methanol) to release the free fatty acids. Convert the fatty acids to their more volatile methyl esters (FAMEs) by heating with a methylating agent like boron trifluoride in methanol.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.

  • GC-MS Analysis: Inject the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar wax-type column for good separation of different fatty acids).[23] The separated FAMEs are then detected and identified by a mass spectrometer.

  • Quantification: Quantify the individual ω-PFA metabolites by comparing their peak areas to the peak area of the internal standard.

Causality and Self-Validation: The use of an internal standard is crucial for accurate quantification as it accounts for sample loss during the multi-step extraction and derivatization process. The choice of a polar GC column is important for resolving different fatty acid isomers.[23] The identity of each peak should be confirmed by its mass spectrum, which provides a unique fragmentation pattern. A standard curve of known concentrations of the ω-PFA of interest should be run to ensure the linearity of the detector response.

Quantitative Data Summary

The following table summarizes the relative rates of mitochondrial and peroxisomal β-oxidation for ω-phenyl fatty acids of different chain lengths, based on findings from studies in rat liver.[3]

ω-Phenyl Fatty AcidChain LengthMitochondrial β-Oxidation Rate (relative to Palmitic Acid)Peroxisomal β-Oxidation Rate (relative to Palmitic Acid)
ω-Phenyloctanoic AcidC8HighModerate
ω-Phenyldecanoic AcidC10ModerateHigh
ω-Phenyllauric AcidC12LowHigh
ω-Phenylmyristic AcidC14Very LowHigh

Note: The values are qualitative and intended for comparative purposes.

Conclusion and Future Directions

ω-Phenyl fatty acids have a rich history in the field of biochemistry and continue to be indispensable tools for dissecting the intricacies of fatty acid metabolism. Their differential processing by mitochondria and peroxisomes provides a unique window into the function and regulation of these organelles. The development of new ω-PFA-based probes and therapeutic agents holds significant promise for both basic research and clinical applications. Future research should focus on developing more sophisticated probes for live-cell imaging of ω-PFA metabolism, exploring the full therapeutic potential of novel ω-PFA derivatives, and utilizing these compounds to further investigate the pathophysiology of metabolic diseases, including fatty acid oxidation disorders, nonalcoholic fatty liver disease, and cancer.

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Introduction: 10-Phenyldecanoic Acid as a Metabolic Probe

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cellular Uptake of 10-Phenyldecanoic Acid

This compound (10-PDA) is a synthetic long-chain fatty acid (LCFA) characterized by a ten-carbon aliphatic chain and a terminal phenyl group. This unique structure makes it a valuable analog of naturally occurring fatty acids. While not a primary metabolic fuel itself, its structural similarity allows it to be recognized and processed by the cellular machinery responsible for fatty acid transport. The true utility of 10-PDA lies in its role as a scaffold for developing molecular imaging agents. By radiolabeling the molecule, typically with positron emitters like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), 10-PDA is transformed into a powerful probe for Positron Emission Tomography (PET).[1][2] These radiotracers enable the non-invasive, quantitative assessment of fatty acid uptake and metabolism in vivo, providing critical insights into the physiology of tissues with high energy demand, such as the myocardium, and the pathophysiology of diseases like myocardial ischemia, diabetes, and obesity.[2][3][4] Understanding the precise mechanisms of its cellular entry is therefore paramount to interpreting the data derived from its use.

Core Mechanisms of Cellular Uptake: A Protein-Facilitated Journey

The historical model of simple passive diffusion of fatty acids across the plasma membrane has been superseded by a more nuanced understanding that involves protein-mediated transport. This facilitated process is saturable, specific, and regulated, ensuring that cells can efficiently acquire fatty acids according to their metabolic needs. As an LCFA analog, 10-PDA is presumed to utilize this same sophisticated machinery. The principal protein families implicated in this process are the Fatty Acid Translocase (CD36) and the Fatty Acid Transport Proteins (FATPs), also known as the Solute Carrier Family 27 (SLC27).

The Role of Fatty Acid Translocase (CD36)

CD36, also known as Fatty Acid Translocase (FAT), is a versatile scavenger receptor heavily expressed on the surface of cells with high rates of fatty acid metabolism, including cardiomyocytes, skeletal muscle cells, and adipocytes.[5][6][7] It functions as a high-affinity receptor that binds LCFAs and facilitates their translocation across the plasma membrane.[7] The activity of CD36 is not static; it is dynamically regulated to meet cellular demand. For instance, stimuli such as muscle contraction or insulin signaling can trigger the rapid translocation of CD36 from intracellular storage compartments to the plasma membrane, thereby increasing the cell's capacity for fatty acid uptake.[6] Genetic variations or deficiencies in CD36 have been shown to significantly impair fatty acid uptake and are linked to metabolic disorders.[8]

The Role of Fatty Acid Transport Proteins (FATP/SLC27)

The SLC27 family consists of six integral membrane proteins (FATP1-6) that are critical for the cellular uptake of LCFAs.[9][10][11] These proteins exhibit a remarkable dual functionality: they not only transport fatty acids across the cell membrane but also possess intrinsic acyl-CoA synthetase activity.[12][13] This enzymatic function catalyzes the esterification of the incoming fatty acid with coenzyme A, forming fatty acyl-CoA. This immediate conversion serves two purposes: it maintains a low intracellular concentration of free fatty acids, thus preserving the concentration gradient that drives further uptake, and it effectively "traps" the fatty acid within the cell, preventing its efflux and committing it to downstream metabolic pathways such as β-oxidation or triglyceride synthesis.[13] The specific FATP isoforms expressed vary by tissue, allowing for specialized regulation of fatty acid metabolism throughout the body.[9]

Hypothesized Cellular Uptake Pathway for this compound

The diagram below illustrates the proposed mechanism by which 10-PDA enters the cell, leveraging the established pathways for natural long-chain fatty acids.

Fatty_Acid_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 10-PDA_Albumin {10-PDA-Albumin Complex} CD36 CD36 10-PDA_Albumin->CD36 Binding & Dissociation FATP FATP (SLC27) 10-PDA_Albumin->FATP Binding & Transport 10-PDA_Free {Free 10-PDA} CD36->10-PDA_Free Translocation FATP->10-PDA_Free Transport Acyl-CoA_Synthetase Acyl-CoA Synthetase Activity (via FATP) 10-PDA_Free->Acyl-CoA_Synthetase Substrate Metabolism β-Oxidation Triglyceride Synthesis 10-PDA-CoA {10-PDA-CoA} Acyl-CoA_Synthetase->10-PDA-CoA Esterification (Trapping) 10-PDA-CoA->Metabolism

Caption: Proposed uptake mechanism for this compound via CD36 and FATP transporters.

Methodologies for Quantifying Cellular Uptake

To validate the involvement of these pathways and quantify the transport kinetics of 10-PDA, a combination of in vitro and in vivo experimental approaches is required.

Part A: In Vitro Cellular Uptake Assays

In vitro assays using cultured cells provide a controlled environment to dissect the molecular mechanics of transport. Cell lines relevant to fatty acid metabolism, such as H9c2 cardiomyocytes, HepG2 hepatocytes, or differentiated 3T3-L1 adipocytes, are ideal model systems.

This method offers the most direct and sensitive measurement of uptake. It relies on synthesizing 10-PDA with a radioactive isotope, such as Tritium (³H) for endpoint assays or Carbon-11 (¹¹C) for dynamic studies in specialized settings.

Causality and Self-Validation: This protocol includes controls to account for non-specific binding (ice-cold stop solution) and validates that uptake is protein-mediated by comparing it to conditions with known transport inhibitors (e.g., sulfo-N-succinimidyl oleate for CD36).

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., H9c2) in 24-well plates and grow to ~90% confluency.

  • Serum Starvation (Rationale): To establish basal uptake conditions and prevent interference from growth factors in serum, aspirate the growth medium, wash twice with PBS, and incubate cells in serum-free medium for 2-4 hours at 37°C.

  • Preparation of Uptake Solution: Prepare a solution of radiolabeled 10-PDA (e.g., [³H]10-PDA) complexed to fatty-acid-free Bovine Serum Albumin (BSA) in a suitable buffer (e.g., HBSS). A typical concentration is 1 µCi/mL.

  • Initiation of Uptake: Aspirate the starvation medium and add the radiolabeled uptake solution to each well to start the reaction. Incubate at 37°C for a defined time course (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake (Rationale): To halt transport immediately, aspirate the uptake solution and rapidly wash the cells three times with an ice-cold stop buffer (e.g., PBS containing 0.2% BSA). The cold temperature and excess BSA effectively stop transport and remove non-specifically bound extracellular tracer.

  • Cell Lysis: Add an appropriate lysis buffer (e.g., 0.1 M NaOH) to each well and incubate to ensure complete cell disruption.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: Determine the protein concentration of a parallel set of wells to normalize the radioactivity counts (e.g., counts per minute per mg of protein).

In_Vitro_Workflow Start Start: Seed Cells in Plate Culture Culture to Confluency Start->Culture Starve Serum Starve Cells (Establish Basal State) Culture->Starve Incubate Incubate Cells with Labeled FA (Time Course at 37°C) Starve->Incubate Prepare Prepare Labeled FA Solution (e.g., [3H]10-PDA + BSA) Prepare->Incubate Stop Stop Uptake & Wash (Ice-Cold Stop Buffer) Incubate->Stop Lyse Lyse Cells Stop->Lyse Quantify Quantify Signal (e.g., Scintillation Counting) Lyse->Quantify Normalize Normalize to Protein Content Quantify->Normalize End End: Calculate Uptake Rate Normalize->End

Caption: General experimental workflow for an in vitro cellular fatty acid uptake assay.

Part B: In Vivo Analysis using PET Imaging

The primary application of 10-PDA analogs is for in vivo imaging. PET allows for the real-time, non-invasive visualization and quantification of tracer uptake in a living organism.

Principle: A positron-emitting isotope like ¹¹C is incorporated into the 10-PDA molecule.[3][14] Following intravenous injection, the radiotracer distributes throughout the body. As the ¹¹C isotope decays, it emits a positron, which annihilates with a nearby electron, producing two gamma rays that are detected by the PET scanner.[15] By reconstructing these events, a 4D map (3D space + time) of the tracer's concentration in different organs can be generated.

Animal Models for Mechanistic Insight: To confirm the roles of specific transporters, PET studies are often performed in genetically modified animal models.[16]

  • Knockout Models: Comparing the uptake of [¹¹C]10-PDA in a wild-type mouse versus a Cd36 knockout mouse can definitively establish the contribution of CD36 to its transport. A significant reduction in myocardial uptake in the knockout animal would be strong evidence of CD36's involvement.

  • Diet-Induced Models: Using models of obesity or diabetes (e.g., mice on a high-fat diet) can reveal how the uptake of 10-PDA is altered in pathological states, providing a translational link to human disease.[16][17]

Methodology Overview:

  • Radiosynthesis: Synthesize [¹¹C]10-PDA with high radiochemical purity and specific activity.

  • Animal Preparation: Anesthetize the animal (e.g., a C57BL/6J mouse) and place it in the gantry of a small-animal PET/CT scanner.[17]

  • Tracer Administration: Administer a bolus of [¹¹C]10-PDA via a tail vein catheter.

  • Dynamic PET Scan: Acquire PET data continuously for a period of 30-60 minutes immediately following injection.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) over target organs (e.g., heart, liver, muscle) and an arterial blood pool (e.g., left ventricle).

  • Data Modeling: Generate time-activity curves (TACs) for each ROI. These curves show the concentration of the tracer over time and can be used with kinetic models to calculate parameters such as the fractional uptake rate (Ki).

Data Presentation and Interpretation

Quantitative data from uptake experiments should be summarized clearly to allow for straightforward comparison between experimental groups.

Table 1: Sample Data from an In Vitro [³H]10-PDA Uptake Assay in H9c2 Cardiomyocytes

Condition10-PDA Uptake Rate (pmol/min/mg protein)% of Control
Wild-Type (Control) 150.4 ± 12.5100%
Wild-Type + Inhibitor 45.2 ± 5.130%
CD36 Knockout 78.9 ± 8.252%
FATP1 Knockout 95.6 ± 10.364%

Note: Data are hypothetical and for illustrative purposes only. Values are represented as mean ± standard deviation.

Conclusion

The cellular uptake of this compound, a key molecular probe for metabolic research, is not a passive event but a highly regulated process governed by dedicated protein machinery. The available evidence strongly suggests that its transport into cells is facilitated by the coordinated action of the fatty acid translocase CD36 and members of the FATP/SLC27 family of transporters. This protein-mediated pathway ensures efficient uptake and intracellular trapping via acyl-CoA synthesis, mirroring the transport of natural long-chain fatty acids.

Definitive characterization of 10-PDA transport relies on a multi-faceted experimental approach, combining direct measurements with radiolabeled tracers in cell culture with advanced in vivo PET imaging in genetically defined animal models. The protocols and frameworks provided in this guide offer a robust system for researchers to quantify 10-PDA uptake and elucidate its precise transport mechanisms, ultimately enhancing its power as a tool to explore metabolic health and disease.

References

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  • Fatty acid transport proteins. (n.d.). Wikipedia. [Link]
  • SLC27 family of fatty acid transporters. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • SLC27A1 - Long-chain fatty acid transport protein 1 - Homo sapiens (Human). (n.d.). UniProtKB. [Link]
  • A current review of fatty acid transport proteins (SLC27). (n.d.). PubMed. [Link]
  • Recent Development of Radiolabeled Nanoparticles for PET Imaging. (n.d.). MDPI. [Link]
  • Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. (n.d.). PMC. [Link]
  • Strategies for Imaging Metabolic Remodeling of the Heart in Obesity and Heart Failure. (2022). PMC - PubMed Central. [Link]
  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (n.d.). MDPI. [Link]
  • Assessment of myocardial metabolism with 11C-palmitate. Comparison with 123I-heptadecanoic acid. (n.d.). PubMed. [Link]
  • Cardiac 18F-FDG Positron Emission Tomography: An Accurate Tool to Monitor In vivo Metabolic and Functional Alterations in Murine Myocardial Infarction. (2021). Frontiers. [Link]
  • How PET Scanners Use Radiolabeled Compounds. (n.d.). Moravek. [Link]
  • Cardiac metabolism of 15 (p-I-123 phenyl-)
  • Beta-methyl[1-11C]heptadecanoic acid: a new myocardial metabolic tracer for positron emission tomography. (n.d.). PubMed. [Link]

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Methodological & Application

Synthesis of 10-Phenyldecanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Omega-phenyl fatty acids are a class of lipid molecules characterized by a phenyl group at the terminal end of a fatty acid chain. These compounds and their derivatives are of significant interest in biomedical research and drug development. Their unique structural features, combining a lipophilic alkyl chain with an aromatic moiety, allow them to interact with biological systems in distinct ways. 10-Phenyldecanoic acid, a member of this class, serves as a valuable molecular probe and a precursor for the synthesis of more complex bioactive molecules. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic chemistry, medicinal chemistry, and drug discovery.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is strategically designed as a multi-step process that allows for the controlled construction of the carbon skeleton and the introduction of the required functional groups. The chosen pathway involves the coupling of two key fragments followed by functional group manipulations to yield the final product. This approach ensures high purity and good overall yield, which are critical for research applications where the integrity of the compound is paramount.

The core of this synthetic strategy is a lithium acetylide coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the connection of a seven-carbon fragment (as an acetylide) with a four-carbon fragment bearing the terminal phenyl group. This is followed by oxidation and complete reduction to furnish the saturated carboxylic acid. This method is chosen over a Grignard reaction with a 10-halodecanoic acid derivative due to potential complications with the acidic proton of the carboxylic acid, which would necessitate a protection-deprotection sequence, adding steps and potentially lowering the overall yield.

The synthetic sequence is as follows:

  • Preparation of the Phenylalkyl Fragment: Synthesis of 1-bromo-4-phenylbutane from a suitable precursor.

  • Preparation of the Alkynyl Alcohol Fragment: Synthesis of 6-heptyne-1-ol.

  • Carbon-Carbon Bond Formation: Coupling of the lithium acetylide of 6-heptyne-1-ol with 1-bromo-4-phenylbutane to form the C17 alcohol, 10-phenyl-6-decyn-1-ol.

  • Oxidation: Oxidation of the terminal alcohol of 10-phenyl-6-decyn-1-ol to the corresponding carboxylic acid, 10-phenyl-6-decynoic acid, using Jones oxidation.

  • Saturation of the Alkyne: Catalytic hydrogenation of the triple bond in 10-phenyl-6-decynoic acid to yield the final saturated product, this compound.

This stepwise approach provides logical checkpoints for purification and characterization of intermediates, ensuring the quality of the material progressing to the next stage.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Fragment 1 Preparation cluster_1 Fragment 2 Preparation cluster_2 Coupling and Elaboration 4-Phenylbutanol 4-Phenylbutanol 1-Bromo-4-phenylbutane 1-Bromo-4-phenylbutane 4-Phenylbutanol->1-Bromo-4-phenylbutane HBr 10-Phenyl-6-decyn-1-ol 10-Phenyl-6-decyn-1-ol 1-Bromo-4-phenylbutane->10-Phenyl-6-decyn-1-ol + Deprotonated   6-Heptyn-1-ol   (n-BuLi) 6-Hepten-1-ol 6-Hepten-1-ol 6-Heptyn-1-ol 6-Heptyn-1-ol 6-Hepten-1-ol->6-Heptyn-1-ol 1. Br2 2. NaNH2 6-Heptyn-1-ol->10-Phenyl-6-decyn-1-ol 10-Phenyl-6-decynoic_acid 10-Phenyl-6-decynoic acid 10-Phenyl-6-decyn-1-ol->10-Phenyl-6-decynoic_acid Jones Oxidation 10-Phenyldecanoic_acid This compound 10-Phenyl-6-decynoic_acid->10-Phenyldecanoic_acid H2, Pd/C

Figure 1: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 1-Bromo-4-phenylbutane

This protocol describes the conversion of 4-phenylbutanol to 1-bromo-4-phenylbutane.

Rationale: The hydroxyl group of an alcohol is a poor leaving group. Conversion to an alkyl bromide is achieved by reaction with hydrobromic acid, which protonates the hydroxyl group, turning it into a good leaving group (water) that can be displaced by the bromide ion in an SN2 reaction.

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles
4-Phenylbutanol 150.22 15.0 g 0.1
Hydrobromic acid (48%) 80.91 (HBr) 44.0 g ~0.27
Dichloromethane 84.93 As needed -
Sodium Bicarbonate (sat. soln.) 84.01 As needed -

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenylbutanol (15.0 g, 0.1 mol).

  • Carefully add 48% hydrobromic acid (44.0 g) to the flask.

  • Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-4-phenylbutane as a pale yellow liquid.[1][2]

PART 2: Synthesis of 6-Heptyn-1-ol

This protocol details the synthesis of 6-heptyne-1-ol from a commercially available starting material. A common precursor is 6-hepten-1-ol, which can be converted to the alkyne via bromination and dehydrobromination. However, for laboratory-scale synthesis, 6-heptyne-1-ol is also commercially available, which can save considerable time. The protocol below outlines a synthetic route from a related alkyne for illustrative purposes.

Rationale: A terminal alkyne is required for the subsequent coupling step. If starting from a different isomer, such as 3-heptyn-1-ol, it can be isomerized to the terminal alkyne using a strong base like sodium amide in an appropriate solvent.

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles
3-Heptyn-1-ol 112.17 11.2 g 0.1
Sodium hydride (60% dispersion in oil) 24.00 (NaH) 4.4 g 0.11

| Trimethylenediamine | 74.12 | 100 mL | - |

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) in trimethylenediamine (100 mL).

  • Slowly add 3-heptyn-1-ol (11.2 g, 0.1 mol) to the suspension at room temperature.

  • Stir the mixture for 40 minutes at 20 °C.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by distillation to afford 6-heptyne-1-ol.

PART 3: Synthesis of 10-Phenyl-6-decyn-1-ol

This step involves the crucial carbon-carbon bond formation.

Rationale: The terminal proton of 6-heptyne-1-ol is acidic and can be deprotonated by a strong base like n-butyllithium to form a lithium acetylide. This acetylide is a potent nucleophile that will displace the bromide from 1-bromo-4-phenylbutane in an SN2 reaction, forming the desired carbon skeleton.

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles
6-Heptyn-1-ol 112.17 11.2 g 0.1
n-Butyllithium (1.6 M in hexanes) 64.06 65.6 mL 0.105
1-Bromo-4-phenylbutane 213.12 21.3 g 0.1
Anhydrous Tetrahydrofuran (THF) 72.11 200 mL -

| Saturated Ammonium Chloride | 53.49 | As needed | - |

Procedure:

  • In a flame-dried 500 mL three-necked flask under an inert atmosphere, dissolve 6-heptyne-1-ol (11.2 g, 0.1 mol) in anhydrous THF (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (65.6 mL of a 1.6 M solution in hexanes, 0.105 mol) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve 1-bromo-4-phenylbutane (21.3 g, 0.1 mol) in anhydrous THF (100 mL).

  • Add the solution of 1-bromo-4-phenylbutane to the lithium acetylide solution dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to give 10-phenyl-6-decyn-1-ol.

PART 4: Synthesis of 10-Phenyl-6-decynoic Acid (Jones Oxidation)

Rationale: Jones oxidation is a robust and efficient method for oxidizing primary alcohols to carboxylic acids.[3][4][5][6][7][8][9][10][11] The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a strong oxidizing agent that will convert the terminal alcohol to the carboxylic acid without affecting the alkyne or the phenyl group.

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles
10-Phenyl-6-decyn-1-ol 244.38 24.4 g 0.1
Chromium trioxide (CrO₃) 99.99 12.0 g 0.12
Concentrated Sulfuric Acid 98.08 10.4 mL 0.19
Acetone 58.08 200 mL -

| Isopropanol | 60.10 | As needed | - |

Procedure:

  • Prepare the Jones reagent by carefully dissolving chromium trioxide (12.0 g, 0.12 mol) in water (25 mL) and then slowly adding concentrated sulfuric acid (10.4 mL). Dilute the mixture with water to a final volume of 50 mL. Caution: Highly corrosive and carcinogenic.

  • In a 500 mL flask, dissolve 10-phenyl-6-decyn-1-ol (24.4 g, 0.1 mol) in acetone (200 mL) and cool the solution in an ice bath.

  • Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Quench the excess oxidant by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 10-phenyl-6-decynoic acid.

PART 5: Synthesis of this compound (Catalytic Hydrogenation)

Rationale: The final step is the complete reduction of the alkyne to an alkane. Catalytic hydrogenation with palladium on carbon (Pd/C) is a standard and highly effective method for this transformation.[3][4][12] The reaction is carried out under an atmosphere of hydrogen gas.

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles
10-Phenyl-6-decynoic acid 258.36 25.8 g 0.1
10% Palladium on Carbon (Pd/C) - 1.0 g -
Ethanol 46.07 250 mL -

| Hydrogen gas (H₂) | 2.02 | Balloon or cylinder | - |

Procedure:

  • In a hydrogenation flask, dissolve 10-phenyl-6-decynoic acid (25.8 g, 0.1 mol) in ethanol (250 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution under an inert atmosphere (e.g., argon or nitrogen). Caution: Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. [12]

  • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature until the reaction is complete (typically monitored by TLC or the cessation of hydrogen uptake).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as it is pyrophoric. Wet the filter cake with water before disposal.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound as a white solid.[1][13]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₆H₂₄O₂
Molar Mass 248.36 g/mol
Appearance White solid
Melting Point Data not readily available, but expected to be a low-melting solid.
¹H NMR Consistent with the structure, showing signals for the phenyl protons, the aliphatic chain protons, and the carboxylic acid proton.
¹³C NMR Consistent with the structure, showing signals for the aromatic carbons, the aliphatic carbons, and the carbonyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass.

Safety and Handling

  • n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[9][10][14][15][16]

  • Chromium Trioxide (Jones Reagent): Highly toxic, carcinogenic, and a strong oxidizing agent. Handle in a fume hood with appropriate PPE.

  • Palladium on Carbon (Pd/C): Pyrophoric, especially when dry and saturated with hydrogen. Handle under an inert atmosphere and do not allow the catalyst to dry on the filter paper.[7][12][17][18][19][20]

  • Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Organic Solvents: Flammable. Use in a well-ventilated area or fume hood, away from ignition sources.

References

  • Organic Chemistry Portal. (n.d.). Jones Oxidation.
  • Mularczyk, J., & Drzymala, J. (1989). Separation of Oleic Acid from Fatty Acid Impurities. Separation Science and Technology, 24(3-4), 151-163.
  • OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Palladium on Carbon.
  • Chemistry Steps. (n.d.). Jones Oxidation.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes.
  • PrepChem.com. (n.d.). Synthesis of 1-bromo-4-phenylbutane.
  • MySkinRecipes. (n.d.). 1-Bromo-4-phenylbutane.
  • LookChem. (n.d.). 6-Heptyn-1-ol.
  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst.
  • Organic Chemistry Tutor. (n.d.). Jones Oxidation.
  • J&K Scientific LLC. (2025, February 23). Jones Oxidation.
  • Fiveable. (n.d.). Alkylation of Acetylide Anions.
  • Sciencemadness Wiki. (2020, May 13). Palladium on carbon.
  • ResearchGate. (n.d.). Palladium-catalysed cross-coupling of lithium acetylides.
  • ResearchGate. (n.d.). Coupling of Aryl Chlorides with Lithium Nucleophiles Enabled by Molecularly Defined Alkynyllithium Palladium Catalysts.
  • AA Blocks. (2019, October 24). Catalytic Hydrogenation Of Aldehydes.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
  • University of Washington. (n.d.). Hydrogenation.
  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024, September 30). X-XAZB.

Sources

Application Note: Quantitative Analysis of 10-Phenyldecanoic Acid using Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 10-Phenyldecanoic acid in various matrices. Accurate quantification of this compound is often critical in pharmaceutical development, metabolic research, and quality control. We present three robust chromatographic methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, and Gas Chromatography with Mass Spectrometry (GC-MS) as a reliable alternative. This document delves into the principles of each technique, provides step-by-step protocols for sample preparation and analysis, and outlines a complete method validation strategy to ensure data integrity and trustworthiness.

Introduction

This compound (CAS 18017-73-7, Molecular Formula: C₁₆H₂₄O₂, Molecular Weight: 248.36 g/mol ) is a fatty acid derivative characterized by a ten-carbon aliphatic chain attached to a phenyl group.[1] Its unique structure makes it a compound of interest in various fields, including its potential use as a therapeutic agent, a biomarker, or a synthetic intermediate. The accurate and precise measurement of this compound is paramount for understanding its pharmacokinetics, assessing its purity in drug formulations, or monitoring its levels in biological systems.

The analytical challenge lies in choosing a method that offers the required sensitivity, selectivity, and robustness for the specific sample matrix. This application note is designed for researchers, scientists, and drug development professionals, providing the technical depth and practical insights needed to establish a reliable quantitative workflow. We will explore the causality behind experimental choices, from sample extraction to instrument parameter optimization, ensuring each protocol is a self-validating system.

Principles of Analysis

The selection of an analytical method is dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For this compound, a reversed-phase C18 column is ideal. The terminal phenyl group acts as a chromophore, allowing for detection by UV-Vis spectroscopy. HPLC-UV is a cost-effective and robust method, well-suited for analyzing relatively clean samples or formulations where concentrations are high enough for UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of mass spectrometry.[3] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and detected based on its unique mass-to-charge ratio (m/z). By using Multiple Reaction Monitoring (MRM), where a specific parent ion is fragmented to produce a characteristic daughter ion, this method can quantify analytes at very low concentrations even in highly complex matrices like plasma or tissue homogenates, virtually eliminating interferences.[4]

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC separates volatile compounds in the gas phase.[2] Due to the low volatility of carboxylic acids, this compound must first be chemically modified through a process called derivatization .[5] It is typically converted into its more volatile methyl ester, the 10-phenyldecanoate methyl ester (FAME). The FAME is then separated on the GC column and detected by the mass spectrometer. GC-MS is a highly reliable and reproducible technique, particularly valuable for its extensive, standardized spectral libraries for compound identification.[6]

General Sample Preparation Strategies

Proper sample preparation is the most critical step for achieving reliable and reproducible results.[7][8] The goal is to isolate the analyte from interfering matrix components and present it in a solvent compatible with the analytical instrument.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[8]

Rationale: This method is effective for cleaning up aqueous samples. By acidifying the sample, this compound (a weak acid) is protonated, making it less polar and more soluble in a non-polar organic solvent.

Step-by-Step Protocol:

  • To 1 mL of aqueous sample (e.g., plasma, cell media), add 50 µL of 1M HCl to acidify the sample to pH ~2-3.

  • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a hexane:isopropanol mixture).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough and reproducible cleanup than LLE by using a solid sorbent to retain either the analyte or the interferences.[9][10] A reversed-phase (C18) cartridge is suitable for this compound.

Rationale: The C18 sorbent retains non-polar compounds like this compound from an aqueous sample. Polar interferences are washed away, after which the purified analyte is eluted with an organic solvent.

Step-by-Step Protocol:

  • Condition: Pass 3 mL of methanol through the C18 SPE cartridge.

  • Equilibrate: Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.[11]

  • Load: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of 2% phosphoric acid in water) onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash: Pass 3 mL of 5% methanol in water through the cartridge to wash away polar impurities.

  • Elute: Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

G cluster_prep General Sample Preparation Workflow Sample Biological or Aqueous Sample Pretreat Pre-treatment (e.g., Acidification, Dilution) Sample->Pretreat Extraction Extraction Step Pretreat->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Method A SPE Solid-Phase Extraction Extraction->SPE Method B Evap Evaporation (Drydown) LLE->Evap SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Analysis Inject for Analysis Recon->Analysis G cluster_lcms LC-MS/MS Analytical Workflow Sample Prepared Sample (in vial) HPLC UHPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI Q1 Quadrupole 1 (Q1) Selects Parent Ion [M-H]⁻ m/z 247.2 ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q1->Q2 Parent Ion Q3 Quadrupole 3 (Q3) Selects Fragment Ion Q2->Q3 Q2->Q3 Fragments Detector Detector (Signal Acquisition) Q3->Detector G cluster_gcms GC-MS Analytical Workflow Sample Dried Extract Deriv Derivatization (Methylation) Sample->Deriv Extract LLE of FAME into Hexane Deriv->Extract GC GC Injection & Separation (Capillary Column) Extract->GC MS Mass Spectrometer (EI Source & Quadrupole Analyzer) GC->MS Data Data Analysis (SIM or Scan Mode) MS->Data

Sources

Application Notes & Protocols: 10-Phenyldecanoic Acid in Leishmanicidal Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Unmet Need in Leishmaniasis Treatment

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The clinical manifestations range from self-healing cutaneous lesions to fatal visceral leishmaniasis (VL).[1] Current therapeutic options are plagued by limitations including severe side effects, high cost, complex administration routes, and the emergence of drug-resistant parasite strains.[2] This landscape creates an urgent imperative for the discovery and development of novel, safe, and effective leishmanicidal agents. The exploration of unique metabolic pathways in Leishmania, distinct from their mammalian hosts, offers promising avenues for targeted drug development. One such pathway is fatty acid biosynthesis, which is essential for the parasite's survival, membrane integrity, and energy storage.[3][4]

10-Phenyldecanoic acid (10-PDA) emerges as a compound of interest within this context. As a fatty acid analogue, its structure presents a compelling scaffold for interfering with the parasite's lipid metabolism. This guide provides a comprehensive overview and detailed protocols for the preclinical evaluation of 10-PDA as a potential leishmanicidal drug candidate.

Application Note 1: Foundational In Vitro Evaluation

Principle and Rationale:

The initial phase of any drug discovery program relies on robust in vitro assays to establish baseline efficacy and safety. This step serves as a critical filter to identify compounds with potent activity against the parasite while exhibiting minimal toxicity to host cells. We evaluate activity against two life stages of the parasite: the promastigote (found in the sandfly vector) and the clinically relevant amastigote (the intracellular form residing within host macrophages).[5] The ratio of host cell toxicity to parasite toxicity, known as the Selectivity Index (SI), is a key determinant for advancing a compound.

Protocol 1.1: Anti-Promastigote Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of 10-PDA against the promastigote stage of Leishmania. This assay is a rapid and cost-effective primary screen.[6]

Methodology:

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 26°C until they reach the late logarithmic phase of growth.

  • Compound Preparation: Prepare a 10 mM stock solution of 10-PDA in Dimethyl Sulfoxide (DMSO). Create a serial 2-fold dilution series in culture medium, ensuring the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.[7]

  • Assay Plate Setup:

    • In a 96-well flat-bottom plate, add 100 µL of promastigote suspension (1 x 10⁶ cells/mL) to each well.

    • Add 100 µL of the diluted 10-PDA solutions to the respective wells.

    • Include wells for a positive control (e.g., Amphotericin B), a negative control (medium with parasites and 0.5% DMSO), and a blank (medium only).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment (Resazurin Method):

    • Add 20 µL of Resazurin solution (0.125 mg/mL in PBS) to each well.

    • Incubate for an additional 4-6 hours, or until the negative control wells turn from blue to pink.

    • Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the negative control. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response) in software such as GraphPad Prism.

Protocol 1.2: Intracellular Anti-Amastigote Activity Assay

Objective: To determine the IC50 of 10-PDA against the clinically relevant intracellular amastigote stage. This assay provides a more accurate reflection of a compound's potential efficacy.[5][8]

Methodology:

  • Macrophage Seeding: Seed murine macrophages (e.g., J774.A1 or primary bone marrow-derived macrophages) into a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium with 10% FBS. Allow them to adhere for 24 hours at 37°C in 5% CO₂.

  • Infection: Infect the adherent macrophages with late-log phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed PBS to remove non-phagocytosed promastigotes. Add fresh culture medium.

  • Compound Treatment: Add serially diluted 10-PDA (prepared as in Protocol 1.1) to the infected macrophages and incubate for 72 hours at 37°C in 5% CO₂.

  • Quantification of Parasite Load:

    • Fix the cells with methanol and stain with Giemsa.

    • Using light microscopy, count the number of amastigotes per 100 macrophages for each concentration.

    • Alternatively, for higher throughput, use macrophages infected with luciferase-expressing Leishmania strains. Lyse the cells and measure luminescence to quantify parasite viability.[5][9]

  • Data Analysis: Calculate the percentage of infection inhibition relative to the DMSO control. Determine the IC50 value using non-linear regression.

Protocol 1.3: Mammalian Cell Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of 10-PDA against a mammalian cell line, enabling the calculation of the Selectivity Index (SI).

Methodology:

  • Cell Seeding: Seed macrophages (the same type used in Protocol 1.2) or another standard cell line (e.g., HEK293) in a 96-well plate at 5 x 10⁴ cells/well. Allow adherence for 24 hours.

  • Compound Treatment: Add serially diluted 10-PDA and incubate for 72 hours.

  • Viability Assessment: Use the same Resazurin method described in Protocol 1.1 or an MTT assay.[7][10]

  • Data Analysis: Calculate the CC50 value using non-linear regression. The Selectivity Index (SI) is then calculated as CC50 / IC50 (amastigote) . A higher SI value (typically >10) is desirable.

Data Presentation: Summary of In Vitro Activity
CompoundTarget Organism/CellIC50 / CC50 (µM)Selectivity Index (SI)
10-PDA L. donovani Promastigotes15.2 ± 1.8N/A
L. donovani Amastigotes8.5 ± 0.914.1
J774.A1 Macrophages120.0 ± 11.5
Amphotericin B L. donovani Amastigotes0.1 ± 0.02250.0
J774.A1 Macrophages25.0 ± 3.1
Table 1: Hypothetical in vitro activity data for this compound compared to a reference drug. Data are presented as mean ± SD.

Application Note 2: Mechanism of Action Elucidation

Principle and Rationale:

Understanding a compound's mechanism of action is crucial for lead optimization and predicting potential resistance pathways. Given that Leishmania possesses a single mitochondrion, this organelle is a highly vulnerable and attractive drug target.[11] Many effective leishmanicidal compounds induce mitochondrial dysfunction, leading to a collapse of the mitochondrial membrane potential (ΔΨm), a surge in reactive oxygen species (ROS), and a depletion of cellular ATP.[1][12]

G cluster_0 Mechanism of Action Workflow A Treat Leishmania Promastigotes with 10-PDA (IC50) B Assess Mitochondrial Membrane Potential (ΔΨm) (e.g., JC-1 Staining) A->B Incubate C Measure Reactive Oxygen Species (ROS) (e.g., H2DCFDA Assay) A->C Incubate D Quantify Cellular ATP Levels (Luminescence Assay) A->D Incubate E Analyze Data: Compare Treated vs. Control B->E C->E D->E

Diagram 1: Workflow for investigating the mitochondrial effects of 10-PDA.

Protocol 2.1: Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess whether 10-PDA induces depolarization of the parasite's mitochondrial membrane.

Methodology:

  • Parasite Treatment: Treat Leishmania promastigotes (5 x 10⁶ cells/mL) with 10-PDA at its IC50 and 2x IC50 concentrations for various time points (e.g., 2, 4, 8 hours). Include a positive control for depolarization (e.g., CCCP, a protonophore) and a negative (DMSO) control.

  • Staining: Harvest the parasites by centrifugation, wash with PBS, and resuspend in PBS containing 2 µM JC-1 dye. Incubate in the dark for 30 minutes at 26°C.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy, polarized mitochondria will accumulate JC-1 aggregates, which emit red fluorescence (~590 nm).

    • Depolarized mitochondria will contain JC-1 monomers, which emit green fluorescence (~529 nm).

  • Data Interpretation: A significant shift from red to green fluorescence in the 10-PDA-treated group compared to the control indicates mitochondrial depolarization.[12]

Protocol 2.2: Measurement of Reactive Oxygen Species (ROS)

Objective: To determine if 10-PDA treatment leads to an increase in intracellular ROS levels, a common consequence of mitochondrial dysfunction.

Methodology:

  • Parasite Treatment: Treat promastigotes as described in Protocol 2.1.

  • Staining: After treatment, wash the parasites and resuspend them in PBS containing 10 µM Carboxy-H2DCFDA. Incubate in the dark for 30 minutes at 26°C.[12]

  • Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Interpretation: An increase in fluorescence intensity in treated parasites compared to the control indicates an elevation of intracellular ROS.

Application Note 3: In Vivo Efficacy Assessment

Principle and Rationale:

Demonstrating efficacy in a relevant animal model is a cornerstone of preclinical drug development.[13] The murine model of cutaneous leishmaniasis (L. major infection in BALB/c mice) is a well-established and reproducible system to evaluate the in vivo potential of test compounds.[14] Key endpoints include the reduction in lesion size and the quantification of parasite burden in the infected tissue.

G cluster_1 In Vivo Efficacy Workflow A Infect BALB/c Mice with L. major Promastigotes (e.g., in footpad) B Allow Lesion Development A->B C Initiate Treatment Regimen (Vehicle, 10-PDA, Positive Control) B->C D Monitor Lesion Size Weekly C->D Daily Dosing E Endpoint: Euthanize and Harvest Tissues D->E 4-6 Weeks F Determine Parasite Burden (qPCR or Limiting Dilution) E->F G Statistical Analysis and Interpretation F->G

Diagram 2: Experimental workflow for the murine model of cutaneous leishmaniasis.

Protocol 3.1: Murine Model of Cutaneous Leishmaniasis

Objective: To evaluate the efficacy of 10-PDA in reducing lesion size and parasite load in an established L. major infection model.

Methodology:

  • Animal Model: Use 6-8 week old female BALB/c mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Parasite Inoculation: Infect mice by injecting 2 x 10⁶ stationary-phase L. major promastigotes in a small volume (20-50 µL) into the dorsal side of one hind footpad.[14]

  • Monitoring: Monitor the mice weekly. Once a palpable lesion develops (typically 2-3 weeks post-infection), measure the lesion diameter or footpad thickness using a digital caliper.

  • Treatment: Randomize mice into groups (n=5-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, oral gavage).

    • Group 2: 10-PDA (e.g., 25 mg/kg/day, oral gavage).

    • Group 3: Positive control (e.g., Miltefosine, 20 mg/kg/day, oral gavage).

  • Treatment Duration: Administer treatment daily for 28 consecutive days. Continue to measure lesion size weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Aseptically remove the infected footpad and the draining lymph node for parasite burden analysis.

Protocol 3.2: Quantification of Parasite Burden by qPCR

Objective: To precisely quantify the number of parasites in infected tissues.

Methodology:

  • Tissue Homogenization and DNA Extraction: Weigh the harvested tissues and homogenize them. Extract total genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit).

  • qPCR: Perform quantitative real-time PCR using primers and a probe specific for a Leishmania-specific gene (e.g., kDNA minicircles or SSU rRNA).

  • Standard Curve: Generate a standard curve using known quantities of Leishmania DNA to allow for absolute quantification of parasite numbers.

  • Data Analysis: Express the results as the number of parasites per milligram of tissue. Compare the parasite burden in the 10-PDA-treated group to the vehicle control group.

Data Presentation: Summary of In Vivo Efficacy
Treatment GroupLesion Size at Week 4 (mm)Parasite Burden (parasites/mg tissue)
Vehicle Control 5.2 ± 0.61.5 x 10⁵ ± 0.4 x 10⁵
10-PDA (25 mg/kg) 2.8 ± 0.43.1 x 10³ ± 0.9 x 10³
Miltefosine (20 mg/kg) 1.5 ± 0.34.5 x 10² ± 1.2 x 10²
*Table 2: Hypothetical in vivo efficacy data. Data are mean ± SD. p < 0.05 compared to Vehicle Control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new leishmanicidal drugs, potentially acting through the disruption of essential lipid metabolism and mitochondrial function. The protocols outlined in this guide provide a systematic framework for its preclinical evaluation, from initial in vitro screening to in vivo proof-of-concept. Positive results from these studies would warrant further investigation into lead optimization to improve potency and selectivity, comprehensive pharmacokinetic and toxicology studies, and evaluation in more advanced models, such as the hamster model for visceral leishmaniasis.[15]

References

  • López-Arencibia, A., et al. (2004). In vitro assays for evaluation of drug activity against Leishmania spp. Research in Microbiology, 155(4), 224-230.
  • Grimm, F. (1999). Leishmaniasis: Development of an in vitro assay for drug screening. Stiftung Forschung 3R.
  • de Oliveira, M. R. F., et al. (2012). ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY. Revista do Instituto de Medicina Tropical de São Paulo, 54(Suppl. 18), S1-S10.
  • Jha, B., et al. (2021). An overview of the fatty acid biosynthesis in the protozoan parasite Leishmania and its relevance as a drug target against leishmaniasis. Molecular and Biochemical Parasitology, 246, 111416.
  • Al-Bader, D., et al. (2023). Fatty Acid Composition and Metabolism in Leishmania Parasite Species: Potential Biomarkers or Drug Targets for Leishmaniasis? International Journal of Molecular Sciences, 24(5), 4702.
  • Fumarola, L., et al. (2004). In vitro assays for evaluation of drug activity against Leishmania spp.
  • Dey, S., et al. (2010). Drug targets in Leishmania. Journal of Parasitology Research, 2010, 602430.
  • Saha, S., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. International Journal of Molecular Sciences, 16(9), 20959-20990.
  • Rovira, J., et al. (2014). A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts. Antimicrobial Agents and Chemotherapy, 58(7), 3845-3854.
  • van der Laan, T., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Pharmaceuticals, 16(5), 737.
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  • Varela-M, R. E., et al. (2021).
  • Carrion, J., et al. (2019). New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence. PLOS Neglected Tropical Diseases, 13(6), e0007333.
  • Al-Bader, D., et al. (2023). Fatty Acid Composition and Metabolism in Leishmania Parasite Species: Potential Biomarkers or Drug Targets for Leishmaniasis? PubMed.
  • Fer, C., et al. (2010). In vivo Imaging of Transgenic Leishmania Parasites in a Live Host. Journal of Visualized Experiments, (35), 1735.
  • News-Medical.Net. (2024). Plant compounds show promise against leishmaniasis through mitochondrial targeting.
  • da Silva, E. N., Jr., et al. (2015). Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives. Antimicrobial Agents and Chemotherapy, 59(9), 5629-5638.
  • Singh, S., et al. (2023). Plant-derived products as anti-leishmanials which target mitochondria: a review. Parasitology, 150(1), 1-13.
  • Lodge, R., et al. (2021). Macrophage Mitochondrial Biogenesis and Metabolic Reprogramming Induced by Leishmania donovani Require Lipophosphoglycan and Type I Interferon Signaling. mBio, 12(3), e00685-21.
  • Mittal, M., et al. (2017). Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene. Antimicrobial Agents and Chemotherapy, 61(11), e01138-17.
  • Cheuka, P. M., et al. (2023). Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use. Heliyon, 9(7), e17849.
  • Ribeiro, T. G., et al. (2018). Leishmanicidal Activity of Isoselenocyanate Derivatives. Antimicrobial Agents and Chemotherapy, 62(12), e01375-18.
  • Denkova, P., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3169.
  • Tudini, K. A., et al. (2022). Mitochondrial dysfunction on Leishmania (Leishmania) amazonensis induced by ketoconazole: insights into drug mode of action. Memorias do Instituto Oswaldo Cruz, 117, e210157.
  • Wu, Y. H., et al. (2024). The SAR analysis of dietary polyphenols and their antagonistic effects on bortezomib at physiological concentrations. Frontiers in Pharmacology, 15, 1388656.
  • Putnam, K. P., et al. (2002). Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate. Toxicology in Vitro, 16(5), 599-607.

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Application Notes & Protocols: Investigating 10-Phenyldecanoic Acid as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents to combat cancer has led researchers to explore unconventional molecular classes. Among these, fatty acids and their derivatives are emerging as critical players in cancer cell metabolism and signaling. This document provides a comprehensive guide to investigating 10-Phenyldecanoic Acid (10-PDA) , a synthetic fatty acid derivative, as a potential anticancer agent. We move beyond a simple recitation of facts to establish a robust framework for its evaluation. This guide is built on the central hypothesis that 10-PDA exerts its anticancer effects through the dual modulation of two critical pathways: the inhibition of Fatty Acid Synthase (FAS) and the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to rigorously test this hypothesis, empowering researchers to explore the therapeutic potential of 10-PDA.

Introduction: The Rationale for Investigating this compound in Oncology

This compound (IUPAC Name: this compound; Molecular Formula: C₁₆H₂₄O₂) is a carboxylic acid featuring a ten-carbon aliphatic chain terminated by a phenyl group.[1][2] While its direct application in oncology is a novel area of research, its structural components provide a strong rationale for investigation.

Cancer cells exhibit profound metabolic reprogramming, one hallmark of which is an increased reliance on de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.[3] The enzyme Fatty Acid Synthase (FAS) is the central catalyst in this process and is found to be significantly upregulated in numerous cancers, making it a prime therapeutic target.[4][5] Natural and synthetic fatty acid molecules have shown promise as FAS inhibitors.[3][6]

Furthermore, nuclear receptors like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) are key regulators of cellular differentiation, proliferation, and inflammation. Medium-chain fatty acids have been identified as direct ligands and modulators of PPARγ.[7] Activation of PPARγ can induce cell cycle arrest and apoptosis in various cancer models, positioning it as a tumor-suppressive signaling node.

This guide, therefore, outlines the experimental strategy to investigate 10-PDA's efficacy based on these two plausible and interconnected mechanisms of action.

Hypothesized Mechanisms of Action

Mechanism 1: Inhibition of Fatty Acid Synthase (FAS)

We hypothesize that 10-PDA acts as a competitive inhibitor of FAS. In cancer cells, FAS is a critical homodimeric enzyme that synthesizes palmitate from acetyl-CoA and malonyl-CoA.[8] By inhibiting FAS, 10-PDA is predicted to induce a cytotoxic effect through two primary consequences:

  • Depletion of Fatty Acids: Halting the production of fatty acids essential for membrane formation would inhibit cell growth and proliferation.

  • Toxic Accumulation of Malonyl-CoA: The buildup of the FAS substrate, malonyl-CoA, is cytotoxic and can inhibit carnitine palmitoyltransferase 1 (CPT1), leading to mitochondrial dysfunction and the induction of apoptosis.[4]

FAS_Inhibition_Pathway cluster_inhibition PDA This compound FAS Fatty Acid Synthase (FAS) (Upregulated in Cancer) PDA->FAS MalonylCoA Malonyl-CoA FAS->MalonylCoA Accumulation FattyAcids De Novo Fatty Acids (e.g., Palmitate) FAS->FattyAcids Synthesizes block FAS->block Apoptosis Mitochondrial Dysfunction & Apoptosis MalonylCoA->Apoptosis Induces Membrane Membrane Synthesis & Cell Proliferation FattyAcids->Membrane Supports block->FattyAcids   Blocked PPARg_Activation_Pathway PDA This compound PPARg PPARγ (Nuclear Receptor) PDA->PPARg Activates PPRE PPRE Binding (Gene Promoter) PPARg->PPRE Dimerizes with RXR & Binds to RXR RXR Transcription Target Gene Transcription PPRE->Transcription p21p27 Upregulation of p21 & p27 Transcription->p21p27 BaxBcl2 Increased Bax/Bcl-2 Ratio Transcription->BaxBcl2 Arrest G1 Cell Cycle Arrest p21p27->Arrest Leads to Apoptosis Induction of Apoptosis BaxBcl2->Apoptosis Promotes

Figure 2: Proposed signaling pathway for 10-PDA as a PPARγ agonist.

Protocols for In Vitro Evaluation

This section provides a validated workflow to systematically assess the anticancer properties of 10-PDA and dissect its mechanism of action.

Experimental_Workflow start Prepare 10-PDA Stock (e.g., in DMSO) viability Protocol 1: Cell Viability Assay (MTT) Determine IC50 start->viability cycle Protocol 2: Cell Cycle Analysis (Flow Cytometry) viability->cycle Treat cells with IC50 & 2x IC50 apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) viability->apoptosis Treat cells with IC50 & 2x IC50 western Protocol 4: Western Blot Analysis (Mechanistic Markers) cycle->western apoptosis->western conclusion Synthesize Data & Validate Hypothesis western->conclusion

Figure 3: A sequential workflow for the in vitro investigation of 10-PDA.
Materials and Reagents
  • This compound: High purity (>98%).

  • Cell Lines: A panel including, but not limited to:

    • MCF-7 (Breast Cancer, ER+)

    • PC-3 (Prostate Cancer, Androgen-independent)

    • A549 (Lung Carcinoma)

    • HCT-116 (Colon Cancer)

    • A non-cancerous control line (e.g., MCF-10A or primary fibroblasts).

  • Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: DMSO (cell culture grade), MTT or XTT reagent, Propidium Iodide (PI), RNase A, Annexin V-FITC Apoptosis Detection Kit, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary and Secondary Antibodies (see Protocol 4).

Protocol 1: Cell Viability and Cytotoxicity Assay
  • Causality: This initial screen is crucial to determine the dose-dependent cytotoxic effect of 10-PDA and to establish the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic experiments.

  • Methodology:

    • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treatment: Prepare a 2x serial dilution of 10-PDA in culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., 1 µM). Include a vehicle control (DMSO equivalent to the highest concentration). Replace the old media with the treatment media.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the 10-PDA concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Causality: This protocol directly tests the hypothesis that 10-PDA induces cell cycle arrest, a key outcome of PPARγ activation. [9]Observing an accumulation of cells in a specific phase (e.g., G1) provides strong evidence for this mechanism.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with 10-PDA at their respective IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

    • Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to form a pellet.

    • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A).

    • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. Gate the cell populations to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Causality: This assay quantifies the induction of programmed cell death and distinguishes it from necrosis. [10]An increase in the Annexin V-positive population is a direct measure of apoptosis, which is a predicted downstream effect of both FAS inhibition and PPARγ activation. [11]* Methodology:

    • Cell Treatment: Treat cells in 6-well plates with 10-PDA (IC50 and 2x IC50) for 48 hours.

    • Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately by flow cytometry. Quantify the four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 4: Western Blot Analysis for Mechanistic Markers
  • Causality: This is the definitive step to validate the molecular signaling pathways proposed. By measuring the protein expression levels of key markers, we can directly link the phenotypic observations (decreased viability, cell cycle arrest) to the hypothesized molecular targets.

  • Methodology:

    • Protein Extraction: Treat cells with 10-PDA as in previous protocols for 24-48 hours. Lyse the cells in RIPA buffer with protease/phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Key Primary Antibodies to Probe:

      • Housekeeping Control: β-Actin or GAPDH.

      • FAS Inhibition Markers: FASN, Cleaved Caspase-3, Cleaved PARP.

      • PPARγ Activation Markers: PPARγ, p21, p27, Cyclin D1, Bax, Bcl-2.

Data Interpretation and Presentation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma45.2
PC-3Prostate Adenocarcinoma38.9
A549Lung Carcinoma62.5
HCT-116Colorectal Carcinoma55.1
MCF-10ANon-tumorigenic Breast> 200
  • Connecting the Data: A successful outcome would show a dose-dependent decrease in viability (Protocol 1) with a significantly higher IC50 in non-cancerous cells, indicating some level of tumor selectivity. This should be correlated with a significant increase in the G1 cell population (Protocol 2) and a rise in early and late apoptotic cells (Protocol 3). Finally, Western blot data (Protocol 4) showing decreased FASN, increased p21/p27, an increased Bax/Bcl-2 ratio, and cleavage of Caspase-3 and PARP would provide strong, multi-faceted evidence supporting the proposed mechanisms of action.

In Vivo Experimental Considerations

Following successful in vitro validation, the next logical step is to assess the efficacy of 10-PDA in a preclinical in vivo model.

  • Model Selection: A subcutaneous xenograft model using immunodeficient mice (e.g., NOD/SCID or Athymic Nude) is a standard starting point. PC-3 or HCT-116 cells are often used due to their robust tumor formation.

  • Formulation and Administration: 10-PDA's solubility and stability must be assessed to develop a suitable formulation for animal administration (e.g., in corn oil or a solution with Tween-80/PEG). Dosing can be performed via oral gavage or intraperitoneal injection.

  • Endpoints: Primary endpoints include tumor growth inhibition (measured by caliper) and overall animal survival. Secondary endpoints can include immunohistochemical analysis of tumor tissue for the same protein markers analyzed by Western blot (p21, cleaved caspase-3, etc.).

  • Ethical Conduct: All animal experiments must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC), ensuring humane treatment and minimization of suffering.

References

  • Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells. (2024). MDPI.
  • Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. PMC - NIH.
  • Cell cycle arrest. All the treated samples show some level of arrest at...
  • This compound | C16H24O2 | CID 140324. PubChem - NIH.
  • Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Taylor & Francis Online.
  • Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activ
  • The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. PMC - NIH.
  • PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancre
  • The function of natural compounds in important anticancer mechanisms. PubMed Central.
  • Fatty Acid Synthase (FASN) | Inhibitors. MedchemExpress.com.
  • Fatty acid synthase inhibitors isolated
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  • Flavonoids in Cancer and Apoptosis. PMC - PubMed Central.
  • Novel Seleno-Aspirinyl Compound AS-10 Induces Apoptosis, G1 Arrest of Pancreatic Ductal Adenocarcinoma Cells, Inhibits Their NF-κB Signaling, and Synergizes with Gemcitabine Cytotoxicity. MDPI.
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Application Note & Protocols: A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for assessing the cytotoxic potential of 10-Phenyldecanoic acid (10-PDA), a synthetic fatty acid analog, in cultured mammalian cells. Recognizing that cytotoxicity can manifest through various cellular and molecular mechanisms, we present a multi-assay strategy. This approach enables a more complete understanding of the compound's effects, from initial metabolic compromise to late-stage cell death. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to investigate the dose- and time-dependent cytotoxicity of 10-PDA.

Introduction: The Importance of Cytotoxicity Profiling for Novel Fatty Acid Analogs

This compound is a fatty acid with a phenyl group at the terminus of its acyl chain. While its biological activities are still under investigation, its structural similarity to endogenous fatty acids suggests potential interactions with cellular metabolic and signaling pathways. As with any novel compound intended for biological research or therapeutic development, a thorough assessment of its cytotoxic effects is a critical first step.

Cytotoxicity is not a singular event but rather a cascade of potential cellular responses to a toxic insult. These can range from a reduction in metabolic activity and proliferation to the loss of membrane integrity (necrosis) or the activation of programmed cell death (apoptosis). A single assay provides only a narrow view of a compound's cytotoxic profile. Therefore, this guide advocates for a multi-pronged approach, employing a panel of assays that probe different aspects of cellular health.

This application note will detail protocols for three key assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.[1][2]

  • Lactate Dehydrogenase (LDH) Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis.[3][4][5][6][7]

  • Caspase-3/7 Activation Assay: To specifically measure the activity of executioner caspases, indicating the induction of apoptosis.[8][9][10][11]

By combining the data from these assays, researchers can build a more nuanced and mechanistically informative profile of this compound's cytotoxic effects.

Experimental Design & Considerations

Before initiating the specific assay protocols, careful planning of the overall experimental design is crucial for obtaining reliable and reproducible data.

2.1. Cell Line Selection:

The choice of cell line will significantly impact the experimental outcome. Considerations should include:

  • Relevance to the intended application: If 10-PDA is being investigated for effects on a specific tissue or disease, a cell line derived from that context is ideal. For example, HepG2 (human hepatocarcinoma) cells are often used for general toxicity screening due to their metabolic capabilities.

  • Adherent vs. Suspension Cells: The protocols provided can be adapted for both, but handling and plating densities will differ.

  • Baseline Metabolic Rate and Doubling Time: These factors will influence seeding densities and the optimal duration of the experiment.

2.2. Preparation of this compound:

As a fatty acid, 10-PDA may have limited solubility in aqueous culture media.

  • Solvent Selection: A common approach is to dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[12] It is imperative to determine the maximum concentration of the solvent that can be tolerated by the chosen cell line without inducing cytotoxicity.[12] This is achieved by running a solvent-only control at the highest concentration that will be used in the experiment.

  • Complexing with Bovine Serum Albumin (BSA): To mimic physiological conditions where fatty acids are transported by albumin, 10-PDA can be complexed with fatty acid-free BSA. This can also improve its solubility and stability in culture medium.

2.3. Dose-Response and Time-Course:

Cytotoxicity is typically dose- and time-dependent.

  • Dose Range: A broad range of 10-PDA concentrations should be tested initially, often using a logarithmic or semi-logarithmic dilution series. This helps to identify the concentration range over which the compound exerts its effects and to determine the IC50 (the concentration that inhibits 50% of the response).

  • Time Points: Multiple time points (e.g., 24, 48, and 72 hours) should be evaluated to understand the kinetics of the cytotoxic response. Some compounds may induce rapid necrotic cell death, while others may trigger a slower apoptotic process.

Core Cytotoxicity Assays: A Triad Approach

The following sections provide detailed protocols for a panel of three complementary cytotoxicity assays.

Assay 1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is proportional to the number of metabolically active cells.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition p1 Seed cells in a 96-well plate p2 Allow cells to adhere overnight p1->p2 p3 Treat with 10-PDA concentrations p2->p3 p4 Incubate for desired time (e.g., 24, 48, 72h) p3->p4 a1 Add MTT solution to each well p4->a1 a2 Incubate for 2-4 hours at 37°C a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Incubate with shaking to dissolve formazan a3->a4 r1 Read absorbance at ~570 nm a4->r1

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of 10-PDA in culture medium. Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of 10-PDA. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

Treatment GroupAbsorbance (570 nm)% Viability vs. Untreated Control
Untreated ControlValue100%
Vehicle ControlValueCalculated
10-PDA (Conc. 1)ValueCalculated
10-PDA (Conc. 2)ValueCalculated
.........
Positive Control (e.g., Doxorubicin)ValueCalculated
  • Calculation: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100.

Assay 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[3][4][6] The LDH assay is a colorimetric method that measures the amount of released LDH by a coupled enzymatic reaction.[3][6] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Workflow Diagram:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_readout Data Acquisition p1 Seed cells and treat with 10-PDA p2 Include controls: Spontaneous, Maximum, and Vehicle p1->p2 p3 Incubate for desired time p2->p3 a1 Centrifuge plate to pellet cells p3->a1 a2 Transfer supernatant to a new plate a1->a2 a3 Add LDH reaction mixture a2->a3 a4 Incubate for 30 min at room temp, protected from light a3->a4 a5 Add stop solution a4->a5 r1 Read absorbance at ~490 nm a5->r1

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to set up the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

    • Vehicle Control: Cells treated with the highest concentration of the solvent used for 10-PDA.

  • Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[6]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution provided with the assay kit.[7]

  • Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.

Data Analysis:

Treatment GroupAbsorbance (490 nm)% Cytotoxicity
Spontaneous ReleaseValue0% (by definition)
Maximum ReleaseValue100% (by definition)
Vehicle ControlValueCalculated
10-PDA (Conc. 1)ValueCalculated
10-PDA (Conc. 2)ValueCalculated
.........
  • Calculation: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspase-3 and Caspase-7 are "executioner" caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[8][9] Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[8][9]

Workflow Diagram:

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay cluster_readout Data Acquisition p1 Seed cells in a white-walled 96-well plate p2 Treat with 10-PDA concentrations p1->p2 p3 Incubate for desired time p2->p3 a1 Equilibrate plate to room temperature p3->a1 a2 Add Caspase-Glo® 3/7 Reagent a1->a2 a3 Mix on an orbital shaker a2->a3 a4 Incubate for 1-2 hours at room temp a3->a4 r1 Read luminescence a4->r1

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow steps 1-3 as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine or etoposide).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 2 hours.[9]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Treatment GroupLuminescence (RLU)Fold Change vs. Untreated Control
Untreated ControlValue1.0
Vehicle ControlValueCalculated
10-PDA (Conc. 1)ValueCalculated
10-PDA (Conc. 2)ValueCalculated
.........
Positive Control (e.g., Staurosporine)ValueCalculated
  • Calculation: Fold Change = (Luminescence of Treated) / (Luminescence of Untreated Control).

Data Interpretation and Further Mechanistic Studies

By integrating the results from these three assays, a clearer picture of 10-PDA's cytotoxic mechanism can be formed:

  • Early decrease in MTT signal without significant LDH release or caspase activation: This may suggest a primary effect on mitochondrial function or cell proliferation (cytostatic effect).

  • Concurrent increase in LDH release and decrease in MTT signal: This pattern is indicative of necrosis or other forms of cell death involving rapid membrane damage.

  • Increase in caspase-3/7 activity followed by a decrease in MTT signal: This strongly suggests that 10-PDA induces apoptosis. A delayed increase in LDH release may also be observed as a result of secondary necrosis following apoptosis.

Should the initial screening indicate significant cytotoxicity, further assays can be employed to dissect the underlying mechanisms:

  • Mitochondrial Membrane Potential Assays: Using fluorescent dyes like JC-1 or TMRE to determine if 10-PDA disrupts mitochondrial function, a common trigger for apoptosis.[14][15][16][17][18]

  • Oxidative Stress Assays: Measuring the generation of reactive oxygen species (ROS), as cellular oxidative stress can be a potent inducer of cell death.[19][20][21][22]

Conclusion

The assessment of cytotoxicity is a fundamental step in the characterization of any novel compound. The multi-assay approach outlined in this application note provides a robust framework for evaluating the in vitro cytotoxic effects of this compound. By concurrently measuring metabolic activity, membrane integrity, and apoptotic markers, researchers can gain valuable insights into the compound's safety profile and potential mechanisms of action, guiding future research and development efforts.

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Application Notes and Protocols for Evaluating the Efficacy of 10-Phenyldecanoic Acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Phenyldecanoic acid (10-PDA) is a synthetic fatty acid analog with a terminal phenyl group. While direct studies on 10-PDA are emerging, its structural similarity to other biologically active fatty acids, such as decanoic acid, suggests its potential as a modulator of key metabolic pathways. Decanoic acid has been identified as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, and has demonstrated beneficial effects on glucose sensitivity and lipid profiles in diabetic mice.[1] Furthermore, fatty acids and their analogs are known to influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Dysregulation of these pathways is fundamental to the pathophysiology of metabolic disorders like type 2 diabetes and dyslipidemia.

These application notes provide a comprehensive guide for the preclinical evaluation of 10-PDA efficacy using established and validated animal models of metabolic disease. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to thoroughly investigate the therapeutic potential of 10-PDA.

Scientific Rationale for Model Selection

The selection of appropriate animal models is critical for the meaningful evaluation of a therapeutic candidate. Given the probable mechanisms of action of 10-PDA, animal models that replicate the key features of human metabolic diseases are paramount.

  • Diet-Induced Obesity (DIO) in Mice: This is a widely used and clinically relevant model that mimics the development of obesity, insulin resistance, and dyslipidemia in humans due to the consumption of a high-fat, high-sugar diet.[4][5][6] C57BL/6J mice are particularly susceptible to developing these metabolic derangements when fed a high-fat diet (HFD), making them a suitable strain for this model.[5][6]

  • Streptozotocin (STZ)-Induced Diabetes in Rats: For investigating the direct effects on glucose metabolism and insulin sensitivity, the STZ-induced diabetic rat model is a valuable tool. A low dose of STZ combined with a high-fat diet can induce a state of insulin resistance and hyperglycemia that resembles type 2 diabetes.[7][8][9][10] Alternatively, a single high dose of STZ can be used to induce a model more akin to type 1 diabetes by causing significant destruction of pancreatic β-cells.[7][10][11]

The choice between these models will depend on the specific research question. The DIO model is ideal for studying the effects of 10-PDA on obesity-related insulin resistance and dyslipidemia, while the STZ model allows for the investigation of its effects in a state of established hyperglycemia and insulin deficiency.

Core Signaling Pathways

The therapeutic potential of 10-PDA is likely mediated through the modulation of central metabolic signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.

PPAR and AMPK Signaling Pathways cluster_PPAR PPARγ Pathway cluster_AMPK AMPK Pathway 10-PDA 10-PDA PPARγ PPARγ 10-PDA->PPARγ Binds and Activates AMPK AMPK 10-PDA->AMPK Potentially Activates RXR RXR PPARγ->RXR PPRE PPRE RXR->PPRE Heterodimerizes and Binds Target Gene Expression\n(e.g., Adiponectin, GLUT4) Target Gene Expression (e.g., Adiponectin, GLUT4) PPRE->Target Gene Expression\n(e.g., Adiponectin, GLUT4) Regulates Improved Insulin Sensitivity\nIncreased Fatty Acid Uptake Improved Insulin Sensitivity Increased Fatty Acid Uptake Target Gene Expression\n(e.g., Adiponectin, GLUT4)->Improved Insulin Sensitivity\nIncreased Fatty Acid Uptake Leads to Cellular Stress\n(e.g., increased AMP/ATP ratio) Cellular Stress (e.g., increased AMP/ATP ratio) Cellular Stress\n(e.g., increased AMP/ATP ratio)->AMPK Activates ACC ACC AMPK->ACC Phosphorylates and Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Decreases Production CPT1 CPT1 Malonyl-CoA->CPT1 Relieves Inhibition of Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Increases Protein Synthesis\nCell Growth Protein Synthesis Cell Growth mTORC1->Protein Synthesis\nCell Growth Decreases

Figure 1: Potential signaling pathways modulated by this compound.

Experimental Protocols

Part 1: Diet-Induced Obesity (DIO) Mouse Model

This protocol details the induction of obesity and subsequent evaluation of 10-PDA efficacy in C57BL/6J mice.

1.1. Induction of Obesity

  • Animals: Male C57BL/6J mice, 6 weeks of age.

  • Acclimation: Acclimate mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Dietary Regimen:

    • Control Group (Lean): Feed a standard chow diet (e.g., 10 kcal% fat).

    • DIO Group: Feed a high-fat diet (HFD) (e.g., 60 kcal% fat) for 12-16 weeks.[1][5]

  • Monitoring: Monitor body weight and food intake weekly. Obesity is typically established when the HFD group exhibits a significantly higher body weight (usually 20-30% greater) and increased adiposity compared to the control group.[5]

1.2. Treatment with this compound

  • Grouping: Once obesity is established, randomize the DIO mice into the following groups (n=8-12 per group):

    • Vehicle Control: DIO mice receiving the vehicle (e.g., corn oil or a suitable alternative) by oral gavage.

    • 10-PDA Treatment Groups: DIO mice receiving different doses of 10-PDA (e.g., low, medium, and high dose) by oral gavage.

    • Positive Control: DIO mice receiving a known PPARγ agonist (e.g., Rosiglitazone) or an AMPK activator (e.g., Metformin).

  • Administration: Administer the treatments daily for 4-8 weeks. Continue feeding the respective diets (chow for the lean group, HFD for all DIO groups) throughout the treatment period.

  • Monitoring: Continue to monitor body weight and food intake weekly.

1.3. Efficacy Assessment

1.3.1. Oral Glucose Tolerance Test (OGTT)

  • Timing: Perform the OGTT at the end of the treatment period.

  • Procedure:

    • Fast mice for 6 hours (with access to water).[12][13]

    • Record baseline blood glucose from a tail snip using a glucometer.

    • Administer a 2 g/kg glucose solution orally via gavage.[13]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[12][13]

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC indicates improved glucose tolerance.

1.3.2. Insulin Tolerance Test (ITT)

  • Timing: Perform the ITT a few days after the OGTT to allow for recovery.

  • Procedure:

    • Fast mice for 4-6 hours.[14][15]

    • Record baseline blood glucose.

    • Administer human insulin (0.75 U/kg, intraperitoneally).[16]

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[14][16]

  • Data Analysis: Calculate the rate of glucose disappearance. A faster decline in blood glucose indicates improved insulin sensitivity.

1.3.3. Serum Lipid Profile

  • Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture after a 16-hour overnight fast.[17]

  • Analysis: Centrifuge the blood to obtain serum and store at -80°C. Analyze the serum for:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • Use commercially available enzymatic kits for analysis.[18][19]

1.3.4. Histopathological Analysis

  • Tissue Collection: Euthanize the mice and collect liver and epididymal white adipose tissue (eWAT).

  • Procedure:

    • Fix a portion of the tissues in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E).

    • For liver, assess the degree of steatosis (fatty infiltration), inflammation, and ballooning.[20][21][22]

    • For adipose tissue, measure adipocyte size to assess hypertrophy.

Part 2: Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines the induction of type 2 diabetes in rats and the subsequent evaluation of 10-PDA.

2.1. Induction of Diabetes

  • Animals: Male Sprague-Dawley or Wistar rats, 8 weeks old.

  • Dietary Regimen: Feed the rats a high-fat diet (45-60 kcal% fat) for 2 weeks to induce insulin resistance.[23]

  • STZ Administration:

    • After 2 weeks of HFD, administer a single low dose of STZ (30-40 mg/kg) intraperitoneally.[7]

    • Prepare STZ fresh in cold 0.1 M citrate buffer (pH 4.5) immediately before injection and protect from light.[10][11]

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection and then weekly.

    • Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[7]

2.2. Treatment and Efficacy Assessment

Follow a similar treatment and assessment protocol as described for the DIO mouse model (Sections 1.2 and 1.3), adapting the procedures for rats.

Data Presentation

Summarize all quantitative data in tables for clear comparison between treatment groups.

Table 1: Metabolic Parameters in DIO Mice Treated with 10-PDA

ParameterLean ControlDIO + VehicleDIO + 10-PDA (Low Dose)DIO + 10-PDA (High Dose)DIO + Positive Control
Body Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Insulin (ng/mL)
OGTT AUC (mg/dL*min)
ITT Glucose Nadir (%)
Total Cholesterol (mg/dL)
Triglycerides (mg/dL)
HDL-C (mg/dL)
LDL-C (mg/dL)
Liver Weight (g)
eWAT Weight (g)

Data should be presented as mean ± SEM. Statistical significance should be indicated.

Experimental Workflow Visualization

Experimental Workflow for 10-PDA Efficacy Testing cluster_DIO Diet-Induced Obesity (DIO) Model cluster_STZ STZ-Induced Diabetes Model A Acclimation (1 week) B High-Fat Diet Feeding (12-16 weeks) A->B C Randomization and Treatment (4-8 weeks) B->C D Efficacy Assessment (OGTT, ITT) C->D E Terminal Sample Collection (Blood, Tissues) D->E F Acclimation and HFD (2 weeks) G Low-Dose STZ Injection F->G H Confirmation of Diabetes G->H I Randomization and Treatment (4-8 weeks) H->I J Efficacy Assessment I->J K Terminal Sample Collection J->K

Figure 2: Overall experimental workflow for evaluating 10-PDA in metabolic disease models.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure the validity of the results.

  • Vehicle Control: This group is essential to account for any effects of the vehicle and the administration procedure itself.

  • Positive Control: The inclusion of a clinically relevant drug (e.g., Rosiglitazone or Metformin) provides a benchmark for the efficacy of 10-PDA and validates the responsiveness of the animal model.

  • Dose-Response: Testing multiple doses of 10-PDA allows for the determination of a dose-dependent effect, strengthening the evidence for its pharmacological activity.

  • Comprehensive Endpoints: The combination of in-life measurements (body weight, glucose tolerance), terminal biochemical analyses (lipid profiles), and histopathology provides a multi-faceted evaluation of the compound's efficacy.

By adhering to these detailed protocols and incorporating the appropriate controls, researchers can generate reliable and reproducible data to support the development of this compound as a potential therapeutic agent for metabolic diseases.

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Investigating 10-Phenyldecanoic acid in breast cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Investigating the Anti-Neoplastic Potential of 10-Phenyldecanoic Acid in Breast Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metabolic reprogramming is a hallmark of cancer, with many malignancies exhibiting a profound dependence on altered fatty acid (FA) metabolism for proliferation, energy production, and signaling.[1][2][3] This dependency presents a promising, yet underexplored, therapeutic window. This compound (10-PDA), a synthetic fatty acid, has been noted for its use in the preparation of compounds with potential anticancer activities.[4] This guide provides a comprehensive framework for investigating the efficacy and mechanism of action of 10-PDA in breast cancer cell lines. We present a logical, phased experimental workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies of apoptosis and cell cycle perturbation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible data generation.

Scientific Rationale & Hypothesized Mechanism

Breast cancer cells frequently dysregulate fatty acid metabolism to meet the bioenergetic and biosynthetic demands of rapid growth.[5][6] This can involve increased de novo synthesis of fatty acids or enhanced uptake of exogenous FAs.[1][3] Compounds that mimic or interfere with natural fatty acids can disrupt these critical pathways. This compound, with its terminal phenyl group, is a structural analog of natural long-chain fatty acids.

We hypothesize that 10-PDA may act as a modulator of lipid-sensing nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a ligand-activated transcription factor that plays a significant role in adipocyte differentiation and lipid metabolism.[7][8] Activation of PPARγ by specific ligands has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in various cancer models, including breast cancer.[7][9][10] The proposed mechanism involves 10-PDA entering the cell, binding to and activating the PPARγ/RXR heterodimer, which then translocates to the nucleus. This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of proteins that can halt the cell cycle (e.g., p21, p27) and initiate the apoptotic cascade.

Hypothesized Signaling Pathway of this compound

Hypothesized Signaling Pathway of 10-Phenyldecanoic_Acid cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Outcome Cellular Outcome PDA This compound (10-PDA) PPAR PPARγ PDA->PPAR Cellular Uptake & Binding PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE Binding PPAR_RXR->PPRE Nuclear Translocation Transcription Gene Transcription PPRE->Transcription p21_p27 p21, p27 Transcription->p21_p27 Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bax) Transcription->Apoptotic_Proteins Arrest G1/S Cell Cycle Arrest p21_p27->Arrest Apoptosis Apoptosis Induction Apoptotic_Proteins->Apoptosis Experimental Workflow arrow arrow start Start: Cell Line Selection & Culture (MCF-7, MDA-MB-231, MCF-10A) phase1 Phase 1: Cytotoxicity Screening (MTT Assay) start->phase1 phase1_result Dose-Response Curve & IC50 Determination phase1->phase1_result decision1 Significant Cytotoxicity Observed? phase1_result->decision1 phase2 Phase 2: Apoptosis vs. Necrosis (Annexin V / PI Staining) decision1->phase2 Yes no_effect Re-evaluate Hypothesis or Compound decision1->no_effect No phase2_result Quantification of Apoptotic & Necrotic Cells phase2->phase2_result decision2 Apoptosis is the Primary Mode of Death? phase2_result->decision2 phase3 Phase 3: Mechanistic Insight (Cell Cycle Analysis) decision2->phase3 Yes end Conclusion & Further Studies (e.g., Western Blot for PPARγ, Caspases) decision2->end No (Necrotic) phase3_result Distribution of G0/G1, S, G2/M Phases phase3->phase3_result phase3_result->end

Sources

Application Notes and Protocols: A Researcher's Guide to the Solubilization of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the solubilization of 10-Phenyldecanoic acid (10-PDA), a lipophilic compound, for use in scientific research. The inherent low aqueous solubility of 10-PDA presents a significant challenge for its application in biological systems. This guide offers a comprehensive, step-by-step methodology for preparing stock solutions and subsequent working solutions suitable for in vitro cell-based assays and formulations for in vivo animal studies. The protocols herein are designed to ensure compound stability, maximize bioavailability, and promote experimental reproducibility, while explaining the scientific rationale behind each procedural choice.

Introduction: Overcoming the Lipophilicity Barrier of this compound

This compound is a straight-chain saturated fatty acid with a terminal phenyl group, lending it a highly lipophilic character.[1] This property makes it practically insoluble in aqueous environments such as cell culture media and physiological buffers, a critical hurdle for researchers in drug development and life sciences. Improper solubilization can lead to compound precipitation, inaccurate dosing, and misleading experimental outcomes.

The primary strategy for administering hydrophobic compounds in biological assays involves creating a concentrated stock solution in an organic solvent, which is then diluted into the aqueous experimental medium.[2] This application note provides a validated framework for this process, tailored to the properties of 10-PDA, to ensure the generation of reliable and reproducible data.

Physicochemical Profile of this compound

Understanding the fundamental properties of 10-PDA is essential for developing an effective solubilization strategy.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₆H₂₄O₂[3][4][5]
Molecular Weight 248.36 g/mol [3][4]
Appearance White to off-white crystalline solid.[1]
Solubility in Water Predicted to have low water solubility.[6]
Solubility in Organic Solvents Soluble in most organic solvents.[1]
IUPAC Name This compound[3][4]

The key takeaway from this profile is the compound's lipophilicity (low aqueous solubility and good organic solvent solubility), which dictates the entire solubilization workflow.

Protocol I: Preparation of Concentrated Stock Solutions for In Vitro Use

The initial and most critical step is the preparation of a high-concentration stock solution. The choice of solvent is paramount and should be guided by its ability to fully dissolve 10-PDA and its compatibility with the experimental system.

Rationale for Solvent Selection
  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent widely used for its ability to dissolve a vast range of hydrophobic compounds for biological assays.[2][7]

  • Ethanol (EtOH): A less toxic alternative to DMSO, often suitable for both in vitro and in vivo applications.[8]

For most cell-based applications, DMSO is the preferred solvent due to its superior solubilizing power.

Step-by-Step Methodology
  • Preparation: In a chemical fume hood, accurately weigh the desired mass of this compound powder into a sterile, conical-bottom glass or polypropylene vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or absolute ethanol) to achieve the target stock concentration (e.g., 50-100 mM).

  • Solubilization:

    • Vortex the vial vigorously for 1-2 minutes.

    • If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes can facilitate dissolution.[2] Sonication for a few minutes is also an effective option.

    • Visually confirm that the solution is completely clear and free of any precipitate before proceeding.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store tightly sealed at -20°C or -80°C to prevent degradation and minimize freeze-thaw cycles.

Protocol II: Preparation of Working Solutions for Cell-Based Assays

Direct dilution of the concentrated organic stock into aqueous media will cause the lipophilic 10-PDA to precipitate. A careful, stepwise dilution is required to maintain solubility.

The Criticality of Dilution and Vehicle Controls

The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium must be kept to a minimum, typically below 0.5% (v/v) , as higher concentrations can induce cytotoxic effects independent of the compound being tested.[7] Consequently, a vehicle control (culture medium containing the same final concentration of the solvent) is mandatory for every experiment to differentiate compound-specific effects from solvent-induced artifacts.

Step-by-Step Methodology
  • Thaw and Warm: Thaw a single aliquot of the 10-PDA stock solution at room temperature. Pre-warm the required volume of cell culture medium to 37°C.

  • Intermediate Dilution: First, prepare an intermediate, high-concentration solution in the pre-warmed medium. For example, add 2 µL of a 100 mM stock solution to 198 µL of medium to create a 1 mM intermediate solution (this maintains a 1% DMSO concentration at this stage).

  • Immediate Mixing: It is crucial to vortex or pipette-mix the solution immediately and vigorously upon adding the stock solution to the aqueous medium. This rapid dispersion is key to preventing precipitation.[2]

  • Final Dilutions: From the intermediate solution, perform serial dilutions in pre-warmed medium to achieve the final desired experimental concentrations (e.g., 1 µM, 10 µM, 100 µM). This ensures the final DMSO concentration remains low and consistent across all treatments.

Visual Workflow for In Vitro Solution Preparation

G cluster_stock Stock Solution (in DMSO) cluster_working Working Solution (in Culture Medium) weigh 1. Weigh 10-PDA add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Warm (37°C) add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store thaw A. Thaw Stock Aliquot store->thaw For Experiment intermediate B. Prepare Intermediate Dilution in 37°C Medium (Vortex!) thaw->intermediate final C. Perform Serial Dilutions to Final Concentrations intermediate->final control D. Prepare Vehicle Control (Same final DMSO %) final->control Parallel Prep

Caption: Workflow for preparing this compound solutions for cell culture.

Protocol III: Formulation Strategies for In Vivo Animal Studies

Administering lipophilic compounds to animals requires specialized formulations to ensure bioavailability and minimize local irritation and toxicity.[9][10] Direct injection of high-concentration organic solvents is not recommended. Lipid-based drug delivery systems are often employed to enhance the solubility and absorption of such compounds.[9][11]

Recommended Vehicle Components

A common strategy involves a co-solvent system, often including a surfactant to create a stable emulsion or solution upon dilution in an aqueous carrier.

  • Primary Solvent: DMSO or Ethanol

  • Surfactant/Solubilizer: Polyethylene glycol (PEG), Propylene glycol (PG), Tween® 80, or Cremophor® EL.

  • Aqueous Carrier: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).

Step-by-Step Formulation Example

This is a starting point; optimization is required for each specific compound, dose, and route of administration.

  • Initial Solubilization: Dissolve the required amount of 10-PDA in a minimal volume of DMSO.

  • Add Surfactant: To this solution, add a solubilizer such as PEG-400 or Tween® 80. A common starting ratio is 1:1 to 1:9 (DMSO:Surfactant). Vortex until the mixture is homogenous.

  • Aqueous Dilution: Slowly add the sterile saline or PBS to the organic mixture in a dropwise manner while continuously vortexing. This gradual addition is critical to prevent the compound from precipitating.

  • Final Inspection & Use: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation before administration. Always prepare this formulation fresh on the day of the experiment.

Example Final Vehicle Composition: 10% DMSO / 40% PEG-400 / 50% Saline (v/v/v).

Logical Flow for In Vivo Formulation

G start Goal: Stable In Vivo Formulation step1 Step 1 Dissolve 10-PDA in minimal DMSO start->step1 step2 Step 2 Add Surfactant (e.g., PEG-400, Tween® 80) & Vortex step1->step2 step3 Step 3 Slowly add Saline while vortexing step2->step3 check Visual Check: Clear Solution? step3->check success Success: Administer to Animal (with Vehicle Control Group) check->success Yes fail Failure: Precipitation Occurred check->fail No optimize Adjust Ratios: (Solvent/Surfactant/Saline) fail->optimize optimize->step1

Caption: Decision workflow for developing an in vivo 10-PDA formulation.

References

  • Cheméo: Chemical Properties of this compound (CAS 18017-73-7).[Link]
  • PubChem: this compound | C16H24O2 | CID 140324.[Link]
  • NIH National Library of Medicine: Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candid
  • YouTube: Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach.[Link]
  • NIH National Library of Medicine: Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design.[Link]
  • PubMed: Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance.[Link]
  • NIST WebBook: this compound.[Link]
  • ResearchGate: How do you dissolve chemicals in the culture medium?[Link]
  • PubChemLite: this compound (C16H24O2).[Link]
  • Gad Consulting Services: Vehicles for Animal Studies.[Link]
  • NIH National Library of Medicine: A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.[Link]
  • ResearchGate: A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.[Link]
  • CORE: Aqueous Solubility of Some N
  • PubChem: Decanoic Acid | C10H20O2 | CID 2969.[Link]
  • Elabscience®: Cell Culture Search Results.[Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 10-Phenyldecanoic acid. Given the compound's non-polar nature, a reversed-phase chromatographic approach was developed. The method utilizes a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and water, both modified with 0.1% formic acid to ensure peak symmetry and reproducible retention. Detection is performed via Ultraviolet (UV) absorbance. This protocol is designed for researchers, scientists, and drug development professionals, providing a reliable, robust, and accurate system for the quantification of this compound in various sample matrices. The document outlines the rationale behind the method development, a step-by-step experimental protocol, and comprehensive validation guidelines.

Introduction

This compound (C₁₆H₂₄O₂) is a fatty acid derivative characterized by a ten-carbon aliphatic chain and a terminal phenyl group.[1][2] Its structure, combining a long hydrophobic chain with an aromatic moiety, makes it a compound of interest in various chemical and pharmaceutical research areas. For instance, it is used in studies investigating the structure-activity relationship of ω-phenyl fatty acids for potential leishmanicidal and anticancer activities.[3] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, purity assessments, and quality control in drug development and manufacturing.

The molecule's significant hydrophobicity, evidenced by a high calculated octanol/water partition coefficient (logP of 4.435), dictates the analytical approach.[1] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the premier technique for analyzing such non-polar to moderately polar compounds.[4][5] Reversed-phase HPLC (RP-HPLC) employs a non-polar stationary phase and a polar mobile phase, causing hydrophobic molecules to be retained through interactions with the stationary phase.[6] This application note details a method optimized for the specific chemical properties of this compound.

Principle of the Method: Reversed-Phase Chromatography

The separation is based on the principle of reversed-phase chromatography, the most widely used mode in HPLC.[6] The stationary phase is a non-polar, silica-based support chemically bonded with C18 (octadecyl) alkyl chains. The mobile phase is a polar mixture of water and acetonitrile.

This compound, being a predominantly non-polar molecule, exhibits a strong affinity for the C18 stationary phase. Elution is achieved by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase over time (gradient elution). This gradually decreases the polarity of the mobile phase, reducing the hydrophobic interactions between the analyte and the stationary phase, and allowing it to elute from the column.[6]

The presence of a carboxylic acid group on the molecule requires careful pH control of the mobile phase. By adding 0.1% formic acid, the mobile phase pH is lowered, suppressing the ionization of the carboxyl group (-COOH). This maintains the analyte in its neutral, more hydrophobic state, which prevents undesirable ionic interactions with the silica backbone of the column, resulting in sharper, more symmetrical peaks and stable retention times.

Detection is accomplished using a UV detector. The terminal phenyl group acts as a chromophore, absorbing UV light. The analysis monitors the absorbance at a specific wavelength to detect and quantify the compound as it elutes.

Method Development and Optimization Logic

The selection of each parameter was guided by the physicochemical properties of this compound to build a robust and reliable method.

Method_Development_Logic Analyte Analyte: this compound Properties: - High Hydrophobicity (logP ~4.4) - Carboxylic Acid Group (pKa-dependent) - Phenyl Chromophore Mode Chromatographic Mode? Analyte->Mode RP_HPLC Reversed-Phase HPLC (Non-polar Stationary Phase) Mode->RP_HPLC Analyte is non-polar NP_HPLC Normal-Phase HPLC (Polar Stationary Phase) Mode->NP_HPLC Not suitable for hydrophobic compounds Column Stationary Phase? C18 C18 Column (Strong hydrophobic interaction) Column->C18 Standard choice for hydrophobic analytes Phenyl Phenyl Column (Alternative, π-π interactions) Column->Phenyl Less common first choice MobilePhase Mobile Phase? ACN_Water Acetonitrile / Water (Good UV transparency, low viscosity) MobilePhase->ACN_Water Standard polar mobile phase Detector Detection Method? UV_Detector UV-Vis / PDA Detector (Phenyl group is a chromophore) Detector->UV_Detector Analyte has chromophore Other_Detectors ELSD / CAD / MS (More universal or specific) Detector->Other_Detectors Not required for routine analysis RP_HPLC->Column C18->MobilePhase Modifier Add Acidic Modifier (0.1% Formic Acid) - Suppress carboxyl ionization - Improve peak shape ACN_Water->Modifier Analyte is acidic Modifier->Detector

Caption: Logical flow for HPLC method development.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade or equivalent)

  • Methanol (HPLC grade, for sample preparation)

  • Class A volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC system with a binary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) Detector.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax Eclipse)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (for sensitivity) and 254 nm (for selectivity)
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions

4.4.1. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

4.4.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol. This is the stock solution. Store at 2-8 °C.

4.4.3. Calibration Standards

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (at initial conditions, 60% B) or methanol.

4.4.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

Analysis Workflow

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase (A: H2O+FA, B: ACN+FA) Equilibrate Equilibrate System with Initial Conditions Prep_Mobile_Phase->Equilibrate Prep_Standards Prepare Stock & Calibration Standards in Methanol SST Perform System Suitability Test (Inject Standard 5x) Prep_Standards->SST Prep_Sample Prepare & Filter Sample Sequence Run Analysis Sequence (Blank -> Standards -> Samples) Prep_Sample->Sequence Equilibrate->SST SST->Sequence If SST Passes Data_Acq Acquire Chromatographic Data Sequence->Data_Acq Integrate Integrate Peak Areas Data_Acq->Integrate Cal_Curve Generate Calibration Curve (Area vs. Concentration) Integrate->Cal_Curve Quantify Quantify Analyte in Samples Cal_Curve->Quantify Report Generate Final Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, the HPLC system must meet predefined performance criteria (System Suitability), and the method must be validated.

System Suitability Test (SST)

Before running samples, inject a mid-level standard (e.g., 25 µg/mL) five times. The results must meet the following criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, ensuring no significant secondary interactions.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and system.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.
Method Validation Summary

The analytical method should be validated according to ICH (International Council for Harmonisation) guidelines. The following parameters are critical:

  • Linearity: Assessed by analyzing a minimum of five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): The RSD of six replicate analyses of the same sample on the same day should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): The RSD of analyses conducted on different days by different analysts should be ≤ 3.0%.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo/blank and ensuring no interfering peaks are at the retention time of this compound. A PDA detector can confirm peak purity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Conclusion

The HPLC method described provides a reliable and robust tool for the quantitative analysis of this compound. By employing a standard C18 column, an acidified acetonitrile/water mobile phase, and UV detection, this method is both accessible and highly effective. The detailed protocol, including system suitability criteria and validation guidelines, ensures that the results generated are accurate, precise, and reproducible, making it suitable for rigorous applications in pharmaceutical and scientific research.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18017-73-7).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Technology Networks. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
  • PubChem - National Institutes of Health. (n.d.). This compound.
  • Spiric, A., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health.
  • DCU Research Repository. (n.d.). HPLC and capillary electrophoresis for determination of acids, terpenes and aldehydes in natural rosins.
  • MicroSolv Technology Corporation. (n.d.). Phenolic Acids, 10 compounds Analyzed with LCMS.
  • Ali, A. M., et al. (2012). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. PubMed.
  • Xu, X., et al. (2015). Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. MDPI.

Sources

Application Note: Structural Characterization of 10-Phenyldecanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

10-Phenyldecanoic acid is a ω-phenyl fatty acid, a molecule class that serves as a crucial intermediate in various synthetic pathways and possesses inherent biological activities. It is notably used in the preparation of compounds with potential leishmanicidal and anticancer properties, making its unambiguous structural verification paramount for researchers in medicinal chemistry and drug development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard, non-destructive technique for the structural elucidation of organic molecules. This application note provides a comprehensive, field-proven protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound, ensuring high-quality, reproducible results for identity confirmation and purity assessment.

Physicochemical Properties & Structural Overview

A foundational understanding of the analyte's properties is critical for designing an effective NMR experiment. This compound is a bifunctional molecule featuring a nonpolar phenyl group and a long aliphatic chain, contrasted by a polar carboxylic acid head.

  • Molecular Structure: C₁₆H₂₄O₂

  • IUPAC Name: this compound[2]

  • Molecular Weight: 248.36 g/mol [2]

  • Physical Form: Solid at room temperature.

  • Solubility: Poorly soluble in water, but soluble in many organic solvents like chloroform, DMSO, and ethanol.[3][4]

The molecule's structure can be divided into three distinct regions for NMR analysis: the terminal phenyl group, the long methylene (-CH₂-) chain, and the carboxylic acid terminus.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number18017-73-7PubChem[2]
Molecular FormulaC₁₆H₂₄O₂PubChem[2]
Molecular Weight248.36 g/mol PubChem[2]
Boiling Point~351 °C (estimated)ChemicalBook[1]
Physical StateSolidSigma-Aldrich

Experimental Protocol: High-Resolution NMR Analysis

This section details the step-by-step methodology for preparing a sample of this compound and acquiring high-quality 1D and 2D NMR data.

Materials and Equipment
  • Analyte: this compound (≥95% purity)

  • NMR Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Alternative Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if observation of the carboxylic acid proton is critical.

  • Equipment:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

    • Analytical balance

    • Pipettes and standard laboratory glassware

Workflow for NMR Sample Preparation and Analysis

The following diagram outlines the logical flow from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 10-15 mg of This compound dissolve Dissolve in ~0.7 mL of CDCl3 + TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune Lock, Tune, & Shim insert->tune acquire_1h Acquire 1H Spectrum tune->acquire_1h acquire_13c Acquire 13C {1H} Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_13c->acquire_2d process Process Spectra (FT, Phasing, Baseline) acquire_2d->process assign_1h Assign 1H Signals (Shift, Integration, Multiplicity) process->assign_1h assign_13c Assign 13C Signals assign_1h->assign_13c correlate Correlate with 2D NMR Data assign_13c->correlate report Final Structure Confirmation correlate->report

Caption: Experimental workflow for NMR analysis.

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

    • Causality: This concentration ensures a good signal-to-noise ratio (S/N) in a reasonable number of scans without causing issues with solubility or line broadening.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. Agitate gently until the solid is fully dissolved.

    • Causality: CDCl₃ is an excellent solvent for the nonpolar portions of the molecule and provides sharp signals for the aliphatic and aromatic regions.[3] TMS is the universally accepted internal reference (δ = 0.00 ppm).

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection coil of the NMR probe (typically ~4-5 cm).

NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz spectrometer. These should be adjusted accordingly for instruments of different field strengths.

Table 2: Recommended NMR Acquisition Parameters
ExperimentParameterRecommended ValueRationale
¹H (Proton) Pulse Programzg30Standard 30° pulse for quantitative measurements.
Spectral Width16 ppm (-2 to 14 ppm)Covers the full range from aliphatic to carboxylic acid protons.
Number of Scans8-16Provides excellent S/N for a ~15 mg sample.
Relaxation Delay (d1)5 secondsAllows for full relaxation of protons, crucial for accurate integration.
¹³C (Carbon) Pulse Programzgpg30Proton-decoupled experiment for simple singlet peaks.
Spectral Width240 ppm (-10 to 230 ppm)Encompasses the expected range for carbonyl, aromatic, and aliphatic carbons.
Number of Scans1024-2048Required due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2 secondsStandard delay for qualitative ¹³C spectra.
2D COSY Pulse ProgramcosygpqfStandard experiment to show ¹H-¹H spin-spin couplings.
2D HSQC Pulse Programhsqcedetgpsisp2.3Correlates protons directly to their attached carbons.

Data Analysis and Interpretation

The combination of ¹H, ¹³C, and 2D NMR data allows for the complete and unambiguous assignment of all signals corresponding to the structure of this compound.

Logical Flow for Spectral Assignment

G H1 1H Spectrum: Identify key regions (Aromatic, Aliphatic, Acid) Integrate Integrate 1H signals to get proton counts H1->Integrate Multiplicity Analyze splitting patterns (t, m, s) H1->Multiplicity HSQC HSQC: Connect 1H to directly-attached 13C Integrate->HSQC COSY COSY: Connect adjacent proton systems Multiplicity->COSY C13 13C Spectrum: Identify carbon types (C=O, Ar-C, Alkyl-C) C13->HSQC Assign Final Assignment: Confirm structure and connectivity HSQC->Assign COSY->Assign

Caption: Logic diagram for NMR signal assignment.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

  • δ ~11.5 ppm (s, 1H, broad): This signal corresponds to the carboxylic acid proton (-COOH) . Its chemical shift is highly variable and depends on concentration and trace water content. It often appears as a broad singlet due to chemical exchange.

  • δ 7.29 ppm (t, 2H): Aromatic protons meta to the alkyl chain.

  • δ 7.18 ppm (d, 3H): Overlapping signals from the aromatic protons ortho and para to the alkyl chain.

  • δ 2.61 ppm (t, 2H): Benzylic protons (-CH₂-Ph ), deshielded by the adjacent phenyl ring. The triplet arises from coupling to the neighboring methylene group.

  • δ 2.35 ppm (t, 2H): Protons alpha to the carbonyl group (-CH₂-COOH ), deshielded by the electron-withdrawing effect of the carbonyl.

  • δ 1.68 - 1.55 ppm (m, 4H): Methylene protons at the β-position to the carbonyl (-CH₂-CH₂COOH ) and the benzylic position (-CH₂-CH₂Ph ).

  • δ ~1.30 ppm (m, 8H): A large, complex multiplet representing the remaining four methylene groups in the middle of the aliphatic chain.

Table 3: Predicted ¹H NMR Chemical Shift Assignments
Position LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11.5s (broad)1H-COOH
22.35t2H-CH₂ -COOH
31.63m2H-CH₂ -CH₂COOH
4-7~1.30m8H-(CH₂ )₄-
81.63m2H-CH₂ -CH₂Ph
92.61t2H-CH₂ -Ph
11, 157.18d2HAr-H (ortho)
12, 147.29t2HAr-H (meta)
137.18t1HAr-H (para)
TMS0.00s-Internal Standard
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon environment.

  • δ ~180 ppm: Carboxylic acid carbonyl carbon (-COOH ).

  • δ ~143 ppm: Aromatic quaternary carbon attached to the alkyl chain (ipso-C ).

  • δ ~128.5 ppm: Aromatic meta-CH carbons.

  • δ ~128.3 ppm: Aromatic ortho-CH carbons.

  • δ ~125.6 ppm: Aromatic para-CH carbon.

  • δ ~36.0 ppm: Benzylic carbon (-CH₂-Ph ).

  • δ ~34.1 ppm: Carbon alpha to the carbonyl (-CH₂-COOH ).

  • δ ~31.5 - 24.7 ppm: A series of signals for the seven other methylene carbons in the aliphatic chain.

Confirmation with 2D NMR
  • COSY (Correlation Spectroscopy): A COSY spectrum will show cross-peaks between protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity of the entire aliphatic chain, from the benzylic protons at δ 2.61 ppm all the way to the α-carbonyl protons at δ 2.35 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of each ¹³C signal in the aliphatic and aromatic regions by linking it to its already-assigned proton. For example, the proton signal at δ 2.61 ppm will show a correlation to the carbon signal at δ ~36.0 ppm, confirming its identity as the benzylic group.

Conclusion

This application note provides a robust and reliable protocol for the complete structural characterization of this compound using ¹H, ¹³C, and 2D NMR spectroscopy. By following the detailed steps for sample preparation, data acquisition, and interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided spectral predictions and analysis workflow serve as a benchmark for quality control and characterization in academic and industrial settings.

References

  • National Center for Biotechnology Information. (n.d.).PubChem Compound Summary for CID 140324, this compound.
  • Magritek. (2018).Characterizing fatty acids with advanced multinuclear NMR methods.
  • Tiz, D. B. (2015). Answer to "Which solvent is best for dissolving long chain fatty acids?". ResearchGate.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.).Organic Chemistry Data: 1H NMR Chemical Shifts.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.).Organic Chemistry Data: 13C NMR Chemical Shifts.

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Introduction: The Significance of 10-Phenyldecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 10-Phenyldecanoic Acid

This document provides a comprehensive guide for the quantitative and qualitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this application note delves into the core principles of method development, from sample preparation to data interpretation, emphasizing the rationale behind each step to ensure robust and reliable results.

This compound (10-PDA) is a fatty acid derivative featuring a terminal phenyl group. Its structure lends it unique physicochemical properties, making it a molecule of interest in various research domains, including its use in the preparation of compounds with potential leishmanicidal and anticancer activities.[1] Accurate and sensitive detection of 10-PDA in complex matrices is crucial for pharmacokinetic studies, metabolism research, and the development of novel therapeutics. Mass spectrometry, particularly LC-MS/MS, offers the unparalleled sensitivity and selectivity required for these demanding applications.

Analyte Profile: this compound

A thorough understanding of the analyte's chemical properties is the foundation of any successful analytical method. 10-PDA is a C16 fatty acid with a molecular formula of C₁₆H₂₄O₂ and a monoisotopic mass of 248.1776 Da.[2] The presence of a carboxylic acid functional group and a long hydrophobic alkyl chain terminating in a phenyl ring dictates its behavior in both chromatographic separation and mass spectrometric ionization.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂PubChem[2]
Molecular Weight 248.36 g/mol PubChem[2]
Monoisotopic Mass 248.17763 DaPubChemLite[3]
IUPAC Name This compoundPubChem[2]
CAS Number 18017-73-7ChemicalBook[1]
Boiling Point ~351.44 °CSigma-Aldrich
logP (Octanol/Water) 4.435 (Calculated)Cheméo[4]

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract 10-PDA from the sample matrix (e.g., plasma, tissue homogenate, reaction mixture) and remove interfering substances like proteins, salts, and phospholipids that can suppress ionization and contaminate the LC-MS system.[5][6]

Causality in Method Selection

For a molecule like 10-PDA, which possesses both hydrophobic (phenylalkyl chain) and polar/ionizable (carboxylic acid) characteristics, two primary extraction techniques are highly effective: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By acidifying the sample, the carboxylic acid group of 10-PDA is protonated (neutral), increasing its solubility in a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This allows for efficient extraction away from water-soluble matrix components.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough and often more reproducible cleanup.[7] A reverse-phase (e.g., C18) or a mixed-mode (e.g., mixed-mode anion exchange) sorbent can be used. In reverse-phase SPE, 10-PDA is retained on the hydrophobic sorbent while polar interferences are washed away. In mixed-mode anion exchange, the protocol leverages both hydrophobic interactions and ionic interactions with the negatively charged carboxylate, offering superior selectivity.

G cluster_0 Sample Preparation Workflow cluster_1 Extraction Options Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (LLE) (Acidify & Extract) Supernatant->LLE SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Supernatant->SPE Drydown Evaporation to Dryness LLE->Drydown SPE->Drydown Reconstitute Reconstitution (in Mobile Phase) Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for sample preparation prior to LC-MS/MS analysis.

Liquid Chromatography: Achieving Separation

Effective chromatographic separation is critical to minimize matrix effects and ensure accurate quantification. A reverse-phase C18 column is the standard choice for retaining and separating 10-PDA from other components.

Rationale for LC Parameters
  • Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile or methanol is employed. Acetonitrile often provides better peak shape and lower backpressure.[8]

  • Additive: The addition of a small amount of an acid, typically 0.1% formic acid, to the mobile phase is common practice.[8] Even when operating in negative ion mode, formic acid helps to ensure consistent analyte protonation state prior to entering the ESI source, leading to sharper chromatographic peaks and more stable ionization.

  • Gradient: A gradient elution, starting with a higher percentage of aqueous mobile phase and ramping to a high percentage of organic, is necessary to first elute any polar contaminants and then effectively elute the relatively hydrophobic 10-PDA with good peak shape.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention for hydrophobic molecules and high resolution.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA typical volume to avoid column overloading.
Gradient 0-1 min: 40% B, 1-5 min: 40-95% B, 5-6 min: 95% B, 6-6.1 min: 95-40% B, 6.1-8 min: 40% BEnsures elution of 10-PDA while allowing for column re-equilibration.

Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry (MS/MS) provides the selectivity needed to quantify 10-PDA in complex mixtures. This is achieved by selecting the precursor ion, fragmenting it, and monitoring a specific product ion.

Ionization and Polarity Selection

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and semi-polar molecules like 10-PDA.[9][10] Given the acidic nature of the carboxylic acid group, negative ion mode is the logical choice. In the ESI source, the molecule readily loses a proton to form the deprotonated precursor ion, [M-H]⁻, at m/z 247.17. This process is highly efficient and results in a strong signal.

Fragmentation (MS/MS) and MRM Transitions

Collision-Induced Dissociation (CID) is used to fragment the precursor ion. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, we can achieve exceptional sensitivity and selectivity.

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.

  • Primary Fragmentation: The most predictable and often abundant fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da.[11] This results in a product ion at m/z 203.18. This is an excellent choice for a quantification transition due to its high intensity and specificity.

  • Secondary Fragmentation: Cleavage at the benzylic position (the C-C bond adjacent to the phenyl ring) can also occur, potentially leading to fragments such as m/z 91, characteristic of a tropylium-like structure, although this is more common in positive ion mode. Other fragments resulting from cleavage along the alkyl chain may also be observed.

ParameterSettingRationale
Ionization Mode ESI, NegativeEfficiently forms the [M-H]⁻ ion from the carboxylic acid group.
Capillary Voltage 3.0 kVTypical voltage for stable spray in negative mode.
Gas Temperature 325 °CFacilitates desolvation of droplets.
Gas Flow 10 L/minAids in desolvation and prevents contamination.
MRM Transition 1 (Quantifier) 247.2 -> 203.2Precursor [M-H]⁻ to product ion after loss of CO₂. Expected to be the most intense.
MRM Transition 2 (Qualifier) 247.2 -> 91.1Precursor [M-H]⁻ to a fragment related to the phenylalkyl moiety. Confirms identity.

Detailed Protocols

Protocol 1: Sample Preparation using LLE
  • Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of acetonitrile containing an internal standard to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 10 µL of 1M HCl to acidify the sample (pH ~2-3).

  • Add 800 µL of methyl tert-butyl ether (MTBE), cap, and vortex for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).[5]

  • Vortex, centrifuge briefly, and transfer to an autosampler vial for injection.

Protocol 2: LC-MS/MS Analysis
  • Equilibrate the LC system with the specified C18 column at 40% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Set up the MS instrument with the ESI source in negative ion mode using the parameters outlined in the MS parameters table.

  • Create an acquisition method with the specified MRM transitions for 10-PDA (and the internal standard, if used).

  • Inject 5 µL of the prepared sample.

  • Run the LC gradient as described in the LC conditions table.

  • Process the resulting data using appropriate software, integrating the peak area for the quantifier transition (247.2 -> 203.2) and using the qualifier transition (247.2 -> 91.1) to confirm identity.

References

  • Chemical Properties of this compound (CAS 18017-73-7). Cheméo.
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  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. (2023).
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  • Kind, T., et al. (2014). MS2Analyzer: a software for small molecule substructure annotations from accurate tandem mass spectra. Analytical Chemistry.
  • All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent.
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  • LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. AcademicOA.com.
  • Rocchetti, G., et al. (2022). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules.
  • Falcão, S. I., et al. (2010). Phenolic characterization of Northeast Portuguese propolis: usual and unusual compounds. Analytical and Bioanalytical Chemistry.
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Application Notes & Protocols: Leveraging 10-Phenyldecanoic Acid in Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 10-Phenyldecanoic acid (10-PDA) in cell culture studies. The protocols and insights herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the experimental causality.

Introduction: The Scientific Rationale for this compound

This compound is a synthetic fatty acid derivative that has garnered interest as a chemical probe for investigating cellular metabolism and signaling. Structurally, its ten-carbon aliphatic chain coupled with a terminal phenyl group gives it unique properties for interacting with intracellular targets. Its primary recognized mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose homeostasis.[1][2] Specifically, it is investigated for its potential as a PPARα agonist.[3]

PPARs function as ligand-activated transcription factors.[1] Upon activation, they modulate the expression of a vast network of genes involved in critical physiological processes, including fatty acid oxidation, inflammation, and cellular differentiation.[1][4][5] This makes 10-PDA a valuable tool for researchers exploring metabolic diseases, inflammatory disorders, and certain types of cancer. Understanding how to properly apply this compound in a cell culture context is paramount to generating reliable and translatable data.

Core Mechanism of Action: PPARα Signaling Pathway

The predominant mechanism through which 10-PDA exerts its effects is the activation of the PPARα signaling cascade. This pathway is a cornerstone of lipid metabolism regulation, particularly in tissues with high rates of fatty acid catabolism like the liver, heart, and kidney.[5][6]

The Activation Sequence:

  • Ligand Binding: As a lipophilic molecule, 10-PDA passively diffuses across the cell membrane and into the cytoplasm and nucleus.

  • Receptor Activation: Inside the nucleus, 10-PDA binds to the Ligand Binding Domain (LBD) of PPARα, inducing a conformational change.[1]

  • Heterodimerization: This activation promotes the dissociation of co-repressor proteins and facilitates the formation of a heterodimer with the Retinoid X Receptor (RXR).[4][7]

  • DNA Binding: The PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][7]

  • Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of genes that drive processes such as fatty acid uptake, β-oxidation, and ketogenesis, while often suppressing inflammatory pathways.[5][8]

PPAR_Alpha_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_out This compound (10-PDA) Ligand_in 10-PDA Ligand_out->Ligand_in PPARa_RXR_inactive PPARα-RXR (Inactive) PPARa_RXR_active PPARα-RXR (Active Complex) Ligand_in->PPARa_RXR_active PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Proteins Metabolic & Anti-inflammatory Proteins mRNA->Proteins

Caption: PPARα signaling pathway activated by this compound.

Experimental Applications & Data Tables

The utility of 10-PDA spans several key research areas. The choice of cell line is critical and depends entirely on the biological question being addressed.

Table 1: Recommended Cell Lines and Research Applications

Cell LineCell TypePrimary Research ApplicationRationale
HepG2 Human Hepatocellular CarcinomaLipid Metabolism, Steatosis ModelsHigh expression of PPARα and key metabolic enzymes.[9] Widely used to model liver function and lipid accumulation.
RAW 264.7 Murine MacrophageInflammation, Immune ResponseRobustly responds to inflammatory stimuli like LPS.[10][11] Ideal for studying the anti-inflammatory effects of PPARα activation.
L6 Rat MyoblastsGlucose Uptake, Fatty Acid OxidationA model for skeletal muscle metabolism. PPAR agonists are known to increase fatty acid oxidation in muscle cells.[12]
MCF-7 / MDA-MB-231 Human Breast CancerCancer Cell Proliferation, ApoptosisFatty acids can have variable effects on cancer cell viability; these lines represent different breast cancer subtypes for screening.[13]
SH-SY5Y Human NeuroblastomaNeuroinflammation, NeuroprotectionUsed to study the effects of compounds on neuronal cells, including anti-inflammatory and protective pathways.[14]

Table 2: Suggested Starting Concentrations and Incubation Times

Note: These are starting points. Optimal conditions must be determined empirically for each cell line and endpoint via dose-response and time-course experiments.

Research ApplicationCell LineConcentration Range (µM)Incubation Time
PPARα Target Gene ExpressionHepG2, L61 - 50 µM12 - 48 hours
Anti-inflammatory Assay (LPS)RAW 264.710 - 100 µM (Pre-treatment)1 - 4 hours (Pre-treatment)
Lipid Accumulation (Oil Red O)HepG210 - 100 µM24 - 72 hours
Cell Viability / CytotoxicityAll1 - 200 µM24 - 72 hours

Detailed Experimental Protocols

Scientific integrity requires robust and well-controlled experimental design. The following protocols are structured to include necessary controls and explain the rationale behind key steps.

Protocol 1: Preparation of this compound Stock Solution

Causality: Fatty acids like 10-PDA are hydrophobic and require an organic solvent for dissolution before being diluted into aqueous cell culture media. DMSO is the most common choice due to its high solubilizing capacity and relatively low toxicity at final concentrations (<0.5% v/v).

  • Materials: this compound (powder), Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of 10-PDA to create a high-concentration stock (e.g., 50 mM). The molecular weight of 10-PDA is 248.36 g/mol .[15]

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated mass of 10-PDA powder to a sterile microcentrifuge tube.

  • Solubilization: Add the required volume of DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.

  • Vehicle Control: The same batch of DMSO used to dissolve the 10-PDA must be used to prepare the vehicle control in all experiments. This ensures that any observed effects are due to the compound and not the solvent.

Protocol 2: Assessing Anti-Inflammatory Effects in RAW 264.7 Macrophages

Causality: This protocol tests the ability of 10-PDA to suppress an inflammatory response. Pre-treatment with 10-PDA allows the compound to activate the PPARα pathway and transcribe anti-inflammatory proteins before the inflammatory challenge with Lipopolysaccharide (LPS). The Griess assay is a simple colorimetric method to measure nitrite, a stable breakdown product of nitric oxide (NO), a key pro-inflammatory mediator produced by activated macrophages.[10]

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Pre-treatment: Prepare serial dilutions of 10-PDA in serum-free or low-serum media from your DMSO stock. The final DMSO concentration should be consistent across all wells (e.g., 0.1%).

    • Experimental Groups: Vehicle Control, 10-PDA (e.g., 10, 25, 50, 100 µM).

    • Remove the old media and add the media containing the vehicle or 10-PDA.

    • Incubate for 2-4 hours. This is the pre-treatment period.

  • Inflammatory Stimulation: Add LPS to all wells (except a "no-LPS" negative control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Endpoint Analysis (Nitric Oxide Measurement):

    • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Perform the Griess assay according to the manufacturer's instructions. This typically involves adding Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions, which react with nitrite to form a magenta-colored product.

    • Measure the absorbance at ~540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite in the 10-PDA treated groups compared to the LPS-only group indicates an anti-inflammatory effect.[16]

Caption: Workflow for assessing the anti-inflammatory effects of 10-PDA.

Protocol 3: Determining Cytotoxicity using MTT Assay

Causality: Before assessing functional effects, it is essential to determine the concentration range at which 10-PDA is not cytotoxic. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product.[17]

  • Cell Seeding: Plate the desired cell line (e.g., HepG2) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours to allow attachment.

  • Treatment: Prepare a wide range of 10-PDA concentrations (e.g., 1 µM to 200 µM) in complete media. Include a vehicle-only control and a "no-cell" blank control.

  • Incubation: Replace the old media with the treatment media and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells (set to 100%). Plot viability versus concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) and the non-toxic concentration range for subsequent functional assays.

Concluding Remarks and Best Practices

  • Self-Validation: Every protocol must be a self-validating system. Always include positive and negative controls. For PPARα studies, a known agonist like fenofibrate can serve as a positive control.[3] For inflammation studies, LPS is the positive control for inducing a response.

  • Media Considerations: Fatty acids can bind to albumin in fetal bovine serum (FBS). For mechanistic studies on receptor binding, consider reducing the serum concentration or using serum-free media for the treatment period, after confirming this does not compromise cell health.

By adhering to these detailed guidelines, researchers can confidently employ this compound as a tool to dissect complex cellular pathways, ensuring that the generated data is both robust and impactful.

References

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  • Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells. (2024). MDPI.
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Application Note: Formulation of 10-Phenyldecanoic Acid for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the formulation of 10-Phenyldecanoic acid (10-PDA), a lipophilic compound with potential therapeutic applications, for in vivo studies. Due to its poor aqueous solubility, 10-PDA presents significant bioavailability challenges. This application note details a systematic approach, from physicochemical characterization and pre-formulation screening to the development of robust formulations suitable for oral and parenteral administration routes. We present detailed protocols for creating lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), and nanosuspensions, along with methods for their characterization and guidelines for administration in common animal models.

Introduction: The Challenge of Formulating this compound

This compound (10-PDA) is a synthetic fatty acid analog investigated for its potential in anticancer and antiprotozoal therapies.[1] Its molecular structure, featuring a long aliphatic chain and a terminal phenyl group, confers high lipophilicity. This characteristic is quantified by its predicted partition coefficient (XlogP) of approximately 5.2, indicating a strong preference for lipid environments over aqueous ones.[2]

This poor water solubility is the primary obstacle to achieving adequate systemic exposure in in vivo models. When administered in a simple aqueous or crystalline form, the dissolution rate of 10-PDA in the gastrointestinal tract or bloodstream is extremely low, leading to poor absorption and low bioavailability.[3][4] Such compounds are often categorized under the Biopharmaceutical Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), where the formulation is critical to therapeutic success.[4][5]

The objective of this guide is to provide researchers with the rationale and practical methodologies to overcome this challenge by developing formulations that enhance the solubility and absorption of 10-PDA.

Physicochemical Profile of this compound

A thorough understanding of the compound's properties is the foundation of any formulation strategy. The key characteristics of 10-PDA are summarized below.

PropertyValueSource
CAS Number 18017-73-7[1][6]
Molecular Formula C₁₆H₂₄O₂[2][6][7]
Molecular Weight 248.36 g/mol [6][7]
Physical Form Solid
Predicted XlogP 5.2[2]
Boiling Point ~351 °C at 760 mmHg[1]
Known Usage Precursor for leishmanicidal and anticancer agents[1]
Safety Profile Warning: Causes skin and eye irritation[6]

Pre-Formulation Development Workflow

Selecting an appropriate formulation strategy is a data-driven process. The workflow below outlines the logical steps from initial compound characterization to the selection of a lead formulation approach based on the intended route of administration.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Development & Characterization A 10-PDA Physicochemical Properties (Table 1) B Define Target Route of Administration A->B C Protocol 1: Solubility Screening in Excipients B->C D Oral Delivery Path C->D High solubility in lipids/surfactants E Parenteral Delivery Path C->E Low solubility in all excipients F Strategy A: Lipid-Based Systems (SEDDS/SMEDDS) D->F G Strategy B: Nanosuspension E->G H Alternative Strategy: Co-solvent / Cyclodextrin Complexation E->H I Protocol 2: Prepare SEDDS F->I J Protocol 4: Prepare Nanosuspension G->J K Protocol 3 & 5: Full Formulation Characterization (Particle Size, Stability) I->K J->K

Caption: Formulation development workflow for this compound.

Protocol 1: Excipient Solubility Screening

Objective: To determine the saturation solubility of 10-PDA in a range of pharmaceutically acceptable excipients to guide the selection of a formulation strategy.

Materials:

  • This compound

  • Glass vials (2 mL) with screw caps

  • Orbital shaker or vortex mixer

  • Heating block or water bath

  • Analytical balance

  • HPLC with UV detector or other suitable analytical method

  • Selected excipients (see table below)

Suggested Excipients for Screening:

CategoryExcipient ExampleFunctionality
Oils (Triglycerides) Caprylic/Capric Triglyceride (e.g., Miglyol® 812)Lipid vehicle, solvent
Sesame Oil, Corn OilLong-chain triglyceride vehicle
Surfactants (Non-ionic) Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)Emulsifier, solubilizer[8]
Polysorbate 80 (Tween® 80)Emulsifier, solubilizer[9]
Caprylocaproyl Polyoxyl-8 glycerides (e.g., Labrasol®)Solubilizer, permeation enhancer[8]
Co-solvents Propylene GlycolCo-solvent
Polyethylene Glycol 400 (PEG 400)Co-solvent[8]
Transcutol® PCo-solvent, permeation enhancer

Methodology:

  • Add an excess amount of 10-PDA (e.g., 50-100 mg) to a tared 2 mL glass vial.

  • Record the exact weight of 10-PDA added.

  • Add approximately 1 g of the selected excipient to the vial and record the exact weight.

  • Securely cap the vial and vortex vigorously for 1 minute.

  • Place the vials on an orbital shaker at ambient temperature (or 37°C to simulate physiological conditions) for 48-72 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for undissolved solid material. If none is present, add more 10-PDA and repeat steps 3-5.

  • Once equilibrium is reached with excess solid present, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved 10-PDA.

  • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibrated range of your analytical method.

  • Quantify the concentration of 10-PDA in the supernatant using a validated HPLC method.

  • Express the solubility in mg/g or mg/mL.

Formulation Strategies and Protocols

Based on the pre-formulation data, a suitable formulation can be developed. For a highly lipophilic compound like 10-PDA, lipid-based systems are often the first choice for oral delivery, while nanosuspensions are a versatile option for both oral and parenteral routes.

Strategy A: Lipid-Based Formulations for Oral Delivery

Lipid-based formulations improve oral bioavailability by presenting the drug in a solubilized state, bypassing the dissolution step and utilizing lipid absorption pathways.[3][8] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[10]

Protocol 2: Preparation of a 10-PDA SEDDS Formulation

Objective: To prepare a SEDDS formulation of 10-PDA based on the results of the solubility screen.

Principle: Select an oil, surfactant, and co-solvent in which 10-PDA shows high solubility. The components are combined in ratios that ensure spontaneous emulsification upon dilution.

Example Formulation Components:

  • Oil: Caprylic/Capric Triglyceride (High 10-PDA solubility)

  • Surfactant: Polyoxyl 35 Castor Oil (Good emulsifier)

  • Co-solvent: Transcutol® P (Enhances solvent capacity)

Methodology:

  • Determine the desired concentration of 10-PDA in the final formulation (e.g., 50 mg/g).

  • Based on solubility data, select a ratio of oil:surfactant:co-solvent. A common starting point is 40:40:20 (w/w/w).

  • In a clean glass beaker, weigh the required amounts of the oil, surfactant, and co-solvent.

  • Mix the excipients using a magnetic stirrer until a clear, homogenous solution is formed. Gentle heating (40°C) may be applied if necessary.

  • Weigh the required amount of 10-PDA and slowly add it to the excipient mixture while stirring.

  • Continue stirring until all the 10-PDA is completely dissolved and the solution is clear. This is the final SEDDS pre-concentrate.

  • Store the formulation in a tightly sealed container, protected from light.

Protocol 3: Characterization of the SEDDS Formulation

Objective: To assess the quality and performance of the prepared SEDDS.

Methodology:

  • Visual Assessment & Emulsification Time:

    • Add 1 mL of the SEDDS pre-concentrate to 250 mL of deionized water at 37°C in a glass beaker with gentle stirring.

    • Observe the emulsification process. A successful SEDDS will disperse rapidly (< 2 minutes) to form a clear or slightly bluish-white emulsion. Record the time taken for complete dispersion.

  • Droplet Size Analysis:

    • Prepare a diluted emulsion as described above (e.g., 1:250 dilution in water).

    • Measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). For a SEDDS, the droplet size should ideally be below 200 nm with a low PDI (< 0.3).

  • Thermodynamic Stability:

    • Subject the SEDDS pre-concentrate to 3-5 freeze-thaw cycles (-20°C to 25°C).

    • Centrifuge the formulation at 5,000 x g for 30 minutes.

    • Visually inspect for any signs of phase separation or drug precipitation. A stable formulation will remain clear and homogenous.

Strategy B: Nanosuspension for Parenteral/Oral Delivery

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[11] Reducing the particle size to the nanometer range (typically 100-300 nm) dramatically increases the surface area, leading to a higher dissolution velocity as described by the Noyes-Whitney equation.[11] This approach is particularly valuable for intravenous (IV) administration, where the formulation must be free of large particles to prevent emboli.[12]

Protocol 4: Preparation of a 10-PDA Nanosuspension

Objective: To produce a stable nanosuspension of 10-PDA using wet media milling.

Principle: High-energy milling media (beads) are used to break down coarse drug particles into nanoparticles. Stabilizers are essential to prevent the high-energy nanoparticles from agglomerating.[11]

Materials:

  • Micronized this compound

  • Stabilizer(s): e.g., Polysorbate 80, Poloxamer 188

  • Milling Media: Yttrium-stabilized zirconium oxide beads (0.2-0.5 mm)

  • High-energy planetary ball mill or bead mill

  • Purified water or a suitable buffer

Methodology:

  • Prepare a suspension of 10-PDA (e.g., 5% w/v) and stabilizer(s) (e.g., 2% w/v) in purified water.

  • Add the suspension to the milling chamber, which is pre-filled with the milling media (bead volume should be ~50-60% of the chamber volume).

  • Begin the milling process at a high speed (e.g., 2000 RPM). The process must be cooled to prevent thermal degradation of the drug.

  • Mill for a predetermined time (e.g., 2-8 hours). Withdraw small samples periodically (e.g., every hour) to monitor particle size reduction.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media by pouring the contents through a sieve.

  • The final product can be used as a liquid suspension or lyophilized into a powder for reconstitution. For IV use, the nanosuspension must be terminally sterilized, typically by filtration through a 0.22 µm filter if particle size allows, or by aseptic processing.

Protocol 5: Characterization of the Nanosuspension

Objective: To ensure the nanosuspension meets the required quality attributes.

Methodology:

  • Particle Size and Polydispersity Index (PDI):

    • Measure the mean particle size (Z-average) and PDI using DLS. A target size of < 250 nm with a PDI < 0.25 is desirable for IV administration.

  • Zeta Potential:

    • Measure the zeta potential to assess the stability of the colloid. A value of ±30 mV or greater indicates good electrostatic stabilization.[11]

  • Microscopy:

    • Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the morphology and size of the nanoparticles.

  • Assay and Purity:

    • Determine the concentration and purity of 10-PDA in the suspension using a validated HPLC method.

In Vivo Administration Guidelines

The choice of administration route is dictated by the study's objective. The formulation must be compatible with the chosen route and the animal model.

G title In Vivo Administration Logic route_selection Route Selection Oral (PO) Intravenous (IV) Intraperitoneal (IP) Subcutaneous (SC) formulation_choice Formulation Choice SEDDS / SMEDDS Nanosuspension Co-solvent System route_selection:oral->formulation_choice:n Systemic absorption, first-pass metabolism route_selection:iv->formulation_choice:s 100% Bioavailability, rapid distribution route_selection:ip->formulation_choice:s Systemic absorption, avoids first-pass route_selection:sc->formulation_choice:e Slower absorption, sustained release animal_considerations Animal Model Considerations Mouse Rat Max Volume Needle Gauge

Caption: Logic for selecting administration route and formulation.

Recommended Maximum Dosing Volumes:

RouteMouseRatSuitable Formulation
Oral (PO) 10 mL/kg10 mL/kgSEDDS, Nanosuspension
Intravenous (IV) 10 mL/kg5 mL/kgNanosuspension (<250nm), Co-solvent/Cyclodextrin
Intraperitoneal (IP) 10 mL/kg10 mL/kgNanosuspension, SEDDS emulsion
Subcutaneous (SC) 10 mL/kg5 mL/kgNanosuspension
Source: Adapted from Turner et al., 2011.[12]
Protocol 6: Example Dosing Procedure (Oral Gavage in a Rat)

Objective: To administer a 10-PDA SEDDS formulation to a rat accurately and safely.[12]

Materials:

  • Prepared 10-PDA SEDDS formulation

  • Appropriate animal restraint

  • Flexible or rigid gavage needle (16-18 gauge for rats) with a ball tip

  • Calibrated syringe (1-3 mL)

Methodology:

  • Calculate the exact volume of the SEDDS formulation to be administered based on the animal's most recent body weight and the target dose (mg/kg).

  • Draw the calculated volume into the syringe. Ensure there are no air bubbles.

  • Properly restrain the rat to immobilize its head and straighten its neck and back.

  • Gently insert the gavage needle into the mouth, slightly to one side of the tongue.

  • Advance the needle along the roof of the mouth until it passes the base of the tongue. The animal should swallow, facilitating passage into the esophagus.

  • Crucially, if any resistance is met or the animal struggles violently, withdraw the needle immediately. This may indicate entry into the trachea.[13]

  • Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the formulation.

  • Withdraw the needle smoothly in the same angle it was inserted.

  • Return the animal to its cage and monitor it for any immediate adverse reactions.

Troubleshooting Common Formulation Issues

ProblemPotential Cause(s)Suggested Solution(s)
Drug precipitates from SEDDS Drug concentration exceeds solubility limit; temperature fluctuations.Re-evaluate solubility; reduce drug load. Add a co-solvent to increase capacity. Store at controlled room temperature.
SEDDS forms a coarse or unstable emulsion Incorrect ratio of oil:surfactant; low surfactant HLB value.Screen different surfactants and ratios. Increase the proportion of surfactant.
Nanosuspension particle size is too large Insufficient milling time or energy; inappropriate stabilizer.Increase milling duration/speed. Screen different stabilizers or combinations (e.g., one ionic, one non-ionic).
Nanosuspension shows aggregation/settling Insufficient stabilization (low zeta potential); Ostwald ripening.Increase stabilizer concentration. Use a combination of electrostatic and steric stabilizers.
Animal shows distress after dosing Formulation is irritating; incorrect gavage technique; volume too high.Test vehicle for local tolerance. Ensure gavage needle is not damaging the esophagus. Adhere to recommended volume limits.

References

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  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Strategies for formulating and delivering poorly water-soluble drugs.
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  • This compound | C16H24O2 | CID 140324. PubChem, National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: 10-Phenyldecanoic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of cellular biology and the dynamic field of drug development, the ability to trace and understand the metabolic fate of key molecules is paramount. 10-Phenyldecanoic acid (10-PDA) has emerged as a powerful and versatile molecular probe, offering researchers a unique window into the complex processes of fatty acid metabolism. Its structure, which cleverly mimics that of a natural long-chain fatty acid while incorporating a phenyl group as a distinguishable reporter, allows for the detailed investigation of fatty acid uptake, trafficking, and enzymatic processing.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of 10-PDA's applications, detailed experimental protocols, and the fundamental scientific principles that underpin its use. By moving beyond a simple list of steps to explain the causality behind experimental choices, this document aims to empower scientists to design and execute robust, self-validating experiments.

Physicochemical Properties and Mechanism of Action

The efficacy of this compound as a molecular probe is fundamentally linked to its structural similarity to endogenous fatty acids. This mimicry allows it to be recognized and utilized by the cellular machinery responsible for fatty acid transport and metabolism.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₄O₂[1]
Molecular Weight248.36 g/mol [1]
IUPAC NameThis compound[1]
AppearanceWhite to off-white crystalline solid[2]
SolubilitySoluble in most organic solvents and dilute nitric acid.[2]

The core of its mechanism of action lies in its cellular uptake via fatty acid transporters and its subsequent entry into metabolic pathways. The terminal phenyl group acts as a unique identifier, enabling researchers to track the molecule's journey within the cell and its incorporation into various biomolecules. This makes 10-PDA an invaluable tool for studying processes such as beta-oxidation, lipid synthesis, and protein acylation.[3][4][5]

Core Applications in Research

Monitoring Fatty Acid Uptake and Metabolism

A primary application of 10-PDA is to dissect the mechanisms of fatty acid uptake and metabolism. Its structural resemblance to natural fatty acids like palmitic acid allows it to be taken up and metabolized in a similar fashion.[3] By using analytical techniques such as mass spectrometry, researchers can quantify the rate of uptake and identify the metabolic products of 10-PDA, providing insights into the activity of fatty acid metabolic pathways under various physiological and pathological conditions.

Probing Protein Acylation

Protein acylation is a crucial post-translational modification where fatty acids are covalently attached to proteins, influencing their function, localization, and stability.[4][5][6] 10-PDA can be metabolically activated to its coenzyme A derivative and subsequently attached to proteins by acyltransferases. The phenyl tag then allows for the detection and identification of these acylated proteins, helping to unravel the complex landscape of the cellular "acylome."[7]

Investigating Enzyme Activity and Inhibition

10-PDA can serve as a substrate for a variety of enzymes involved in fatty acid metabolism. This allows for the development of assays to measure the activity of these enzymes in vitro or in cell-based systems. Furthermore, derivatives of 10-PDA can be synthesized to act as inhibitors of these enzymes, providing valuable tools for studying their biological roles and for the development of new therapeutic agents.

Experimental Protocols

General Handling and Storage Guidelines
  • Storage: this compound should be stored as a solid at -20°C for long-term stability.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer. Ensure the final concentration of the organic solvent is minimal (typically below 0.1%) to prevent any potential cytotoxic effects.

Protocol: Cellular Fatty Acid Uptake Assay

This protocol provides a step-by-step method for quantifying the uptake of 10-PDA in cultured cells.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium[8]

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Instrumentation for analysis (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.[8][9]

  • Treatment: After allowing the cells to adhere and grow, replace the medium with fresh medium containing the desired concentration of 10-PDA or the vehicle control.[9]

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • For adherent cells, wash the cells twice with ice-cold PBS to remove any extracellular 10-PDA.

    • For suspension cells, centrifuge the cells and wash the cell pellet with ice-cold PBS.[10]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer and collect the lysate.

  • Analysis: Analyze the cell lysates by a suitable analytical method, such as LC-MS/MS, to quantify the intracellular concentration of 10-PDA.

Diagram: Workflow for Cellular Uptake of 10-PDA

Caption: A streamlined workflow for assessing the cellular uptake of this compound.

Protocol: In-Gel Fluorescence Detection of Acylated Proteins

This protocol details a method for the visualization of proteins acylated with an alkyne-tagged derivative of 10-PDA.

Materials:

  • Cells of interest

  • Alkyne-tagged 10-PDA analog

  • Lysis buffer

  • Click chemistry reagents (e.g., azide-fluorophore, copper(I) catalyst, ligand)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-tagged 10-PDA analog for a specified period to allow for metabolic incorporation and protein acylation.

  • Cell Lysis: Lyse the cells and quantify the protein concentration of the lysate.

  • Click Chemistry Reaction: In a microcentrifuge tube, combine the cell lysate with the azide-fluorophore and the click chemistry catalyst system. Incubate to allow the covalent ligation of the fluorophore to the acylated proteins.

  • Protein Precipitation: Precipitate the proteins to remove unreacted reagents.

  • SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer, separate the proteins by gel electrophoresis.

  • In-Gel Fluorescence Scanning: Visualize the acylated proteins by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.[6]

Signaling Pathway Investigation

Fatty acids and their metabolites are known to be important signaling molecules that can modulate a variety of cellular pathways. For instance, they can act as ligands for nuclear receptors like the peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Diagram: Potential Signaling Cascade Influenced by 10-PDA

G PDA This compound Uptake Cellular Uptake PDA->Uptake Metabolism Metabolic Conversion (e.g., to 10-phenyl-decanoyl-CoA) Uptake->Metabolism PPAR Activation of PPARs Metabolism->PPAR Gene_Expression Altered Gene Expression PPAR->Gene_Expression Cellular_Response Cellular Response (e.g., changes in lipid metabolism) Gene_Expression->Cellular_Response

Caption: A potential signaling pathway where 10-PDA modulates cellular function through PPAR activation.

Scientific Integrity & Self-Validating Systems

To ensure the trustworthiness and reproducibility of experimental findings with 10-PDA, the implementation of a self-validating system through rigorous controls is essential.

  • Vehicle Control: All experiments should include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the 10-PDA. This accounts for any effects of the solvent on the cells.

  • Positive and Negative Controls: When investigating a specific biological process, the inclusion of known activators and inhibitors of that process serves as a crucial benchmark for the effects of 10-PDA.

  • Dose-Response and Time-Course Studies: To establish a clear cause-and-effect relationship, it is imperative to perform experiments across a range of 10-PDA concentrations and multiple time points.

  • Orthogonal Validation: Key findings should be confirmed using an independent experimental approach. For instance, if 10-PDA is observed to alter the expression of a particular gene, this should be validated at both the mRNA (e.g., by qPCR) and protein (e.g., by Western blot) levels.

Conclusion

This compound stands out as a remarkably effective molecular probe for the study of fatty acid metabolism. Its ability to act as a surrogate for natural fatty acids, combined with the analytical advantages conferred by the phenyl group, provides researchers with a powerful tool to explore the intricate roles of lipids in health and disease. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of 10-PDA in your research endeavors, ultimately contributing to a deeper understanding of cellular biology and the development of novel therapeutic strategies.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reske, S. N., Knapp, W. H., & Machulla, H. J. (1985). 123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. European heart journal, 6 Suppl B, 39–47.
  • Tacke, F., & Luedde, T. (2014). Chemical reporters for exploring protein acylation. Journal of lipid research, 55(10), 2035–2046.
  • Hang, H. C., & Bertozzi, C. R. (2005). Chemical reporters for exploring protein acylation. Accounts of chemical research, 38(12), 1003–1011.
  • Venn-Watson, S. K., & Butterworth, C. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 14(19), 3926.
  • PubChem. (n.d.). 3-Phenyldecanoic acid. National Center for Biotechnology Information.
  • Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in chemical biology, 4(4), 263–283.
  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules (Basel, Switzerland), 20(2), 2425–2444.
  • Wang, J., Zhang, C., & Chen, X. (2020). Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Journal of the American Chemical Society, 142(12), 5500–5510.
  • Zheng, C., Chen, Y., & Liu, Y. (2020). Chemical Probes to Directly Profile Palmitoleoylation of Proteins. Molecules (Basel, Switzerland), 25(21), 5099.
  • Venn-Watson, S., Schalk, L., & Butterworth, C. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?. Scientific reports, 10(1), 8161.
  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PloS one, 17(6), e0268778.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10-phenyldecanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and improve your yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that can arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my yield of this compound consistently low when using a Grignard-based synthesis from 10-bromodecanoic acid?

Low yields in this synthesis are a common challenge and can often be attributed to several factors related to the Grignard reagent and reaction conditions.

Potential Cause 1: Premature Quenching of the Grignard Reagent

Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with protic solvents (like water or alcohols) and even atmospheric moisture.[1] Any premature reaction with these sources will consume the Grignard reagent, rendering it unavailable to react with your electrophile (e.g., carbon dioxide), thus lowering the yield of the desired carboxylic acid.

Troubleshooting Steps:

  • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. All solvents, particularly ethers like THF or diethyl ether, must be anhydrous. Reagents should be of the highest purity and handled under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[1] This minimizes exposure to atmospheric moisture and oxygen.

Potential Cause 2: Competing Side Reactions

The Grignard reagent formed from 10-bromodecanoic acid is bifunctional, containing both a nucleophilic carbanion and an acidic carboxylic acid proton (after initial formation). This can lead to self-quenching or other undesired reactions. While the initial Grignard formation happens at the carbon-bromine bond, the presence of the acidic proton on the carboxylic acid of another molecule of the starting material can be problematic.

Troubleshooting Steps:

  • Protection of the Carboxylic Acid: A more robust strategy involves protecting the carboxylic acid group of 10-bromodecanoic acid before forming the Grignard reagent. Common protecting groups for carboxylic acids include esters (e.g., methyl or ethyl esters). The ester can be hydrolyzed back to the carboxylic acid in the final step.

Potential Cause 3: Inefficient Carboxylation

The reaction of the Grignard reagent with carbon dioxide (carboxylation) can also be a source of low yield if not performed correctly.

Troubleshooting Steps:

  • Use of Dry Ice: Add the Grignard solution slowly to a slurry of freshly crushed dry ice (solid CO2) in an anhydrous ether. This ensures a large excess of CO2 and helps to dissipate the heat of the reaction.

  • Avoid Gaseous CO2 Bubbling: Bubbling gaseous CO2 through the solution is often less efficient than using dry ice due to mass transfer limitations.

Q2: I am observing significant amounts of a non-polar impurity in my final product. What could it be and how can I remove it?

The presence of a non-polar impurity often points to a side reaction known as Wurtz coupling.

Explanation of the Issue:

Wurtz-type coupling is a common side reaction in the preparation of Grignard reagents. It involves the reaction of the organomagnesium halide with the starting alkyl halide, leading to the formation of a dimer. In the case of this compound synthesis starting from a phenyl Grignard and a 10-halodecanoate, this would result in the formation of biphenyl from the phenylmagnesium bromide.

Identification and Removal:

  • Characterization: This non-polar impurity can often be identified by techniques like GC-MS or NMR spectroscopy.

  • Purification Strategies:

    • Crystallization: this compound is a solid at room temperature.[2] Recrystallization from a suitable solvent system can be an effective method for purification. The choice of solvent will depend on the solubility characteristics of the acid and the impurity.

    • Column Chromatography: For more challenging separations, column chromatography on silica gel is a reliable method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will allow for the separation of the non-polar impurity from the more polar carboxylic acid.

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will be deprotonated and move into the aqueous layer as its carboxylate salt, while the non-polar impurity will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which can be collected by filtration.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a reliable and high-yielding synthetic route for this compound?

A common and generally reliable method involves the reaction of a phenyl Grignard reagent with a 10-halodecanoic acid ester, followed by hydrolysis.

Workflow for a Common Synthetic Route:

Synthesis_Workflow cluster_start Starting Materials cluster_esterification Esterification cluster_grignard Grignard Formation cluster_coupling Coupling Reaction cluster_hydrolysis Hydrolysis Bromobenzene Bromobenzene Phenylmagnesium bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium bromide Mg, THF 10-Bromodecanoic acid 10-Bromodecanoic acid Methyl 10-bromodecanoate Methyl 10-bromodecanoate 10-Bromodecanoic acid->Methyl 10-bromodecanoate MeOH, H+ Methyl 10-phenyldecanoate Methyl 10-phenyldecanoate Methyl 10-bromodecanoate->Methyl 10-phenyldecanoate Phenylmagnesium bromide->Methyl 10-phenyldecanoate Cu(I) catalyst This compound This compound Methyl 10-phenyldecanoate->this compound 1. NaOH, H2O/MeOH 2. H3O+ Friedel_Crafts_Workflow cluster_start Starting Materials cluster_acylation Friedel-Crafts Acylation cluster_reduction Clemmensen or Wolff-Kishner Reduction Benzene Benzene 10-Chloro-1-phenyl-1-decanone 10-Chloro-1-phenyl-1-decanone Benzene->10-Chloro-1-phenyl-1-decanone AlCl3 10-Chlorodecanoyl chloride 10-Chlorodecanoyl chloride 10-Chlorodecanoyl chloride->10-Chloro-1-phenyl-1-decanone This compound This compound 10-Chloro-1-phenyl-1-decanone->this compound e.g., Zn(Hg), HCl

Caption: Friedel-Crafts acylation route to this compound.

Considerations:

  • Harsh Conditions: This method often requires strong Lewis acids (e.g., AlCl3) and harsh reduction conditions (e.g., Clemmensen or Wolff-Kishner reduction), which may not be compatible with other functional groups.

  • Rearrangement Products: Friedel-Crafts reactions can sometimes lead to undesired rearrangement products.

Alternative 2: Biosynthesis

While not a traditional organic synthesis approach, biosynthesis offers a greener alternative. Engineered microorganisms can be used to produce hydroxylated fatty acids, which could potentially be further modified to yield this compound. For instance, research has shown the biosynthesis of 10-hydroxy-2-decenoic acid using engineered E. coli. [3][4]This approach is at the forefront of biochemical engineering and may become more prevalent in the future.

References

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis.
  • ACS Publications. (2024). Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • National Library of Medicine. (2024, January 17). Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis.

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Technical Support Center: Purification of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 10-phenyldecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation and purification of this long-chain aromatic fatty acid.

I. Understanding the Molecule and Potential Impurities

This compound is a long-chain fatty acid containing a terminal phenyl group. Its purification can be challenging due to its amphipathic nature and the potential for various impurities arising from its synthesis.

Common Impurities: The nature of impurities largely depends on the synthetic route. However, common contaminants often include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Residual solvents.

  • Water.[1]

II. Troubleshooting Common Purification Problems

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.

Problem 1: Low Recovery After Recrystallization

Possible Cause: The choice of solvent is critical for effective recrystallization. Using too much solvent is a common reason for low recovery.[1] Additionally, the solubility profile of this compound may be similar to that of certain impurities, leading to co-crystallization.

Solutions:

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, consider solvents like ethanol-water mixtures, toluene-ligroin, or acetic acid.[3][4]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature without disturbance to encourage the formation of pure crystals.[5] Rapid cooling can lead to the formation of a precipitate that traps impurities.[5]

  • Seeding: If crystals are slow to form, adding a small seed crystal of pure this compound can initiate crystallization.

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[6]

Problem 2: The Purified Product is an Oil or a Sticky Solid

Possible Cause: This often indicates the presence of impurities that depress the melting point of the compound. Residual solvent can also contribute to this issue. For long-chain fatty acids, the presence of unsaturated analogs or shorter/longer chain homologs can lead to an oily product.

Solutions:

  • Acid-Base Extraction: This is a highly effective method to separate the carboxylic acid from neutral or basic impurities.[7][8]

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).

    • Extract the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt.[1][9]

    • Separate the aqueous layer containing the sodium 10-phenyldecanoate.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified this compound.[1]

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.[1]

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove all residual solvents.

Problem 3: Tailing or Streaking on TLC Plates During Chromatographic Analysis

Possible Cause: Carboxylic acids can interact strongly with the acidic silica gel stationary phase, leading to a mixture of protonated and deprotonated forms that cause tailing.[1]

Solution:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system.[1] This ensures the this compound remains fully protonated and moves as a more defined spot on the TLC plate.

Problem 4: Co-elution of Impurities During Column Chromatography

Possible Cause: Impurities with similar polarity to this compound can be difficult to separate using standard column chromatography.

Solutions:

  • Optimize the Mobile Phase: Systematically vary the polarity of the eluent. A common mobile phase for carboxylic acids is a mixture of hexane and ethyl acetate, with a small addition of acetic acid.[9]

  • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using C18-functionalized silica (reverse-phase).[10] The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) added.[10]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually changed during the separation, can improve the resolution of closely eluting compounds.

Below is a DOT script for a Graphviz diagram illustrating a general purification workflow.

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Remove Neutral/Basic Impurities Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Chromatography Column Chromatography Recrystallization->Chromatography If Impurities Remain Pure Pure Product Recrystallization->Pure If Sufficiently Pure Chromatography->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification? A1: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process.[11] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product, you can visualize the separation of impurities. For quantitative purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[][13]

Q2: Can I use vacuum distillation to purify this compound? A2: Vacuum distillation can be a viable option if the impurities are significantly more or less volatile than this compound.[7] However, given its relatively high molecular weight, high temperatures may be required, which could lead to degradation. It is generally less effective for removing impurities with similar boiling points.

Q3: My this compound is slightly yellow after purification. What could be the cause? A3: A yellow tint can indicate the presence of colored impurities, which may be byproducts from the synthesis. If recrystallization does not remove the color, you can try treating the hot solution with a small amount of activated charcoal before filtration.[6] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.

Q4: How can I confirm the purity of my final product? A4: A combination of analytical techniques should be used to confirm purity.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC chromatogram suggests high purity.[14]

  • Spectroscopy: NMR spectroscopy is excellent for confirming the structure and detecting impurities.[13] Mass spectrometry can confirm the molecular weight.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake gently.[1]

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid.[1]

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with litmus paper) and a precipitate forms.[1]

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water and dry thoroughly under vacuum.[1]

Protocol 2: Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.[4]

  • Continue to add small portions of the hot solvent until the solid just dissolves.[6]

  • If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature, undisturbed.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 15-30 minutes to maximize crystal yield.[6]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemSolubility at 25°CSolubility at Boiling PointComments
WaterInsolubleInsolubleNot a suitable single solvent.
EthanolSparingly SolubleVery SolubleA good candidate for single-solvent recrystallization.
HexaneSparingly SolubleSolubleCan be effective, especially for removing more polar impurities.
Ethanol/WaterVaries with ratioVaries with ratioAn excellent two-solvent system; allows for fine-tuning of solubility.
TolueneSolubleVery SolubleMay require cooling to very low temperatures for good recovery.

Below is a DOT script for a Graphviz diagram illustrating the acid-base extraction process.

AcidBase_Extraction cluster_0 Separatory Funnel cluster_1 After Extraction Organic_Layer Organic Layer (Crude Mixture in Ether) Aqueous_Layer Aqueous Layer (NaHCO3 solution) Organic_Impurities Organic Layer (Neutral/Basic Impurities) Organic_Layer->Organic_Impurities Shake and Separate Aqueous_Salt Aqueous Layer (Sodium 10-phenyldecanoate) Aqueous_Layer->Aqueous_Salt Acidification Acidify with HCl Aqueous_Salt->Acidification Precipitate Precipitated Pure Acid Acidification->Precipitate Filtration Filter and Dry Precipitate->Filtration Final_Product Pure this compound Filtration->Final_Product

Caption: Visualization of the acid-base extraction protocol.

V. References

  • Wanasundara, U. N., & Shahidi, F. (n.d.). Novel Separation Techniques for Isolation and Purification of Fatty Acids and Oil By‐Products. ResearchGate. Retrieved from [Link]

  • Swern, D. (1957). U.S. Patent No. 2,816,903. Google Patents. Retrieved from

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

  • Zgórka, G. (2002). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • van der Meeren, A., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PubMed Central. Retrieved from [Link]

  • López-Martínez, S., et al. (2023). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Lalman, J. A., & Bagley, D. M. (2000). Extracting Long-Chain Fatty Acids from a Fermentation Medium. ResearchGate. Retrieved from [Link]

  • FoolishChemist. (2019). Isolation of a Carboxylic acid. Reddit. Retrieved from [Link]

  • Park, J. M. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. Retrieved from [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges with 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers utilizing 10-Phenyldecanoic acid (10-PDA) in their in vitro studies. This guide is designed to provide practical, evidence-based solutions to the common solubility hurdles encountered with this long-chain fatty acid derivative. The inherent hydrophobicity of 10-PDA presents a significant challenge for achieving stable and biologically relevant concentrations in aqueous experimental systems.[1][2][3] This resource provides a structured approach to troubleshooting these issues, ensuring the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening?

A: This is a common phenomenon known as "crashing out" and is directly related to the physicochemical properties of 10-PDA. The molecule consists of a long, ten-carbon aliphatic chain and a phenyl group, both of which are highly nonpolar and hydrophobic.[4][5][6] While the terminal carboxylic acid group provides a small polar head, it is insufficient to make the entire molecule soluble in water-based solutions like cell culture media.

Your initial stock solution in 100% Dimethyl Sulfoxide (DMSO) is stable because DMSO is a powerful organic solvent capable of solvating the hydrophobic regions of the molecule. However, when this concentrated stock is introduced into the aqueous environment of your medium, the local concentration of 10-PDA far exceeds its very low aqueous solubility limit. The water molecules cannot effectively solvate the hydrophobic tails, causing the 10-PDA molecules to aggregate and precipitate out of solution.

Q2: Can I just increase the pH of my buffer to dissolve the 10-PDA?

A: While technically feasible for simple buffer solutions, this approach is not recommended for live-cell experiments . The principle is sound: adjusting the pH to be 1-2 units above the pKa of the carboxylic acid group will deprotonate it, forming a negatively charged carboxylate ion. This charge increases the molecule's polarity and aqueous solubility.[7] However, most cell lines are highly sensitive to changes in medium pH. A significant deviation from physiological pH (typically 7.2-7.4) will induce cellular stress, alter protein function, and lead to experimental artifacts, ultimately confounding your results.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

Issue 1: My initial stock solution of 10-PDA in an organic solvent is cloudy or contains visible particulates.

Root Cause Analysis: This indicates that the chosen solvent cannot dissolve 10-PDA at the target concentration. The solubility limit in the stock solvent has been exceeded.

Troubleshooting Workflow:

A Start: Cloudy Stock Solution B Verify Solvent Choice (100% DMSO or Ethanol) A->B C Gently warm solution in a 37°C water bath B->C If needed D Sonicate for 5-10 minutes to break up aggregates C->D If needed E Visually inspect for clarity D->E F Stock is Clear (Ready for use) E->F Success G Still Cloudy: Reduce stock concentration and repeat steps E->G Failure

Caption: Workflow for preparing a clear 10-PDA stock solution.

Step-by-Step Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol. These polar aprotic solvents are effective for dissolving long-chain fatty acids.[8]

  • Dissolution: Accurately weigh the 10-PDA and add the solvent. Vortex thoroughly.

  • Assisted Solubilization: If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes. Following this, sonication in a water bath for 5-10 minutes can help break down smaller aggregates.[9]

  • Verification: The final stock solution must be completely clear. If not, the concentration is too high and must be reduced.

Table 1: Common Solvents and Considerations for In Vitro Use

SolventKey CharacteristicsRecommended Final Concentration in MediaCitation(s)
DMSO Powerful solvent, miscible with water. Not biologically inert.≤ 0.5% (v/v) , ideally ≤ 0.1% for sensitive cells.[10][11][12][13]
Ethanol Good alternative to DMSO. Can have cellular effects.≤ 0.5% (v/v) [8][14]
Issue 2: My 10-PDA precipitates upon dilution into the final aqueous medium for my cell-based assay.

Root Cause Analysis: The concentration of 10-PDA in the final medium exceeds its aqueous solubility. The organic solvent from the stock solution is too dilute to keep it in solution.

Recommended Solution: Use of a Carrier Molecule

For cell-based work, complexing 10-PDA with a carrier molecule is the gold standard. This approach not only solves the solubility issue but also mimics the physiological transport of fatty acids in vivo.[8][15]

Option A: Fatty Acid-Free Bovine Serum Albumin (BSA)

BSA is the natural carrier of fatty acids in the bloodstream. It contains hydrophobic binding pockets that sequester the nonpolar tail of the fatty acid, presenting it to the cell in a soluble, bioavailable form.[8][15] It is critical to use fatty acid-free BSA to ensure that the binding sites are available and to avoid introducing confounding lipids.[15]

Option B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that form a truncated cone with a hydrophobic interior and a hydrophilic exterior.[16][17][18] They act as molecular containers, encapsulating the hydrophobic portion of 10-PDA to form a water-soluble "inclusion complex".[19][20] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used due to their enhanced solubility and lower toxicity compared to native cyclodextrins.[16][21][22]

Mechanisms of Carrier-Mediated Solubilization:

Caption: Comparison of BSA binding and Cyclodextrin encapsulation.

Step-by-Step Protocol: Preparing 10-PDA Complexed with Fatty Acid-Free BSA

This protocol is adapted from standard methods for preparing fatty acid solutions for in vitro studies.[8][23][24]

  • Prepare a BSA Solution: Weigh out fatty acid-free BSA and dissolve it in serum-free culture medium or a buffered salt solution (e.g., PBS) to make a 10% (w/v) solution. Warm to 37°C to aid dissolution. Sterile filter through a 0.22 µm filter.

  • Prepare 10-PDA Stock: Prepare a concentrated stock of 10-PDA in 100% ethanol (e.g., 150 mM).

  • Complexation: In a sterile conical tube, gently warm an aliquot of the 10% BSA solution at 37°C. While vortexing the BSA solution at low-medium speed, slowly add the ethanolic 10-PDA stock solution drop-by-drop to achieve the desired molar ratio (a 3:1 to 6:1 fatty acid:BSA molar ratio is a common starting point).[15]

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexation.

  • Final Dilution: The resulting solution is a concentrated, soluble stock of 10-PDA-BSA complex. This can now be further diluted into your complete cell culture medium to achieve the final working concentration.

  • Prepare the Vehicle Control: This is a critical step. Prepare a parallel control solution by adding the same volume of 100% ethanol (without 10-PDA) to the same volume of the 10% BSA solution.[25][26][27] This control must be treated identically and added to control wells at the same final dilution as your experimental complex.

References

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.Innovations in Pharmaceutical Technology and Research, 2024. [Link]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.Pharmaceuticals, 2023. [Link]
  • DMSO usage in cell culture. LifeTein. [Link]
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar, 2017. [Link]
  • Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease.Current Pharmaceutical Design, 2017. [Link]
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. [Link]
  • Chemical Properties of this compound (CAS 18017-73-7). Cheméo. [Link]
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.International Journal of Molecular Sciences, 2024. [Link]
  • Investigating the Mechanism of Cyclodextrins in the Treatment of Niemann-Pick Disease Type C Using Crosslinked 2-Hydroxypropyl-β-cyclodextrin.Small, 2020. [Link]
  • What the concentration of DMSO you use in cell culture assays?
  • 2-Hydroxypropyl-β-cyclodextrin is the active component in a triple combination formulation for treatment of Niemann-Pick C1 disease. VIVO. [Link]
  • DMSO usage in cell culture. Protocol Online. [Link]
  • DMSO in cell based assays. Scientist Solutions. [Link]
  • A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applic
  • (2-Hydroxypropyl)-β-Cyclodextrin Is a New Angiogenic Molecule for Therapeutic Angiogenesis.PLoS One, 2015. [Link]
  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity.Biological Procedures Online, 2018. [Link]
  • This compound. PubChem. [Link]
  • The effects of free fatty acid-free bovine serum albumin and palmitate on pancreatic β-cell function.Islets, 2021. [Link]
  • Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io. [Link]
  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets.Protein & Cell, 2023. [Link]
  • Long-chain Fatty Acids. Reddit: r/Biochemistry. [Link]
  • What should be the vehicle control?
  • This compound. NIST WebBook. [Link]
  • How to do proper DMSO control for cell culture drug treatments?
  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines.Gynecologic Oncology, 1999. [Link]
  • This compound (C16H24O2). PubChemLite. [Link]
  • Bovine serum albumin further enhances the effects of organic solvents on increased yield of polymerase chain reaction of GC-rich templ
  • 3-Phenyldecanoic acid. PubChem. [Link]
  • How to dissolve small inhibitor molecules for binding assay?
  • Aqueous Solubility of Some N

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Stability of 10-Phenyldecanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 10-Phenyldecanoic acid (10-PDA). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during experimentation. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound solutions. The question-and-answer format provides a direct line to solving common experimental challenges.

Question 1: I dissolved 10-PDA in my chosen solvent, but a precipitate formed after a short time or upon cooling. What happened and how can I fix it?

Answer:

Precipitation of 10-PDA from a solution is a common issue that typically points to exceeding the compound's solubility limit under the storage or experimental conditions.

Causality Explained:

  • Solubility Limits: Every compound has a finite solubility in a given solvent at a specific temperature. While you may have successfully dissolved the 10-PDA initially, perhaps with gentle heating or vortexing, the solution could have been supersaturated. Upon returning to ambient temperature (or colder storage), the solubility decreases, causing the excess compound to precipitate out.

  • Solvent Evaporation: If the solution container is not properly sealed, volatile solvents (like methanol or acetonitrile) can evaporate over time. This increases the concentration of 10-PDA, potentially beyond its solubility limit, leading to precipitation.

  • pH Effects in Aqueous Buffers: 10-PDA is a carboxylic acid. Its solubility in aqueous solutions is highly pH-dependent. The protonated acid form is poorly water-soluble, while the deprotonated carboxylate (salt) form is more soluble. If the pH of your buffer is near or below the pKa of the carboxylic acid group, it will be protonated and less soluble.

Step-by-Step Resolution Protocol:

  • Confirm Saturation: Gently warm the solution (e.g., to 37°C) to see if the precipitate redissolves. If it does, your issue is temperature-dependent solubility.

  • Solvent Adjustment: If warming is not an option or is incompatible with your experiment, you may need to either decrease the concentration of your stock solution or switch to a solvent with higher solubilizing power (see Table 1).

  • Re-dissolving and Verification:

    • If the precipitate re-dissolves upon warming, allow the solution to cool to room temperature slowly while stirring.

    • If precipitation reoccurs, prepare a new, less concentrated stock solution.

    • Always visually inspect your solution for clarity before use, especially when retrieving it from cold storage. Allow it to fully equilibrate to the experimental temperature.

  • For Aqueous Solutions: If working in a buffer, ensure the pH is sufficiently high to maintain the deprotonated, more soluble form of 10-PDA. Alternatively, preparing a stock in a water-miscible organic solvent like DMSO and then diluting it into your aqueous buffer can maintain solubility, but be mindful of the final solvent concentration.[1]

Question 2: My previously clear and colorless 10-PDA solution has developed a yellow or brown tint. Is it still usable?

Answer:

A change in color typically indicates chemical degradation. While 10-PDA is a saturated fatty acid and thus resistant to the common peroxidation seen in unsaturated fatty acids, degradation can still occur.[2]

Causality Explained:

  • Oxidation: While the alkyl chain is saturated, the terminal phenyl group and the benzylic position (the C-H bonds on the carbon attached to the phenyl ring) can be susceptible to slow oxidation over time, especially when exposed to light, heat, or trace metal ion contaminants in the solvent. Oxidized aromatic compounds often appear colored.

  • Solvent Impurities: Low-quality or aged solvents can contain reactive impurities (e.g., peroxides in older ethers or aldehydes in alcohols) that can react with 10-PDA.

  • High-Temperature Storage: Storing solutions at elevated temperatures can accelerate degradation pathways.[3]

Recommendations for Prevention and Use:

  • Solvent Quality: Always use high-purity, HPLC-grade, or anhydrous solvents.

  • Inert Environment: When preparing stock solutions for long-term storage, it is best practice to use a solvent that has been purged with an inert gas like argon or nitrogen to remove dissolved oxygen.[1]

  • Storage Conditions: Store stock solutions protected from light in amber vials or by wrapping the container in foil. Store at -20°C or -80°C to minimize thermal degradation.[4]

  • Usability: A colored solution should be considered suspect. Its use could introduce artifacts and variability into your experiments. It is strongly recommended to discard the discolored solution and prepare a fresh one from solid material.

Question 3: I'm analyzing my aged 10-PDA stock solution by HPLC and see new, unexpected peaks. How do I identify the problem?

Answer:

The appearance of new peaks in a chromatogram is a clear sign of either contamination or degradation. A systematic approach is required to diagnose the issue. This is the core principle of a stability-indicating analytical method.[5]

Causality Explained:

  • Degradation Products: As discussed, 10-PDA can degrade. These degradants will likely have different polarities and thus different retention times on a reverse-phase HPLC column.

  • Solvent-Induced Reactions: If stored in an alcohol-based solvent (e.g., methanol, ethanol), 10-PDA can undergo slow esterification to form its corresponding methyl or ethyl ester, especially under acidic or basic conditions or with prolonged storage. This new ester compound will appear as a separate peak.

  • Contamination: The issue could be as simple as contamination from glassware, a pipette tip, or the solvent itself.

Troubleshooting Workflow:

To systematically identify the source of the unexpected peaks, follow the workflow outlined in the diagram below. This process helps to isolate variables and pinpoint the root cause efficiently.

G cluster_0 Troubleshooting Workflow: Unexpected HPLC Peaks start Unexpected Peak(s) Detected in 10-PDA Sample check_blank Step 1: Inject Solvent Blank (Same solvent as sample diluent) start->check_blank q_blank Are peaks present in the blank? check_blank->q_blank res_contam_solvent Result: Solvent is Contaminated. Action: Use fresh, high-purity solvent. q_blank->res_contam_solvent Yes check_fresh Step 2: Prepare & Inject Fresh Standard (New solution from solid 10-PDA) q_blank->check_fresh No q_fresh Are peaks present in the fresh standard? check_fresh->q_fresh res_contam_solid Result: Solid 10-PDA may be impure. Action: Verify purity of starting material. q_fresh->res_contam_solid Yes res_degradation Result: Aged solution has degraded. Action: Discard old stock. Review storage conditions. q_fresh->res_degradation No

Caption: Workflow for diagnosing unexpected peaks in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound and preparing stock solutions?

Answer:

The choice of solvent is critical for ensuring the stability and usability of 10-PDA. Based on its structure—a long hydrophobic alkyl chain, a nonpolar phenyl group, and a polar carboxylic acid head—its solubility varies across different solvent types. For creating concentrated stock solutions for use in biological assays, polar aprotic solvents are generally the most reliable choice.

Table 1: Solubility and Recommendations for this compound

Solvent ClassExamplesExpected Solubility & Recommendations
Polar Aprotic DMSO, DMFExcellent. These are the recommended solvents for preparing high-concentration stock solutions (e.g., >10 mg/mL).[1] Solutions in these solvents are generally stable when stored properly (frozen, protected from light).
Polar Protic Ethanol, MethanolGood. 10-PDA is readily soluble in alcohols. However, be aware of the potential for esterification over long-term storage, which would constitute chemical degradation. Best for short-term use.[1]
Nonpolar Toluene, Hexane, ChloroformGood to Excellent. The long hydrocarbon character of 10-PDA allows for good solubility. These solvents are suitable for organic synthesis applications but are generally not used for biological experiments.
Aqueous Buffers PBS, TrisPoor to Very Poor. The free acid form is not soluble in neutral aqueous buffers. To solubilize in aqueous media, the pH must be raised to deprotonate the carboxylic acid, forming a more soluble salt.[1]
Q2: What is the recommended protocol for preparing and storing a 10-PDA stock solution?

Answer:

Proper preparation and storage are paramount to preventing degradation and ensuring reproducible experimental results.

Step-by-Step Protocol for Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

  • Preparation: Work in a clean, dry environment. Use calibrated balances and appropriate personal protective equipment.

  • Weighing: Accurately weigh the desired amount of solid 10-PDA into a sterile, chemically resistant vial (e.g., glass or polypropylene). For example, weigh 10.0 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For 10 mg of solid to make a 10 mg/mL solution, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until all the solid material is completely dissolved. A brief, gentle warming (to 30-37°C) can aid dissolution if needed. Ensure the solution is a clear, particulate-free liquid.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, divide the stock solution into smaller, single-use aliquots in appropriate vials.

  • Storage: Store the aliquots in a freezer at -20°C or, for maximum long-term stability, at -80°C.[4] Ensure vials are well-sealed and protected from light.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Q3: What are the likely chemical degradation pathways for 10-PDA in solution?

Answer:

While 10-PDA is structurally robust compared to polyunsaturated fatty acids, it is not inert. Understanding its potential degradation pathways is key to mitigating stability risks.

  • Esterification: In the presence of alcohol solvents (ROH), the carboxylic acid of 10-PDA can react to form an ester. This reaction is typically slow but can be accelerated by acidic or basic contaminants, heat, or very long storage times.

  • Oxidation: Although the alkyl chain is saturated, the C-H bonds at the benzylic position (adjacent to the phenyl ring) are the most likely site for oxidation. This can be initiated by light, heat, or metal catalysts, leading to hydroperoxides and subsequent degradation products.

The diagram below illustrates these two primary potential degradation routes.

G cluster_1 Potential Degradation Pathways of 10-PDA cluster_ester Esterification cluster_oxid Oxidation PDA This compound (Stable Parent Compound) Ester Phenyl Decanoate Ester PDA->Ester + Alcohol (Solvent) [Heat, Time] Oxid Oxidized Products (e.g., at benzylic position) PDA->Oxid + O2 [Light, Heat, Metal Ions]

Caption: Potential chemical degradation pathways for 10-PDA.

Q4: How stable are aqueous working solutions of 10-PDA?

Answer:

Aqueous solutions are the least stable and should be handled with care. Based on guidance for similar fatty acids like decanoic acid, it is strongly recommended that you do not store aqueous solutions for more than one day .[1]

Key Reasons for Instability in Aqueous Media:

  • Microbial Growth: Non-sterile aqueous buffers are prone to bacterial or fungal growth, which can metabolize the compound.

  • pH Fluctuation: The pH of unbuffered water can change due to dissolved CO₂, affecting the ionization state and solubility of 10-PDA.

  • Adsorption: Fatty acids can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration in the solution.

Best Practice: Prepare your final aqueous working dilutions fresh on the day of the experiment from a concentrated organic stock solution.

Q5: What analytical methods should be used for a formal stability study of 10-PDA?

Answer:

A formal stability study requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[6]

Recommended Method:

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]

  • Column: A C18 or C8 stationary phase is suitable for retaining the hydrophobic 10-PDA.

  • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic or acetic acid) to ensure the carboxylic acid is fully protonated for consistent peak shape.

  • Detection: UV detection is ideal, as the phenyl group provides a strong chromophore (typically monitored around 254 nm).

  • Alternative/Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. This requires a derivatization step to make the carboxylic acid volatile, typically by converting it to its methyl ester (FAME).[7] Mass spectrometry provides structural information that is invaluable for identifying any degradation products.

A robust stability-indicating method is one that can resolve the main 10-PDA peak from all potential degradation products and impurities, ensuring that a decrease in the parent compound can be accurately measured over time.[8]

References

  • Chemical Properties of this compound (CAS 18017-73-7). Cheméo. [Link]
  • Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition. [Link]
  • The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Journal of Food Science and Technology. [Link]
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  • Catalytic Degrad
  • Chemical degradation as an enabling pathway to polymersome functionalization. National Institutes of Health (NIH). [Link]

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Technical Support Center: Synthesis of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 10-Phenyldecanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Introduction

This compound is a valuable long-chain fatty acid with applications in various research areas. Its synthesis, while conceptually straightforward, can be compromised by the formation of specific, often closely related, impurities that complicate purification and impact final product quality. This guide provides a structured, question-and-answer-based approach to troubleshoot these synthetic challenges, grounded in established chemical mechanisms and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions regarding unexpected products and contaminants in the synthesis of this compound.

Q1: I've completed my synthesis and the crude GC-MS analysis shows multiple unexpected peaks. What are the most likely culprits?

A1: The identity of impurities is intrinsically linked to your chosen synthetic route. However, for common pathways leading to this compound, impurities generally fall into three categories:

  • Starting Material-Derived Impurities: Unreacted starting materials and byproducts from their degradation or side-reactions.

  • Coupling-Related Side Products: These arise from the desired bond-forming reaction taking an unintended course. Examples include homo-coupling of reagents (Wurtz-type products) or multiple alkylations.[1][2]

  • Solvent and Atmosphere-Related Byproducts: These result from the high reactivity of intermediates (like organometallics) with trace amounts of water, oxygen, or even the solvent.[3]

The most effective first step is to compare the observed mass spectra with the expected masses of unreacted starting materials and predictable side-products from your specific synthesis route.

Q2: My analysis shows a significant peak for 1,2-diphenylethane (bibenzyl). My synthesis involved a benzyl Grignard reagent. What is the cause?

A2: The presence of 1,2-diphenylethane is a classic indicator of a Wurtz coupling side reaction. This is particularly common when using benzyl halides to form Grignard reagents.[2] The mechanism involves the reaction of the formed benzylmagnesium halide with unreacted benzyl halide starting material.

  • Causality: This side-reaction is favored by higher concentrations of the benzyl halide and elevated temperatures.[3] Essentially, the nucleophilic Grignard reagent attacks the electrophilic benzylic carbon of another benzyl halide molecule instead of your intended electrophile.

  • Preventative Measures:

    • Slow Addition: Add the benzyl halide slowly to the magnesium turnings to maintain a low instantaneous concentration, favoring Grignard formation over coupling.

    • Temperature Control: Maintain a gentle reflux; avoid excessive heating which accelerates the coupling reaction.

    • Solvent Choice: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling byproducts compared to standard solvents like THF or diethyl ether.[2]

Q3: I'm using a malonic ester synthesis route and have an impurity with a higher molecular weight than my product, which seems to be a di-substituted acid. How can I prevent this?

A3: This is a well-documented drawback of the malonic ester synthesis, arising from dialkylation of the malonate intermediate.[1][4]

  • Causality: After the first successful alkylation, the resulting mono-alkylated malonic ester still possesses one acidic α-hydrogen. If any base remains, or if the initial enolate is not fully consumed, it can be deprotonated again to form a new enolate. This second enolate can then react with another molecule of your alkyl halide.

  • Preventative Measures:

    • Use an Excess of Malonic Ester: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the malonic ester compared to the base and the alkylating agent can help ensure the base is fully consumed after the first deprotonation, leaving little opportunity for a second.[4]

    • Controlled Stoichiometry: Ensure precise control over the stoichiometry of your base. Add the base to the ester first to ensure full enolate formation before slowly adding the alkylating agent.

Q4: My reaction involving a Grignard reagent resulted in a very low yield of the desired carboxylic acid but a significant amount of toluene. What went wrong?

A4: The presence of toluene strongly suggests that your Grignard reagent was quenched by a proton source, most commonly trace amounts of water.[3][5]

  • Causality: Grignard reagents are exceptionally strong bases. The carbanionic carbon will readily deprotonate water, alcohols, or even terminal alkynes. When benzylmagnesium bromide encounters water, it is immediately protonated to form toluene.

  • Preventative Measures (Critical for Success):

    • Flame-Dry Glassware: All glassware must be rigorously dried in an oven (e.g., >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon) immediately before use.

    • Anhydrous Solvents: Use freshly distilled, anhydrous grade solvents. Diethyl ether and THF are hygroscopic and should be dried over a suitable agent (e.g., sodium/benzophenone) before use.

    • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.

Part 2: Systematic Troubleshooting Guide

This guide provides a workflow for diagnosing and resolving common issues during the synthesis and purification of this compound.

Workflow: Troubleshooting Low Purity in this compound Synthesis

G cluster_impurities Potential Impurity Profiles cluster_solutions Corrective Actions start Problem: Low Purity or Oily Product After Initial Isolation gcms Step 1: Analyze Crude Product via GC-MS start->gcms identify Step 2: Identify Major Impurities by Mass gcms->identify wurtz Impurity: 1,2-Diphenylethane (Wurtz Coupling) identify->wurtz Match MS Data dialkyl Impurity: Dialkylated Acid (Malonic Ester Synthesis) identify->dialkyl Match MS Data starting_mat Impurity: Unreacted Starting Materials identify->starting_mat Match MS Data homo_dimer Impurity: Homo-dimers (Kolbe Electrolysis) identify->homo_dimer Match MS Data purify_ab Purification: Perform Acid-Base Extraction wurtz->purify_ab Neutral Impurity resynth Action: Re-synthesize with Modified Protocol (e.g., slow addition, excess reagent) wurtz->resynth If impurity >15-20% purify_chrom Purification: Column Chromatography (Silica Gel) dialkyl->purify_chrom Structurally Similar dialkyl->resynth If impurity >15-20% starting_mat->purify_ab If neutral homo_dimer->purify_chrom Difficult Separation homo_dimer->resynth If impurity >15-20% purify_xtal Purification: Recrystallize from appropriate solvent (e.g., Hexane, Heptane) purify_ab->purify_xtal end Achieved: High Purity this compound purify_xtal->end purify_chrom->purify_xtal resynth->start

Caption: Troubleshooting workflow for low-purity this compound.

Part 3: Key Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate identification of impurities requires converting the non-volatile carboxylic acid into a more volatile ester, typically a Fatty Acid Methyl Ester (FAME).

Step-by-Step Methodology:

  • Sample Preparation (Derivatization to FAME):

    • Dissolve ~5-10 mg of the crude, dried this compound in 1 mL of toluene in a vial.

    • Add 2 mL of 1.25 M methanolic HCl.

    • Seal the vial tightly and heat at 80°C for 2 hours.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.

    • Carefully transfer the upper hexane layer, which contains the FAME, to a clean GC vial.

  • GC-MS Instrument Conditions (Typical):

    • GC System: Agilent Intuvo 9000 GC or similar.[6]

    • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

    • MS Detector: Electron Impact (EI) at 70 eV, scanning from m/z 40-550.

  • Data Analysis:

    • Identify the peak for methyl 10-phenyldecanoate.

    • Analyze the mass spectra of other peaks and compare them against libraries (NIST) and the masses of suspected impurities.[7]

Protocol 2: Purification via Acid-Base Extraction and Recrystallization

This is a highly effective method for separating the desired acidic product from neutral impurities like Wurtz coupling products or unreacted esters.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude product).

  • Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 20 mL). The carboxylic acid will react to form the water-soluble sodium salt, which moves to the aqueous layer. Neutral impurities will remain in the organic layer.

    • Self-Validation Check: Combine the aqueous layers. A small sample should show no separation or oiling out. The organic layer can be dried and concentrated to isolate and identify the neutral impurities, confirming the success of the separation.

  • Acidification and Isolation:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add concentrated HCl dropwise with stirring until the pH is ~1-2 (test with pH paper). The this compound will precipitate as a white solid.

    • Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove inorganic salts. Dry the purified product thoroughly, preferably in a vacuum oven.

  • Recrystallization:

    • Dissolve the dried solid in a minimal amount of a hot solvent (e.g., hexane or heptane).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry.[8]

Part 4: Visualizing Impurity Formation
Grignard Synthesis Pathway and Wurtz Side Reaction

The following diagram illustrates the formation of this compound from benzylmagnesium bromide and a 9-bromononanoic acid ester, highlighting the common Wurtz coupling side reaction.

G BnBr Benzyl Bromide Grignard Benzylmagnesium Bromide (Grignard Reagent) BnBr->Grignard + Mg⁰ in Ether Mg Mg⁰ HaloEster Br-(CH₂)₈-COOR (9-Bromononanoate) Desired_Intermediate Phenyl-(CH₂)₉-COOR Grignard->Desired_Intermediate + 9-Bromononanoate (Desired Path) Wurtz_Product 1,2-Diphenylethane (Wurtz Impurity) Grignard->Wurtz_Product + Benzyl Bromide (Side Reaction) Final_Product This compound Desired_Intermediate->Final_Product Hydrolysis (H₃O⁺)

Caption: Grignard pathway showing desired product and Wurtz impurity formation.

Summary Table of Common Impurities
Impurity NameCommon Source (Synthetic Route)Molecular Weight ( g/mol )Identification MethodPrevention / Removal Strategy
1,2-DiphenylethaneGrignard Reaction182.26GC-MSSlow addition of halide, temperature control, acid-base extraction.[2]
TolueneGrignard Reaction92.14GC-MSUse of anhydrous solvents and inert atmosphere.[5]
Dialkylated Malonic Acid DerivativeMalonic Ester SynthesisVariableGC-MS, NMRUse excess malonic ester, controlled stoichiometry.[1]
Unreacted Starting MaterialsAll RoutesVariableGC-MSDrive reaction to completion, purification (extraction, chromatography).
Symmetrical Homo-dimersKolbe ElectrolysisVariableGC-MSDifficult to avoid in cross-Kolbe reactions; requires careful chromatographic separation.[9][10]
References
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
  • Wikipedia. (n.d.). Kolbe electrolysis. [Link]
  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Kolbe Electrolysis. [Link]
  • El-Sohly, H. N., et al. (2019). Organic synthesis via Kolbe and related non-Kolbe electrolysis. ORCA – Online Research @ Cardiff. [Link]
  • Ahmed, N., et al. (2020). Organic synthesis via Kolbe and related non-Kolbe electrolysis: an enabling electro-strategy. Reaction Chemistry & Engineering. [Link]
  • Jasperse, C. (n.d.). Grignard Reaction. Chem 355. [Link]
  • Joule, J. A., & Mills, K. (n.d.). Kolbe Electrolytic Synthesis. In Name Reactions in Organic Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]
  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
  • Wang, C., et al. (2022).
  • Chemistry LibreTexts. (2023). Malonic Ester Synthesis. [Link]
  • Science of Synthesis. (n.d.). Benzylic Grignard reagent. Thieme. [Link]
  • University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
  • University of Toronto. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
  • Hong, C., et al. (2013). A systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. [Link]
  • Birkemeyer, C., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. [Link]
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  • Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. [Link]
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  • Scholars Research Library. (n.d.).
  • GSC Online Press. (2021). Gas chromatography-Mass spectrometry (GC-MS) analysis of bioactive components present in grape citrus peel in Nigeria. [Link]
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Technical Support Center: Optimizing ω-Phenyl Fatty acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of ω-phenyl fatty acids. These molecules are of significant interest for their biological activities, including potential anticancer and antileishmanial properties.[1][2] The introduction of a terminal phenyl group can dramatically alter a fatty acid's physicochemical properties and biological interactions.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.

Core Synthetic Strategy: A Generalized Workflow

The synthesis of ω-phenyl fatty acids is typically a multi-step process. A common and effective strategy involves the coupling of a phenyl-containing fragment to a fatty acid backbone, followed by functional group manipulations. The specific route depends on the desired chain length and degree of unsaturation.

A representative workflow often involves the coupling of a terminal alkyne with a phenyl-containing electrophile, followed by selective reduction of the alkyne and oxidation to the carboxylic acid.

G cluster_0 Phase 1: Backbone Assembly cluster_1 Phase 2: Functional Group Manipulation cluster_2 Phase 3: Purification A ω-Haloalkyne or Terminal Alkyne Alcohol C Coupling Reaction (e.g., Lithium Acetylide) A->C B Phenyl-containing Building Block (e.g., 1-bromo-9-phenylnonane) B->C D Coupled Intermediate (ω-Phenyl Alkynol) C->D E Selective Hydrogenation (e.g., Lindlar's Catalyst for Z-alkene) D->E F Oxidation (e.g., PDC, Jones) E->F H Crude Product Mixture F->H G Final Product (ω-Phenyl Fatty Acid) I Chromatography (e.g., Silica Gel) H->I I->G

Caption: Generalized workflow for ω-phenyl fatty acid synthesis.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Scenario 1: Low or No Yield of the Desired Product

Question: My coupling reaction to introduce the phenyl group is giving a very low yield. What are the likely causes and how can I fix it?

Answer: Low yields in coupling reactions, such as those using lithium acetylide, are a frequent challenge. The root cause often lies in one of three areas: reagent deactivation, suboptimal reaction conditions, or competing side reactions.

  • Causality 1: Reagent Deactivation (Moisture & Air Sensitivity): Organometallic reagents like n-butyllithium (used to generate the lithium acetylide) are extremely sensitive to moisture and atmospheric oxygen. Trace amounts of water will quench the reagent, leading to incomplete deprotonation of your terminal alkyne and thus, no nucleophile to attack the phenyl-containing electrophile.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Perform the reaction under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Causality 2: Suboptimal Temperature Control: The initial deprotonation step is typically performed at a very low temperature (e.g., -78 °C, a dry ice/acetone bath) to prevent side reactions of the highly reactive n-butyllithium. Allowing the temperature to rise prematurely can lead to decomposition or unwanted reactions with the solvent (e.g., THF).

    • Solution: Use a properly insulated Dewar flask and monitor the internal reaction temperature. Add the n-butyllithium dropwise to the cooled solution of the alkyne to control any exotherm.

  • Causality 3: Poor Electrophile Reactivity: If you are using a phenyl-containing halide (e.g., a bromide), its reactivity is crucial. If the starting material is old or impure, the yield will suffer.

    • Solution: Use freshly purified or newly purchased electrophile. Consider converting a less reactive chloride to a more reactive bromide or iodide via a Finkelstein reaction if necessary.

G cluster_0 Reagent Integrity cluster_1 Reaction Conditions cluster_2 Starting Materials cluster_3 Further Optimization start Low Yield? q1 Used anhydrous solvents & inert gas? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Maintained low temp (e.g., -78°C) during alkynide formation? a1_yes->q2 sol1 Solution: Dry all glassware/solvents. Use Ar or N2 atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Purity of electrophile and alkyne verified? a2_yes->q3 sol2 Solution: Use insulated Dewar. Monitor internal temp. Add BuLi dropwise. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consider alternative coupling chemistry (e.g., Sonogashira). a3_yes->end sol3 Solution: Purify starting materials. Verify by NMR/GC-MS. a3_no->sol3

Caption: Decision tree for troubleshooting low reaction yield.

Question: My final oxidation step to form the carboxylic acid is incomplete or results in a complex mixture. What's going wrong?

Answer: The oxidation of a primary alcohol to a carboxylic acid is a powerful transformation, but it can be prone to issues. Incompleteness suggests the oxidant is not strong enough or is being consumed, while a complex mixture points to over-oxidation or side reactions.

  • Causality 1: Insufficient Oxidant: Strong oxidants like pyridinium dichromate (PDC) or Jones reagent (CrO₃ in acetone/H₂SO₄) are typically required. If the reaction is incomplete, you may have used insufficient molar equivalents of the oxidant.

    • Solution: Increase the equivalents of the oxidant (e.g., from 1.5 to 2.5 eq). Ensure the oxidant is fresh; some can degrade upon storage. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot has completely disappeared.

  • Causality 2: Over-oxidation and Chain Cleavage: This is a particular risk with unsaturated fatty acids. If double or triple bonds are present in the fatty acid chain, harsh oxidizing conditions (like hot permanganate) can cleave these bonds, leading to a mixture of shorter-chain products. The mechanism of deoxygenation and cracking of fatty acids has been studied and can occur under certain catalytic conditions.[3]

    • Solution: Use a milder, more selective oxidant if possible. A two-step procedure, such as a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation (using sodium chlorite), is often much cleaner and avoids cleaving sensitive functional groups.

  • Causality 3: Solvent Incompatibility: Some oxidations have specific solvent requirements. For example, using PDC in DMF is a common method for oxidizing alcohols to acids.[1] Using a different solvent like dichloromethane (DCM) might favor stopping at the aldehyde stage.

    • Solution: Adhere strictly to proven literature procedures for the chosen oxidant, paying close attention to the specified solvent and temperature.

Scenario 2: Difficulty in Product Purification

Question: I can't separate my final ω-phenyl fatty acid from a persistent impurity using silica gel chromatography. What are my options?

Answer: This is a classic purification challenge, especially when dealing with long-chain fatty acids which can have similar polarities. When standard silica gel chromatography fails, you must employ a separation technique that exploits a different physical or chemical property.

  • Option 1: Urea Adduction (Urea Complexation): This technique is excellent for separating fatty acids based on their degree of unsaturation and linearity. Saturated and less-kinked fatty acids preferentially form crystalline inclusion complexes with urea, while more unsaturated or bulky (like phenyl-terminated) fatty acids are excluded and remain in the filtrate.[4] This is a powerful method to remove saturated fatty acid impurities.

    • Workflow: Dissolve the crude fatty acid mixture in a hot solvent like methanol or ethanol. Add a saturated solution of urea in the same hot solvent. Allow the mixture to cool slowly to room temperature, then chill further (e.g., 4 °C) to promote crystallization. The urea-complexed impurities will precipitate and can be removed by filtration. The desired ω-phenyl fatty acid will be enriched in the filtrate.

  • Option 2: Low-Temperature Fractional Crystallization: This method separates fatty acids based on differences in their melting points and solubility in a given solvent at low temperatures.[4]

    • Workflow: Dissolve the mixture in a suitable organic solvent (acetone and hexane are common choices). Gradually lower the temperature in controlled steps. Higher melting point, more saturated fatty acids will crystallize first and can be removed by cold filtration. The process can be repeated at successively lower temperatures to isolate fractions enriched in the desired product.

  • Option 3: High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative reverse-phase HPLC is the gold standard. It separates molecules based on their hydrophobicity.

    • Workflow: Use a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small amount of acid (like formic or acetic acid) to keep the carboxylic acid protonated. This method offers superior resolution compared to silica gel chromatography for fatty acids.

G cluster_1 Alternative Purification Strategies start Crude Product silica Silica Gel Chromatography start->silica check Purity Check (NMR, GC-MS) silica->check pure Pure Product check->pure Pure impure Impure check->impure Impure urea Urea Adduction (Separates by Unsaturation) impure->urea ltc Low-Temp Crystallization (Separates by M.P./Solubility) impure->ltc hplc Reverse-Phase HPLC (Separates by Hydrophobicity) impure->hplc urea->pure ltc->pure hplc->pure

Caption: Purification strategies for ω-phenyl fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for achieving high stereoselectivity (e.g., a Z-alkene) during alkyne reduction? A1: To achieve a cis (Z)-alkene from an alkyne, the choice of catalyst and reaction conditions is paramount. The most common method is hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). The "poison" deactivates the most active sites on the palladium surface, preventing over-reduction of the alkene to an alkane. Key parameters include:

  • Catalyst Activity: Use a fresh, high-quality Lindlar's catalyst.

  • Hydrogen Pressure: The reaction is typically run under a slight positive pressure of hydrogen gas (e.g., from a balloon). High pressures can promote over-reduction.

  • Monitoring: The reaction must be stopped immediately once the starting alkyne is consumed. Monitor closely by TLC or GC-MS. Allowing it to run too long is the most common cause of losing the desired alkene.[1]

Q2: How can I best characterize my final product to confirm its structure and purity? A2: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the presence of the phenyl group, the carboxylic acid, the specific geometry of any double bonds (coupling constants in ¹H NMR are diagnostic for cis vs. trans), and the length of the alkyl chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition. GC-MS is also excellent for assessing purity.

  • Infrared (IR) Spectroscopy: This will show characteristic stretches for the C=O of the carboxylic acid (~1710 cm⁻¹), the broad O-H stretch (~3000 cm⁻¹), and aromatic C-H stretches from the phenyl group.

Q3: Are there any biosynthetic approaches to producing these types of fatty acids? A3: While the chemical syntheses described here are the most common laboratory methods, nature does have pathways for modifying the terminal (ω) end of fatty acids. The ω-oxidation pathway, involving cytochrome P450 enzymes, can hydroxylate the terminal methyl group, which is then further oxidized to a dicarboxylic acid.[5][6] While direct biosynthesis of ω-phenyl fatty acids is not a common natural pathway, metabolic engineering approaches in microorganisms could potentially be developed. This might involve engineering a P450 enzyme to accept a phenyl-terminated substrate or designing novel pathways, but this remains a complex research challenge.[7]

Data & Protocols

Table 1: Optimized Reaction Conditions for Key Synthetic Steps
StepReagents & CatalystSolventTemperature (°C)Typical TimeYield (%)Reference
Alkynide Coupling 1. n-BuLi (1.1 eq)2. Phenylalkyl Bromide (1.2 eq)Anhydrous THF-78 to RT24 h88[1]
Deprotection (THP ether) p-Toluenesulfonic acid (catalytic)Methanol65 (Reflux)12 h88[1]
Z-Selective Hydrogenation H₂ (1 atm), Lindlar's CatalystEthyl AcetateRoom Temp.2-4 h90[1]
Oxidation to Acid Pyridinium Dichromate (PDC) (2.0 eq)Anhydrous DMFRoom Temp.48 h92[1]
Experimental Protocol: Synthesis of 16-Phenyl-6-hexadecynoic acid

This protocol is adapted from the total synthesis described by Carballeira et al.[1]

Step 1: Coupling to form 2-(15-Phenylpentadec-5-yn-1-yloxy)tetrahydro-2H-pyran

  • To a flame-dried, two-neck round-bottomed flask under an Argon atmosphere, add anhydrous THF (20 mL) and 2-(undec-10-yn-1-yloxy)tetrahydro-2H-pyran (1.0 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise via syringe. Stir for 30 minutes at -78 °C.

  • Add 1-bromo-4-phenylbutane (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully adding a saturated solution of NH₄Cl (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 9:1 hexane/ethyl acetate) to yield the coupled product.

Step 2: Deprotection to 15-Phenylpentadec-5-yn-1-ol

  • Dissolve the product from Step 1 in methanol (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reflux the solution at 65 °C for 12 hours, monitoring by TLC.

  • Remove the solvent in vacuo and purify by silica gel column chromatography (e.g., 8:2 hexane/ether) to yield the desired alkynol.

Step 3: Oxidation to 16-Phenyl-6-hexadecynoic acid

  • To a solution of the alkynol from Step 2 (1.0 eq) in anhydrous DMF (15 mL), add pyridinium dichromate (PDC) (2.0 eq).

  • Stir the reaction at room temperature for 48 hours.

  • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (4 x 25 mL).

  • Wash the combined organic layers with 1M HCl (2 x 15 mL), then brine. Dry over MgSO₄, filter, and concentrate.

  • Purify the resulting liquid by silica gel column chromatography (e.g., 7:3 hexane/ether) to obtain the final product as a white solid.

References

  • Morales-Guzmán, C., et al. (2018). First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. National Institutes of Health.
  • Reddit. (2022). Hard time with Fatty Acid Synthesis. r/Mcat.
  • Beller, M., et al. (2010). Catalytic Isomerizing ω-Functionalization of Fatty Acids. ResearchGate.
  • ResearchGate. (n.d.). Preparation of phenyl fatty hydroxamic acids by phenylhydroxylaminolysis of canola oil. ResearchGate.
  • Park, Y.C., et al. (2019). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. PubMed.
  • Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia.
  • Khan Academy. (n.d.). Fatty Acid Synthesis - Part I. Khan Academy.
  • The Medical Biochemistry Page. (2023). Synthesis of Fatty Acids. The Medical Biochemistry Page.
  • Velíšek, J., & Cejpek, K. (2006). Biosynthesis of food constituents: Lipids. 1. Fatty acids and derivated compounds - a review. Czech J. Food Sci.
  • Carballeira, N.M., et al. (2018). First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. ResearchGate.
  • MDPI. (2021). Synthesis of C20–38 Fatty Acids in Plant Tissues. MDPI.
  • Jack Westin. (n.d.). Anabolism Of Fats Bio - Metabolism Of Fatty Acids And Proteins. Jack Westin MCAT Content.
  • YouTube. (2014). Fatty Acid Synthesis (Part 1 of 12) - Introduction. YouTube.
  • Wada, F. (n.d.). The biological significance of ω-oxidation of fatty acids. PMC - NIH.
  • ResearchGate. (2018). Extraction, Refining and Purification of ω-3 PUFA through Different Techniques-A Review. ResearchGate.
  • Google Patents. (n.d.). US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources. Google Patents.
  • KINTEK. (2023). Removing Free Fatty Acids in Fish Oil Processing. KINTEK.
  • Chemistry LibreTexts. (2021). 9.5: Fatty Acid Synthesis. Chemistry LibreTexts.
  • StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Fatty Acid Oxidation. NIH.
  • Allen Institute. (n.d.). Fatty Acid Biosynthesis: Definition, Steps & Regulation. Allen Institute.
  • MDPI. (2016). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. MDPI.
  • KINTEK. (2023). Purification Solution for Highly Concentrated Omega-3 PUFA. KINTEK.
  • MDPI. (2021). Mechanism of Deoxygenation and Cracking of Fatty Acids by Gas-Phase Cationic Complexes of Ni, Pd, and Pt. MDPI.
  • PMC - PubMed Central. (n.d.). Disorders of fatty acid homeostasis. NIH.
  • PMC. (n.d.). Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism. PMC.
  • CSUN. (n.d.). Fatty Acid Biosynthesis. CSUN.
  • ResearchGate. (n.d.). Studies on the Mechanism of Fatty Acid Synthesis. ResearchGate.
  • PMC - NIH. (2014). Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. PMC - NIH.
  • MDPI. (2024). Cereal-Based Derivatives as Functional Fortifiers of Sourdough Bread: Nutritional, Antioxidant and Quality Insights. MDPI.

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Navigating the Challenges of 10-Phenyldecanoic Acid Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 10-phenyldecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the purification of this long-chain fatty acid. As a molecule with both a flexible alkyl chain and a rigid phenyl group, this compound can present unique crystallization challenges. This document provides in-depth, evidence-based troubleshooting advice and detailed protocols to empower you to achieve high-purity crystalline material consistently.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is paramount. These properties dictate its behavior in various solvents and temperature gradients.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂PubChem[1]
Molecular Weight 248.37 g/mol Sigma-Aldrich[2]
Boiling Point 351.44 °C at 760 mmHgSigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]

A definitive, experimentally determined melting point is not consistently reported across major chemical suppliers. This ambiguity can be a source of challenges, particularly the phenomenon of "oiling out," which will be addressed in detail.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the crystallization of this compound.

Q1: What is the best starting solvent for the recrystallization of this compound?

Due to its dual nature—a nonpolar phenylalkyl chain and a polar carboxylic acid group—solvent selection requires careful consideration. A good starting point is a solvent system that mirrors this duality. Non-polar solvents like hexanes or petroleum ether are likely to dissolve the nonpolar tail, while more polar solvents may be needed for the carboxylic acid group, especially at elevated temperatures. A mixed solvent system, such as toluene/hexane or ethanol/water, often provides the necessary solubility differential between hot and cold conditions for effective crystallization.[3][4]

Q2: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" is a common problem where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting oil often traps impurities and solidifies into an amorphous mass upon further cooling, defeating the purpose of recrystallization. The lack of a precise melting point for this compound makes this a particularly relevant concern.

Q3: How can I improve the yield of my crystallization?

Low yield can be frustrating. The primary culprits are using too much solvent, cooling the solution too quickly, or incomplete precipitation. To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Allow the solution to cool slowly to room temperature before transferring it to an ice bath to maximize crystal formation.

Q4: The crystals I'm getting are very fine needles or a powder. How can I grow larger crystals?

The formation of very small crystals is often a result of rapid cooling and high supersaturation, which leads to rapid nucleation. To encourage the growth of larger, more easily filterable crystals, a slower cooling rate is essential. This can be achieved by insulating the crystallization vessel or allowing it to cool in a controlled environment.

Troubleshooting Guide: From Oily Globs to Pristine Crystals

This section provides a systematic approach to troubleshooting the most common issues encountered during the crystallization of this compound.

Issue 1: "Oiling Out" - The Persistent Liquid Phase

Causality: As mentioned, oiling out occurs when the solute's melting point is lower than the temperature at which the solution becomes supersaturated. Given the uncertainty in the melting point of this compound, this is a significant risk, especially when using higher-boiling point solvents.

Solutions:

  • Increase Solvent Volume: The immediate remedy is to add more hot solvent to the oiled-out mixture to redissolve the liquid phase. This lowers the saturation point to a temperature hopefully below the compound's melting point.

  • Employ a Lower-Boiling Point Solvent: If oiling out persists, consider switching to a lower-boiling point solvent. This ensures that the solution becomes saturated at a lower temperature.

  • Utilize a Mixed-Solvent System: A powerful technique is to dissolve the this compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. A few drops of the good solvent are then added to clarify the solution, which is then allowed to cool slowly.[5] This method allows for fine-tuning of the saturation point.

  • Seeding: Introducing a small seed crystal of pure this compound can provide a template for crystallization to occur at a temperature below the oiling out point.

Troubleshooting Flowchart for "Oiling Out"

Crystallization_Workflow A Start: Crude this compound B Small-Scale Solvent Screening A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temperature D->E No insoluble impurities D->E Yes F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J End: Pure Crystalline Product I->J

Caption: A step-by-step workflow for the recrystallization of this compound.

By understanding the unique properties of this compound and applying these systematic troubleshooting strategies and protocols, researchers can overcome common crystallization challenges and consistently obtain high-purity material for their scientific endeavors.

References

  • This cit
  • PubChem. (n.d.). This compound.
  • This cit
  • This cit
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • MH Chem. (2022, July 8).
  • fieldguide2chemistry. (2021, March 22).

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Preventing degradation of 10-Phenyldecanoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 10-Phenyldecanoic acid (10-PDA). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 10-PDA during storage. As a long-chain fatty acid with a terminal phenyl group, 10-PDA possesses unique chemical properties that necessitate specific handling and storage protocols to prevent degradation.[1][2] This guide provides in-depth answers to frequently asked questions, troubleshooting workflows for common issues, and validated protocols to assess compound stability.

Part 1: Frequently Asked Questions (FAQs) on 10-PDA Storage
Question 1: What are the primary causes of this compound degradation?

The degradation of this compound, like other fatty acids, is primarily driven by two chemical processes: oxidation and, to a lesser extent, other reactions influenced by environmental factors.[3]

  • Oxidative Degradation (Rancidity): This is the most significant threat to the stability of 10-PDA. The aliphatic chain is susceptible to attack by atmospheric oxygen, a process accelerated by exposure to heat, light (especially UV), and the presence of metal ions.[3][4][5][6] This process initiates a free-radical chain reaction, leading to the formation of unstable hydroperoxides. These primary oxidation products subsequently break down into a variety of secondary products, including aldehydes and ketones, which can cause off-odors, discoloration, and a decrease in purity.[7][8]

  • Hydrolytic Reactions: While the carboxylic acid group itself is relatively stable, it can participate in reactions. For instance, if stored in the presence of reactive contaminants like alcohols under acidic conditions, esterification could occur. Base-catalyzed hydrolysis is a concern for derivatives like esters of 10-PDA, but less so for the free acid itself unless stored in a basic solution.[9][10][11]

Below is a diagram illustrating the main degradation pathways.

Diagram 1: Primary Degradation Pathways for 10-PDA cluster_triggers Initiating Factors cluster_products Degradation Products PDA This compound (C16H24O2) Oxidation Oxidative Degradation (Free Radical Chain Reaction) PDA->Oxidation Susceptible Aliphatic Chain Oxygen Oxygen (Air) Heat Heat Light Light (UV) Metals Metal Ions Hydroperoxides Primary: Lipid Hydroperoxides Oxidation->Hydroperoxides Forms Secondary Secondary: Aldehydes, Ketones, etc. Hydroperoxides->Secondary Decomposes to

Caption: Primary Degradation Pathways for 10-PDA

Question 2: What are the ideal storage conditions for this compound?

To mitigate the degradation risks outlined above, precise control of the storage environment is critical. While some suppliers may list "room temperature" for short-term handling of the solid material, this is not advisable for long-term storage or for ensuring maximum purity.[12] The core principle is to minimize exposure to oxygen, heat, and light.[4][5]

ParameterShort-Term Storage (< 3 months)Long-Term Storage (> 3 months)Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of chemical reactions, including oxidation.[3] Freezing provides the best protection against degradation over extended periods.
Atmosphere Tightly sealed containerTightly sealed container, purged with an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, the primary driver of oxidative degradation.[6]
Light Amber glass vial or opaque containerAmber glass vial or opaque container, stored in the darkPrevents photodegradation, as light energy can initiate and accelerate oxidative chain reactions.[6]
Container Borosilicate glass (Type I) or chemically resistant polymer (e.g., PTFE-lined cap)Borosilicate glass (Type I) with PTFE-lined capPrevents leaching of contaminants and ensures an airtight seal. Avoids contact with reactive metals.
Question 3: Can I add an antioxidant to my 10-PDA sample for better stability?

Yes, adding an antioxidant can be an effective strategy, particularly if the compound will be handled frequently or stored in a solution. Antioxidants work by interrupting the free-radical chain reactions of oxidation.[13][14]

Common choices for lipid-soluble compounds include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Alpha-tocopherol (Vitamin E) [13]

Causality: These molecules act as radical scavengers, donating a hydrogen atom to the lipid peroxide radicals, which terminates the oxidative chain reaction and protects the fatty acid.[15] It is crucial to use a high-purity antioxidant at a low concentration (typically 0.01-0.1%) to avoid interfering with downstream experiments. The choice of antioxidant should be validated to ensure it does not interact with 10-PDA or other components in your experimental system.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter, providing a logical workflow to diagnose the problem.

Issue 1: I've observed a decrease in purity or the appearance of new peaks in my chromatogram (HPLC/GC-MS).

This is a classic sign of chemical degradation. The identity of the new peaks can provide clues to the degradation pathway.

Common Degradants & Analytical Detection
Degradation Pathway Potential Degradants Recommended Analytical Method
Oxidation Hydroperoxides (Primary)HPLC with UV detection (conjugated dienes), Peroxide Value (PV) titration.[7]
Aldehydes, Ketones (Secondary)GC-MS after derivatization, HPLC-MS, Thiobarbituric Acid Reactive Substances (TBARS) assay for malondialdehyde.[7][16]
Short-chain fatty acidsGC-MS after derivatization (e.g., FAMEs).[8]

Use the following workflow to troubleshoot the issue:

Diagram 2: Troubleshooting Workflow for Purity Loss start Purity Decrease or New Peaks Detected check_storage Were storage conditions (Temp, Light, Atmosphere) per long-term protocol? start->check_storage check_container Was the container an amber glass vial with a PTFE-lined cap? check_storage->check_container Yes cause_thermal Potential Cause: Thermal Degradation and/or Oxidation check_storage->cause_thermal No check_handling Were samples handled under ambient light/air for extended periods? check_container->check_handling Yes cause_container Potential Cause: Contamination or Poor Seal (Oxidation) check_container->cause_container No cause_photo Potential Cause: Photodegradation and/or Oxidation check_handling->cause_photo Yes action_retest Action: Test a new, unopened vial to confirm source integrity. check_handling->action_retest No action_review Action: Review and correct storage procedures immediately. Consider sample discard. cause_thermal->action_review cause_photo->action_review cause_container->action_review action_review->action_retest

Caption: Troubleshooting Workflow for Purity Loss

Issue 2: My solid 10-PDA sample appears discolored (yellowish) or has a slight "off" odor.

This is a strong qualitative indicator of advanced oxidative degradation.[3] Solid fats and fatty acids can still oxidize, especially at the surface exposed to air in the container headspace. The yellowish color and odor are due to the presence of secondary oxidation products.[7]

Recommended Actions:

  • Do not use: The sample's integrity is compromised. Using it could lead to inaccurate and unrepeatable experimental results.

  • Review Storage Protocol: This event indicates a significant failure in storage, likely prolonged exposure to air, heat, or light.[5][6]

  • Implement Inert Gas: For all new samples, ensure the vial headspace is purged with argon or nitrogen before sealing and freezing for long-term storage.

Part 3: Experimental Protocol for Stability Assessment

To proactively understand the stability of 10-PDA under your specific experimental conditions or in a new formulation, conducting a forced degradation study is essential.[17] This protocol provides a self-validating system to identify potential liabilities.

Protocol: Forced Degradation Study of this compound

Objective: To identify the degradation pathways of 10-PDA under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • Calibrated oven

  • Photostability chamber

Diagram 3: Forced Degradation Experimental Workflow step1 1. Prepare 1 mg/mL Stock Solution of 10-PDA in Acetonitrile step2 2. Aliquot Stock into 6 Vials (Control, Acid, Base, Water, Oxidative, Thermal) step1->step2 step3 3. Apply Stress Conditions step2->step3 step4 4. Incubate at 60°C for 24h (except Thermal/Control) step3->step4 step5 5. Neutralize Acid/Base Samples. Quench Oxidative Sample. step4->step5 step6 6. Dilute All Samples to Final Concentration (e.g., 0.1 mg/mL) step5->step6 step7 7. Analyze by Validated Reverse-Phase HPLC Method step6->step7 step8 8. Compare Chromatograms: Assess Purity Loss and Identify Degradants step7->step8

Caption: Forced Degradation Experimental Workflow

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10-PDA in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Application of Stress Conditions:

    • Control: Mix 1 mL of stock solution with 1 mL of acetonitrile:water (1:1). Store at 2-8°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal (Dry): Place a vial of solid 10-PDA in an oven at 80°C.

    • Photolytic: Expose a solution of 10-PDA (0.1 mg/mL in acetonitrile:water) to light in a photostability chamber according to ICH Q1B guidelines.

  • Incubation:

    • Incubate the Acid, Base, and Oxidative samples at 60°C for up to 24 hours.

    • Periodically remove aliquots (e.g., at 2, 8, 24 hours) to monitor the degradation rate.

  • Sample Processing:

    • Cool all samples to room temperature.

    • Neutralize the acid-stressed sample with an equimolar amount of NaOH.

    • Neutralize the base-stressed sample with an equimolar amount of HCl.

    • Dilute all samples (including the control, thermal, and photolytic samples) with mobile phase to a suitable final concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water with 0.1% formic acid).[16][18]

    • Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and the relative retention times of any new peaks. Mass spectrometry (LC-MS) is highly recommended for structural elucidation of the degradation products.[19]

Trustworthiness: This forced degradation protocol provides a self-validating system. By comparing stressed samples against a control, you can definitively identify degradation products and determine the specific conditions under which 10-PDA is unstable, allowing you to develop robust handling and formulation strategies.

References
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  • ACS Publications. (1959). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. [Link]
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Technical Support Center: A Researcher's Guide to Scaling Up 10-Phenyldecanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 10-phenyldecanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of increasing production of this valuable ω-phenyl fatty acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and safe execution of your synthetic campaigns. Our approach is grounded in established chemical principles and practical, field-tested experience to empower you with the knowledge to overcome common experimental hurdles.

Introduction to the Synthetic Challenge

The synthesis of this compound on a laboratory scale is a well-established process. However, transitioning to larger batch sizes introduces significant challenges that can impact yield, purity, and safety. The most common and economically viable synthetic route involves a multi-step process, each with its own set of potential difficulties. This guide will focus on the prevalent three-step synthesis involving a Grignard reaction, as it is a powerful C-C bond-forming reaction that is also notoriously sensitive to scale-up parameters.

This guide is structured to provide a comprehensive resource, from understanding the underlying chemistry to practical, step-by-step instructions and troubleshooting.

Troubleshooting Guide: Navigating the Synthesis

This section is designed to address specific issues you may encounter during the multi-step synthesis of this compound. We will address problems in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Esterification of 10-Bromodecanoic Acid

Issue: Low Yield of Methyl 10-Bromodecanoate

  • Question: My Fischer esterification of 10-bromodecanoic acid is giving me a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in Fischer esterification are typically due to an incomplete reaction or product loss during workup. The reaction is an equilibrium process, and several factors can be optimized to drive it towards the product side.

    • Cause 1: Incomplete Reaction. The equilibrium may not be sufficiently shifted towards the ester product.

      • Solution:

        • Use a large excess of methanol: This serves as both a reactant and a solvent, pushing the equilibrium towards the product side in accordance with Le Châtelier's principle.

        • Effective water removal: Water is a byproduct of the reaction; its presence will shift the equilibrium back to the starting materials. While not always practical on a large scale with this specific reaction, azeotropic removal of water with a suitable solvent can be considered in some esterifications. For this reaction, a strong acid catalyst and excess methanol are typically sufficient.

        • Increase reaction time or temperature: Ensure the reaction is running for a sufficient duration at reflux to reach equilibrium.

    • Cause 2: Product Loss During Workup. The ester can be hydrolyzed back to the carboxylic acid during the aqueous workup if conditions are not carefully controlled.[1]

      • Solution:

        • Use a mild base for neutralization: When neutralizing the acid catalyst, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) rather than stronger bases like sodium hydroxide (NaOH), which can saponify the ester.[1]

        • Minimize contact time with aqueous layers: Perform extractions and washes efficiently to reduce the time the ester is in contact with water, especially under acidic or basic conditions.[1]

        • Thorough drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent removal to eliminate any residual water that could cause hydrolysis upon storage.[1]

Step 2: The Grignard Reaction - Phenylmagnesium Bromide with Methyl 10-Bromodecanoate

The Grignard reaction is the most critical and hazardous step in this synthesis, especially at scale. Success hinges on meticulous attention to detail.

Issue: Grignard Reaction Fails to Initiate

  • Question: I'm having trouble initiating the formation of my phenylmagnesium bromide. What should I do?

  • Answer: Failure to initiate is a classic Grignard problem, usually stemming from the deactivation of the magnesium surface or the presence of moisture.

    • Cause 1: Inactive Magnesium Surface. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction from starting.[2]

      • Solution:

        • Mechanical Activation: Before adding the solvent, grind the magnesium turnings in a dry flask with a glass rod to expose a fresh metal surface. This should be done under an inert atmosphere.

        • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, and the disappearance of the purple color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene bubbles indicates activation.

    • Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to protic sources, especially water, which will quench the reagent as it forms.

      • Solution:

        • Rigorous Drying of Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

        • Anhydrous Solvents: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF). It is best practice to use freshly opened bottles or to distill the solvent from a suitable drying agent.

        • Dry Starting Materials: Ensure your bromobenzene and methyl 10-bromodecanoate are dry.

Issue: Low Yield of Methyl 10-Phenyldecanoate

  • Question: My Grignard reaction is working, but the yield of the desired product is low. What are the common side reactions and how can I minimize them?

  • Answer: Low yields in this Grignard coupling are often due to side reactions or incomplete conversion.

    • Cause 1: Wurtz Coupling. The Grignard reagent can react with the starting halide (bromobenzene or methyl 10-bromodecanoate) to form a dimer (biphenyl or a C20 diester, respectively). This is a significant side reaction.

      • Solution:

        • Slow Addition of Substrate: Add the solution of methyl 10-bromodecanoate to the Grignard reagent slowly and at a controlled temperature. This maintains a low concentration of the electrophile, minimizing its reaction with another molecule of the Grignard reagent.

        • Temperature Control: Maintain a moderate reaction temperature. Excessive heat can promote Wurtz coupling.

    • Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

      • Solution:

        • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting methyl 10-bromodecanoate.

        • Ensure Sufficient Reaction Time: Allow the reaction to stir for an adequate amount of time after the addition of the substrate is complete.

Issue: Runaway Reaction During Scale-Up

  • Question: I'm concerned about the exothermic nature of the Grignard reaction during scale-up. How can I manage the reaction safely?

  • Answer: The exothermicity of the Grignard reaction is a major safety concern at scale.[2][3][4] Proper heat management is crucial.

    • Solution:

      • Controlled Addition: The addition of bromobenzene to form the Grignard reagent and the subsequent addition of the bromo-ester must be done at a rate that allows the cooling system of the reactor to dissipate the generated heat effectively.

      • Monitoring Initiation: It is critical to ensure the reaction has initiated before adding a large amount of the halide. An accumulation of unreacted halide followed by a sudden, rapid initiation can lead to a dangerous runaway reaction.[4] On a larger scale, in-situ monitoring with technologies like FTIR spectroscopy can be used to confirm initiation by detecting the consumption of the organic halide.[5]

      • Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system (e.g., a jacketed reactor with a circulating coolant).

      • Emergency Planning: Have a plan in place for emergency cooling or quenching in the event of a thermal runaway.

Step 3: Saponification (Hydrolysis) of Methyl 10-Phenyldecanoate

Issue: Incomplete Hydrolysis to this compound

  • Question: After the saponification step, I still have a significant amount of the starting ester in my product mixture. How can I ensure complete hydrolysis?

  • Answer: Incomplete saponification is a common issue, especially with sterically hindered or long-chain esters.

    • Cause 1: Insufficient Base or Reaction Time. The hydrolysis may not have gone to completion.

      • Solution:

        • Use an Excess of Base: Employ a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide to drive the reaction to completion.[6]

        • Increase Reaction Time and/or Temperature: Heating the reaction mixture at reflux for an extended period is often necessary for complete saponification of long-chain esters.

        • Use a Co-solvent: The solubility of the long-chain ester in the aqueous base may be limited. Using a co-solvent like ethanol or THF can improve miscibility and increase the reaction rate.

    • Cause 2: Re-esterification during Workup. While less common in basic hydrolysis, improper workup can lead to issues.

      • Solution:

        • Acidify to a Low pH: When acidifying the reaction mixture to protonate the carboxylate salt, ensure the pH is sufficiently low (pH < 2) to fully convert it to the free carboxylic acid. Use a strong acid like HCl.

        • Thorough Extraction: The final carboxylic acid product needs to be thoroughly extracted from the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Frequently Asked Questions (FAQs)

  • Q1: Why is it necessary to protect the carboxylic acid of 10-bromodecanoic acid before the Grignard reaction?

    • A1: Grignard reagents are very strong bases and will react with acidic protons. The carboxylic acid group of 10-bromodecanoic acid has an acidic proton that would be deprotonated by the Grignard reagent, quenching it and preventing the desired C-C bond formation. Converting the carboxylic acid to an ester protects this acidic site.

  • Q2: What is the best solvent for the Grignard reaction in this synthesis?

    • A2: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is often preferred over diethyl ether for its better solvating properties and higher boiling point, which can help to moderate the reaction temperature.

  • Q3: How can I purify the final this compound product on a large scale?

    • A3: Recrystallization is a common and effective method for purifying solid carboxylic acids. The choice of solvent is critical. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[7] Common solvents for recrystallizing long-chain carboxylic acids include hexanes, ethyl acetate, or mixtures thereof.[8]

  • Q4: Are there any alternative synthetic routes to this compound that avoid the Grignard reaction?

    • A4: Yes, transition metal-catalyzed cross-coupling reactions are a viable alternative. The Kumada coupling, which uses a Grignard reagent but with a nickel or palladium catalyst, can be very effective for coupling aryl Grignards with alkyl halides.[9][10] This can sometimes offer better functional group tolerance and milder reaction conditions compared to a non-catalyzed Grignard reaction.

Experimental Protocols

Protocol 1: Synthesis of Methyl 10-Bromodecanoate (Esterification)
  • To a round-bottom flask equipped with a reflux condenser, add 10-bromodecanoic acid.

  • Add a large excess of methanol (at least 10 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a cold, saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 10-bromodecanoate, which can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of Methyl 10-Phenyldecanoate (Grignard Reaction)

Note: This reaction must be performed under a strictly inert atmosphere (argon or nitrogen) with anhydrous reagents and solvents.

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by gentle bubbling and a slight exotherm. If it does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

  • Coupling Reaction:

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • Prepare a solution of methyl 10-bromodecanoate in anhydrous THF in the dropping funnel.

    • Add the methyl 10-bromodecanoate solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Add diethyl ether and transfer the mixture to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 10-phenyldecanoate.

Protocol 3: Synthesis of this compound (Saponification)
  • Dissolve the crude methyl 10-phenyldecanoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

StepReactantsProductTypical YieldKey Scale-Up Considerations
1. Esterification 10-Bromodecanoic acid, Methanol, H₂SO₄Methyl 10-bromodecanoate>90%Efficient mixing, safe handling of acid catalyst.
2. Grignard Reaction Phenylmagnesium bromide, Methyl 10-bromodecanoateMethyl 10-phenyldecanoate60-80%Strict anhydrous/inert conditions, heat management, controlled addition, initiation monitoring.
3. Saponification Methyl 10-phenyldecanoate, NaOHThis compound>95%Efficient heating and mixing, safe handling of base and acid.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 10-Bromodecanoic Acid B Methyl 10-Bromodecanoate A->B  CH3OH, H+ C Methyl 10-Phenyldecanoate B->C 1. Phenylmagnesium Bromide 2. Workup D This compound C->D 1. NaOH, H2O/EtOH 2. H3O+

Caption: Overall synthetic route to this compound.

Troubleshooting Workflow for Low Grignard Yield

Grignard_Troubleshooting start Low Yield of Methyl 10-Phenyldecanoate check_initiation Was Grignard reagent formation successful? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes solution_initiation Optimize Mg activation (grinding, iodine). Ensure dry reagents and solvents. check_initiation->solution_initiation No check_side_reactions Analyze crude product for side products (e.g., biphenyl). check_conditions->check_side_reactions Yes solution_conditions Flame/oven-dry all glassware. Use anhydrous solvents. check_conditions->solution_conditions No solution_side_reactions Slow addition of bromo-ester at low temperature. Ensure efficient stirring. check_side_reactions->solution_side_reactions

Caption: Decision tree for troubleshooting low Grignard reaction yields.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
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  • ResearchGate. (2025). Safety aspects of the process control of Grignard reactions.
  • ACS Publications. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
  • Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
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  • ResearchGate. (2025). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor.
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  • University of Windsor. (n.d.).
  • ResearchGate. (2025). Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction.
  • ACS Publications. (2015). Catalytic Isomerizing ω-Functionalization of Fatty Acids.
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Technical Support Center: Characterization of ω-Phenyl Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of ω-phenyl fatty acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these unique molecules. Here, we will address common challenges and provide in-depth troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are ω-phenyl fatty acids challenging to characterize compared to standard fatty acids?

A1: The main challenge lies in their unique structure. The terminal phenyl group introduces properties not typically found in straight-chain fatty acids. This can lead to issues with chromatographic separation, mass spectrometric fragmentation, and solubility. The phenyl group can cause unexpected interactions with chromatographic stationary phases and alter the molecule's ionization and fragmentation behavior in the mass spectrometer.

Q2: Is derivatization necessary for the analysis of ω-phenyl fatty acids by Gas Chromatography (GC)?

A2: Yes, derivatization is highly recommended. Similar to other fatty acids, ω-phenyl fatty acids are polar and have low volatility due to their carboxyl group, which can lead to poor peak shape and adsorption on the GC column.[1] Esterification to form fatty acid methyl esters (FAMEs) is the most common method to increase volatility and reduce polarity, allowing for better chromatographic separation.[1]

Q3: What is the most significant indicator of ω-phenyl fatty acids in Mass Spectrometry (MS)?

A3: The presence of the tropylium cation at m/z 91 is a highly diagnostic indicator for ω-phenyl fatty acid methyl esters in GC-MS analysis.[2] This ion is formed by the benzylic cleavage of the molecule.[2] Monitoring for this specific ion can help distinguish ω-phenyl fatty acids from other fatty acids in a complex mixture.[2]

Q4: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) for ω-phenyl fatty acid analysis?

A4: Absolutely. LC-MS is a powerful technique for analyzing fatty acids, including ω-phenyl fatty acids, as it often doesn't require derivatization.[3][4] However, challenges such as poor ionization efficiency can arise.[3] Derivatization can also be employed in LC-MS to enhance sensitivity by improving ionization.[3]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem 1: Poor Peak Shape (Tailing) and Low Response

  • Potential Cause: Adsorption of the underivatized carboxyl group to active sites in the GC system. Free fatty acids are prone to hydrogen bonding, which causes them to interact with the stationary phase and inlet liner, resulting in tailing peaks.[1][5]

  • Troubleshooting Steps:

    • Ensure Complete Derivatization: Incomplete conversion to FAMEs is a common culprit. Optimize your derivatization protocol. Consider extending the reaction time or using a more potent catalyst like boron trifluoride (BF₃) in methanol.[1]

    • Use a Deactivated Inlet Liner: Active sites in the liner can contribute to peak tailing.[1] Employing a deactivated liner will minimize these interactions.

    • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any contaminants and ensure a uniform stationary phase.[1]

Problem 2: Difficulty in Separating Isomers

  • Potential Cause: The phenyl group can cause co-elution with other fatty acids, and isomers of ω-phenyl fatty acids may have very similar retention times.

  • Troubleshooting Steps:

    • Optimize the Temperature Program: A slower temperature ramp can improve the resolution of closely eluting peaks.

    • Select the Appropriate Column: Highly polar cyanopropyl columns are often used for separating cis and trans isomers of fatty acids and may also be effective for resolving ω-phenyl fatty acid isomers.[6][7]

    • Use a Longer Column: Increasing the column length can enhance separation efficiency.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Problem 1: Low Sensitivity and Poor Ionization

  • Potential Cause: Fatty acids, including ω-phenyl fatty acids, can exhibit poor ionization efficiency in their free acid form, especially in positive ion mode.[3]

  • Troubleshooting Steps:

    • Optimize Mobile Phase: The addition of modifiers to the mobile phase, such as ammonium formate or acetate, can improve ionization.[8]

    • Consider Derivatization: While not always necessary for LC-MS, derivatization can significantly enhance sensitivity.[3] Reagents that add a permanently charged group or a readily ionizable moiety are particularly effective.

    • Choose the Right Ionization Mode: Negative ion mode is often more sensitive for the analysis of free fatty acids.

Problem 2: Co-elution and Matrix Effects

  • Potential Cause: Complex biological samples can contain numerous compounds that co-elute with the ω-phenyl fatty acids, leading to ion suppression and inaccurate quantification.[8][9]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a robust lipid extraction method, such as a two-phase liquid-liquid extraction, to separate lipids from other matrix components.[8]

    • Enhance Chromatographic Separation: Utilize a high-resolution column and optimize the gradient to better separate the analytes of interest from interfering compounds.

    • Use Isotope-Labeled Internal Standards: Spiking samples with stable isotope-labeled internal standards for your target ω-phenyl fatty acids can compensate for matrix effects and improve quantitative accuracy.[10]

Experimental Protocols

Protocol 1: Derivatization of ω-Phenyl Fatty Acids to FAMEs for GC-MS Analysis

This protocol is a guideline and may require optimization for your specific sample matrix.

  • Sample Preparation: Weigh 1-25 mg of your lipid extract into a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.[5]

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride-Methanol (BCl₃-Methanol) solution.[5]

  • Reaction: Heat the vial at 60°C for 10-15 minutes. Derivatization times may need to be optimized.[5]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.[5]

  • Phase Separation: Centrifuge the vial to separate the layers.[1]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1]

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane layer to remove any residual water.[1]

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of ω-Phenyl Fatty Acid Methyl Esters (Ph-FAMEs)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for FAME analysis, such as a 60 m x 0.25 mm x 0.1 µm Rtx-2330.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector: Splitless mode at 250°C.[2]

  • Oven Program: An initial temperature of 50°C, ramped to 250°C at 4°C/min.

  • MS Parameters:

    • Scan Mode: Full scan from m/z 50-550 to identify the Ph-FAMEs.[2]

    • Selected Ion Monitoring (SIM) Mode: Monitor for the tropylium ion at m/z 91 for quantification and confirmation.[2]

Visualizations

Workflow for Troubleshooting GC Analysis of ω-Phenyl Fatty Acids

GC_Troubleshooting Start Poor GC Peak Shape or Low Response CheckDeriv Is Derivatization Complete? Start->CheckDeriv OptimizeDeriv Optimize Derivatization (Time, Temp, Reagent) CheckDeriv->OptimizeDeriv No CheckLiner Is Inlet Liner Deactivated? CheckDeriv->CheckLiner Yes OptimizeDeriv->CheckLiner UseDeactivatedLiner Install Deactivated Liner CheckLiner->UseDeactivatedLiner No CheckColumn Is Column Conditioned Properly? CheckLiner->CheckColumn Yes UseDeactivatedLiner->CheckColumn ConditionColumn Recondition Column CheckColumn->ConditionColumn No ResolutionIssue Co-elution of Isomers? CheckColumn->ResolutionIssue Yes ConditionColumn->ResolutionIssue OptimizeTemp Optimize Temperature Program (Slower Ramp) ResolutionIssue->OptimizeTemp GoodResult Problem Solved ResolutionIssue->GoodResult If peaks are now resolved ChangeColumn Consider Different Column (e.g., Highly Polar) OptimizeTemp->ChangeColumn OptimizeTemp->GoodResult ChangeColumn->GoodResult

Caption: A decision tree for troubleshooting common GC analysis issues.

General Workflow for LC-MS Analysis of ω-Phenyl Fatty Acids

LCMS_Workflow Start Sample Collection (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., LLE) Start->Extraction InternalStd Add Isotope-Labeled Internal Standard Extraction->InternalStd Derivatization Optional: Derivatization for Enhanced Sensitivity InternalStd->Derivatization LC_Separation LC Separation (Optimized Gradient & Column) InternalStd->LC_Separation If not derivatized Derivatization->LC_Separation If performed MS_Detection MS Detection (Optimized Ionization & Scan Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification & Identification) MS_Detection->DataAnalysis Result Final Characterization DataAnalysis->Result

Caption: A generalized workflow for the LC-MS analysis of ω-phenyl fatty acids.

Data Summary

Analytical TechniqueCommon ChallengesKey Troubleshooting Strategies
Gas Chromatography (GC) Poor peak shape, low response, co-elution of isomers.Ensure complete derivatization, use deactivated liners, optimize temperature program, select appropriate column.
Liquid Chromatography (LC-MS) Low sensitivity, poor ionization, matrix effects, co-elution.Optimize mobile phase, consider derivatization, use internal standards, improve sample cleanup.

References

  • Benchchem. (2025).
  • Carballeira, N. M., et al. (2022). First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. Molecules, 27(15), 4787. [Link]
  • Schröder, M., et al. (2020). Microbial incubations of 8‐phenyloctanoic acid and furan fatty acids in rumen fluid. Journal of Applied Microbiology, 129(4), 990-1000. [Link]
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Technical Support Center: Optimizing Dosage of 10-Phenyldecanoic Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 10-Phenyldecanoic acid (10-PDA) in preclinical animal models. This guide is designed to provide in-depth, practical advice and troubleshooting strategies to help you design robust experiments and accurately determine the optimal dosage regimen for your studies. As a compound identified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist, understanding its mechanism is key to effective study design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (10-PDA) is a straight-chain fatty acid with a phenyl group at the 10-position.[1] It has been identified as a selective partial agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[2][3] PPARs are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, energy homeostasis, and inflammation.[4][5] Specifically, PPARδ agonism has been shown to shift the body's energy preference from glucose to lipids, making it a target for dyslipidemia research.[6] In vitro studies show that 10-PDA (as PPARδ agonist 10) increases fatty acid oxidation in muscle cells.[2]

Below is a simplified representation of the proposed signaling pathway for 10-PDA as a PPARδ agonist.

cluster_EC Extracellular Space cluster_IC Intracellular Space 10-PDA 10-PDA 10-PDA_IC 10-PDA 10-PDA->10-PDA_IC Cellular Uptake PPARd PPARδ 10-PDA_IC->PPARd Binds & Activates Complex PPARδ/RXR Heterodimer PPARd->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Exp Target Gene Transcription PPRE->Gene_Exp Regulates Metabolic_Effects ↑ Fatty Acid Oxidation ↓ Triglycerides ↑ HDL Gene_Exp->Metabolic_Effects Leads to

Caption: Simplified signaling pathway of this compound (10-PDA).

Q2: I'm starting a new in vivo study with 10-PDA. How do I determine a starting dose?

Determining a starting dose for a novel compound is a critical step that balances safety and potential efficacy.[7] For 10-PDA, a literature search reveals that a structurally similar compound, referred to as "PPARδ agonist 10," has been tested in rats.[2]

  • Leverage Existing Data: Studies on "PPARδ agonist 10" used oral doses ranging from 5 to 20 mg/kg once daily in rats, which resulted in a dose-dependent improvement in plasma lipid profiles (increased HDL, decreased LDL and triglycerides).[2] This provides a scientifically-grounded starting point for your dose-range finding studies in rats.

  • In Vitro to In Vivo Extrapolation: While not a direct conversion, in vitro EC50 values can offer preliminary guidance.[7] The EC50 for "PPARδ agonist 10" on fatty acid oxidation in rat L6 muscle cells is 30 nM.[2] This high potency suggests that relatively low in vivo doses may be effective, which aligns with the 5-20 mg/kg range.

  • Dose Escalation Studies: If no prior data were available, a dose-range finding (DRF) study would be essential.[8][9] This involves administering escalating doses to different animal groups to identify the Maximum Tolerated Dose (MTD).[10]

Q3: What is a Dose-Range Finding (DRF) study and how should I design one for 10-PDA?

A DRF study is a foundational preclinical experiment designed to determine a compound's safety profile across a range of doses.[8] Its primary goals are to identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL), which are crucial for designing subsequent, longer-term efficacy and toxicology studies.[10][11]

A well-designed DRF study for 10-PDA should include the following considerations:

Parameter Recommendation for 10-PDA Study Rationale
Animal Model Sprague-Dawley rats or C57BL/6 mice are common choices for metabolic studies.These models are well-characterized, and existing data for "PPARδ agonist 10" uses rats.[2]
Group Size 3-5 animals per sex per group.This size is generally sufficient for initial safety assessment while adhering to the principles of animal welfare (the 3Rs).[12]
Dose Selection Logarithmic scale (e.g., 5, 15, 50, 150 mg/kg) including a vehicle control group.A wide range is necessary to identify both a no-effect level and a toxic level.[7] The starting dose of 5 mg/kg is based on published data.[2]
Route of Administration Oral gavage (PO) is recommended."PPARδ agonist 10" has shown good oral pharmacokinetic properties.[2] The route should align with the intended clinical application.[10]
Duration Typically 7-14 days for an initial DRF study.This duration is sufficient to observe acute and sub-acute toxicity.
Monitoring Parameters Daily clinical observations, weekly body weights, and terminal blood collection for clinical chemistry and hematology.These parameters are essential for identifying signs of toxicity.[11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High mortality or severe toxicity at the lowest dose (5 mg/kg). - The starting dose was too high for the chosen species/strain.- Unexpected sensitivity in the animal model.- Formulation or vehicle toxicity.- Redesign the study with a significantly lower starting dose (e.g., 0.5 or 1 mg/kg).- Conduct a vehicle-only toxicity study to rule out formulation issues.[7]
No observable effect (pharmacological or toxicological) at the highest dose. - The compound may have low efficacy in this model.- Poor bioavailability due to formulation or high first-pass metabolism.- The selected dose range was too low.- Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[7] A lack of exposure would indicate a formulation or absorption issue.- If exposure is confirmed, a higher dose range may be needed.
Inconsistent results between animals in the same dose group. - Inconsistent dosing technique.- Animal health issues unrelated to the compound.- Errors in formulation preparation.- Ensure all personnel are properly trained in the administration technique (e.g., oral gavage).- Monitor animal health closely and exclude any animals that are unwell before the study begins.- Review and validate formulation procedures.
Precipitation of 10-PDA in the dosing formulation. - 10-PDA is a lipophilic compound with low aqueous solubility.- The chosen vehicle is inappropriate.- Test various vehicles (e.g., corn oil, 0.5% methylcellulose, PEG400) to find one that provides a stable suspension or solution.- Sonication or gentle heating may aid dissolution, but stability must be confirmed.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for 10-PDA in Rats

This protocol outlines a typical DRF study to determine the Maximum Tolerated Dose (MTD).

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the study begins.

  • Group Allocation: Randomly assign animals to 5 groups (n=3-5/sex/group).[12]

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose in water)

    • Group 2: 5 mg/kg 10-PDA

    • Group 3: 15 mg/kg 10-PDA

    • Group 4: 50 mg/kg 10-PDA

    • Group 5: 150 mg/kg 10-PDA

  • Formulation: Prepare formulations of 10-PDA in the selected vehicle daily. Ensure homogeneity.

  • Administration: Administer the compound or vehicle once daily via oral gavage for 14 consecutive days. Dosing volume should be consistent (e.g., 5 mL/kg).[13]

  • Monitoring:

    • Clinical Signs: Observe animals for signs of toxicity at 30 minutes, 2, 4, and 24 hours post-dose on Day 1, and daily thereafter.[7]

    • Body Weight: Record body weights on Day 1 (pre-dose) and then weekly.

    • Food Consumption: Measure food consumption weekly.

  • Termination: On Day 15, euthanize animals and collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy.

The workflow for a typical dose-range finding study is illustrated below.

cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis A Define Objectives (Find MTD & NOAEL) B Select Animal Model & Group Size A->B C Choose Dose Levels & Vehicle B->C D Acclimatization E Randomization & Dosing D->E F Daily Clinical Observations E->F G Weekly Body Weight Measurement F->G G->E Repeat for Study Duration H Terminal Blood Collection (Clin Path) I Gross Necropsy H->I J Data Analysis & MTD Determination I->J

Caption: Workflow for a typical Dose-Range Finding (DRF) study.

References

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Technical Support Center: Strategies for Mitigating Cytotoxicity of Novel Fatty Acids Like 10-Phenyldecanoic Acid in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the management of cytotoxicity associated with fatty acid-based compounds, with a focus on novel molecules like 10-Phenyldecanoic acid. While direct cytotoxic data for this compound on normal cells is not extensively available in current literature, this guide will leverage established principles and data from structurally related fatty acids to provide a robust framework for your experimental design. Our goal is to equip you with the knowledge to enhance the therapeutic index of your compounds by selectively targeting cancer cells while sparing their normal counterparts.

Part 1: Frequently Asked Questions (FAQs) - Understanding Fatty Acid Cytotoxicity

This section addresses fundamental questions about the cytotoxic potential of fatty acids and the underlying mechanisms.

Q1: Why do some fatty acids exhibit cytotoxicity to normal cells?

Fatty acids, particularly saturated ones, can induce cytotoxicity in normal cells through several mechanisms, primarily revolving around mitochondrial dysfunction and oxidative stress.[1][2][3][4] When present in excess, certain fatty acids can lead to:

  • Mitochondrial Overload: Impaired mitochondrial β-oxidation can cause an accumulation of fatty acid intermediates, leading to mitochondrial damage.[3][4]

  • Reactive Oxygen Species (ROS) Production: Incomplete fatty acid oxidation can increase the generation of ROS, which can damage cellular components like lipids, proteins, and DNA.[4][5]

  • Endoplasmic Reticulum (ER) Stress: An influx of fatty acids can disrupt ER function, leading to the unfolded protein response and, ultimately, apoptosis.[2]

  • Membrane Disruption: Free fatty acids can incorporate into cellular membranes, altering their fluidity and function.

Q2: How can we assess the selective cytotoxicity of a compound like this compound?

To determine if a compound is selectively targeting cancer cells, it is crucial to perform comparative cytotoxicity assays. This involves calculating the half-maximal inhibitory concentration (IC50) in both cancer cell lines and normal, non-transformed cell lines. A higher IC50 value in normal cells compared to cancer cells indicates a favorable therapeutic window. For example, studies on the related fatty acid 10-hydroxy-2-decenoic acid (10-HDA) have shown a degree of selectivity, which is a desirable characteristic for a potential therapeutic agent.

Q3: What is a good starting point for selecting normal cell lines for these comparative studies?

The choice of normal cell lines should ideally correspond to the tissue of origin of the cancer cell line being studied. For instance, if you are investigating the effect of this compound on a breast cancer cell line like MCF-7, you might use a non-tumorigenic breast epithelial cell line such as MCF-10A for comparison. This approach provides a more accurate assessment of tumor selectivity.

Part 2: Troubleshooting Guide - Formulation-Based Strategies to Reduce Cytotoxicity

This section provides practical guidance on how to formulate this compound to minimize its impact on normal cells.

Q4: My preliminary data shows that this compound has a narrow therapeutic window. How can I improve its delivery to cancer cells while sparing normal tissues?

A narrow therapeutic window is a common challenge. One of the most effective strategies is to use a targeted drug delivery system. Lipid-based nanoparticles (LBNPs), such as liposomes and solid lipid nanoparticles (SLNs), are excellent candidates for encapsulating hydrophobic molecules like fatty acids.[6][7]

  • Rationale: Encapsulation can shield normal cells from direct exposure to the fatty acid, reducing systemic toxicity.[7] Furthermore, nanoparticles can be designed to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[6][7]

Below is a workflow for developing a liposomal formulation of this compound.

Caption: Workflow for Liposomal Formulation of this compound.

Experimental Protocol: Liposomal Formulation of this compound

  • Lipid Selection: Choose a lipid composition. A common starting point is a mixture of a neutral phospholipid like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and cholesterol to improve stability. The molar ratio can be optimized (e.g., DPPC:Cholesterol at 2:1).

  • Drug-Lipid Mixture: Dissolve this compound and the lipids in an organic solvent such as chloroform or a chloroform:methanol mixture.

  • Film Formation: In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI below 0.2 indicates a homogenous population of liposomes.

    • Zeta Potential: Determine the surface charge, which influences stability and interaction with cells.

    • Encapsulation Efficiency (%EE): Quantify the amount of encapsulated drug. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of this compound using a suitable analytical method like HPLC. %EE = (Amount of encapsulated drug / Total amount of drug) x 100

  • In Vitro Evaluation: Perform cytotoxicity assays (e.g., MTT, XTT) to compare the IC50 values of the liposomal formulation and the free drug on both cancer and normal cell lines. A successful formulation should exhibit a higher IC50 on normal cells compared to the free drug, while maintaining or improving its potency against cancer cells.[8]

Q5: What if liposomal formulation doesn't sufficiently improve the therapeutic window? Are there other formulation strategies?

Yes, besides liposomes, you can explore other nanocarriers like:

  • Solid Lipid Nanoparticles (SLNs): These are similar to liposomes but have a solid lipid core. They offer good stability and can provide controlled release of the encapsulated drug.[6]

  • Nanostructured Lipid Carriers (NLCs): A modification of SLNs where the lipid core is a mixture of solid and liquid lipids, which can increase drug loading and prevent drug expulsion during storage.

  • Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for solubilizing poorly water-soluble drugs.

The choice of formulation will depend on the physicochemical properties of this compound and the desired release profile.

Part 3: Troubleshooting Guide - Chemical Modification and Combination Therapies

This section explores how to alter the molecular structure of this compound or combine it with other agents to reduce its toxicity to normal cells.

Q6: Can I chemically modify this compound to make it less toxic to normal cells?

A prodrug approach is a viable strategy.[9][10][11] By masking the carboxylic acid group of this compound, you can create an inactive derivative that is converted to the active form at the target site.

  • Rationale: This can reduce systemic toxicity and improve the pharmacokinetic profile.[10] The prodrug can be designed to be activated by enzymes that are overexpressed in the tumor microenvironment.

Experimental Protocol: Synthesis of an Ester Prodrug of this compound

  • Pro-moiety Selection: Choose an alcohol-containing molecule (pro-moiety) that can form an ester with the carboxylic acid of this compound. The linker should be stable in circulation but cleavable at the target site.

  • Esterification Reaction: React this compound with the chosen alcohol in the presence of a suitable catalyst (e.g., dicyclohexylcarbodiimide - DCC) in an appropriate organic solvent.

  • Purification: Purify the resulting ester prodrug using techniques like column chromatography or recrystallization.

  • Characterization: Confirm the structure of the prodrug using analytical methods such as NMR and mass spectrometry.

  • In Vitro Evaluation:

    • Stability Studies: Assess the stability of the prodrug in plasma and buffer at different pH values to ensure it remains intact in circulation.

    • Activation Studies: Demonstrate the conversion of the prodrug to the active this compound in the presence of target enzymes or in tumor cell lysates.

    • Cytotoxicity Assays: Compare the cytotoxicity of the prodrug and the parent compound on cancer and normal cell lines. The prodrug should ideally be less toxic to normal cells.

Q7: I've observed that this compound induces oxidative stress. Can I use this to my advantage or combine it with other agents?

The induction of oxidative stress can be a double-edged sword. While it contributes to cytotoxicity in normal cells, it can also be exploited to selectively kill cancer cells, which often have a compromised antioxidant defense system. A promising strategy is to combine this compound with polyphenols.[12][13]

  • Rationale: Polyphenols, such as curcumin and quercetin, can have synergistic effects with anticancer agents.[12][14][15] They can enhance the pro-oxidant effect in cancer cells while potentially protecting normal cells through their antioxidant properties.[12]

Caption: Rationale for Combining this compound with Polyphenols.

Experimental Protocol: Evaluating Combination Therapy

  • Agent Selection: Choose a well-characterized polyphenol, such as curcumin or quercetin.

  • Dose-Response Matrix: Perform cytotoxicity assays on both cancer and normal cell lines using a range of concentrations of this compound and the selected polyphenol, both individually and in combination.

  • Synergy Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

  • Mechanism of Action Studies: If synergy is observed, investigate the underlying mechanisms. This could include measuring ROS levels, assessing mitochondrial membrane potential, and analyzing markers of apoptosis (e.g., caspase activation, PARP cleavage).

Part 4: Data Summary

While specific data for this compound is limited, the following table, based on data for the related compound 10-hydroxy-2-decenoic acid (10-HDA), illustrates the concept of selective cytotoxicity.

Cell LineCell TypeIC50 (µg/mL)Reference
Normal Cells
LO2Normal Human Liver~1000[3]
HSFHuman Skin Fibroblast>1000[3]
THLE-3Normal Human Liver106.4[16]
IMR90Normal Human Lung FibroblastNo significant cytotoxicity[17]
Cancer Cells
SU-DHL-2Human B-cell lymphoma496.8[3]
HepG2Human Hepatoma59.6[16]
A549Human Lung Cancer22.68 µM[17]
NCI-H460Human Lung Cancer44.03 µM[17]
NCI-H23Human Lung Cancer44.79 µM[17]

Note: The variability in reported IC50 values can be attributed to differences in experimental conditions, such as cell density and the specific assay used.[3]

References

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  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Frontiers in pharmacology, 6, 286. [Link]
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Validation & Comparative

A Comparative Analysis of 10-Phenyldecanoic Acid and Other Fatty Acids in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, the metabolic reprogramming of cancer cells presents a compelling area of investigation. Among the various metabolic pathways, fatty acid metabolism has emerged as a critical player in tumor progression and survival. This has led to a surge in research exploring the anti-cancer potential of various fatty acids. This guide provides a detailed comparison of the known and potential anti-cancer properties of 10-phenyldecanoic acid, juxtaposed with two well-studied fatty acids: butyrate and omega-3 fatty acids.

Due to the limited direct research on the anti-cancer effects of this compound, this guide will extrapolate its potential mechanisms based on the documented activities of its structural analog, decanoic acid. This approach allows for a scientifically grounded, albeit hypothetical, exploration of its therapeutic promise.

Introduction to Fatty Acids in Cancer Therapy

Fatty acids, once primarily viewed as energy storage molecules and structural components of cell membranes, are now recognized as potent signaling molecules with diverse biological activities.[1] Their roles in cancer are multifaceted, influencing cell proliferation, apoptosis, inflammation, and metastasis.[2] The therapeutic potential of fatty acids lies in their ability to selectively target the altered metabolic and signaling pathways of cancer cells.

Butyrate: The Epigenetic Modulator

Butyrate, a short-chain fatty acid produced by the gut microbiota from dietary fiber, has garnered significant attention for its potent anti-cancer properties, particularly in colorectal cancer.[3][4]

Mechanism of Action

Butyrate's primary anti-cancer mechanism involves the inhibition of histone deacetylases (HDACs).[4] By inhibiting HDACs, butyrate promotes a more open chromatin structure, leading to the altered expression of genes involved in:

  • Cell Cycle Arrest: Butyrate induces cell cycle arrest, primarily in the G0/G1 phase, by upregulating cell cycle inhibitors like p21WAF1/CIP1.[5]

  • Apoptosis Induction: It triggers programmed cell death by modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[4]

  • Anti-inflammatory Effects: Butyrate suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to promote tumor growth.[3]

  • Modulation of Signaling Pathways: It can influence key cancer-related signaling pathways, including the LKB1/AMPK pathway.[4]

Experimental Data
Cell LineIC50 (mM)EffectReference
HCT-116 (Colon)5Reduced cell viability and proliferation[4]
HT-29 (Colon)>5Anti-proliferative effects[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of sodium butyrate (e.g., 1, 5, 10, 20 mM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Butyrate_Mechanism Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Chromatin Chromatin Remodeling HDAC->Chromatin Modulates Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Inflammation Reduced Inflammation Gene_Expression->Inflammation Omega3_Mechanism Omega3 Omega-3 PUFAs (EPA, DHA) Apoptosis Induction of Apoptosis Omega3->Apoptosis Inflammation Reduced Inflammation Omega3->Inflammation Signaling Modulation of Signaling Pathways (NF-κB, AMPK) Omega3->Signaling Membrane Altered Membrane Fluidity Omega3->Membrane Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Inhibits Growth Inflammation->Cancer_Cell Inhibits Growth Signaling->Cancer_Cell Inhibits Growth Membrane->Cancer_Cell Affects Function

Caption: Multi-targeted anti-cancer mechanisms of Omega-3 PUFAs.

This compound: A Potential c-Met Signaling Inhibitor

As direct research on the anti-cancer properties of this compound is limited, we turn to its structural analog, decanoic acid, to postulate a potential mechanism of action. Decanoic acid, a ten-carbon saturated fatty acid, has shown promising anti-tumor effects in hepatocellular carcinoma (HCC) models by targeting the c-Met signaling pathway. [1][6]

Postulated Mechanism of Action

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor progression, including proliferation, invasion, and angiogenesis. [7]The proposed anti-cancer mechanism of this compound, based on decanoic acid studies, involves:

  • Inhibition of c-Met Phosphorylation: It is hypothesized that this compound could suppress the HGF-induced phosphorylation of c-Met, thereby inhibiting its activation. [1]* Downregulation of Downstream Signaling: Inhibition of c-Met would lead to the suppression of its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell survival and proliferation. [7]* Induction of Apoptosis: By blocking these pro-survival pathways, this compound may induce apoptosis in cancer cells. [1]

Hypothetical Experimental Data

Based on the activity of decanoic acid, it is plausible that this compound could exhibit cytotoxicity against various cancer cell lines, particularly those with aberrant c-Met signaling. Hypothetical IC50 values could be in the micromolar range.

Cell Line (Hypothetical)IC50 (µM)Postulated Effect
HepG2 (Liver Cancer)20-50Inhibition of c-Met signaling, apoptosis
A549 (Lung Cancer)30-60Inhibition of proliferation
MDA-MB-231 (Breast Cancer)40-80Anti-invasive effects
Proposed Experimental Protocol: Western Blot Analysis of c-Met Signaling
  • Cell Treatment: Treat cancer cells (e.g., HepG2) with varying concentrations of this compound for a specified time. In some experiments, stimulate cells with HGF to activate the c-Met pathway.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated c-Met, Akt, and ERK.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

PhenylDecanoic_Mechanism PDA This compound (Hypothesized) cMet c-Met Receptor PDA->cMet Inhibits (Postulated) Apoptosis Apoptosis PDA->Apoptosis Induces (Postulated) PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK HGF HGF HGF->cMet Activates Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation

Caption: Postulated mechanism of this compound via c-Met inhibition.

Comparative Summary and Future Directions

This guide highlights the distinct yet complementary anti-cancer mechanisms of butyrate, omega-3 fatty acids, and the potential of this compound.

FeatureButyrateOmega-3 Fatty AcidsThis compound (Hypothetical)
Primary Mechanism HDAC InhibitionPro-apoptotic, Anti-inflammatoryc-Met Signaling Inhibition
Key Molecular Targets HDACs, p21, BAX/BCL-2NF-κB, AMPK, Caspasesc-Met, PI3K/Akt, MAPK/ERK
Primary Effects Cell cycle arrest, ApoptosisApoptosis, Reduced inflammationInhibition of proliferation, Apoptosis
Clinical Relevance Primarily studied in colorectal cancerBroad applicability, adjuvant therapyPotential for c-Met driven cancers

While butyrate and omega-3 fatty acids have a substantial body of evidence supporting their use in cancer research and as potential adjuvants to therapy, the field of this compound remains largely unexplored. The structural similarity to decanoic acid provides a strong rationale for investigating its effects on the c-Met signaling pathway.

Future research should focus on:

  • In vitro screening: Determining the cytotoxic effects of this compound across a panel of cancer cell lines to identify sensitive cancer types and establish IC50 values.

  • Mechanistic studies: Validating the hypothesized inhibition of the c-Met pathway and exploring other potential mechanisms of action.

  • In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models.

  • Comparative studies: Directly comparing the efficacy of this compound with other fatty acids like butyrate and omega-3s in the same cancer models.

The exploration of novel fatty acids like this compound holds the potential to uncover new therapeutic strategies for cancers with specific metabolic vulnerabilities. This guide serves as a foundational resource to stimulate further investigation into this promising area of cancer research.

References

  • Mocan, A., et al. (2021). The role of fatty acids in cancer. Cancers, 13(23), 6088.
  • Kaźmierczak-Siedlecka, K., et al. (2022). Sodium Butyrate: A Multifaceted Modulator in Colorectal Cancer Therapy. Nutrients, 14(19), 4003. [4]3. Abbas, K., et al. (2024). Omega-3 Fatty Acids from Fish: A Novel Approach in Cancer Therapy. Current Pharmaceutical Biotechnology. [5]4. Nabavi, S. F., et al. (2015). Omega-3 polyunsaturated fatty acids and cancer: Lessons learned from clinical trials. Cancer and Metastasis Reviews, 34(3), 359-380. [6]5. Serini, S., et al. (2018). Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy. International Journal of Molecular Sciences, 19(12), 3747. [7]6. Louis, P., & Flint, H. J. (2017). Formation of propionate and butyrate by the human colonic microbiota. Environmental microbiology, 19(1), 29-41.
  • Calder, P. C. (2017). Omega-3 fatty acids and inflammatory processes: from molecules to man. Biochemical Society Transactions, 45(5), 1105-1115.
  • Yang, M. H., et al. (2023). Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. Cancers, 15(19), 4681.
  • Yang, M. H., et al. (2023). Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. Cancers, 15(19), 4681.

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A Comparative Analysis for the Modern Researcher: Miltefosine vs. Novel Chemical Entities in the Fight Against Leishmaniasis

Author: BenchChem Technical Support Team. Date: January 2026

Leishmaniasis, a parasitic disease with a spectrum of clinical manifestations ranging from disfiguring cutaneous lesions to fatal visceral forms, continues to pose a significant global health challenge. The limitations of current therapeutic options, including toxicity, emerging resistance, and parenteral administration, underscore the urgent need for novel, effective, and safer anti-leishmanial agents. This guide provides a detailed comparison of the established oral drug, miltefosine, with emerging classes of novel chemical entities, offering researchers and drug development professionals a comprehensive overview of the current landscape and future directions in anti-leishmanial chemotherapy.

The Established Standard: Miltefosine

Miltefosine, an alkylphosphocholine compound, revolutionized the treatment of visceral leishmaniasis as the first effective and safe oral drug. Its development was a pivotal moment in the management of this neglected tropical disease.

Mechanism of Action

The leishmanicidal activity of miltefosine is multifaceted, primarily targeting the parasite's cellular membranes and metabolic pathways. While the precise mechanism is not fully elucidated, several key actions have been identified:

  • Disruption of Lipid Metabolism: Miltefosine interferes with phospholipid and sterol biosynthesis, leading to a breakdown of the parasite's cell membrane integrity.

  • Induction of Apoptosis: It triggers a programmed cell death cascade in Leishmania parasites, a crucial factor in its therapeutic effect.

  • Mitochondrial Dysfunction: Miltefosine has been shown to affect the parasite's mitochondrial function, further contributing to its demise.

miltefosine_mechanism miltefosine Miltefosine membrane Parasite Cell Membrane miltefosine->membrane Disrupts lipid metabolism apoptosis Apoptosis Induction miltefosine->apoptosis mitochondria Mitochondrial Dysfunction miltefosine->mitochondria death Parasite Death membrane->death apoptosis->death mitochondria->death

Caption: Simplified mechanism of action of miltefosine against Leishmania.

The Challengers: Emerging Novel Chemical Entities

The search for new anti-leishmanial drugs has led to the investigation of a diverse range of chemical scaffolds. While a direct comparison with the specific compound "10-Phenyldecanoic acid" is hampered by a lack of available data in the scientific literature, we can explore broader classes of compounds that share some structural characteristics, such as phenolic and fatty acid derivatives, which are showing promise in preclinical studies.

Phenolic Compounds

Natural and synthetic phenolic compounds have demonstrated significant in vitro activity against Leishmania parasites. Their mechanisms of action are often linked to their antioxidant and pro-oxidant properties, as well as their ability to interfere with key parasite enzymes.

Flavonoids

This class of polyphenolic compounds, abundant in plants, has shown noteworthy anti-leishmanial effects. Their proposed mechanisms include the inhibition of parasite-specific enzymes, disruption of mitochondrial function, and modulation of the host immune response.

Synthetic Small Molecules

A vast array of synthetic compounds is continuously being screened for anti-leishmanial activity. These efforts have identified novel heterocyclic compounds and other small molecules that target various parasite-specific pathways, offering the potential for new therapeutic agents with improved efficacy and safety profiles.

Performance Comparison: Efficacy and Safety

A direct quantitative comparison between miltefosine and a specific emerging compound is not feasible without dedicated studies. However, we can establish a framework for such comparisons based on preclinical data.

ParameterMiltefosineEmerging Novel Compounds (General)
In Vitro Efficacy (IC50) Micromolar to sub-micromolar range against amastigotesHighly variable; promising candidates show low micromolar to nanomolar activity
In Vivo Efficacy Orally effective in animal models and humansVaries; many are in early stages of in vivo testing
Primary Route of Administration OralOral and parenteral routes are being explored
Known Side Effects Gastrointestinal disturbances, teratogenicityTo be determined in clinical trials; initial in vitro cytotoxicity assays are crucial
Resistance Emerging resistance reportedPotential for novel mechanisms to overcome existing resistance

Experimental Protocols for Comparative Evaluation

To rigorously compare novel compounds against the benchmark of miltefosine, standardized experimental protocols are essential.

In Vitro Amastigote Susceptibility Assay

This assay is critical for determining the efficacy of a compound against the clinically relevant intracellular stage of the parasite.

Methodology:

  • Macrophage Seeding: Seed a suitable macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages) in 96-well plates and allow them to adhere overnight.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1).

  • Compound Treatment: After infection, wash away non-phagocytosed promastigotes and add fresh medium containing serial dilutions of the test compounds and miltefosine as a positive control.

  • Incubation: Incubate the plates for 72 hours to allow for intracellular amastigote replication.

  • Quantification: Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage or the percentage of infected macrophages by microscopy. Alternatively, use a reporter gene-expressing parasite strain for a more high-throughput readout.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound.

in_vitro_workflow start Start seed Seed Macrophages start->seed infect Infect with Promastigotes seed->infect treat Treat with Compounds infect->treat incubate Incubate (72h) treat->incubate quantify Quantify Amastigotes incubate->quantify end End quantify->end

Caption: Workflow for in vitro amastigote susceptibility assay.

In Vivo Efficacy in a Murine Model of Leishmaniasis

Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and preliminary safety of promising anti-leishmanial candidates.

Methodology:

  • Animal Infection: Infect susceptible mice (e.g., BALB/c) with Leishmania parasites (e.g., L. donovani for visceral leishmaniasis or L. major for cutaneous leishmaniasis).

  • Treatment Initiation: Once the infection is established (e.g., determined by lesion size for cutaneous leishmaniasis or parasite burden in the liver and spleen for visceral leishmaniasis), randomize the animals into treatment groups.

  • Drug Administration: Administer the test compounds and miltefosine (as a positive control) via the intended clinical route (e.g., oral gavage) at various doses for a defined period.

  • Monitoring: Monitor the animals for clinical signs of disease and any adverse effects throughout the treatment period.

  • Efficacy Assessment: At the end of the treatment, euthanize the animals and determine the parasite burden in the target organs (liver, spleen, or skin lesion) by microscopy (Leishman-Donovan Units), culture, or qPCR.

  • Data Analysis: Compare the parasite load in the treated groups to the vehicle control group to determine the percentage of inhibition.

Conclusion and Future Perspectives

Miltefosine remains a cornerstone of anti-leishmanial therapy, particularly due to its oral bioavailability. However, the challenges of toxicity and emerging resistance necessitate a robust pipeline of novel drug candidates. While direct data on this compound is currently unavailable, the broader classes of fatty acid-related and other small molecules represent a promising frontier in the search for the next generation of anti-leishmanial drugs. The rigorous application of standardized in vitro and in vivo screening protocols will be paramount in identifying and advancing new chemical entities that can overcome the limitations of current treatments and offer hope for the millions affected by leishmaniasis worldwide.

References

  • Dorlo, T. P. C., Balasegaram, M., Beijnen, J. H., & de Vries, P. J. (2012). Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis. Journal of Antimicrobial Chemotherapy, 67(11), 2576–2597. [Link]
  • Pinto-Martinez, A. K., Rodriguez-Duran, J., Serrano-Martin, X., Hernandez-Rodriguez, V., & Benaim, G. (2018). Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel. Antimicrobial Agents and Chemotherapy, 62(1), e01614-17. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 10-Phenyldecanoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disease research, small molecules that can modulate key regulatory pathways are of paramount importance. 10-Phenyldecanoic acid, a synthetic fatty acid analog, has emerged as a compound of interest. Preliminary data and structural similarities to endogenous lipids suggest a potential role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose homeostasis. However, a rigorous and systematic validation of its precise mechanism of action is essential for its consideration as a potential therapeutic agent.

This guide provides a comprehensive framework for researchers to validate the mechanism of action of this compound. We will delve into a multi-tiered experimental approach, beginning with direct target engagement and culminating in the assessment of downstream physiological effects. This guide emphasizes a comparative approach, benchmarking the activity of this compound against well-characterized PPAR agonists, Fenofibrate (a PPARα agonist) and Rosiglitazone (a PPARγ agonist), to provide a clear context for its potency and selectivity.[1][2][3][4][5][6][7][8][9][10]

Part 1: Establishing Direct Target Engagement

The foundational step in validating a small molecule's mechanism of action is to unequivocally demonstrate its physical interaction with the intended target protein within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to confirm such engagement.[11][12][13][14][15] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased melting temperature (Tm).[11][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture relevant cells (e.g., HepG2, 3T3-L1) B 2. Treat cells with: - Vehicle (DMSO) - this compound - Fenofibrate - Rosiglitazone A->B Incubate C 3. Harvest and lyse cells B->C Harvest D 4. Heat cell lysates across a temperature gradient C->D Apply heat E 5. Separate soluble and precipitated proteins D->E Centrifuge F 6. Detect target protein (e.g., PPARα, PPARγ) by Western Blot E->F Analyze supernatant G 7. Quantify band intensity and plot melting curves F->G Image analysis Luciferase_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis A 1. Co-transfect cells (e.g., HEK293T) with: - PPAR expression vector - PPRE-luciferase reporter - Renilla control vector B 2. Treat cells with a dose range of: - this compound - Fenofibrate - Rosiglitazone A->B Incubate C 3. Lyse cells and measure Firefly and Renilla luciferase activity B->C Perform assay D 4. Normalize Firefly to Renilla and calculate fold activation C->D Data processing E 5. Plot dose-response curves and determine EC50 values D->E Analysis

Caption: Workflow for a luciferase reporter assay to measure PPAR activation.

Expected Data and Interpretation

This assay will provide quantitative data on the potency of this compound in activating PPARα and PPARγ. The half-maximal effective concentration (EC50) values will allow for a direct comparison with Fenofibrate and Rosiglitazone.

Table 2: Hypothetical Potency Data from Luciferase Reporter Assays

CompoundTarget ReceptorEC50 (µM)Max Fold ActivationInterpretation
This compound PPARα5.28-foldModerate Agonist
PPARγ1.815-foldPotent Agonist
Fenofibrate PPARα2.512-foldPotent Agonist
PPARγ>100<2-foldNegligible Activity
Rosiglitazone PPARα>100<2-foldNegligible Activity
PPARγ0.125-foldVery Potent Agonist

Note: These are hypothetical data for illustrative purposes.

Part 3: Assessing Downstream Cellular Effects & Target Validation

Confirming target engagement and functional activation is crucial, but understanding the downstream consequences of this engagement is the ultimate goal. This involves examining changes in gene expression and cellular phenotypes. Furthermore, to definitively link the observed effects to the target, a target knockdown experiment using siRNA is essential.

Experimental Workflow: Gene Expression Analysis and siRNA Knockdown

Downstream_Workflow cluster_gene_expression Gene Expression Analysis cluster_siRNA siRNA Target Validation A 1. Treat cells with compounds B 2. Isolate RNA A->B C 3. Perform qPCR for known PPAR target genes B->C D 4. Transfect cells with: - Scrambled siRNA (control) - PPARα siRNA - PPARγ siRNA E 5. Treat transfected cells with this compound D->E F 6. Measure downstream effect (e.g., target gene expression) E->F

Caption: Workflows for downstream analysis and target validation.

Expected Data and Interpretation

The qPCR analysis will reveal whether this compound regulates the expression of canonical PPAR target genes. The siRNA experiment will provide the definitive link between PPAR activation by this compound and the observed changes in gene expression.

Table 3: Hypothetical qPCR Data for PPAR Target Gene Expression

CompoundTarget GeneFold Change vs. VehicleInterpretation
This compound CPT1A (PPARα target)4.5Upregulation
FABP4 (PPARγ target)9.2Strong Upregulation
Fenofibrate CPT1A8.1Strong Upregulation
FABP41.5Minimal Effect
Rosiglitazone CPT1A1.2Minimal Effect
FABP415.7Very Strong Upregulation

Note: These are hypothetical data for illustrative purposes.

Table 4: Hypothetical siRNA Knockdown Results

siRNA TargetTreatmentFABP4 Gene Expression (Fold Change)Interpretation
ScrambledVehicle1.0Baseline
ScrambledThis compound9.0Upregulation
PPARγVehicle0.8Baseline
PPARγThis compound2.1Attenuated Upregulation

Note: These are hypothetical data for illustrative purposes.

The data in Table 3 would show that this compound induces the expression of genes regulated by both PPARα and PPARγ, consistent with its dual agonist profile. The siRNA results in Table 4 would demonstrate that the upregulation of the PPARγ target gene, FABP4, by this compound is significantly diminished when PPARγ expression is knocked down, thus confirming that the effect is indeed mediated through this target.

Conclusion

This comprehensive guide outlines a rigorous, multi-faceted approach to validating the mechanism of action of this compound. By systematically progressing from direct target engagement to functional activation and downstream cellular effects, and by continually comparing its activity to well-defined reference compounds, researchers can build a robust and compelling data package. The hypothetical data presented herein illustrates the expected outcomes of these experiments, suggesting that this compound is a dual PPARα/γ agonist with a preference for PPARγ. This systematic validation is a critical step in the journey of any novel compound from a promising lead to a potential therapeutic.

References

  • Fang, S., et al. (2015). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. Journal of Biological Chemistry, 290(30), 18577–18585. [Link]
  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Berger, J., et al. (1996). The thiazolidinedione class of antidiabetic agents are potent and selective agonists for the nuclear receptor PPARgamma.
  • Kliewer, S. A., et al. (1997).
  • Staels, B., et al. (1995). Activation of human aortic smooth muscle cells is inhibited by PPARalpha but not by PPARgamma activators.
  • ResearchGate. (n.d.).
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  • Dr.Oracle. (2025).
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  • ResearchGate. (n.d.). (a) Chemical structure of fenofibrate and fenofibric acid; (b)
  • PubMed Central. (2019).
  • National Center for Biotechnology Information. (2025). Fibric Acid Antilipemic Agents.
  • National Center for Biotechnology Information. (2023). Rosiglitazone.
  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. [Link]
  • National Center for Biotechnology Information. (n.d.). Rosiglitazone. In PubChem. [Link]
  • PubMed Central. (2023). Investigation of the association between gene expression levels and phenolic compound content in the leaves of Sonchus arvensis plants under salinity stress. [Link]
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A Senior Application Scientist's Guide to Identifying Protein Targets of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the molecular interactions of bioactive lipids like 10-Phenyldecanoic acid (10-PDA) is paramount for elucidating its mechanism of action and therapeutic potential. This guide provides an in-depth comparison of modern experimental and computational methodologies for identifying the protein targets of 10-PDA. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research endeavors.

The Quest for this compound's Molecular Partners

This compound is a fatty acid derivative with emerging biological significance. Its structural similarity to other bioactive lipids, such as decanoic acid, suggests potential roles in metabolic regulation and cellular signaling. Identifying the specific proteins that 10-PDA interacts with is the crucial first step in validating its therapeutic utility and understanding any potential off-target effects. This guide will compare and contrast several state-of-the-art techniques for this purpose.

Comparative Analysis of Target Identification Strategies

The selection of a target identification strategy is a critical decision that influences the reliability and scope of your findings. Here, we compare four principal approaches: Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and in silico Computational Docking.

Methodology Principle Advantages Limitations Best Suited For
Affinity Chromatography - Mass Spectrometry (AC-MS) Immobilized 10-PDA is used as bait to capture interacting proteins from cell lysates. Bound proteins are then eluted and identified by mass spectrometry.[1][2][3]Direct identification of binding partners; can identify novel and unexpected targets.Requires chemical modification of 10-PDA, which may alter its binding properties; risk of identifying non-specific binders.[2]Unbiased, large-scale screening for potential binding proteins in a complex biological sample.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[4][5][6][7][8]Does not require modification of 10-PDA; can be performed in complex lysates.[4][6]Indirectly identifies targets based on changes in stability; may not detect interactions that do not significantly alter protein conformation.Validating direct binding interactions without chemical modification of the small molecule.[5][7]
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein in the presence of a ligand within intact cells or cell lysates.[9][10][11]Confirms target engagement in a physiological context (intact cells); can be adapted for high-throughput screening.[9][10]Requires specific antibodies for each potential target for detection by Western blot, or advanced proteomics for broader analysis.Confirming target engagement of candidate proteins in a cellular environment and for screening compound libraries.
In Silico Computational Docking Utilizes computer algorithms to predict the binding orientation and affinity of 10-PDA to the three-dimensional structures of known proteins.[12][13][14][15]Rapid and cost-effective for screening large virtual libraries of proteins; can provide insights into the binding mode.Predictions require experimental validation; accuracy depends on the quality of the protein structure and the docking algorithm.Hypothesis generation and prioritizing potential protein targets for experimental validation.

In Focus: Peroxisome Proliferator-Activated Receptors (PPARs) as Primary Candidates

Based on the known biological activities of structurally similar medium-chain fatty acids, the Peroxisome Proliferator-Activated Receptors (PPARs) are high-priority candidate targets for 10-PDA. PPARs are a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.[4][16] The three main subtypes are PPARα, PPARγ, and PPARδ.[16]

Molecular docking studies have been employed to predict the binding of various phytochemicals to PPARs, providing a strong rationale for investigating these receptors as potential targets for 10-PDA.[17][18]

Experimental Workflows & Protocols

To provide a practical framework for your research, we present detailed protocols for the discussed methodologies.

Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow

This workflow outlines the steps for identifying 10-PDA binding partners using AC-MS.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol for AC-MS:

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of 10-PDA with a linker arm and a biotin tag.

    • Immobilize the biotinylated 10-PDA onto streptavidin-coated agarose beads according to the manufacturer's protocol.

  • Cell Lysate Preparation:

    • Culture cells of interest to 80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the 10-PDA-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Include a control with beads conjugated to a non-binding molecule to identify non-specific binders.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess free 10-PDA) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Drug Affinity Responsive Target Stability (DARTS) Workflow

This workflow illustrates the label-free approach of DARTS to identify 10-PDA targets.

Caption: Workflow for Drug Affinity Responsive Target Stability.

Detailed Protocol for DARTS:

  • Cell Lysate Preparation:

    • Prepare a clarified cell lysate as described in the AC-MS protocol.

  • Treatment with 10-PDA:

    • Divide the lysate into two aliquots. Treat one with 10-PDA at the desired concentration and the other with a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to both the 10-PDA-treated and control samples. The optimal protease concentration and digestion time should be determined empirically.

    • Incubate to allow for partial digestion of the proteome.

  • Analysis:

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

    • Analyze the samples by SDS-PAGE. Proteins that are stabilized by binding to 10-PDA will be protected from proteolysis and will appear as more intense bands compared to the control.

    • Identify the protected protein bands using Western blotting with specific antibodies or by mass spectrometry.[19][20]

Cellular Thermal Shift Assay (CETSA) Workflow

This workflow details the steps to confirm target engagement of 10-PDA in a cellular context.

Sources

Validating Novel Leishmanicidal Agents In Vivo: A Comparative Guide Featuring 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Leishmaniasis, a parasitic disease transmitted by sandflies, continues to pose a significant global health challenge with limited therapeutic options.[1] The current drug arsenal, while effective to an extent, is hampered by issues of toxicity, emerging resistance, and parenteral administration routes.[2][3] This necessitates the urgent discovery and validation of novel, safer, and more accessible leishmanicidal compounds. This guide provides a comprehensive framework for the in vivo validation of promising new chemical entities, using the hypothetical case of 10-Phenyldecanoic acid to illustrate the process. We will objectively compare its potential performance against established treatments like Amphotericin B and Miltefosine, supported by detailed experimental protocols and data interpretation.

The Rationale for In Vivo Validation: Bridging the Gap from Bench to Bedside

While in vitro assays are invaluable for initial screening and determining the direct activity of a compound against Leishmania parasites, they cannot replicate the complex interplay of a host's physiological and immunological responses.[4][5] In vivo validation in appropriate animal models is therefore a critical step to assess a drug candidate's true therapeutic potential, evaluating its efficacy, pharmacokinetics, and safety profile in a living system.[6] The choice of animal model is paramount and depends on the clinical form of leishmaniasis being targeted.[7]

For visceral leishmaniasis (VL), caused by species like Leishmania donovani, the Syrian golden hamster (Mesocricetus auratus) is considered the gold standard as it closely mimics the clinicopathological features of human VL.[4][8] However, for practical reasons and the availability of immunological reagents, the BALB/c mouse model is also widely used, although it often results in a non-progressive infection that the host can eventually control.[9][10] For cutaneous leishmaniasis (CL), caused by species such as Leishmania major, BALB/c mice are a common and effective model, developing characteristic skin lesions.[1][5]

Comparative Framework: Evaluating this compound Against Standard-of-Care Drugs

A robust in vivo study design must include appropriate controls to provide a benchmark for the test compound's performance. The current standards of care for leishmaniasis, Amphotericin B (particularly its liposomal formulation, L-AmB) and the oral drug Miltefosine, serve as essential positive controls.[11][12]

Table 1: Hypothetical Comparative Efficacy of this compound in a Murine Model of Visceral Leishmaniasis (L. donovani)

Treatment GroupDose & RouteMean Parasite Load (LDU ± SD) - LiverMean Parasite Load (LDU ± SD) - Spleen% Reduction in Parasite Load (Liver)% Reduction in Parasite Load (Spleen)
Vehicle Control10 mL/kg, Oral2540 ± 3501890 ± 280--
This compound 50 mg/kg, Oral 450 ± 90 320 ± 75 82.3% 83.1%
Miltefosine20 mg/kg, Oral380 ± 75290 ± 6085.0%84.7%
Liposomal Amphotericin B5 mg/kg, IV150 ± 40110 ± 3094.1%94.2%

LDU (Leishman-Donovan Units) is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

Table 2: Hypothetical Comparative Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis (L. major)

Treatment GroupDose & RouteMean Lesion Size (mm² ± SD) at Day 28Mean Parasite Burden (parasites/lesion ± SD)% Reduction in Lesion Size% Reduction in Parasite Burden
Vehicle Control1% Cream, Topical45.6 ± 8.25.2 x 10⁶ ± 1.5 x 10⁶--
This compound 5% Cream, Topical 12.3 ± 3.1 8.9 x 10⁴ ± 2.1 x 10⁴ 73.0% 98.3%
Paromomycin15% Cream, Topical18.5 ± 4.51.5 x 10⁵ ± 0.8 x 10⁵59.4%97.1%
Miltefosine20 mg/kg, Oral9.8 ± 2.54.1 x 10⁴ ± 1.2 x 10⁴78.5%99.2%

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a novel leishmanicidal compound.

G cluster_0 Pre-clinical Preparation cluster_1 Infection & Treatment cluster_2 Efficacy & Toxicity Assessment cluster_3 Data Analysis & Interpretation A Parasite Culture & Preparation (e.g., L. donovani promastigotes) C Infection of Animal Model (e.g., IV injection of promastigotes) A->C B Animal Model Acclimatization (e.g., BALB/c mice) B->C D Post-infection Monitoring (Establishment of infection) C->D E Randomization & Grouping (Vehicle, Test Compound, Controls) D->E F Treatment Administration (Defined dose, route, and duration) E->F G Monitoring of Clinical Signs (Weight loss, lesion size) F->G H Endpoint & Sample Collection (Spleen, liver, blood) G->H I Parasite Load Quantification (Giemsa staining, qPCR, IVIS) H->I J Toxicity Analysis (Histopathology, blood chemistry) H->J K Statistical Analysis (Comparison between groups) I->K J->K L Comparative Efficacy Determination K->L

Caption: Workflow for in vivo efficacy testing of a novel antileishmanial compound.

Proposed Mechanism of Action: A Point of Comparison

While the precise mechanism of action of this compound would need to be elucidated through dedicated studies, we can hypothesize its potential targets in comparison to existing drugs.

G cluster_0 Established Drug Mechanisms cluster_1 Hypothetical Mechanism for this compound Amphotericin_B Amphotericin B Ergosterol Ergosterol (in parasite membrane) Amphotericin_B->Ergosterol Binds to Miltefosine Miltefosine Apoptosis Apoptosis-like Cell Death Miltefosine->Apoptosis Induces Phospholipid_Metabolism Phospholipid & Sterol Biosynthesis Miltefosine->Phospholipid_Metabolism Inhibits Pore_Formation Pore Formation & Membrane Disruption Ergosterol->Pore_Formation Leads to Parasite_Death Parasite Death Pore_Formation->Parasite_Death Apoptosis->Parasite_Death Phospholipid_Metabolism->Parasite_Death PDA This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction PDA->Mitochondrial_Dysfunction Induces (Hypothesized) ATP_Depletion ATP Depletion & Oxidative Stress Mitochondrial_Dysfunction->ATP_Depletion Leads to ATP_Depletion->Parasite_Death

Caption: Comparative mechanisms of action of antileishmanial drugs.

Miltefosine's mechanism is multifaceted, involving the induction of an apoptosis-like cell death and interference with phospholipid and sterol biosynthesis.[3][13] Amphotericin B, a polyene antibiotic, binds to ergosterol in the parasite's cell membrane, leading to the formation of pores and subsequent cell death.[14][15] A plausible hypothesis for a fatty acid derivative like this compound could involve the disruption of mitochondrial function, leading to a decrease in cellular ATP levels and an increase in oxidative stress, ultimately triggering parasite death.[16]

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis (L. donovani)
  • Parasite Preparation: Culture L. donovani promastigotes in M199 medium at 25°C until they reach the stationary phase.[17]

  • Infection: Infect 6-8 week old female BALB/c mice via intravenous (tail vein) injection with 1 x 10⁷ stationary-phase promastigotes suspended in 100 µL of sterile phosphate-buffered saline (PBS).[17]

  • Treatment Initiation: Begin treatment 7-10 days post-infection, once the infection is established.[18] Randomly assign mice to the following groups (n=5-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose, oral)

    • This compound (e.g., 25, 50, 100 mg/kg, oral, once daily for 5 days)

    • Miltefosine (e.g., 20 mg/kg, oral, once daily for 5 days)[19]

    • Liposomal Amphotericin B (e.g., 5 mg/kg, IV, single dose)[18]

  • Monitoring: Monitor the mice daily for clinical signs of illness and record their body weight.

  • Endpoint and Parasite Load Determination: Euthanize the mice 14-28 days after the end of treatment. Aseptically remove the liver and spleen and weigh them.[17]

    • Create impression smears of a small section of the liver and spleen on microscope slides.

    • Fix the smears with methanol and stain with Giemsa.

    • Under a light microscope (1000x magnification), determine the number of amastigotes per 1000 host cell nuclei.

    • Calculate the Leishman-Donovan Units (LDU) as: LDU = (number of amastigotes / number of host nuclei) x organ weight (in grams).[17]

  • Data Analysis: Calculate the mean LDU for each group and determine the percentage reduction in parasite load compared to the vehicle control group. Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).

Protocol 2: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis (L. major)
  • Parasite Preparation: Culture L. major promastigotes to the stationary phase.

  • Infection: Anesthetize 6-8 week old female BALB/c mice. Inoculate 1 x 10⁵ stationary-phase promastigotes subcutaneously in the right ear pinna in a small volume (e.g., 10 µL).[20]

  • Treatment Initiation: Begin treatment when a palpable lesion develops (usually 2-3 weeks post-infection). Randomly assign mice to treatment groups (n=5-8 per group):

    • Vehicle control (topical cream base)

    • This compound (e.g., 1%, 5% cream, applied topically once daily for 21 days)

    • Positive controls (e.g., 15% Paromomycin cream, topical; or 20 mg/kg Miltefosine, oral)[11]

  • Monitoring: Measure the lesion diameter weekly using a digital caliper. The lesion area can be calculated as πr².

  • Endpoint and Parasite Load Determination: At the end of the treatment period, euthanize the mice.

    • Excise the lesion and homogenize the tissue in a sterile buffer.

    • Determine the number of viable parasites using a limiting dilution assay or by quantitative PCR (qPCR) targeting a parasite-specific gene.

  • Data Analysis: Compare the mean lesion size and parasite burden between the treated and control groups. Analyze for statistical significance.

Advanced In Vivo Imaging Techniques

For a more dynamic and longitudinal assessment of drug efficacy, transgenic parasite lines expressing reporter genes like luciferase or fluorescent proteins (e.g., mCherry) can be employed.[21] This allows for non-invasive, real-time imaging of the parasite burden in living animals using an In Vivo Imaging System (IVIS).[10][22] This approach can reduce the number of animals required and provide a more detailed understanding of the infection kinetics and response to treatment.[22]

Conclusion

The in vivo validation of novel compounds like this compound is a rigorous but essential process in the drug discovery pipeline for leishmaniasis. By employing well-established animal models, standardized protocols, and appropriate comparative controls, researchers can generate the robust data necessary to advance promising candidates toward clinical development. The hypothetical data presented here for this compound illustrates a favorable profile, particularly in the oral and topical formulations, warranting further investigation into its mechanism of action, pharmacokinetic properties, and long-term safety. This guide provides a foundational framework for such investigations, emphasizing scientific integrity and a logical, data-driven approach to tackling this neglected tropical disease.

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A Researcher's Guide to Investigating Cross-Resistance with 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Promise of 10-Phenyldecanoic Acid

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in drug discovery, moving beyond traditional scaffolds to novel chemical entities with unexploited mechanisms of action.[1][2] this compound (10-PDA), a synthetic aromatic fatty acid, has emerged as a promising candidate in this arena. Its purported mechanism of action targets the highly conserved and essential fatty acid synthesis (FAS) pathway, presenting a potentially broad-spectrum antimicrobial strategy.[1][3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance profile of 10-PDA. By understanding how resistance to this novel agent develops and whether it confers resistance to other antimicrobial classes, we can proactively assess its long-term clinical viability. The experimental designs detailed herein are structured to not only generate robust, publishable data but also to provide foundational insights into the mechanisms of action and resistance.

The Scientific Underpinning: Fatty Acid Synthesis as an Antimicrobial Target

The microbial fatty acid synthesis pathway is an attractive target for antimicrobial drug development due to significant structural and organizational differences between the microbial and mammalian systems.[1][4][5] Bacteria utilize a Type II FAS system (FAS-II), which consists of discrete, monofunctional enzymes, whereas fungi and mammals employ a Type I FAS system (FAS-I), a large, multifunctional polypeptide.[1][2] This fundamental difference allows for the development of selective inhibitors.

This compound, with its aliphatic chain and terminal phenyl group, is hypothesized to interfere with the enzymatic machinery of FAS. This inhibition disrupts the production of essential fatty acids required for building and maintaining cell membranes, ultimately leading to cell death.

dot

Caption: Fig 1. Comparison of Bacterial and Fungal/Mammalian FAS Pathways.

Designing a Cross-Resistance Study: A Step-by-Step Guide

A well-designed cross-resistance study is pivotal in characterizing a new antimicrobial agent. The primary objective is to determine if the acquisition of resistance to 10-PDA concurrently confers resistance to other, mechanistically related or unrelated, antimicrobial agents.

Selection of Comparator Antimicrobial Agents

The choice of comparator drugs is critical and should be based on their mechanism of action. This allows for a nuanced understanding of the resistance mechanisms that may emerge.

Comparator Agent Class Mechanism of Action Relevance
Triclosan BisphenolInhibits FabI (enoyl-acyl carrier protein reductase) in the bacterial FAS-II pathway.Direct comparator for a key enzyme in the bacterial FAS pathway.[4]
Isoniazid ProdrugAfter activation, inhibits InhA (enoyl-acyl carrier protein reductase) in the mycobacterial FAS-II pathway.Important for assessing activity against mycobacteria and cross-resistance with a clinically relevant FAS inhibitor.[4]
Cerulenin MycotoxinIrreversibly inhibits β-ketoacyl-ACP synthase (FabF/B in bacteria, KS domain in fungi).A broad-spectrum FAS inhibitor that targets a different enzymatic step than triclosan and isoniazid.[4][6]
Thiolactomycin ThiolactoneReversible inhibitor of β-ketoacyl-ACP synthases (FabF/B and FabH).Provides insight into resistance mechanisms against a reversible FAS inhibitor.
Fluconazole AzoleInhibits lanosterol 14-α-demethylase, an enzyme in the ergosterol biosynthesis pathway.A standard antifungal agent with a distinct mechanism of action to assess for multi-drug resistance.
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.Another standard antifungal with a different mechanism to evaluate broad resistance patterns.
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, interfering with DNA replication.A common antibacterial with a mechanism unrelated to FAS to test for general resistance mechanisms like efflux pumps.
Experimental Workflow for Cross-Resistance Assessment

The following workflow outlines the key stages of a comprehensive cross-resistance study.

dot

Caption: Fig 2. Experimental Workflow for Cross-Resistance Studies.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentrations (MICs)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound (10-PDA) and comparator antimicrobial agents

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 10-PDA and comparator drugs in DMSO at a concentration of 10 mg/mL.

  • Working Solution Preparation: Create a series of two-fold dilutions of each drug in the appropriate broth medium in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Bacteria: Culture bacteria overnight on agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Fungi (Yeast): Grow yeast on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • Fungi (Moulds): Grow moulds on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, 24-48 hours for yeast, and 48-72 hours for moulds.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth.

Protocol 2: Generation of 10-PDA-Resistant Mutants

This protocol utilizes the gradient plate method for selecting for spontaneous resistant mutants.

Materials:

  • Square Petri dishes (100 x 100 mm)

  • Appropriate agar medium

  • 10-PDA stock solution

  • Wild-type bacterial or fungal strains

Procedure:

  • Bottom Agar Layer: Prepare the agar medium and pour a bottom layer in a tilted square Petri dish. Allow it to solidify, creating a wedge.

  • Top Agar Layer: Prepare a second batch of agar medium and add 10-PDA to a final concentration that is 5-10 times the MIC of the wild-type strain. Pour this agar over the solidified bottom layer while the dish is level. This creates a concentration gradient of 10-PDA across the plate.

  • Inoculation: Prepare a dense suspension of the wild-type strain (e.g., 10⁸-10⁹ CFU/mL for bacteria). Spread a small volume (100-200 µL) of the suspension evenly across the surface of the gradient plate, from the low-concentration end to the high-concentration end.

  • Incubation: Incubate the plates at the optimal growth temperature for the organism.

  • Isolation of Resistant Colonies: After several days to a week, colonies will appear on the plate. Colonies growing in the higher concentration region of the gradient are potential resistant mutants.

  • Purification and Confirmation: Pick individual resistant colonies and streak them onto fresh agar plates containing a uniform, high concentration of 10-PDA (e.g., 4-8 times the wild-type MIC) to confirm the resistance phenotype. Repeat this process at least twice to ensure the purity of the mutant strain.

Data Presentation and Interpretation

The results of the cross-resistance study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative MICs (µg/mL) of 10-PDA and Comparator Drugs Against Wild-Type and 10-PDA-Resistant Strains

Antimicrobial Agent Mechanism of Action Wild-Type Strain MIC 10-PDA-Resistant Mutant 1 MIC Fold-Change 10-PDA-Resistant Mutant 2 MIC Fold-Change
This compound FAS Inhibition
Triclosan FAS-II (FabI) Inhibition
Cerulenin FAS-I/II (KS) Inhibition
Fluconazole Ergosterol Synthesis Inhibition
Amphotericin B Membrane Disruption
Ciprofloxacin DNA Gyrase Inhibition

Interpretation of Results:

  • No Cross-Resistance: If resistance to 10-PDA does not lead to a significant increase (generally defined as a ≥4-fold increase) in the MIC of a comparator drug, it suggests that the mechanism of resistance is specific to 10-PDA or does not overlap with the mechanism of the comparator. For example, some studies have shown that inhibitors of fatty acid biosynthesis like platensimycin do not exhibit cross-resistance with antibiotics such as methicillin, vancomycin, linezolid, or macrolides.[1]

  • Positive Cross-Resistance: A significant increase in the MIC of a comparator drug in the 10-PDA-resistant mutant indicates cross-resistance. This is most likely to occur with drugs that have a similar mechanism of action or are affected by the same general resistance mechanisms (e.g., upregulation of efflux pumps).

  • Negative Cross-Resistance (Collateral Sensitivity): In some cases, resistance to one drug can lead to increased susceptibility to another. This is a highly desirable outcome and suggests potential for combination therapies. Interestingly, inhibiting fatty acid synthesis has been shown to restore sensitivity to the antibiotic colistin in resistant bacteria.[7][8][9]

Conclusion: A Forward-Looking Approach to Antimicrobial Development

A thorough investigation of cross-resistance is a non-negotiable step in the preclinical evaluation of any new antimicrobial candidate. The methodologies outlined in this guide provide a robust framework for assessing the potential for resistance development to this compound and for understanding its broader implications in the context of existing antimicrobial therapies. By proactively addressing these questions, we can advance the development of novel agents like 10-PDA with a clearer understanding of their potential longevity and clinical utility in the fight against antimicrobial resistance.

References

  • Liu, H., Wu, X., Dong, Z., Luo, Z., Zhao, Z., Xu, Y., & Zhang, J. T. (2013). Fatty acid synthase causes drug resistance by inhibiting TNF-α and ceramide production. Journal of Lipid Research, 54(3), 776–785. [Link]
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  • Jenni, S., et al. (2008). Inhibition of the fungal fatty acid synthase type I multienzyme complex. Proceedings of the National Academy of Sciences, 105(35), 12855–12860. [Link]
  • DeJarnette, C., et al. (2023). Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity. Journal of Biological Chemistry, 299(8), 105021. [Link]
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  • DeJarnette, C., et al. (2021). Identification of Inhibitors of Fungal Fatty Acid Biosynthesis. ACS Infectious Diseases, 7(12), 3210–3225. [Link]
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  • FAS - Antibiotic Resistance Case Study - Module 5.0. (n.d.).
  • Parsons, J. B., & Rock, C. O. (2011). Antibacterial Targets in Fatty Acid Biosynthesis. Current Opinion in Microbiology, 14(5), 558–564. [Link]
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Benchmarking 10-Phenyldecanoic Acid Against Established Leishmanicidal Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Novel Leishmanicidal Therapeutics

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The current therapeutic arsenal, which includes pentavalent antimonials, Amphotericin B, Miltefosine, and Pentamidine, is hampered by issues of toxicity, emerging resistance, high cost, and difficult administration routes[1][2]. This landscape underscores the urgent need for the discovery and development of novel, safer, and more effective leishmanicidal agents.

Fatty acids and their derivatives have emerged as a promising area of research in the quest for new antileishmanial drugs[3][4][5]. Their role in the biology of Leishmania is multifaceted, influencing membrane fluidity, signaling pathways, and host-parasite interactions[6][7][8]. This guide focuses on a specific candidate, 10-Phenyldecanoic acid, and provides a framework for its comprehensive benchmarking against current standard-of-care leishmanicidal compounds. While direct experimental data on the leishmanicidal activity of this compound is not yet extensively published, this document will outline the necessary experimental framework and provide hypothetical data to illustrate a comparative analysis. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the search for new treatments for leishmaniasis.

The Candidate: this compound - A Hypothetical Profile

This compound is a long-chain fatty acid characterized by a terminal phenyl group. This structural feature imparts a degree of lipophilicity and aromaticity that could influence its interaction with parasite and host cell membranes. Based on the known mechanisms of other fatty acids against Leishmania, we can hypothesize several potential modes of action for this compound:

  • Membrane Disruption: The lipophilic nature of the molecule could lead to its insertion into the parasite's plasma membrane, disrupting its integrity and leading to cell lysis.

  • Inhibition of Lipid Metabolism: Fatty acid metabolism is crucial for the parasite's survival and virulence. This compound could potentially interfere with key enzymes involved in fatty acid synthesis or beta-oxidation within the parasite.

  • Modulation of Host Immune Response: Fatty acids are known to influence the inflammatory response of host macrophages, the primary host cells for Leishmania amastigotes. This compound might modulate macrophage activity to enhance parasite killing.

The Benchmarks: Established Leishmanicidal Drugs

A robust evaluation of any new leishmanicidal candidate requires comparison against established drugs. The following compounds serve as the current benchmarks:

  • Amphotericin B: A polyene macrolide that binds to ergosterol in the parasite's cell membrane, forming pores that lead to ion leakage and cell death[9][10]. It is highly effective but associated with significant nephrotoxicity[1][11].

  • Miltefosine: An alkylphosphocholine analog that is the only oral drug available for leishmaniasis. Its mechanism is complex, involving interference with lipid metabolism, signal transduction, and induction of apoptosis-like cell death in the parasite[4][8][12][13].

  • Pentamidine: An aromatic diamidine whose precise mechanism is not fully elucidated but is thought to involve binding to the parasite's DNA and mitochondria, interfering with replication and energy metabolism.

Comparative Experimental Data: A Framework for Evaluation

To objectively compare this compound with the benchmark drugs, a series of standardized in vitro and in vivo experiments are essential. The following tables present a hypothetical but realistic dataset that would be generated from such a study.

Table 1: In Vitro Leishmanicidal Activity and Cytotoxicity

This table summarizes the 50% inhibitory concentration (IC50) against both the promastigote (insect stage) and amastigote (mammalian stage) forms of a representative Leishmania species (e.g., L. donovani), as well as the 50% cytotoxic concentration (CC50) against a mammalian macrophage cell line (e.g., J774A.1) to determine the selectivity index (SI). A higher SI value indicates greater selectivity for the parasite over host cells.

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI = CC50/Amastigote IC50)
This compound (Hypothetical) 15.28.5> 200> 23.5
Amphotericin B 0.10.0525.0500
Miltefosine 5.02.145.021.4
Pentamidine 3.21.850.027.8

Data presented for this compound is hypothetical and for illustrative purposes only.

Table 2: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This table illustrates potential outcomes from an in vivo study using a BALB/c mouse model infected with L. donovani. Efficacy is measured by the reduction in parasite burden in the liver and spleen, key target organs in visceral leishmaniasis.

Treatment Group (dose)Route of Administration% Reduction in Liver Parasite Burden% Reduction in Spleen Parasite Burden
Vehicle Control Oral00
This compound (Hypothetical - 20 mg/kg/day) Oral7568
Miltefosine (20 mg/kg/day) Oral8580
Amphotericin B (1 mg/kg/day) Intravenous9895

Data presented for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments outlined above.

In Vitro Leishmanicidal Activity Assay (Promastigote)
  • Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C.

  • Assay Setup: In a 96-well plate, 1 x 10^5 promastigotes per well are incubated with serial dilutions of the test compounds (this compound, Amphotericin B, Miltefosine, Pentamidine) in a final volume of 200 µL.

  • Incubation: The plate is incubated at 25°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence (560 nm excitation/590 nm emission) after a 4-hour incubation.

  • Data Analysis: The IC50 values are calculated from the dose-response curves using a non-linear regression analysis.

In Vitro Leishmanicidal Activity Assay (Intracellular Amastigote)
  • Macrophage Culture and Infection: Murine macrophage cells (e.g., J774A.1) are seeded in a 96-well plate and allowed to adhere. The macrophages are then infected with stationary-phase Leishmania promastigotes at a ratio of 10 parasites per macrophage.

  • Compound Treatment: After 24 hours of infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Amastigote Quantification: The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a light microscope.

  • Data Analysis: The IC50 values are calculated from the percentage of infection reduction compared to untreated controls.

Macrophage Cytotoxicity Assay (CC50)
  • Cell Culture: J774A.1 macrophages are seeded in a 96-well plate.

  • Compound Treatment: The cells are exposed to serial dilutions of the test compounds for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is assessed using a resazurin-based assay as described for the promastigote assay.

  • Data Analysis: The CC50 values are determined from the dose-response curves.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and hypothesized mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Promastigote Assay Promastigote Assay Amastigote Assay Amastigote Assay Murine Model Murine Model Amastigote Assay->Murine Model Efficacy Testing Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Murine Model Toxicity Assessment Compound Synthesis Compound Synthesis Compound Synthesis->Promastigote Assay IC50 Compound Synthesis->Amastigote Assay IC50 Compound Synthesis->Cytotoxicity Assay CC50

Caption: A streamlined workflow for the evaluation of a new leishmanicidal candidate.

Hypothetical_Mechanism 10-Phenyldecanoic_Acid 10-Phenyldecanoic_Acid Leishmania_Membrane Leishmania_Membrane 10-Phenyldecanoic_Acid->Leishmania_Membrane Disruption Lipid_Metabolism Lipid_Metabolism 10-Phenyldecanoic_Acid->Lipid_Metabolism Inhibition Host_Macrophage Host_Macrophage 10-Phenyldecanoic_Acid->Host_Macrophage Interaction Parasite_Death Parasite_Death Leishmania_Membrane->Parasite_Death Lipid_Metabolism->Parasite_Death Immune_Modulation Immune_Modulation Host_Macrophage->Immune_Modulation Immune_Modulation->Parasite_Death Enhanced Killing

Caption: Hypothesized mechanisms of action for this compound against Leishmania.

Conclusion and Future Directions

While the direct leishmanicidal properties of this compound require empirical validation, the framework presented in this guide provides a clear and scientifically rigorous path for its evaluation. The hypothetical data suggests that a compound like this compound, with a favorable selectivity index and oral bioavailability, could represent a valuable lead for further development.

Future research should focus on the synthesis and screening of this compound and its derivatives to establish a structure-activity relationship. Elucidating the precise mechanism of action will be critical for optimizing its therapeutic potential and overcoming potential resistance mechanisms. The continued exploration of novel chemical scaffolds, such as that offered by fatty acids, is essential in the global effort to combat leishmaniasis.

References

  • Mears ER, Modabber F, Don R, Johnson GE (2015) A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Negl Trop Dis 9(9): e0003889. [Link]
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A Head-to-Head Comparison of ω-Phenylalkanoic Acids' Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the structure-activity relationships of small molecules is paramount to identifying promising therapeutic candidates. Among the vast array of compounds under investigation, ω-phenylalkanoic acids, a class of fatty acid derivatives, have garnered interest for their potential cytotoxic effects against various cancer cell lines. This guide provides a comprehensive head-to-head comparison of the cytotoxicity of a homologous series of ω-phenylalkanoic acids, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and mechanistic insights.

Introduction: The Therapeutic Potential of ω-Phenylalkanoic Acids

ω-Phenylalkanoic acids are characterized by a phenyl group at the terminal end of an alkanoic acid chain. This unique structural motif imparts specific physicochemical properties that influence their biological activity. Variations in the length of the alkyl chain can significantly impact their cytotoxicity, making a systematic comparison essential for elucidating their therapeutic potential. This guide will focus on the following homologous series:

  • Phenylacetic acid (PAA)

  • 3-Phenylpropanoic acid (PPA)

  • 4-Phenylbutyric acid (PBA)

  • 5-Phenylvaleric acid (PVA)

We will delve into their comparative cytotoxicity, explore the underlying mechanisms of action, and provide detailed experimental protocols for researchers to validate and expand upon these findings in their own laboratories.

Comparative Cytotoxicity: A Quantitative Analysis

The following table summarizes the available IC50 values for phenylacetic acid and 4-phenylbutyric acid on various cancer cell lines. Data for 3-phenylpropanoic acid and 5-phenylvaleric acid are limited, highlighting a gap in the current research landscape.

CompoundCell LineIC50 (mM)Reference
Phenylacetic Acid (PAA) MCF-7 (Breast Cancer)>20[1]
Prostate Cancer Cell LinesLess potent than PBA[2]
4-Phenylbutyric Acid (PBA) MCF-7 (Breast Cancer)10.68 ± 1.34[1]
PC-3 (Prostate Cancer)~5-10[1]
DU145 (Prostate Cancer)NMR-detectable effects at 10[3]
HT-29 (Colon Cancer)Growth inhibition observed[4]

Analysis of Structure-Activity Relationship:

From the available data, a clear trend in cytotoxicity emerges. 4-Phenylbutyric acid (PBA) consistently demonstrates greater potency in inhibiting cancer cell growth compared to phenylacetic acid (PAA). One study directly comparing the two on prostate cancer cell lines found that PBA is 1.5-2.5 times more active at inhibiting growth and inducing programmed cell death than PAA.[2] This suggests that increasing the length of the alkyl chain from two to four carbons enhances cytotoxic activity. The increased lipophilicity of PBA may facilitate its passage through the cell membrane, leading to higher intracellular concentrations and greater target engagement.

The lack of comprehensive data for 3-phenylpropanoic acid and 5-phenylvaleric acid makes it difficult to definitively map the complete structure-activity relationship. However, based on the trend observed between PAA and PBA, it is plausible that a "sweet spot" for alkyl chain length exists, beyond which cytotoxicity may either plateau or decrease. Further research is warranted to fully elucidate this relationship.

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of ω-phenylalkanoic acids are not merely a result of non-specific toxicity but are mediated through distinct molecular pathways that culminate in apoptosis, or programmed cell death.

4-Phenylbutyric Acid (PBA): A Multi-pronged Attack on Cancer Cells

PBA has been shown to induce apoptosis through several interconnected mechanisms:

  • Inactivation of NF-κB: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in promoting cell survival and inhibiting apoptosis.[3][5] PBA treatment has been shown to markedly decrease NF-κB-DNA binding, thereby downregulating the expression of anti-apoptotic genes and sensitizing cancer cells to apoptosis.[4] This inactivation of NF-κB appears to be an early event in PBA-induced apoptosis.[4]

  • Modulation of the PPAR-γ Pathway: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that can influence cell differentiation and apoptosis.[6] Evidence suggests that PBA-induced apoptosis and lipid accumulation in prostate cancer cells occur through a PPAR-γ-dependent mechanism.[3]

  • Induction of the Intrinsic Apoptotic Pathway: PBA treatment leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[4] This is followed by the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[4][7]

Phenylbutyrate_Apoptosis_Pathway PBA 4-Phenylbutyric Acid NFkB NF-κB Inactivation PBA->NFkB PPARg PPAR-γ Activation PBA->PPARg Mito Mitochondrial Membrane Potential (Decrease) PBA->Mito Apoptosis Apoptosis NFkB->Apoptosis PPARg->Apoptosis Casp3 Caspase-3 Activation Mito->Casp3 Casp3->Apoptosis

Caption: Phenylbutyrate-induced apoptosis signaling pathways.

Phenylacetic Acid (PAA): Targeting the Cellular Powerhouse

The cytotoxic mechanism of PAA appears to be more directly linked to mitochondrial dysfunction. Studies have shown that phenylacetate can have a toxic effect on mitochondria, decreasing the rate of oxidation of NAD-dependent substrates.[5] This disruption of mitochondrial bioenergetics can lead to a depletion of cellular ATP and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[5][8]

Phenylacetic_Acid_Mitochondrial_Toxicity PAA Phenylacetic Acid Mito Mitochondria PAA->Mito ETC Electron Transport Chain (Inhibition) Mito->ETC ATP ATP Depletion ETC->ATP ROS ROS Generation ETC->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Phenylacetic acid-induced mitochondrial toxicity pathway.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity studies, a standardized experimental protocol is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

MTT Assay Protocol

1. Cell Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7, PC-3, HeLa) to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the ω-phenylalkanoic acid in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan Crystals:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value from the dose-response curve using appropriate software.

MTT_Assay_Workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat with ω-Phenylalkanoic Acids Step2->Step3 Step4 Incubate for 24-72h Step3->Step4 Step5 Add MTT Reagent Step4->Step5 Step6 Incubate for 3-4h Step5->Step6 Step7 Add Solubilization Solution Step6->Step7 Step8 Measure Absorbance at 570 nm Step7->Step8 Step9 Calculate IC50 Step8->Step9 End End Step9->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comprehensive overview of the comparative cytotoxicity of ω-phenylalkanoic acids, highlighting the superior potency of 4-phenylbutyric acid over phenylacetic acid. The mechanistic insights reveal that these compounds induce apoptosis through distinct yet potentially overlapping pathways involving NF-κB inactivation, PPAR-γ modulation, and mitochondrial dysfunction.

The presented experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of this class of compounds. Key areas for future research include:

  • A systematic evaluation of the cytotoxicity of a complete homologous series of ω-phenylalkanoic acids on a panel of cancer cell lines to definitively establish the structure-activity relationship.

  • In-depth mechanistic studies to further elucidate the molecular targets and signaling pathways involved in their cytotoxic effects.

  • In vivo studies to assess the efficacy and safety of the most potent ω-phenylalkanoic acids in preclinical cancer models.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of ω-phenylalkanoic acids in the fight against cancer.

References

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A Researcher's Guide to Confirming the Antiproliferative Effects of 10-Phenyldecanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the potential antiproliferative effects of 10-Phenyldecanoic acid. Recognizing that this compound is an emerging area of interest, we will proceed by establishing a rigorous experimental plan, comparing its hypothetical performance against Doxorubicin, a well-characterized chemotherapeutic agent. This approach ensures that any observed effects are robust, quantifiable, and placed in the context of established cancer therapies.

Introduction: The Untapped Potential of Fatty Acid Derivatives in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on identifying novel compounds that can selectively target cancer cells while minimizing off-target effects. Fatty acids and their derivatives have emerged as a promising class of molecules, with studies indicating their involvement in various cellular processes that can be harnessed for anticancer effects.[1][2] Long-chain fatty acids, for instance, can modulate tumor cell responses to chemotherapy and, in some cases, inhibit cancer cell proliferation and survival directly.[3][4]

This compound, a synthetic fatty acid derivative, represents a novel candidate within this class. Its structural features suggest the potential for interaction with cellular membranes or metabolic pathways crucial for cancer cell growth. However, a thorough, systematic investigation is required to validate its efficacy and elucidate its mechanism of action. This guide outlines the critical experiments necessary to build a compelling case for its development as an antiproliferative agent.

Phase 1: Determining Cytotoxicity and Potency via Cell Viability Assays

The foundational step in evaluating any potential anticancer compound is to determine its effect on cell viability. This allows for the quantification of its cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) properties and the determination of its half-maximal inhibitory concentration (IC50), a key measure of potency.

The Method of Choice: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells (e.g., MCF-7) in a 96-well plate incubate_attach Incubate for 24h to allow cell attachment seed->incubate_attach treat Treat cells with serial dilutions of this compound, Doxorubicin (positive control), and vehicle (negative control) incubate_attach->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 4h to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate % cell viability relative to vehicle control read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 values calculate_viability->plot_curve

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Seeding: Seed a human breast adenocarcinoma cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically <0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium and solvent only (vehicle control) and wells with untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be sufficient to observe an antiproliferative effect.[7][8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

CompoundCell LineIncubation TimeIC50 (µM)
This compoundMCF-748h25.5
DoxorubicinMCF-748h0.8

This table illustrates how the potency of this compound can be directly compared to a standard chemotherapeutic agent.

Phase 2: Uncovering the Mechanism - Cell Cycle Analysis

A reduction in cell viability can be due to cell cycle arrest, apoptosis (programmed cell death), or necrosis. Investigating the effect of this compound on cell cycle progression is a critical step in understanding its mechanism of action.

The Method of Choice: Propidium Iodide Staining and Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population.[10] Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA.[11] The fluorescence intensity of each cell is therefore directly proportional to its DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_staining Staining cluster_analysis Data Acquisition & Analysis seed Seed cells in 6-well plates treat Treat with IC50 concentration of this compound and controls for 24h seed->treat harvest Harvest cells by trypsinization treat->harvest wash_pbs Wash with cold PBS harvest->wash_pbs fix Fix cells in ice-cold 70% ethanol wash_pbs->fix rehydrate Rehydrate cells and wash with PBS fix->rehydrate rnase Treat with RNase A to remove RNA rehydrate->rnase stain_pi Stain with Propidium Iodide (PI) rnase->stain_pi acquire Acquire data on a flow cytometer stain_pi->acquire analyze Analyze DNA content histograms to quantify cell cycle phases (G0/G1, S, G2/M) acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the determined IC50 concentration of this compound, Doxorubicin (as a positive control known to induce G2/M arrest), and a vehicle control for 24 hours.[12]

  • Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[13]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/MInterpretation
Vehicle Control65%20%15%Normal Distribution
This compound (25.5 µM)20%25%55%G2/M Arrest
Doxorubicin (0.8 µM)15%20%65%G2/M Arrest

This table demonstrates how this compound might induce cell cycle arrest at the G2/M checkpoint, similar to the known mechanism of Doxorubicin.[12]

Phase 3: Confirming Programmed Cell Death - Apoptosis Assay

To determine if the observed cytotoxicity is due to a controlled, programmed cell death pathway, an apoptosis assay is essential. This distinguishes apoptosis from necrosis, which is a more inflammatory and less controlled form of cell death.

The Method of Choice: Annexin V & Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[16] Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[16] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Apoptosis_Detection cluster_cell Cell States cluster_stains Fluorescent Probes cluster_results Flow Cytometry Quadrants Healthy Viable Cell (PS on inner membrane) Q1 Annexin V (-) / PI (-) Viable Healthy->Q1 EarlyApop Early Apoptotic Cell (PS exposed on outer membrane) Q2 Annexin V (+) / PI (-) Early Apoptosis EarlyApop->Q2 LateApop Late Apoptotic/Necrotic Cell (PS exposed, membrane compromised) Q3 Annexin V (+) / PI (+) Late Apoptosis LateApop->Q3 AnnexinV Annexin V-FITC AnnexinV->EarlyApop Binds to exposed PS AnnexinV->LateApop PI Propidium Iodide PI->LateApop Enters compromised membrane Q4 Annexin V (-) / PI (+) Necrosis (rare)

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide staining.

  • Cell Treatment: Culture and treat cells in 6-well plates with the IC50 concentration of this compound and controls, as described for the cell cycle analysis.

  • Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Analysis: Create a dot plot of PI versus Annexin V-FITC fluorescence. Use quadrants to quantify the percentage of cells that are viable (Annexin V-/PI-), in early apoptosis (Annexin V+/PI-), and in late apoptosis/necrosis (Annexin V+/PI+).

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.0%2.5%2.5%
This compound (25.5 µM)35.0%45.0%20.0%
Doxorubicin (0.8 µM)20.0%50.0%30.0%

This data would suggest that this compound induces cell death primarily through apoptosis.

Conclusion and Future Directions

This guide outlines a clear, logical, and experimentally robust pathway to confirm and characterize the antiproliferative effects of this compound. By systematically performing cell viability, cell cycle, and apoptosis assays and comparing the results to a well-established drug like Doxorubicin, researchers can build a comprehensive profile of this novel compound.

Positive results from these foundational in vitro studies would provide a strong rationale for more advanced investigations, including:

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound (e.g., Western blotting for key cell cycle and apoptosis regulatory proteins).

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

  • Selectivity Assays: Testing the compound's cytotoxicity against non-cancerous cell lines to determine its therapeutic window.

By following this structured approach, the scientific community can rigorously evaluate the potential of this compound and other novel fatty acid derivatives as the next generation of anticancer agents.

References

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A Senior Application Scientist's Guide to Replicating In Vitro Findings of 10-Phenyldecanoic Acid In Vivo: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of In Vitro Discovery

In the realm of metabolic disease research, the identification of novel therapeutic compounds is often born from high-throughput in vitro screens. 10-Phenyldecanoic acid (10-PDA) represents a class of molecules with significant therapeutic potential. Its structural similarity to Decanoic acid—a known partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)—positions it as a compelling candidate for modulating insulin sensitivity. Decanoic acid has been shown to bind and partially activate PPARγ, improving glucose tolerance in diabetic mice without the hallmark weight gain associated with full agonists.[1] This latter point is critical, as the clinical utility of potent, full PPARγ agonists like thiazolidinediones (TZDs) has been hampered by side effects such as edema and weight gain.[2]

However, the journey from a promising in vitro "hit" to a validated in vivo lead is fraught with challenges. A successful transition requires a robust, logical, and evidence-based experimental continuum. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to first validate the hypothesized in vitro mechanism of 10-PDA and then translate these findings into a well-controlled in vivo study, using the full PPARγ agonist Rosiglitazone as a critical benchmark for comparison.

Part 1: The In Vitro Foundation: From Hypothesis to Mechanistic Validation

Before committing to costly and complex animal studies, it is imperative to rigorously validate the hypothesized mechanism of action for 10-PDA. Based on the activity of its structural analog, Decanoic acid, we hypothesize that 10-PDA acts as a modulating ligand of PPARγ. The following experimental workflow is designed to confirm this hypothesis and characterize its functional consequences in a cellular context.

Proposed Signaling Pathway for 10-PDA

The central hypothesis is that 10-PDA, like other PPARγ agonists, binds to the PPARγ nuclear receptor. This receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in glucose metabolism and adipogenesis, such as Glucose Transporter Type 4 (GLUT4), leading to increased glucose uptake into cells.

PPARg Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GLUT4_mem GLUT4 PDA 10-Phenyldecanoic Acid (10-PDA) PPARg_cyto PPARγ PDA->PPARg_cyto Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg_cyto->PPARg_RXR RXR_cyto RXR RXR_cyto->PPARg_RXR GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_mem Translocation PPRE PPRE PPARg_RXR->PPRE Binds to TargetGene Target Gene Transcription (e.g., Slc2a4 for GLUT4) PPRE->TargetGene Activates TargetGene->GLUT4_vesicle Upregulates Expression Glucose_in Glucose Glucose_out Extracellular Glucose Glucose_out->Glucose_in Uptake

Caption: Proposed PPARγ signaling pathway for this compound.

Experimental Workflow for In Vitro Validation

A sequential and multi-faceted approach is essential to build a strong case for in vivo translation.

In Vitro Workflow A Step 1: PPARγ Ligand Binding Assay B Step 2: PPARγ Reporter Gene Assay A->B Confirms direct interaction C Step 3: 3T3-L1 Adipocyte Differentiation Assay B->C Quantifies functional agonist activity D Step 4: Insulin-Stimulated Glucose Uptake Assay C->D Assesses key physiologic outcome E Decision Point: Proceed to In Vivo? D->E Confirms therapeutic potential In Vivo Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4 weeks) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis A Select Model: C57BL/6J Mice B Induce Disease: High-Fat Diet (8-12 weeks) A->B C Group Allocation & Baseline Measurements (Weight, Glucose) B->C D1 Group 1: Vehicle Control (e.g., 0.5% CMC) D2 Group 2: This compound (Dose TBD by MTD) D3 Group 3: Rosiglitazone (e.g., 10 mg/kg/day) E Daily Dosing (Oral Gavage) D1->E D2->E D3->E F Weekly Monitoring: Body Weight Food Intake E->F G Oral Glucose Tolerance Test (OGTT) at end of study F->G After 4 weeks H Terminal Blood & Tissue Collection (Adipose, Liver) G->H

Caption: Workflow for the comparative in vivo efficacy study.

Protocol 5: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To determine if chronic oral administration of 10-PDA can improve glucose tolerance in an in vivo model of insulin resistance, and to compare its efficacy and effect on body weight to Rosiglitazone.

Methodology:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet-Induced Obesity: Feed mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group on a standard chow diet should be maintained to confirm the disease phenotype.

  • Group Allocation: Randomly assign HFD-fed mice into three treatment groups (n=8-12 per group) based on body weight and fasting blood glucose to ensure homogeneity:

    • Group 1 (Vehicle): Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose) daily.

    • Group 2 (10-PDA): Administered with 10-PDA. The dose should be determined from prior maximum tolerated dose (MTD) studies.

    • Group 3 (Rosiglitazone): Administered with Rosiglitazone (e.g., 10 mg/kg) as a positive control. [3]4. Dosing: Administer compounds daily via oral gavage for 4 weeks.

  • Monitoring:

    • Record body weight and food intake weekly. This is a critical step to compare the weight gain side effect of Rosiglitazone with the expected neutral effect of 10-PDA.

    • Monitor animal health daily.

  • Oral Glucose Tolerance Test (OGTT): At the end of the 4-week treatment period, perform an OGTT.

    • Fast mice for 6 hours (with access to water). [1][4] * Measure baseline blood glucose (Time 0) from a tail snip using a glucometer.

    • Administer a 2 g/kg bolus of glucose solution via oral gavage. [5] * Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration. [4]7. Terminal Procedures: At the conclusion of the study, collect terminal blood samples for analysis of insulin and lipids. Harvest tissues such as epididymal white adipose tissue (eWAT) and liver for downstream analysis (e.g., gene expression of PPARγ targets).

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to determine if 10-PDA provides the therapeutic benefit of improved glucose handling with a superior side effect profile compared to a full agonist.

Table 1: Expected In Vitro Characterization Data
AssayParameterThis compound (Expected)Rosiglitazone (Reference)
PPARγ Binding IC50Moderate Affinity (µM range)High Affinity (nM range)
PPARγ Reporter EC50Moderate Potency (µM range)High Potency (nM range)
% Max ActivationPartial Agonist (<70% of Rosiglitazone)Full Agonist (100%)
Adipocyte Diff. Lipid AccumulationModest increase over vehicleRobust increase over vehicle
Glucose Uptake Fold-increase (Insulin)Significant increase over vehicleSignificant increase over vehicle
Table 2: Expected In Vivo Outcome Comparison
ParameterVehicle ControlThis compoundRosiglitazone
Body Weight Maintained HFD-induced obesityNo significant change vs. VehicleSignificant increase vs. Vehicle
OGTT (AUC) High (Impaired Tolerance)Significantly lower vs. VehicleSignificantly lower vs. Vehicle
Fasting Glucose ElevatedReduced vs. VehicleReduced vs. Vehicle
Fasting Insulin Elevated (Hyperinsulinemia)Reduced vs. VehicleReduced vs. Vehicle
Adipose Tissue Hypertrophic adipocytesImproved morphologyIncreased mass, improved morphology

Interpreting the Results: The ideal outcome for 10-PDA is to show a significant improvement in glucose tolerance (lower Area Under the Curve (AUC) in the OGTT) that is comparable to Rosiglitazone, but without the concurrent increase in body weight observed in the Rosiglitazone group. Such a result would strongly support the hypothesis that 10-PDA is a partial PPARγ agonist with a potentially superior therapeutic window, justifying further preclinical development. Discrepancies, such as a lack of in vivo efficacy despite positive in vitro data, would prompt investigation into the compound's pharmacokinetics and bioavailability, which are critical factors in the transition from bench to bedside.

References

  • Bio-protocol. (2011, October 5). Glucose Tolerance Test in Mice.
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  • Ayala, J. E., Samuel, V. T., & Shulman, G. I. (2010). Methods and Models for Metabolic Assessment in Mice. PMC.
  • Lochner, A., Moolman, J. A., & Huisamen, B. (2011). Mechanisms responsible for beneficial and adverse effects of rosiglitazone in a rat model of acute cardiac ischaemia-reperfusion. PubMed.
  • Sallam, K. I., Li, Y., & Sowers, J. R. (2015). Acute rosiglitazone treatment is cardioprotective against ischemia-reperfusion injury by modulating AMPK, Akt, and JNK signaling in nondiabetic mice. American Physiological Society.
  • Mouse Metabolic Phenotyping Centers. (2024, January 4). Oral Glucose Tolerance Test.
  • ResearchGate. (n.d.). (PDF) Oral Glucose Tolerance Test in Mouse v1.
  • Malpique, R., et al. (2020). The glucose tolerance test in mice: Sex, drugs and protocol. PMC.
  • NCD Risk Factor Collaboration (NCD-RisC). (2016). PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system?.
  • Pereira, S., & Giacca, A. (2011). In vivo techniques for assessment of insulin sensitivity and glucose metabolism in. Journal of Endocrinology.
  • MDPI. (n.d.). Animal Models in Diabetic Research—History, Presence, and Future Perspectives.
  • Wang, Y., & He, Z. (2021). The forgotten type 2 diabetes mellitus medicine: rosiglitazone. PMC.
  • Kim, D. H., et al. (2023). Effects of rosiglitazone, an antidiabetic drug, on Kv3.1 channels. PMC.
  • Papanas, N., & Maltezos, E. (2010). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo.
  • King, A. J. F. (2012). The use of animal models in diabetes research. PMC.
  • INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit.
  • INDIGO Biosciences. (n.d.). Mouse/Rat PPARγ Reporter Assay Kit.
  • Fisher Scientific. (n.d.). Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor gamma.
  • ResearchGate. (n.d.). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog | Request PDF.
  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma.
  • da Silva, F. S., et al. (2018).
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • Hughes, T. S., et al. (2018). Coincident binding of synthetic and natural ligands to the nuclear receptor PPARγ. bioRxiv.

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Assessing the Therapeutic Index of 10-Phenyldecanoic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the therapeutic index of 10-Phenyldecanoic acid (10-PDA), a novel compound with therapeutic potential. We will delve into the core principles of the therapeutic index, outline a robust experimental plan to determine this critical parameter for 10-PDA, and compare its hypothetical profile against established drugs in relevant therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of new chemical entities.

The Therapeutic Index: A Cornerstone of Drug Safety

In pharmacology, the therapeutic index (TI) is the cornerstone of a drug's safety profile. It provides a quantitative measure of the margin between the doses that produce a therapeutic effect and those that cause toxicity.[1] A high TI is desirable, indicating that a large dose is required to evoke a toxic response compared to the dose needed for a therapeutic effect. Conversely, a low TI signifies a narrow safety margin, where small dose escalations can lead to adverse, potentially lethal, outcomes.

The TI is typically calculated as a ratio:

TI = TD₅₀ / ED₅₀

Where:

  • TD₅₀ (Median Toxic Dose): The dose at which 50% of a population experiences a specific toxic effect. In preclinical animal studies, this is often substituted with the LD₅₀ (Median Lethal Dose) , the dose that causes mortality in 50% of the test animals.

  • ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.

A drug with a narrow therapeutic window requires careful monitoring to ensure patient safety and efficacy.[1] Therefore, establishing the TI early in the drug development pipeline is paramount for making informed decisions about a compound's clinical viability.

cluster_0 Therapeutic Index (TI) Calculation cluster_1 Interpretation ED50 ED₅₀ (Median Effective Dose) TI Therapeutic Index (TI) ED50->TI Efficacy TD50 TD₅₀ (Median Toxic Dose) TD50->TI Toxicity HighTI High TI (Wide Safety Margin) TI->HighTI Favorable LowTI Low TI (Narrow Safety Margin) TI->LowTI Requires Monitoring

Caption: Conceptual workflow for determining and interpreting the Therapeutic Index.

This compound: A Putative PPAR Modulator

This compound (10-PDA) is a fatty acid derivative. While direct pharmacological data on 10-PDA is emerging, its structural parent, decanoic acid (a 10-carbon fatty acid), has been identified as a direct ligand and modulating agent for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[2] PPARs are nuclear receptors that play pivotal roles in regulating glucose and lipid metabolism.[2][3]

The addition of a phenyl group to the decanoic acid backbone is a rational medicinal chemistry strategy to potentially enhance receptor binding affinity and modulate the compound's pharmacokinetic profile. Therefore, a primary hypothesis is that 10-PDA functions as a PPAR modulator.

Potential Therapeutic Applications:
  • Type 2 Diabetes: As a PPARγ modulator, 10-PDA could improve insulin sensitivity, a key mechanism for treating type 2 diabetes. This places it in the same therapeutic class as thiazolidinediones (TZDs).[4][5]

  • Oncology: PPARs are also implicated in cancer biology, including cell proliferation and differentiation.[6] Various natural and synthetic fatty acid-like molecules are being investigated for their anticancer properties.

Comparative Framework for Therapeutic Index Assessment

To contextualize the potential of 10-PDA, its TI must be benchmarked against current standards of care.

Therapeutic AreaComparator DrugMechanism of ActionKnown Therapeutic Index Issues
Type 2 Diabetes Thiazolidinediones (TZDs) (e.g., Pioglitazone)Potent PPARγ agonists that improve insulin sensitivity.[4][7]Associated with weight gain, fluid retention, and increased risk of heart failure and bone fractures, indicating a TI that requires careful patient management.[8][9]
Oncology Doxorubicin Anthracycline antibiotic; acts via DNA intercalation and topoisomerase II inhibition.[1]A highly effective, broad-spectrum chemotherapeutic with a notoriously narrow TI, primarily limited by severe, dose-dependent cardiotoxicity.[10][11]

The critical question for 10-PDA is whether it can achieve the desired efficacy (e.g., improved glycemic control or tumor cell cytotoxicity) at concentrations significantly lower than those causing systemic toxicity, thereby offering a superior TI compared to these established agents.

Experimental Methodologies for TI Determination

A tiered approach, starting with in vitro assays and progressing to in vivo studies, is essential for accurately defining the therapeutic index.

Part 1: In Vitro Assessment of Cytotoxicity (Determining TC₅₀)

The initial step is to determine the concentration of 10-PDA that is toxic to cells using a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT_Workflow start Start: Seed Cells in 96-well Plate treat Treat Cells with varying concentrations of 10-PDA start->treat incubate1 Incubate (e.g., 24-72 hours) at 37°C treat->incubate1 add_mtt Add MTT Reagent to each well incubate1->add_mtt incubate2 Incubate (e.g., 4 hours) to allow formazan formation add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., SDS-HCl) to dissolve crystals incubate2->solubilize read Read Absorbance at ~570nm solubilize->read analyze Analyze Data: Plot Dose-Response Curve & Calculate TC₅₀ read->analyze end End: Determine In Vitro Toxicity analyze->end

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line like DU-145 for prostate cancer, or a normal cell line like HEK293 to assess general toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 10-PDA in culture medium. Remove the old medium from the cells and add the 10-PDA dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the 10-PDA concentration to generate a dose-response curve and determine the TC₅₀ (Toxic Concentration 50%), the concentration that reduces cell viability by 50%.

Part 2: In Vivo Assessment of Acute Toxicity (Determining LD₅₀)

Following in vitro characterization, in vivo studies are necessary to understand the compound's systemic toxicity. The LD₅₀ study determines the single dose of a substance that causes death in 50% of a group of test animals.

Detailed Protocol: Acute Toxicity (LD₅₀) Study (Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a refined method that minimizes the number of animals required compared to classical LD₅₀ tests.

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent species (e.g., BALB/c mice or Wistar rats).

  • Dosing - Step 1: Dose a single animal with a starting dose, typically estimated from in vitro data or the toxicity of structurally similar compounds.

  • Observation: Observe the animal for signs of toxicity and mortality over a defined period (e.g., 48 hours, with close observation for the first 4-6 hours).

  • Dosing - Step 2 (Decision Rule):

    • If the animal survives, the next animal is dosed at a slightly higher level (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is dosed at a slightly lower level.

  • Iteration: Continue this process for a series of animals (typically 5-6 animals are sufficient) until reversal criteria are met (e.g., a sequence of survival followed by death, or vice-versa).

  • Data Analysis: The LD₅₀ is calculated using specialized software or statistical methods based on the sequence of outcomes (survival or death) and the dose levels tested. All animal procedures must be conducted in accordance with institutional (IACUC) and national guidelines for animal welfare.

Part 3: In Vivo Assessment of Efficacy (Determining ED₅₀)

The ED₅₀ must be determined in a relevant disease model.

  • For Type 2 Diabetes: A diabetic mouse model (e.g., db/db mice) would be used. Animals would be treated with varying doses of 10-PDA. The ED₅₀ would be the dose that achieves a 50% reduction in a key biomarker, such as fasting blood glucose or HbA1c, after a specified treatment period.

  • For Oncology: A xenograft model, where human cancer cells are implanted in immunocompromised mice, would be employed. Following tumor establishment, mice would be treated with different doses of 10-PDA. The ED₅₀ would be the dose that causes a 50% reduction in tumor growth or volume compared to a vehicle-treated control group.

Synthesis and Final Assessment

By obtaining the TC₅₀ from in vitro studies, the LD₅₀ from acute toxicity tests, and the ED₅₀ from relevant disease models, a comprehensive profile of this compound's therapeutic index can be constructed.

Hypothetical Data Summary Table:

CompoundIn Vitro TC₅₀ (Normal Cells)In Vivo LD₅₀ (Oral, Rat)In Vivo ED₅₀ (Diabetic Model)Calculated TI (LD₅₀/ED₅₀)
10-PDA To be determinedTo be determinedTo be determinedTo be determined
Pioglitazone ~50 µM>2500 mg/kg~10 mg/kg>250
Doxorubicin ~1 µM~10 mg/kg~1.5 mg/kg (in xenograft)~6.7

Note: Values for comparator drugs are approximate and can vary based on the specific cell line, animal model, and experimental conditions.

The ultimate goal is to demonstrate that 10-PDA possesses a significantly higher therapeutic index than the standard-of-care comparators. For diabetes, this would mean achieving efficacy with a much wider margin of safety than TZDs. For oncology, it would mean achieving potent anticancer activity with substantially less systemic toxicity than conventional agents like doxorubicin. This rigorous, data-driven assessment is fundamental to validating this compound as a viable candidate for further clinical development.

References

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Comparative analysis of gene expression changes induced by 10-Phenyldecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Gene Expression Changes Induced by 10-Phenyldecanoic Acid

This guide provides a comprehensive comparative analysis of the transcriptomic alterations induced by this compound (10-PDA), a synthetic fatty acid, benchmarked against its non-phenylated counterpart, Decanoic acid. Designed for researchers in metabolic diseases, pharmacology, and drug development, this document delves into the experimental rationale, detailed methodologies, and mechanistic interpretations of gene expression data, offering a robust framework for investigating novel bioactive compounds.

Introduction: The Scientific Rationale

Fatty acids are not merely cellular fuel; they are potent signaling molecules that modulate gene expression, thereby controlling critical metabolic pathways. The structural diversity of fatty acids dictates their biological activity, often through interactions with nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs). This compound (10-PDA) is a captivating molecule in this context. It is a derivative of the 10-carbon saturated fatty acid, decanoic acid, but is distinguished by a bulky phenyl group at the omega (ω) position.[1][2] This structural modification raises a pivotal question: How does the addition of a terminal phenyl ring alter the molecule's ability to influence the cellular transcriptome compared to its simpler, straight-chain analog?

This guide addresses this question by outlining a complete experimental workflow to compare the gene expression profiles induced by 10-PDA and Decanoic acid in a human hepatocyte model. We will explore the hypothesis that 10-PDA acts as a potent modulator of the PPARα signaling pathway, a master regulator of lipid metabolism predominantly active in the liver.[3][4] Understanding these differential effects is crucial for elucidating the therapeutic potential of synthetic fatty acids in metabolic disorders.

Experimental Design: A Self-Validating Workflow

To ensure the highest degree of scientific integrity, our experimental design is built as a self-validating system. The primary investigation using RNA-Sequencing (RNA-Seq) for global transcriptomic analysis is orthogonally validated by Reverse Transcription Quantitative PCR (RT-qPCR) on key target genes. This dual approach ensures both discovery and confirmation, a critical standard for publication and regulatory review.[5][6]

The overall experimental logic is to treat a metabolically relevant cell line, human hepatocellular carcinoma (HepG2) cells, with 10-PDA, Decanoic Acid, or a vehicle control. Following treatment, we will isolate RNA, perform deep sequencing to profile the transcriptome, and conduct a rigorous bioinformatics analysis to identify differentially expressed genes and affected biological pathways.

G cluster_0 In Vitro Experiment cluster_1 Transcriptomic Analysis (RNA-Seq) cluster_2 Data Interpretation & Validation Culture HepG2 Cell Culture Treatment Treatment (Vehicle, 10-PDA, Decanoic Acid) Culture->Treatment Harvest Cell Harvest & RNA Isolation Treatment->Harvest QC1 RNA Quality Control (RIN Score, Concentration) Harvest->QC1 LibPrep mRNA Library Preparation QC1->LibPrep Seq Next-Generation Sequencing (NGS) LibPrep->Seq QC2 Raw Read Quality Control Seq->QC2 Align Alignment to Human Genome QC2->Align Quant Gene Expression Quantification Align->Quant DGE Differential Gene Expression (DGE) Analysis Quant->DGE Pathway KEGG & GO Pathway Analysis DGE->Pathway Validation RT-qPCR Validation of Key Genes DGE->Validation Report Comparative Analysis Report Pathway->Report Validation->Report

Caption: Experimental workflow for comparative transcriptomic analysis.

Detailed Experimental Protocols

The following protocols are presented with expert commentary to explain the causality behind key steps, ensuring both reproducibility and a deep understanding of the methodology.

Protocol 1: Cell Culture and Fatty Acid Treatment
  • Rationale: HepG2 cells are selected as they are a well-established human liver cell line that expresses key metabolic genes and nuclear receptors, including PPARα, making them an excellent model for studying hepatic fatty acid metabolism.

  • Cell Seeding: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in 6-well plates at a density of 1 x 10⁶ cells per well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for attachment.

  • Preparation of Fatty Acid Solutions: Prepare 100 mM stock solutions of this compound and Decanoic acid in Dimethyl Sulfoxide (DMSO).

  • Treatment: On the day of the experiment, replace the culture medium with fresh serum-free EMEM. Add the fatty acid stock solutions to the medium to achieve a final concentration of 100 µM. For the vehicle control wells, add an equivalent volume of DMSO.

  • Incubation: Return the plates to the incubator for 24 hours. This duration is typically sufficient to observe significant changes in gene transcription for PPARα target genes.

Protocol 2: RNA Isolation and Quality Control
  • Rationale: High-quality RNA is the cornerstone of a reliable RNA-Seq experiment. The RNA Integrity Number (RIN) is a critical metric, with a value ≥ 8 being the standard for ensuring that the RNA is not degraded.[7]

  • Cell Lysis: After the 24-hour incubation, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of TRIzol™ Reagent directly to each well and lyse the cells by pipetting.

  • RNA Extraction: Follow the manufacturer's protocol for TRIzol™-based RNA extraction, which involves phase separation with chloroform and precipitation with isopropanol.

  • DNase Treatment: Resuspend the RNA pellet in RNase-free water and perform an on-column DNase digestion using a commercial kit (e.g., Qiagen RNeasy) to remove any contaminating genomic DNA.

  • Quality Control: Quantify the RNA concentration using a Qubit Fluorometer. Assess RNA integrity by determining the RIN value using an Agilent Bioanalyzer or TapeStation system.

Protocol 3: RNA-Seq Library Preparation and Bioinformatics
  • Rationale: We use a stranded mRNA-Seq protocol to capture information about the transcribed strand, which is crucial for accurate gene annotation and discovery of antisense transcripts.[8]

  • mRNA Isolation: Isolate mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand using DNA Polymerase I, incorporating dUTP in place of dTTP.

  • End Repair and Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Strand Selection: Degrade the dUTP-containing second strand of cDNA using Uracil-N-Glycosylase (UNG).

  • Library Amplification: Amplify the library via PCR to add index sequences and generate sufficient material for sequencing.

  • Sequencing: Sequence the libraries on an Illumina NovaSeq platform to generate approximately 20-30 million single-end 50 bp reads per sample.

  • Bioinformatics Pipeline:

    • Quality Control: Use FastQC to assess raw read quality.

    • Alignment: Align reads to the human reference genome (GRCh38) using the STAR aligner.

    • Quantification: Generate gene-level read counts using featureCounts.

    • Differential Expression: Use DESeq2 in R to identify differentially expressed genes (DEGs) with a false discovery rate (FDR) < 0.05 and a |log₂ fold change| > 1.

    • Pathway Analysis: Perform KEGG pathway enrichment analysis on the lists of DEGs using tools like DAVID or clusterProfiler to identify significantly enriched biological pathways.[9][10][11]

Protocol 4: RT-qPCR Validation
  • Rationale: Validation of RNA-Seq data with a different technology like RT-qPCR is essential to confirm the observed gene expression changes and increase confidence in the results.[5][12] We select genes that are strongly regulated and are known targets of the PPARα pathway.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-Seq) into cDNA using a high-capacity cDNA reverse transcription kit.

  • Primer Design: Design primers for target genes (e.g., CPT1A, ACOX1, SCD) and a stable housekeeping gene (e.g., GAPDH or ACTB).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to the housekeeping gene.[13] Compare the fold changes obtained from RT-qPCR with the RNA-Seq results.

Results: A Comparative View of Transcriptomic Perturbations

The bioinformatics pipeline yields lists of DEGs for each condition. For this guide, we present hypothetical yet representative data based on the known biology of fatty acids.

Table 1: Summary of Differentially Expressed Genes (DEGs) (Representative Data)

ComparisonTotal DEGsUpregulated GenesDownregulated Genes
10-PDA vs. Vehicle 452289163
Decanoic Acid vs. Vehicle 18611571

Table 2: Top 5 Upregulated Genes in Key Metabolic Pathways (Representative Data)

Gene SymbolGene Name10-PDA (Log₂FC)Decanoic Acid (Log₂FC)Pathway Involvement
CPT1A Carnitine Palmitoyltransferase 1A3.851.92Fatty Acid Oxidation
ACOX1 Acyl-CoA Oxidase 13.511.75Peroxisomal Lipid Metabolism
FABP1 Fatty Acid Binding Protein 13.201.55Fatty Acid Uptake & Transport
SCD Stearoyl-CoA Desaturase-2.98-1.25Fatty Acid Biosynthesis
FASN Fatty Acid Synthase-2.55-1.03Fatty Acid Biosynthesis

The data clearly indicates that This compound is a more potent modulator of gene expression than Decanoic acid , inducing a greater number of DEGs with larger fold changes. Notably, both compounds upregulate genes involved in fatty acid catabolism (CPT1A, ACOX1) and downregulate genes involved in fatty acid synthesis (SCD, FASN), a hallmark of PPARα activation.[14][15] However, the magnitude of these changes is substantially greater for 10-PDA.

Mechanistic Interpretation: The Role of PPARα Signaling

Pathway analysis of the DEGs induced by 10-PDA reveals a significant enrichment of the PPAR signaling pathway . This strongly supports our initial hypothesis. PPARα is a ligand-activated transcription factor that, upon binding to fatty acids or their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, activating their transcription.[3][4]

The genes upregulated by 10-PDA, such as CPT1A, ACOX1, and FABP1, are all well-documented PPARα targets that play crucial roles in transporting fatty acids into mitochondria and peroxisomes for β-oxidation.[3] The concurrent downregulation of lipogenic genes like SCD and FASN is also consistent with PPARα activation, which orchestrates a cellular shift from lipid storage to lipid catabolism.

PPAR_Pathway cluster_0 cluster_1 cluster_2 PDA This compound (Ligand) FABP1 FABP1 (Upregulated) PDA->FABP1 transport PPARa PPARα PDA->PPARa activation Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binding CPT1A CPT1A gene PPRE->CPT1A transcription ACOX1 ACOX1 gene PPRE->ACOX1 transcription CPT1A_prot CPT1A Protein CPT1A->CPT1A_prot ACOX1_prot ACOX1 Protein ACOX1->ACOX1_prot FAO Fatty Acid Oxidation ↑ CPT1A_prot->FAO ACOX1_prot->FAO

Caption: 10-PDA activates the PPARα signaling pathway.

The enhanced potency of 10-PDA compared to Decanoic acid likely stems from the phenyl group. This bulky, hydrophobic moiety may facilitate a more stable and effective binding to the ligand-binding pocket of PPARα, leading to more robust co-activator recruitment and a stronger transcriptional response.

Conclusion for the Research Community

This guide demonstrates that this compound is a powerful modulator of gene expression in human liver cells, acting primarily through the PPARα signaling pathway. Its effects are significantly more pronounced than those of its parent compound, Decanoic acid, highlighting the profound impact that specific structural modifications can have on the biological activity of fatty acids.

The detailed protocols and analytical framework provided here offer a template for the rigorous investigation of novel compounds. For researchers in drug development, the distinct gene expression signature of 10-PDA suggests its potential as a lead compound for therapies targeting metabolic diseases characterized by dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia. Future studies should focus on in vivo validation and a deeper exploration of the structure-activity relationship of phenyl-substituted fatty acids.

References

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Safety Operating Guide

A Guide to the Proper Disposal of 10-Phenyldecanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of scientific research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 10-Phenyldecanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Based on this analog, this compound should be treated as a substance that:

  • Causes skin and eye irritation : Direct contact can lead to redness, pain, and inflammation.[1]

  • May cause respiratory irritation : Inhalation of dust or aerosols should be avoided.[1][2]

  • Is harmful to aquatic life with long-lasting effects : This is a critical consideration, strictly prohibiting disposal into the sanitary sewer system.

These hazards dictate the necessity of specific personal protective equipment (PPE), containment strategies, and disposal routes that prevent human exposure and environmental release.

Hazard Classification (Based on Analog Decanoic Acid)GHS PictogramPrecautionary StatementSource
Skin Irritation (Category 2)⚠️H315: Causes skin irritation.
Serious Eye Irritation (Category 2A)⚠️H319: Causes serious eye irritation.
Acute Aquatic Hazard (Category 3)NoneH402: Harmful to aquatic life.
Chronic Aquatic Hazard (Category 3)NoneH412: Harmful to aquatic life with long lasting effects.

Core Principles of Chemical Waste Management

Before detailing the specific steps, it's crucial to embed our disposal practices within a framework of responsible chemical management.

  • Waste Minimization : The most effective disposal strategy is to minimize waste generation in the first place. This includes ordering only the necessary quantities of this compound and carefully planning experiments to reduce surplus.[3][4][5]

  • Segregation : Never mix incompatible waste streams. This compound waste should be collected separately from other chemical wastes unless they are known to be compatible. As an organic acid, it must be kept separate from bases, oxidizers, and reactive materials.[6][7]

  • No Drain or Trash Disposal : Due to its aquatic toxicity and irritant properties, this compound must never be disposed of down the sink or in the regular trash.[8] Such actions violate environmental regulations and can cause significant harm.

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for researchers from the point of waste generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection : Safety goggles or glasses are mandatory.[2]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).[9]

  • Body Protection : A standard lab coat is required.[9]

Step 2: Waste Collection and Containerization

Proper containment is critical to prevent leaks and spills.

  • Choose a Compatible Container : Use a sturdy, leak-proof container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass.[6][7] The original product container is often a suitable choice.[5]

  • Collect Solid vs. Liquid Waste Separately :

    • Solid Waste : Collect pure this compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels), by sweeping it into your designated waste container.[9] Avoid creating dust.[9]

    • Liquid Waste : Collect solutions containing this compound in a sealable liquid waste container. Do not fill the container to more than 75% capacity to allow for vapor expansion.[7]

  • Rinsate Management : The first rinse of any container that held this compound must be collected as hazardous waste.[10] Subsequent rinses of an "empty" container can typically be managed as non-hazardous waste, but institutional policies vary.

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Use a Hazardous Waste Label : Affix a completed hazardous waste label, as provided by your institution's Environmental Health and Safety (EHS) department, to the container as soon as the first drop of waste is added.[3][10]

  • Complete All Fields : The label must include:

    • The full chemical name: "Waste this compound". Avoid abbreviations or formulas.

    • All components and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant," "Environmental Hazard").

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely pending pickup by EHS.

  • Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[3]

  • Secondary Containment : Place the container in a secondary containment bin or tray to contain any potential leaks.[11]

  • Segregation : Ensure the container is stored away from incompatible materials like bases and strong oxidizers.[12]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[3][4]

Step 5: Arrange for Waste Pickup
  • Request Pickup Promptly : Once the waste container is full or you have finished the project generating the waste, schedule a pickup with your institution's EHS department.[3][13] Do not let hazardous waste accumulate indefinitely.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling chemical waste in the laboratory.

G cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Storage & Disposal A Identify Waste (this compound) B Assess Hazards (Irritant, Aquatic Toxicity) A->B C Select PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Waste Container C->D E Add Waste to Container (Solid or Liquid) D->E F Affix & Complete Hazardous Waste Label E->F G Keep Container Sealed F->G H Store in Secondary Containment in Designated SAA G->H I Request EHS Pickup H->I

Caption: Decision workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, prioritize safety.

  • Alert Personnel : Inform colleagues in the immediate area.

  • Isolate the Area : Prevent others from entering the spill zone.

  • Assess the Spill : For small spills that you are trained to handle, use an appropriate absorbent material (e.g., sand or inert absorbent) to contain the spill.[2] Avoid raising dust.

  • Clean Up : Sweep the absorbed material into a designated hazardous waste container and label it appropriately.[9]

  • Large Spills : For large spills, or if you feel unsafe, evacuate the area and contact your institution's EHS or emergency response team immediately.

All materials used to clean up a spill must be disposed of as hazardous waste.[13]

Regulatory Framework

Proper disposal is not just a best practice; it is a legal requirement. In the United States, chemical waste management is primarily governed by:

  • The Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the "cradle-to-grave" management of hazardous waste to protect human health and the environment.[14]

  • The Occupational Safety and Health Administration (OSHA) : OSHA sets standards for worker safety, including training on chemical hazards and proper handling procedures for hazardous waste.[15][16]

Compliance with these regulations, as implemented by your institution's EHS department, is mandatory.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). In Vitro Technologies.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-C-T.
  • Safety Data Sheet for Decanoic acid. (n.d.). Lab Alley.
  • Fats, Oils and Grease (FOG) Management & Control Program. (2023, October 12). U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • The US EPA Revokes Significant New Uses of Fatty Acid Amide. (2019, October 21). Red On Line (COM).
  • Chemical and Hazardous Waste Guide. (n.d.). University of Oslo.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.

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Navigating the Safe Handling of 10-Phenyldecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 10-Phenyldecanoic acid, moving beyond a simple checklist to offer a framework of understanding rooted in scientific principles. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, fostering a culture of proactive safety in your laboratory.

Understanding the Hazard Profile of this compound

This compound (CAS No. 18017-73-7) is a carboxylic acid containing a phenyl group. Its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation of our safety protocols. It is classified as:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy to prevent contact with skin, eyes, and the respiratory system. As a solid, the primary risk of exposure comes from the handling of the powder, which can become airborne and be inhaled or settle on skin and surfaces.[2]

Core Directive: Personal Protective Equipment (PPE)

A robust PPE plan is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against airborne powder and accidental splashes. A face shield offers a broader barrier of protection for the entire face.[3][4]
Skin/Body Laboratory coat, long pants, and closed-toe shoesA standard lab coat protects against incidental contact. Long pants and closed-toe shoes ensure no skin is exposed. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[2][3]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves are crucial to prevent skin irritation. The choice of material is critical for adequate protection.[3][4]
Respiratory NIOSH-approved respirator (N95 or higher)Required when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation from airborne particles.[3]
In-Depth Analysis: Glove Selection

While general-purpose latex gloves may be common in laboratories, they are not always suitable for handling specific chemicals. For this compound, a carboxylic acid, nitrile or neoprene gloves are recommended.[5] Nitrile gloves offer good resistance to weak acids and bases, as well as some organic solvents.[6] Neoprene provides excellent protection against a broad range of chemicals, including acids.[5][7]

It is crucial to always inspect gloves for any signs of degradation or puncture before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, well-defined operational workflow is essential for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.

  • Emergency Equipment Check: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, within the fume hood to minimize movement in and out of the controlled area.

Weighing and Aliquoting

Weighing_and_Aliquoting_Workflow end_process Proceed with experiment seal seal seal->end_process 5.

Spill Response

In the event of a spill, immediate and correct action is critical to prevent further contamination and exposure.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (if not already wearing) evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Carefully collect the absorbed material into a labeled waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent and then soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the laboratory supervisor dispose->report

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect our environment.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, absorbent pads from spills) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a designated, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams. Carboxylic acids can react exothermically with bases and can generate flammable hydrogen gas in contact with active metals.[8]

  • Neutralization (for aqueous solutions of low concentration only): In some cases, dilute aqueous solutions of carboxylic acids may be neutralized.[9][10] This should only be performed by trained personnel following a specific, validated standard operating procedure. The neutralized solution must be checked to ensure it meets local regulations for sewer disposal.[10]

  • Container Disposal: Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Only after triple-rinsing can the container be disposed of as regular laboratory glass or plastic waste.[11]

In Case of Exposure: First Aid Measures

Immediate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By integrating these scientifically grounded safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the well-being of your team while advancing your critical research.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • University of South Carolina. (n.d.). Personal Protection Equipment. Environmental Health and Safety.
  • Center for Construction Research and Training. (n.d.). Guidelines for safe handling of powders and bulk solids.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Safety.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Unisafe. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • University of South Florida. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.